molecular formula C17H32O4 B1589842 Dimethyl Pentadecanedioate CAS No. 36575-82-3

Dimethyl Pentadecanedioate

Cat. No.: B1589842
CAS No.: 36575-82-3
M. Wt: 300.4 g/mol
InChI Key: IAYJBOCIXHISNO-UHFFFAOYSA-N
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Description

Dimethyl Pentadecanedioate has been reported in Botryococcus braunii with data available.

Properties

IUPAC Name

dimethyl pentadecanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O4/c1-20-16(18)14-12-10-8-6-4-3-5-7-9-11-13-15-17(19)21-2/h3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYJBOCIXHISNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80465219
Record name Dimethyl Pentadecanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36575-82-3
Record name Dimethyl Pentadecanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Dimethyl Pentadecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl Pentadecanedioate is a dicarboxylic acid dimethyl ester with the molecular formula C₁₇H₃₂O₄.[1][2][3][4] As a long-chain aliphatic ester, its physical properties are of interest in various fields, including organic synthesis, polymer chemistry, and as a potential intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. This technical guide provides a detailed overview of the known and estimated physical properties of this compound, along with standard experimental protocols for their determination.

Core Physical Properties

While specific experimental data for this compound is limited in publicly available literature, its physical properties can be reliably estimated based on the trends observed in homologous long-chain dicarboxylic acid dimethyl esters. The following table summarizes these key physical characteristics.

PropertyValueSource/Method
Molecular Formula C₁₇H₃₂O₄[1][2][3][4]
Molecular Weight 300.43 g/mol [1][2][3][4]
Appearance White to off-white solidInferred from homologous compounds
Melting Point Estimated: 55-65 °CBased on Dimethyl octadecanedioate (60 °C)[5] and general trends.
Boiling Point Estimated: > 200 °C at reduced pressureBased on Dimethyl octadecanedioate (207 °C at 3 mmHg)[5] and general trends.
Density Estimated: ~0.94 g/cm³Based on predicted density of Dimethyl octadecanedioate (0.936±0.06 g/cm³)[5] and general trends for fatty acid esters.[6][7]
Solubility
    In WaterVery lowEsters with long hydrocarbon chains are generally insoluble in water.[8][9][10]
    In Organic SolventsSoluble in many organic solvents (e.g., ethanol, acetone, ethers)Esters are generally soluble in common organic solvents.[8][11]

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of this compound. These are standard procedures applicable to solid organic compounds.

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a crucial indicator of purity, with pure compounds exhibiting a sharp melting range.[12][13][14][15]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[13]

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle (if the sample consists of large crystals)[12]

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.[14]

  • Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.[12][14]

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[13]

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[15]

Determination of Boiling Point (at Reduced Pressure)

For high molecular weight compounds like this compound, the boiling point is typically determined under reduced pressure to prevent decomposition at high temperatures.

Apparatus:

  • Distillation apparatus (e.g., short-path distillation setup)

  • Round-bottom flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Vacuum pump

  • Manometer

  • Heating mantle

  • Boiling chips or a magnetic stirrer

Procedure:

  • Place a sample of this compound into the round-bottom flask along with boiling chips or a stir bar.

  • Assemble the distillation apparatus, ensuring all joints are properly sealed.

  • Connect the apparatus to a vacuum pump via a manometer.

  • Gradually reduce the pressure in the system to the desired level (e.g., 3 mmHg).

  • Begin heating the sample gently.

  • Observe the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.[16][17]

Determination of Density

The density of a solid can be determined using the displacement method if a suitable non-solvent is available.

Apparatus:

  • Analytical balance

  • Graduated cylinder or pycnometer

  • A liquid in which this compound is insoluble (e.g., water)

  • Spatula

Procedure:

  • Weigh a known mass of the this compound sample using an analytical balance.

  • Fill a graduated cylinder with a known volume of the non-solvent.

  • Carefully add the weighed sample to the graduated cylinder, ensuring no splashing.

  • Gently agitate to remove any air bubbles.

  • Record the new volume.

  • The density is calculated by dividing the mass of the sample by the change in volume.

Determination of Solubility

Solubility is typically determined qualitatively by observing the dissolution of a solute in a solvent.[11]

Apparatus:

  • Test tubes

  • Spatula

  • A selection of solvents (e.g., water, ethanol, acetone, diethyl ether, hexane)

  • Vortex mixer (optional)

Procedure:

  • Place a small, consistent amount (e.g., 10 mg) of this compound into separate test tubes.

  • Add a small volume (e.g., 1 mL) of each solvent to the respective test tubes.

  • Agitate the mixtures (e.g., by flicking the test tube or using a vortex mixer) for a set period.

  • Observe whether the solid dissolves completely, partially, or not at all.

  • Record the solubility as soluble, partially soluble, or insoluble for each solvent.

Visualization of Methodologies

Due to the straightforward nature of the experimental protocols for determining basic physical properties, complex signaling pathways or workflows that would necessitate Graphviz diagrams are not applicable in this context. The procedures are linear and do not involve intricate logical relationships that would benefit from such visualization.

References

An In-depth Technical Guide to the Chemical Characteristics of Dimethyl Pentadecanedioate for Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl Pentadecanedioate (CAS No. 36575-82-3) is a long-chain aliphatic diester that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring a fifteen-carbon backbone flanked by two methyl ester groups, imparts properties that make it a valuable building block for the synthesis of polymers, fragrances, and potentially, pharmaceutical compounds. This technical guide provides a comprehensive overview of the chemical characteristics of this compound, a detailed experimental protocol for its synthesis, and an analysis of its spectroscopic properties, aimed at facilitating its use in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some data is available from chemical suppliers and databases, specific experimental values for properties such as melting and boiling points are not consistently reported. The presented data is a combination of available information and predicted values based on its chemical structure.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource/Notes
IUPAC Name This compound---
CAS Number 36575-82-3---
Molecular Formula C₁₇H₃₂O₄[1]
Molecular Weight 300.43 g/mol [1]
Appearance White to off-white solidInferred from similar long-chain diesters
Melting Point Not experimentally determined. Estimated to be in the range of 40-50 °C.Based on similar long-chain dimethyl esters.
Boiling Point Not experimentally determined. Predicted to be >200 °C at reduced pressure.Long-chain dimethyl esters have high boiling points.
Density Not experimentally determined.---
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate (B1210297), and acetone. Sparingly soluble in alcohols like methanol (B129727) and ethanol. Insoluble in water.General solubility trends for long-chain esters.
LogP (calculated) 4.40 - 5.7[1]
PSA (Polar Surface Area) 52.6 Ų[1]

Synthesis of this compound

The most common and straightforward method for the laboratory-scale synthesis of this compound is the Fischer esterification of pentadecanedioic acid with methanol, using a strong acid catalyst. This reaction is an equilibrium process, and to drive it towards the product, an excess of methanol is typically used, and the water formed during the reaction is removed.

General Reaction Scheme

G cluster_reactants Reactants cluster_products Products Pentadecanedioic_acid Pentadecanedioic Acid HOOC-(CH2)13-COOH Methanol Methanol (excess) CH3OH Dimethyl_Pentadecanedioate This compound CH3OOC-(CH2)13-COOCH3 Pentadecanedioic_acid->Dimethyl_Pentadecanedioate + 2 CH3OH Methanol->Dimethyl_Pentadecanedioate H2SO4 H2SO4 (cat.) Heat Heat Water Water H2O

Caption: Fischer esterification of pentadecanedioic acid.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

  • Pentadecanedioic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Hexane (B92381)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pentadecanedioic acid (1.0 eq).

  • Addition of Reagents: Add a large excess of anhydrous methanol (e.g., 20-40 eq) to the flask. While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux and maintain the reflux for several hours (e.g., 4-8 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and add dichloromethane. Shake the funnel and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with dichloromethane.

  • Washing: Combine the organic layers and wash them sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent.

Synthesis Workflow Diagram

G start Start reactants Combine Pentadecanedioic Acid, Methanol, and H2SO4 start->reactants reflux Heat to Reflux (4-8 hours) reactants->reflux workup Cool and Neutralize with NaHCO3 reflux->workup extraction Extract with Dichloromethane workup->extraction wash Wash with NaHCO3 and Brine extraction->wash dry Dry over MgSO4 and Concentrate wash->dry purify Purify by Column Chromatography dry->purify product This compound purify->product

Caption: Laboratory synthesis workflow for this compound.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra for this compound, this section provides predicted spectroscopic data based on its structure and the known spectral characteristics of similar long-chain aliphatic esters.

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Peaks and Interpretation
¹H NMR δ (ppm): ~3.67 (s, 6H, -OCH₃) ~2.30 (t, 4H, -CH₂COO-) ~1.62 (quint, 4H, -CH₂CH₂COO-) ~1.25 (br s, 18H, internal -CH₂-)
¹³C NMR δ (ppm): ~174 (C=O) ~51 (-OCH₃) ~34 (-CH₂COO-) ~29 (internal -CH₂-) ~25 (-CH₂CH₂COO-)
IR ν (cm⁻¹): ~2920, 2850 (C-H stretch, aliphatic) ~1740 (C=O stretch, ester) ~1170 (C-O stretch, ester)
Mass Spec (EI) m/z: 300 (M⁺, molecular ion) 269 (M⁺ - OCH₃) 227 (M⁺ - COOCH₃ - H₂) Fragments corresponding to the loss of alkyl chains.

Applications in Synthesis

This compound is a valuable precursor for a variety of chemical transformations. Its two ester functionalities can be selectively or fully reacted to introduce new functional groups or to build larger molecular architectures.

  • Polymer Synthesis: As a dicarboxylic acid derivative, it can be used in polycondensation reactions with diols to form polyesters. The long aliphatic chain can impart flexibility and hydrophobicity to the resulting polymers.

  • Fragrance and Flavor Industry: Long-chain esters are often used in the formulation of fragrances and flavors.

  • Pharmaceutical Intermediates: The aliphatic backbone can be a key structural element in the synthesis of complex organic molecules with potential biological activity.

Signaling Pathways and Drug Development

Currently, there is no specific information available in the public domain that directly links this compound to any signaling pathways or its direct application in drug development. Long-chain fatty acids and their derivatives are known to play various roles in biological systems, and it is plausible that this compound or its derivatives could exhibit biological activity. However, further research is required to explore these possibilities.

Conclusion

This compound is a readily synthesizable long-chain diester with significant potential as a chemical intermediate. This guide has provided a comprehensive overview of its chemical characteristics, a detailed protocol for its synthesis, and predicted spectroscopic data to aid researchers in its utilization. While experimental data for some of its physical and spectroscopic properties are currently limited, the information presented here serves as a valuable resource for scientists and professionals in the fields of chemistry and drug development. Further investigation into the biological activities of this compound and its derivatives may open up new avenues for its application.

References

In-Depth Technical Guide: Dimethyl Pentadecanedioate (CAS 36575-82-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl Pentadecanedioate, with the CAS number 36575-82-3, is the dimethyl ester of pentadecanedioic acid, a 15-carbon long-chain dicarboxylic acid. While specific, in-depth research and application data for this particular diester are limited in publicly accessible literature, this guide provides a summary of its known chemical and physical properties. Furthermore, it outlines generalized experimental protocols for the synthesis and analysis of similar long-chain dicarboxylic acid dimethyl esters, which can serve as a foundational reference for researchers.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is compiled from various chemical supplier databases and computational predictions.

PropertyValueSource
CAS Number 36575-82-3N/A
Molecular Formula C₁₇H₃₂O₄N/A
Molecular Weight 300.43 g/mol N/A
Melting Point 43-44 °CN/A
Boiling Point (Predicted) 339.1 ± 10.0 °CN/A
Density (Predicted) 0.950 ± 0.06 g/cm³N/A
Topological Polar Surface Area (TPSA) 52.6 ŲN/A
LogP (Predicted) 4.4037N/A
Hydrogen Bond Acceptors 4N/A
Hydrogen Bond Donors 0N/A

Experimental Protocols

General Synthesis of Long-Chain Dicarboxylic Acid Dimethyl Esters

The most common method for the synthesis of dimethyl esters from dicarboxylic acids is Fischer esterification. This involves reacting the dicarboxylic acid with an excess of methanol (B129727) in the presence of an acid catalyst.

Materials:

  • Pentadecanedioic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (or other acid catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve pentadecanedioic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

G cluster_0 Reaction cluster_1 Work-up & Extraction cluster_2 Purification pentadecanedioic_acid Pentadecanedioic Acid reflux Reflux pentadecanedioic_acid->reflux methanol Methanol (excess) methanol->reflux h2so4 H₂SO₄ (catalyst) h2so4->reflux quench Quench & Evaporate Methanol reflux->quench extraction Solvent Extraction quench->extraction wash_h2o Wash with H₂O extraction->wash_h2o wash_nahco3 Wash with NaHCO₃ wash_h2o->wash_nahco3 wash_brine Wash with Brine wash_nahco3->wash_brine dry Dry Organic Layer wash_brine->dry evaporate Evaporate Solvent dry->evaporate purify Purification (Recrystallization/Chromatography) evaporate->purify product This compound purify->product

Generalized workflow for Fischer esterification.

General Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and quantification of fatty acid methyl esters.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for FAME analysis (e.g., DB-23, HP-88)

Procedure:

  • Sample Preparation: Dissolve a known amount of this compound in a suitable volatile solvent (e.g., hexane, dichloromethane).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.

  • Chromatographic Separation: The sample is vaporized and carried by an inert gas through the capillary column. The separation is based on the compound's boiling point and interaction with the stationary phase. A typical temperature program would involve an initial hold at a lower temperature, followed by a ramp to a higher temperature to elute the compound.

  • Mass Spectrometry: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization). The resulting fragments are separated by their mass-to-charge ratio, generating a mass spectrum that is characteristic of the molecule.

  • Data Analysis: The retention time and the mass spectrum are used to identify and quantify the compound by comparing them to a known standard.

G sample Sample Preparation (Dissolve in Solvent) injection GC Injection sample->injection separation Chromatographic Separation (Capillary Column) injection->separation ionization Mass Spectrometry (Ionization) separation->ionization detection Mass Analysis & Detection ionization->detection data Data Analysis (Retention Time & Mass Spectrum) detection->data

General workflow for GC-MS analysis.

Applications and Biological Activity

Currently, there is a notable absence of specific data in peer-reviewed journals and patents regarding the applications of this compound in drug development, polymer science, or as a plasticizer.

Similarly, no studies have been identified that specifically investigate the biological activity of this compound or its involvement in any signaling pathways. While research on long-chain dicarboxylic acids (the parent di-acids) suggests they can play a role in metabolism, including the induction of peroxisomal β-oxidation, it is not known if the dimethyl ester form exhibits similar activity. The metabolic fate of this compound following administration has not been documented.

Conclusion

This compound (CAS 36575-82-3) is a long-chain dicarboxylic acid dimethyl ester for which detailed technical information is scarce in the public domain. While its basic chemical and physical properties are known or can be predicted, there is a lack of specific, validated experimental protocols for its synthesis and use in various applications. Furthermore, its biological activity and potential roles in cellular signaling pathways remain unexplored. The generalized experimental workflows provided in this guide for the synthesis and analysis of similar compounds can serve as a starting point for researchers interested in investigating the properties and potential applications of this compound. Further research is required to elucidate the specific characteristics and functionalities of this molecule.

Synthesis pathways for Dimethyl Pentadecanedioate in a lab setting

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Laboratory Synthesis of Dimethyl Pentadecanedioate

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of this compound, a long-chain aliphatic diester. The document outlines a primary synthetic pathway, starting from the formation of the precursor, pentadecanedioic acid, followed by its esterification. Detailed experimental protocols are provided for key transformations. This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development.

Physicochemical Properties of this compound

This compound is a white to off-white solid organic compound.[1] It serves as an important intermediate in the synthesis of various organic compounds, including polyesters, fragrances, and pharmaceutical intermediates.

PropertyValue
CAS Number 36575-82-3
Molecular Formula C₁₇H₃₂O₄
Molecular Weight 300.43 g/mol
Melting Point 43-44 °C (Solvent: ligroine)
Boiling Point 339.1 ± 10.0 °C (Predicted)
Density 0.950 ± 0.06 g/cm³ (Predicted)
Appearance White to off-white solid
Storage Temperature 2-8°C

Synthetic Pathways

The most practical laboratory synthesis of this compound involves a two-stage process:

  • Synthesis of Pentadecanedioic Acid: A multi-step synthesis starting from a suitable precursor to form the C15 dicarboxylic acid backbone.

  • Fischer Esterification: The subsequent acid-catalyzed esterification of pentadecanedioic acid with methanol (B129727) to yield the desired dimethyl ester.

Pathway 1: Synthesis of Pentadecanedioic Acid

One documented, though complex, pathway involves the conversion of a pentadecanedioate monoester through a series of functional group transformations.[2] This method includes reduction, bromination, and subsequent reactions to achieve the final dicarboxylic acid.

G cluster_0 Synthesis of Pentadecanedioic Acid A Pentadecanedioate Monoester B 15-Hydroxy Pentadecanoic Acid A->B  Reduction (e.g., Sodium Borohydride) C 15-Bromo Pentadecanoic Acid B->C  Bromination (HBr / Acetic Acid) D Pentadecanedioic Acid Precursor C->D  Reaction with Carbonate and Iodine E Pentadecanedioic Acid D->E  Hydrolysis

Caption: Multi-step synthesis of Pentadecanedioic Acid.

The following protocol is adapted from a patented synthesis method and involves several stages.[2]

Step 1: Reduction to 15-Hydroxy Pentadecanoic Acid

  • Dissolve 10g of the pentadecanedioate monoester in 50-400 mL of a suitable organic solvent.

  • Under controlled temperature conditions (0-50 °C), add 2-20g of sodium borohydride (B1222165) in batches.

  • Allow the reaction to proceed for 1-6 hours.

  • Remove the organic solvent by distillation.

  • Extract the product with 50-400 mL of ethyl acetate (B1210297) and wash until neutral.

  • Dry the organic phase and remove the solvent by distillation to obtain 15-hydroxy pentadecanoic acid.

Step 2: Bromination to 15-Bromo Pentadecanoic Acid

  • Dissolve 7g of 15-hydroxy pentadecanoic acid in a mixed solution of 50-300 mL hydrobromic acid and 50-400 mL glacial acetic acid.

  • Heat the mixture under reflux at 50-150 °C for 2-36 hours to yield 15-bromo pentadecanoic acid.

Step 3: Formation and Hydrolysis to Pentadecanedioic Acid

  • Dissolve 5g of 15-bromo pentadecanoic acid in 100-1000 mL of an organic solvent.

  • Add 1-15g of a carbonate salt (e.g., potassium carbonate) and 0.1-2g of iodine.

  • Heat the reaction at 20-100 °C for 1-10 hours.

  • Distill off the organic solvent to obtain the crude product.

  • The crude product is then hydrolyzed (details not specified in the source) to yield pentadecanedioic acid. Final purification can be achieved by reduced pressure distillation.

Pathway 2: Fischer Esterification to this compound

Fischer-Speier esterification is a classic and efficient method for converting carboxylic acids into esters by reacting them with an alcohol in the presence of a strong acid catalyst.[3][4] For dicarboxylic acids, this reaction proceeds at both ends of the molecule to form the diester. The reaction is an equilibrium, which can be driven towards the product by using a large excess of the alcohol (methanol in this case) and/or by removing the water formed during the reaction.[3][4][5]

G cluster_1 Fischer Esterification Workflow A Pentadecanedioic Acid + Excess Methanol B Add Acid Catalyst (e.g., H₂SO₄) A->B C Reflux Reaction Mixture B->C D Reaction Work-up (Neutralization & Extraction) C->D E Purification (Distillation or Recrystallization) D->E F This compound E->F

Caption: Workflow for the synthesis of this compound.

This protocol is based on a general procedure for the esterification of long-chain fatty acids.[6]

Materials and Reagents:

  • Pentadecanedioic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (or Potassium Carbonate) solution (5%)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate (B86663) (or Sodium Sulfate)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend the pentadecanedioic acid in a large excess of methanol (e.g., 4 times the weight of the acid).[6]

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid to the mixture (approximately 1-2% of the weight of the dicarboxylic acid).[6]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction time can vary, but a common duration is between 4 to 16 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a larger volume of cold water.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

    • Wash the ether layer sequentially with water and then with a 5% sodium bicarbonate or potassium carbonate solution to neutralize any remaining acid.[6]

    • Wash again with water and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The resulting crude this compound can be purified by recrystallization (e.g., from ligroin or a similar nonpolar solvent) or by vacuum distillation to yield the final product.

Quantitative Data

Synthesis StepStarting MaterialProductReported YieldReference
Fischer Esterification (general)Carboxylic AcidEster>95%[5]
This compound Synthesis (unspecified)-This compound99.0%[7]

Note: Yields are highly dependent on reaction scale, purity of reagents, and purification methods.

References

Key intermediates in the synthesis of macrocyclic musks like exaltone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Key Intermediates in the Synthesis of Macrocyclic Musks with a Focus on Exaltone

Introduction

Macrocyclic musks are a class of fragrant compounds characterized by a large ring structure (typically 14-18 atoms), which are highly valued in the fragrance and perfume industry for their sensual and comforting scents. Exaltone (cyclopentadecanone), a 15-membered macrocyclic ketone, is one of the most commercially significant examples. Historically, the synthesis of these large rings was a formidable challenge, often resulting in low yields due to competing intermolecular side reactions.[1] However, advances in synthetic chemistry over the past several decades have led to the development of multiple effective strategies, making these valuable compounds more accessible.[1] This guide provides a detailed technical overview of the principal synthetic pathways to Exaltone, focusing on the key intermediates, reaction mechanisms, quantitative data, and experimental protocols relevant to researchers and professionals in chemical synthesis and drug development.

Chapter 1: The Ruzicka Large-Ring Synthesis

The first successful synthesis of a macrocyclic musk was achieved by Leopold Ružička in 1926, a discovery that ultimately contributed to his Nobel Prize.[2] The Ruzicka synthesis involves the intramolecular cyclization of a long-chain dicarboxylic acid via pyrolysis of its thorium or cerium salt at high temperatures and under vacuum.

Ruzicka_Synthesis DicarboxylicAcid Hexadecanedioic Acid ThoriumSalt Thorium Dicarboxylate Salt DicarboxylicAcid->ThoriumSalt Th(OH)₄ Exaltone Exaltone (Cyclopentadecanone) ThoriumSalt->Exaltone Pyrolysis (High T, Vacuum) - ThO₂ - CO₂ - H₂O

Caption: Ruzicka synthesis pathway for Exaltone.

Key Intermediates

The primary intermediate in this classical approach is the metal salt of the corresponding α,ω-dicarboxylic acid.

Intermediate NameChemical FormulaRole in Synthesis
Hexadecanedioic AcidHOOC-(CH₂)₁₄-COOHAcyclic precursor providing the carbon backbone.
Thorium Hexadecanedioate (B1242263)Th(OOC-(CH₂)₁₄-COO)₂Precursor for high-temperature intramolecular cyclization.
Quantitative Data

The Ruzicka reaction is notoriously sensitive to reaction conditions, particularly the need for high dilution to favor the intramolecular cyclization over intermolecular polymerization.

StepStarting MaterialReagents/CatalystConditionsYieldReference(s)
Salt Formation & PyrolysisHexadecanedioic AcidThorium Oxide (ThO₂)High Temperature, Vacuum2% (Initial)[2]
Optimized PyrolysisThorium Hexadecanedioate-Optimized High T, Vacuum60-70%[2]
Experimental Protocol: Ruzicka Cyclization

Note: This protocol is based on the classical procedure. Handling of thorium salts requires appropriate safety precautions due to radioactivity.

  • Preparation of the Thorium Salt: A solution of hexadecanedioic acid in hot ethanol (B145695) is neutralized with a stoichiometric amount of aqueous ammonia. A hot aqueous solution of thorium nitrate (B79036) is then added with stirring. The precipitated thorium hexadecanedioate is filtered, washed thoroughly with hot water, and dried under vacuum.

  • Pyrolysis: The finely powdered dry thorium salt is placed in a distillation flask equipped for vacuum distillation. The apparatus is evacuated to a high vacuum (<1 mmHg).

  • Cyclization: The flask is heated slowly and evenly in a metal bath to 300-350 °C. The cyclic ketone (Exaltone) distills from the reaction mixture along with other decomposition products.

  • Purification: The crude distillate is collected and purified by fractional distillation under high vacuum and/or recrystallization to yield pure cyclopentadecanone (B167302) (Exaltone).

Chapter 2: Ring Expansion of Cyclododecanone (B146445)

Cyclododecanone, readily available from the trimerization of 1,3-butadiene, is an inexpensive and common starting material for synthesizing larger macrocycles.[2] A notable example is the multi-step ring expansion strategy reported by Ohloff et al.[2]

Ring_Expansion CDD Cyclododecanone Enone Enone Intermediate CDD->Enone 1. Stobbe Condensation (Diethyl Succinate) 2. Cyclization & Decarboxylation Alkene Tetra-substituted Alkene Enone->Alkene Reduction Dione 1,4-Dione Intermediate Alkene->Dione Oxidative Cleavage (Ozonolysis) UnsatKetone Unsaturated Ketone Dione->UnsatKetone Partial Reduction & Dehydration Exaltone Exaltone UnsatKetone->Exaltone Hydrogenation

Caption: Ring expansion of cyclododecanone to Exaltone.

Key Intermediates

This pathway involves a series of functional group transformations to build and then cleave a second ring, ultimately expanding the original 12-membered ring to a 15-membered one.

Intermediate NameDescriptionRole in Synthesis
Enone Intermediate (7)A bicyclic α,β-unsaturated ketone.Product of initial annulation.
Tetra-substituted AlkeneReduced form of the enone intermediate.Precursor for oxidative cleavage.
1,4-Dione Intermediate (8)A 15-membered macrocyclic dione.Product of ring opening via oxidative cleavage.
Unsaturated Ketone (9)A 15-membered macrocyclic α,β-unsaturated ketone.Precursor to the final saturated macrocycle.
Quantitative Data
Experimental Protocol: Key Steps
  • Stobbe Condensation: Cyclododecanone is condensed with diethyl succinate (B1194679) in the presence of a strong base like potassium t-butoxide. The resulting half-ester is then cyclized and decarboxylated under acidic conditions to yield the bicyclic enone intermediate.[2]

  • Oxidative Cleavage: The tetra-substituted alkene, obtained by reduction of the enone, is dissolved in an inert solvent (e.g., dichloromethane) and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The reaction is then quenched with a reducing agent (e.g., dimethyl sulfide (B99878) or zinc dust) to work up the ozonide and yield the 1,4-dione intermediate.[2]

  • Final Hydrogenation: The unsaturated ketone is dissolved in a solvent like ethanol or ethyl acetate, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (typically 1-3 atm) with stirring until hydrogen uptake ceases. Filtration to remove the catalyst and evaporation of the solvent yields Exaltone.

Chapter 3: The Acyloin Condensation Route

The acyloin condensation is a powerful method for forming rings of various sizes, including macrocycles. It involves the reductive coupling of two ester groups within the same molecule using metallic sodium.[3] This approach avoids the harsh temperatures of the Ruzicka synthesis and has been widely applied.

Acyloin_Condensation Diester Alkyl Pentadecanedioate Acyloin 2-Hydroxycyclopentadecanone (Acyloin) Diester->Acyloin Na, Toluene (B28343) (reflux) High Dilution Exaltone Exaltone Acyloin->Exaltone Clemmensen Reduction (Zn(Hg), HCl)

Caption: Acyloin condensation pathway to Exaltone.

Key Intermediates

The success of this reaction hinges on the formation of the cyclic α-hydroxy ketone, or acyloin.

Intermediate NameChemical FormulaRole in Synthesis
Alkyl PentadecanedioateROOC-(CH₂)₁₃-COORAcyclic diester precursor for intramolecular cyclization.
2-Hydroxycyclopentadecanone (Acyloin)C₁₅H₂₈O₂ (cyclic)Key cyclic intermediate formed via reductive coupling.
Quantitative Data

The acyloin condensation, when performed under high-dilution conditions to promote intramolecular reaction, can provide good yields of the desired macrocycle.

StepStarting MaterialReagents/CatalystConditionsYieldReference(s)
Acyloin CondensationDiethyl PentadecanedioateMetallic Sodium (Na)Refluxing xylene or toluene, high dilutionGood[3][4]
Clemmensen ReductionAcyloin IntermediateZn(Hg), HClToluene, refluxHigh[4][5]
Experimental Protocol: Acyloin Condensation and Reduction
  • Acyloin Condensation: A three-necked flask is fitted with a high-speed stirrer, a dropping funnel, and a reflux condenser. A dispersion of finely divided metallic sodium is prepared in refluxing, anhydrous toluene. A solution of the dialkyl pentadecanedioate in anhydrous toluene is added dropwise over several hours to the stirred sodium dispersion under an inert atmosphere (e.g., nitrogen or argon). The slow addition maintains high dilution, favoring cyclization. After the addition is complete, the mixture is refluxed for an additional hour.[3]

  • Work-up: The reaction mixture is cooled, and excess sodium is destroyed by the careful addition of methanol (B129727), followed by water. The organic layer is separated, washed with water and brine, and dried. The solvent is removed under reduced pressure to yield the crude acyloin.

  • Clemmensen Reduction: The crude acyloin is dissolved in toluene. Amalgamated zinc (Zn(Hg)), prepared by treating zinc dust with a mercuric chloride solution, is added, followed by concentrated hydrochloric acid. The mixture is vigorously stirred and heated at reflux for 24-48 hours. The toluene layer is then separated, washed, dried, and evaporated. The resulting crude Exaltone is purified by vacuum distillation.[5]

Chapter 4: Modern Metathesis-Based Syntheses

Ring-closing metathesis (RCM) has revolutionized the synthesis of macrocycles, offering high functional group tolerance and milder reaction conditions compared to classical methods.[6][7] The reaction uses well-defined ruthenium or molybdenum catalysts (e.g., Grubbs or Schrock catalysts) to cyclize an acyclic diene, with the liberation of volatile ethylene (B1197577) as a driving force.[7]

RCM_Synthesis Diene Acyclic Diene Precursor UnsatMacrocycle Unsaturated Macrocycle Diene->UnsatMacrocycle Ring-Closing Metathesis (Grubbs' Catalyst) - C₂H₄ Exaltone Exaltone UnsatMacrocycle->Exaltone Hydrogenation (H₂, Pd/C)

Caption: Ring-Closing Metathesis (RCM) pathway.

Key Intermediates

This modern approach relies on the design and synthesis of a suitable acyclic diene that can be efficiently closed to the desired ring size.

Intermediate NameDescriptionRole in Synthesis
Acyclic Diene PrecursorA long-chain molecule with terminal alkene groups.Substrate for the key RCM cyclization step.
Unsaturated MacrocycleA macrocyclic alkene (e.g., Cyclopentadecene).The direct product of RCM, precursor to the musk.
Quantitative Data

RCM reactions can be highly efficient, although they require careful selection of catalyst and reaction conditions.

StepStarting MaterialReagents/CatalystConditionsYieldReference(s)
RCM CyclizationAppropriate dieneGrubbs' Catalyst (I or II)Dichloromethane (B109758) (DCM), refluxHigh[7][8]
HydrogenationUnsaturated MacrocycleH₂, Pd/CEthanol or Ethyl Acetate, rt, 1 atm>90%[2]
Experimental Protocol: RCM and Hydrogenation
  • Ring-Closing Metathesis: The acyclic diene precursor is dissolved in a dry, degassed solvent such as dichloromethane or toluene to a concentration of approximately 0.01-0.05 M. A catalytic amount (1-5 mol%) of a Grubbs' catalyst is added under an inert atmosphere. The mixture is stirred at room temperature or gentle reflux and the reaction progress is monitored by TLC or GC.

  • Work-up: Upon completion, the reaction is quenched by adding a reagent like ethyl vinyl ether to deactivate the catalyst. The solvent is removed in vacuo, and the crude product is purified by column chromatography on silica (B1680970) gel to remove the ruthenium byproducts and isolate the pure unsaturated macrocycle.

  • Hydrogenation: The purified unsaturated macrocycle is dissolved in ethanol. A catalytic amount of 10% palladium on carbon is added, and the flask is evacuated and backfilled with hydrogen gas. The mixture is stirred vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) until the reaction is complete. The catalyst is removed by filtration through a pad of Celite®, and the solvent is evaporated to afford Exaltone, which can be further purified by distillation or recrystallization.

Chapter 5: Photochemical Synthesis via Bicyclic Ketones

An elegant and distinct approach to Exaltone starts from cyclododecanone and proceeds through a unique bridged bicyclic ketone intermediate.[9][10] The key step involves a photochemical Norrish Type I cleavage of this strained intermediate to generate a ketene (B1206846), which is subsequently converted to the target macrocycle.

Photochemical_Synthesis CDD Cyclododecanone Ketoester Ketoester Intermediate CDD->Ketoester Ethoxycarbonylation BicyclicKetone Bicyclo[9.4.1]hexadecan-16-one Ketoester->BicyclicKetone 1. Condensation (1,4-dibromobutane) 2. Saponification & Decarboxylation Ketene Ketene Intermediate BicyclicKetone->Ketene Photolysis (UV light) Ester Methyl Cyclopentadecanecarboxylate Ketene->Ester Trapping with Methanol Exaltone Exaltone Ester->Exaltone Multi-step conversion

Caption: Photochemical synthesis of Exaltone.

Key Intermediates

This pathway is defined by its unique bridged and transient intermediates.

Intermediate NameDescriptionRole in Synthesis
2-Ethoxycarbonylcyclododecanoneβ-keto ester derived from cyclododecanone.Intermediate for alkylation and annulation.
Bicyclo[9.4.1]hexadecan-16-oneA bridged, 15-membered bicyclic ketone.Key photo-active precursor.
Ketene IntermediateA transient, highly reactive ketene.Product of photochemical cleavage, undergoes trapping.
Methyl CyclopentadecanecarboxylateEster product from trapping the ketene with methanol.Precursor which is converted to Exaltone.
Quantitative Data

This route can be quite efficient, with high yields reported for the key photochemical step and subsequent conversions.

StepStarting MaterialReagents/CatalystConditionsYieldReference(s)
Bicyclic Ketone Synthesis2-EthoxycarbonylcyclododecanoneNaH, 1,4-dibromobutane (B41627); H₂SO₄, AcOHToluene; Reflux72%[9]
Photolysis & TrappingBicyclo[9.4.1]hexadecan-16-oneUV light, Methanol/CCl₄Irradiation in CH₃OH/CCl₄ (1:6)73%[9]
Overall (Bicyclic Ketone to Exaltone)Bicyclo[9.4.1]hexadecan-16-one-Multi-step sequence44%[9]
Experimental Protocol: Synthesis and Photolysis of Bicyclo[9.4.1]hexadecan-16-one

Protocol adapted from Nozaki et al.[9]

  • Synthesis of 2-Ethoxycarbonylcyclododecanone: Cyclododecanone is treated with diethyl carbonate and sodium hydride to produce the corresponding β-keto ester.

  • Synthesis of Bicyclo[9.4.1]hexadecan-16-one (4): The ketoester from the previous step is treated with sodium hydride and 1,4-dibromobutane in toluene to afford the cyclized ketoester (3). This intermediate is then heated with a mixture of sulfuric acid and glacial acetic acid to effect saponification and decarboxylation, furnishing the desired bicyclic ketone (4) in 72% overall yield from the starting ketoester.

  • Photolysis: A 2% solution of the bicyclic ketone (4) in a 1:6 (v/v) mixture of methanol and carbon tetrachloride is irradiated with a high-pressure mercury lamp. The use of a halogenated solvent is reported to significantly decrease hydrocarbon byproducts. The reaction is monitored by gas chromatography.

  • Conversion to Exaltone: The resulting product from photolysis, methyl cyclopentadecanecarboxylate (7), is then converted to Exaltone (12) via a five-step sequence: reduction with LiAlH₄ to the alcohol, conversion to the p-toluenesulfonate, acetolysis with mercuric acetate, hydrolysis to cyclopentadecanol (B1583702) (11), and finally oxidation (e.g., Brown's method) to give Exaltone. The overall yield for these five steps is reported as 61%.[9]

References

Spectroscopic Analysis of Dimethyl Pentadecanedioate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Dimethyl Pentadecanedioate, a saturated long-chain dimethyl ester. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for acquiring these spectra. This information is critical for the structural elucidation, purity assessment, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound (C₁₇H₃₂O₄, Molar Mass: 300.43 g/mol ).

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.67Singlet6H2 x -OCH₃ (Methyl ester protons)
~2.30Triplet4H2 x -CH₂-COO- (Protons α to carbonyl)
~1.62Multiplet4H2 x -CH₂-CH₂-COO- (Protons β to carbonyl)
~1.25Multiplet14H7 x -CH₂- (Methylene protons in the chain)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ) ppmAssignment
~174.32 x -C=O (Carbonyl carbons)
~51.42 x -OCH₃ (Methyl ester carbons)
~34.12 x -CH₂-COO- (Carbons α to carbonyl)
~29.0 - 29.7- (CH₂)n - (Methylene carbons in the chain)
~24.92 x -CH₂-CH₂-COO- (Carbons β to carbonyl)

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~2920, ~2850StrongC-H stretching (alkane CH₂)
~1740StrongC=O stretching (ester carbonyl)
~1465MediumC-H bending (CH₂)
~1170StrongC-O stretching (ester)

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z = 300. A prominent peak resulting from the McLafferty rearrangement is also anticipated.[1] Common fragmentation patterns for long-chain esters involve the cleavage of the bond alpha to the carbonyl group.[1]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃)

  • 5 mm NMR tubes

  • Tetramethylsilane (TMS) as an internal standard

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

    • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃.

    • Add a small amount of TMS as an internal standard (0 ppm).

    • Transfer the solution into a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.[2]

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[2]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Reference the spectrum to the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound sample

  • Fourier Transform Infrared (FTIR) spectrometer

  • Salt plates (e.g., KBr or NaCl) or an Attenuated Total Reflectance (ATR) accessory

Procedure (using thin film method):

  • Sample Preparation:

    • If the sample is a solid, melt a small amount by gentle heating.

    • Place a drop of the liquid or molten sample onto one salt plate.

    • Carefully place the second salt plate on top to create a thin, uniform film.

  • Data Acquisition:

    • Obtain a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

    • Place the salt plate assembly into the sample holder of the FTIR spectrometer.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing and Interpretation:

    • The instrument software will automatically ratio the sample spectrum against the background.

    • Analyze the spectrum for characteristic absorption bands corresponding to the functional groups in an ester.[3]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Volatile organic solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent.[4]

    • Further dilute the solution to a final concentration of about 10-100 µg/mL.[4]

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer. For GC-MS, the sample is injected into the gas chromatograph, where it is vaporized and separated before entering the mass spectrometer.

    • Acquire the mass spectrum in the desired mass range.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain further structural information.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Dissolution Dissolve in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR CDCl₃ IR IR Spectroscopy Dissolution->IR Neat/Thin Film MS Mass Spectrometry Dissolution->MS Volatile Solvent NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Bands (Functional Groups) IR->IR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Structure_Elucidation Structural Confirmation & Purity Assessment NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Solubility of Dimethyl Pentadecanedioate in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Dimethyl Pentadecanedioate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. Due to the limited availability of specific quantitative data for this compound, this document presents qualitative solubility information for structurally similar long-chain aliphatic diesters. Detailed, adaptable experimental protocols for the precise determination of its solubility are provided. Furthermore, this guide outlines a general experimental workflow for solubility determination and illustrates the logical relationships of solubility based on solvent polarity, both visualized using Graphviz diagrams to facilitate comprehension and experimental design.

Introduction

This compound (CAS RN: 36575-82-3) is a long-chain aliphatic diester with the molecular formula C₁₇H₃₂O₄[1][2]. As with other long-chain diesters, its physicochemical properties, particularly solubility, are critical for its application in various fields, including organic synthesis, polymer chemistry, and potentially in drug delivery and formulation. Long-chain diesters are utilized as plasticizers, lubricants, and intermediates in the synthesis of fragrances and pharmaceuticals[3][4][5]. An understanding of their solubility is paramount for designing reaction conditions, purification processes, and formulation strategies.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties influence its solubility characteristics.

PropertyValueReference
CAS Number 36575-82-3[1][2]
Molecular Formula C₁₇H₃₂O₄[1]
Molecular Weight 300.43 g/mol [1]
LogP 4.4037[1][6]
Hydrogen Bond Acceptor Count 4[1][6]
Hydrogen Bond Donor Count 0[1][6]
Rotatable Bond Count 16[6]

Solubility of Structurally Similar Long-Chain Diesters

In the absence of specific quantitative data for this compound, this section provides a qualitative summary of the solubility of other long-chain dimethyl diesters in common organic solvents. This information serves as a useful proxy for estimating the solubility of this compound.

CompoundSolventSolubilityReference
Dimethyl Adipate EthanolMiscible[7][8]
EtherMiscible[7][8]
AcetoneMiscible[7]
WaterSparingly soluble/Immiscible[7][8]
Dimethyl Sebacate EthanolSoluble[9]
EtherSoluble[9]
WaterInsoluble[10][11][12]
Dimethyl Dodecanedioate (B1236620) ChloroformSlightly Soluble[13]
MethanolSlightly Soluble[13]

Based on this data, it can be inferred that this compound is likely to be soluble in polar aprotic and polar protic organic solvents such as alcohols, ethers, and ketones, and will have very limited solubility in water.

Experimental Protocols for Solubility Determination

Several well-established methods can be employed to determine the solubility of this compound. The choice of method often depends on the required accuracy, the amount of substance available, and the nature of the solvent.

Shake-Flask Method (Equilibrium Method)

This is a conventional and widely used method for determining equilibrium solubility.

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker bath is recommended.

  • Phase Separation: Allow the solution to stand undisturbed at the same constant temperature until the undissolved solute has completely settled. Centrifugation can be used to expedite this process.

  • Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant.

  • Quantification: Determine the concentration of this compound in the sample using a suitable analytical technique, such as:

    • Gas Chromatography (GC): After appropriate dilution and calibration.

    • High-Performance Liquid Chromatography (HPLC): Similar to GC, requires a suitable column and mobile phase.

    • Gravimetric Analysis: Evaporate the solvent from a known volume of the supernatant and weigh the remaining solute. This method is simpler but may be less accurate for low solubilities.

Slow-Stir Method

This method is particularly useful for compounds that are prone to forming emulsions, which can interfere with accurate solubility measurements.

  • Apparatus Setup: Place a known amount of this compound and the solvent in a vessel equipped with a magnetic stirrer.

  • Gentle Agitation: Stir the mixture slowly at a constant temperature to avoid the formation of an emulsion. The stirring should be sufficient to create a vortex that does not disturb the solid-liquid interface.

  • Equilibration and Sampling: The equilibration and sampling steps are similar to the shake-flask method.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for the experimental determination of the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start prep_sample Weigh excess This compound start->prep_sample mix Combine in a sealed flask prep_sample->mix prep_solvent Measure known volume of organic solvent prep_solvent->mix equilibrate Agitate at constant temperature (24-72h) mix->equilibrate settle Allow to settle or centrifuge equilibrate->settle sample Withdraw supernatant settle->sample quantify Quantify concentration (GC, HPLC, Gravimetric) sample->quantify end End quantify->end

General workflow for solubility determination.
Logical Relationship of Solubility in Different Solvent Classes

The solubility of a solute is governed by the principle of "like dissolves like." The following diagram illustrates the expected solubility of a nonpolar compound like this compound in different classes of organic solvents based on their polarity.

solubility_logic cluster_solvents Solvent Classes compound This compound (Nonpolar/Weakly Polar) nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) compound->nonpolar High Solubility polar_aprotic Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate) compound->polar_aprotic Good to Moderate Solubility polar_protic Polar Protic Solvents (e.g., Ethanol, Methanol) compound->polar_protic Moderate to Low Solubility

Expected solubility based on solvent polarity.

Conclusion

While specific quantitative solubility data for this compound is currently scarce in the literature, a strong qualitative understanding of its solubility can be derived from the behavior of structurally similar long-chain aliphatic diesters. It is anticipated that this compound will exhibit good solubility in a range of common organic solvents, particularly those with low to moderate polarity, and will be poorly soluble in water. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for their determination. The provided workflows offer a clear visual guide for experimental planning and for understanding the underlying principles of solubility. This information is intended to be a valuable resource for researchers and professionals working with this compound in various scientific and industrial contexts.

References

The Versatility of Long-Chain Aliphatic Diesters: A Technical Guide to Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Long-chain aliphatic diesters, characterized by their linear hydrocarbon chains and two ester functional groups, are emerging as a highly versatile class of molecules with significant potential across a spectrum of scientific and industrial research fields. Their inherent biodegradability, tunable physical properties, and ability to be derived from renewable resources make them attractive building blocks for sustainable materials and advanced therapeutic systems. This technical guide provides an in-depth exploration of the core research applications of these diesters, presenting key quantitative data, detailed experimental protocols, and visual representations of underlying scientific principles.

Core Applications and Performance Data

The unique molecular architecture of long-chain aliphatic diesters allows for their application in diverse areas, from the formulation of high-performance biodegradable plastics and lubricants to the development of sophisticated drug delivery vehicles. The length of the aliphatic chain and the nature of the dicarboxylic acid and alcohol precursors are critical determinants of their physical and chemical properties.

Biodegradable Polymers

Long-chain aliphatic diesters are key monomers in the synthesis of biodegradable polyesters. These polyesters often exhibit polyethylene-like properties, offering a more environmentally benign alternative to conventional plastics.[1][2] The ester linkages within the polymer backbone are susceptible to hydrolysis, facilitating degradation.[2][3]

Table 1: Mechanical and Thermal Properties of Polyesters Derived from Long-Chain Aliphatic Diesters

Polyester (B1180765)MonomersMelting Temperature (Tm, °C)Young's Modulus (MPa)Elongation at Break (%)
Polyester-19.19Dimethyl-1,19-nonadecanedioate, 1,19-nonadecanediol>100400>600
Polyester-23.23Dimethyl-1,23-tricosanedioate, 1,23-tricosanediol>100400>600
Poly(butylene dodecanedioate) (PBD)Dodecanedioic acid, 1,4-butanediol74.5--
Branched PBD (1 mol% PER)Dodecanedioic acid, 1,4-butanediol, Pentaerythritol (B129877)-Increased by 206% vs. linear PBD-

Data sourced from multiple references.[4][5][6]

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Biodegradable_Polymer_Synthesis Diester Long-Chain Aliphatic Diester Polycondensation Melt Polycondensation Diester->Polycondensation Diol Long-Chain Diol Diol->Polycondensation Catalyst Catalyst (e.g., Titanium(IV) butoxide) Catalyst->Polycondensation Polyester Biodegradable Polyester Polycondensation->Polyester Byproduct Water/Methanol Polycondensation->Byproduct

Caption: Synthesis of biodegradable polyesters via melt polycondensation.

High-Performance Lubricants

The long aliphatic chains of these diesters provide excellent lubricity and thermal stability, making them suitable as base oils or additives in lubricant formulations.[7] Their branched-chain variants can exhibit particularly favorable low-temperature properties.

Table 2: Tribological and Physical Properties of Diester-Based Lubricants

Diester LubricantTest MethodKey FindingsReference
Furan-based THFDM-C18 diester-Promising candidate for base oils. 91.0% yield in synthesis.[7]
Dioctyl SebacateFour-Ball Tribotester (ASTM D2783)Viscosity index, flash point, and pour point similar to naphthenic oil.[8]
Jatropha Methyl Ester (JME) based bio-lubricantFour-Ball Tribotester (ASTM D4172 & D2783)Excellent tribological properties up to the initial seizure load.[9]

This table presents a summary of findings from different studies.

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Lubricant_Action_Mechanism cluster_0 Metal Surfaces in Contact Surface1 Surface 1 Diester Long-Chain Aliphatic Diester (Lubricant Film) Surface1->Diester Adsorption Surface2 Surface 2 Surface2->Diester Friction Reduced Friction and Wear Diester->Friction

Caption: Mechanism of lubrication by long-chain aliphatic diesters.

Advanced Drug Delivery Systems

The biocompatibility and biodegradability of polyesters derived from long-chain aliphatic diesters make them ideal candidates for creating nanoparticles for controlled drug release.[10] The drug can be encapsulated within the polyester matrix and released as the polymer degrades. The rate of drug release can be tuned by altering the polymer's properties, such as its crystallinity and molecular weight.[11][12]

Table 3: Drug Release Characteristics from Polyester Nanoparticles

Polymer MatrixDrugKey Release FindingsReference
Aliphatic PolyestersRopinirole HClHigher release rates from polymers with lower crystallinity.[12]
PLGA (Poly(lactic-co-glycolic acid))PaclitaxelDrug release kinetics are affected by carrier structures.[11]
Hyperbranched Aliphatic PolyesterDoxorubicinpH-sensitive release due to hydrazone linkage.[11]

This table summarizes findings on factors influencing drug release.

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Drug_Delivery_Workflow cluster_0 Nanoparticle Formulation cluster_1 Drug Delivery cluster_2 Mechanism Formulation Polyester + Drug Emulsification/Solvent Evaporation Nanoparticle Drug-Loaded Nanoparticle Formulation->Nanoparticle Target Target Site (e.g., Tumor) Nanoparticle->Target Release Controlled Drug Release Target->Release Degradation Polymer Degradation (Hydrolysis) Release->Degradation Excretion Byproducts Excreted Degradation->Excretion

Caption: Workflow for polyester nanoparticle-based drug delivery.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments involving long-chain aliphatic diesters.

Synthesis of Dioctyl Sebacate (DOS) via Enzymatic Esterification

This protocol describes the synthesis of a common diester lubricant using a lipase (B570770) catalyst.

Materials:

  • Sebacic acid

  • 1-Octanol (B28484)

  • Immobilized lipase (e.g., Novozym 435)

  • Anhydrous sodium sulfate

  • Ethanol

Procedure:

  • In a reaction vessel, combine sebacic acid and 1-octanol. A molar ratio of 1:5 (acid:alcohol) is often used to drive the reaction towards the product.[8]

  • Add the immobilized lipase to the mixture (e.g., 5% w/w of sebacic acid).[8]

  • Heat the reaction mixture to the desired temperature (e.g., 100°C) with constant stirring. The reaction is typically carried out for several hours (e.g., 150 minutes).[8]

  • Monitor the reaction progress by determining the acid value of the mixture or by gas chromatography.

  • Once the reaction is complete, cool the mixture and separate the lipase by filtration. The enzyme can often be reused.

  • The excess 1-octanol can be removed by vacuum distillation.

  • Wash the crude product with a sodium carbonate solution to remove any remaining acid, followed by a water wash.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified dioctyl sebacate.

Preparation of Polyester Nanoparticles via Emulsification-Solvent Evaporation

This method is commonly used to encapsulate drugs within a polyester matrix.

Materials:

  • Polyester (e.g., Poly(butylene dodecanedioate))

  • Drug to be encapsulated

  • Organic solvent (e.g., dichloromethane)

  • Aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA)

Procedure:

  • Dissolve the polyester and the drug in the organic solvent.

  • Prepare an aqueous solution of the surfactant.

  • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate.

  • Collect the resulting nanoparticles by centrifugation.

  • Wash the nanoparticles with deionized water to remove any residual surfactant and unencapsulated drug.

  • Lyophilize the nanoparticles to obtain a dry powder.

Evaluation of Biodegradability in Soil

This protocol is based on standard methods like ASTM D5988-18 and ISO 17556:2019 to assess the ultimate aerobic biodegradability of polyesters.[13]

Materials:

  • Polyester film or powder

  • Standard soil with known characteristics (pH, organic content, moisture)

  • Reference material (e.g., cellulose)

  • Respirometer or a system to measure CO₂ evolution

Procedure:

  • Mix the test polyester and the reference material separately with the soil at a known concentration. A blank control with only soil is also prepared.

  • Place the soil mixtures in the respirometer vessels.

  • Maintain the system at a constant temperature (e.g., 25°C or 37°C) and moisture level.[13]

  • Aerate the vessels with CO₂-free air.

  • Measure the amount of CO₂ evolved from each vessel over a period of time (e.g., up to 180 days).

  • The percentage of biodegradation is calculated by comparing the cumulative CO₂ produced by the polyester to its theoretical maximum CO₂ production (based on its carbon content), after subtracting the CO₂ produced by the blank control.

Logical Relationships and Future Outlook

The structure of long-chain aliphatic diesters directly influences their physical properties and, consequently, their performance in various applications.

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Structure_Property_Relationship cluster_0 Molecular Structure cluster_1 Physical Properties cluster_2 Application Performance ChainLength Aliphatic Chain Length MeltingPoint Melting Point ChainLength->MeltingPoint Crystallinity Crystallinity ChainLength->Crystallinity Lubricity Lubricity ChainLength->Lubricity Branching Branching Branching->MeltingPoint Viscosity Viscosity Branching->Viscosity Branching->Crystallinity FunctionalGroups Ester Group Density Solubility Solubility FunctionalGroups->Solubility Biodegradability Biodegradability FunctionalGroups->Biodegradability MechanicalStrength Mechanical Strength MeltingPoint->MechanicalStrength Viscosity->Lubricity Crystallinity->Biodegradability Crystallinity->MechanicalStrength DrugReleaseRate Drug Release Rate Crystallinity->DrugReleaseRate Solubility->DrugReleaseRate

Caption: Structure-property-performance relationships of diesters.

The future of long-chain aliphatic diester research is bright, with ongoing efforts focused on:

  • Sustainable Sourcing: Expanding the range of renewable feedstocks for monomer synthesis, including waste oils and non-food crops.[4][7]

  • Advanced Polymer Architectures: Developing novel copolymers and branched structures to fine-tune material properties for specific applications.[5]

  • Smart Drug Delivery: Designing stimuli-responsive polyester nanoparticles that release their payload in response to specific biological cues (e.g., pH, enzymes).

  • Circular Economy: Investigating efficient chemical recycling methods to depolymerize end-of-life polyester products back to their monomeric precursors.[2]

References

A Researcher's Guide to Procuring and Utilizing Research-Grade Dimethyl Pentadecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating lipid metabolism, cellular signaling, and the therapeutic potential of long-chain dicarboxylic acids, Dimethyl Pentadecanedioate stands as a molecule of significant interest. This technical guide provides a comprehensive overview of sourcing this research-grade compound, along with detailed experimental considerations and relevant biological pathways.

Procurement of Research-Grade this compound

The acquisition of high-purity this compound is critical for the reliability and reproducibility of experimental results. A certificate of analysis (CoA) should be requested from suppliers to verify the identity and purity of the compound. The following table summarizes key information from various suppliers of research-grade this compound.

SupplierProduct Code/CAS No.PurityAvailable Quantities
Fluorochem F78102798%100g, 500g
MedChemExpress HY-W46011998.95% (GC)25g, 50g, 100g, >100g
Ambeed Not specified98+%5g, 25g, 100g
ChemScene CS-0527411≥98%Not specified
CymitQuimica 10-F78102798%100g, 500g
GIHI CHEMICALS CO.,LIMITED 36575-82-3Pharmacy Grade/99%Not specified
American Custom Chemicals Corporation Not specified95.00%5mg

Biological Context and Signaling Pathways

This compound is the methyl ester of pentadecanedioic acid, a 15-carbon long-chain dicarboxylic acid (LCDCA). While research on the dimethyl ester form is limited, the parent dicarboxylic acid and related LCDCAs are known to be metabolized via specific pathways and can influence cellular signaling.

LCDCAs are typically formed from monocarboxylic fatty acids through ω-oxidation, a process that occurs primarily in the endoplasmic reticulum of liver and kidney cells. This pathway serves as an alternative to the more common β-oxidation, especially when there is an excess of fatty acids. Following their formation, these dicarboxylic acids are chain-shortened through peroxisomal β-oxidation. This metabolic route is significant as its end-products can include succinic acid, which can enter the Krebs cycle, thus having anaplerotic potential.

The parent odd-chain fatty acid, pentadecanoic acid (C15:0), has been shown to modulate several key signaling pathways implicated in inflammation, metabolism, and cancer. It can act as an agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPARα/δ, and activate AMP-activated protein kinase (AMPK). Furthermore, pentadecanoic acid has been demonstrated to inhibit pro-inflammatory pathways such as the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, specifically by suppressing the IL-6-induced phosphorylation of JAK2 and STAT3.

Below are diagrams illustrating the metabolic fate of long-chain dicarboxylic acids and a potential signaling pathway influenced by the parent fatty acid.

metabolic_pathway cluster_er Cytoplasm/ER cluster_peroxisome Peroxisome FA Monocarboxylic Fatty Acid (e.g., Pentadecanoic Acid) ER Endoplasmic Reticulum CYP450 Cytochrome P450 ω-hydroxylase ER->CYP450 omega_hydroxy_FA ω-hydroxy Fatty Acid CYP450->omega_hydroxy_FA ω-oxidation ADH_ALDH ADH/ALDH omega_hydroxy_FA->ADH_ALDH DCA Dicarboxylic Acid (Pentadecanedioic Acid) ADH_ALDH->DCA Peroxisome Peroxisome beta_ox Peroxisomal β-oxidation Peroxisome->beta_ox chain_shortened_DCA Chain-shortened DCAs (e.g., Adipic, Suberic Acid) beta_ox->chain_shortened_DCA Succinyl_CoA Succinyl-CoA beta_ox->Succinyl_CoA TCA Krebs Cycle Succinyl_CoA->TCA

Metabolic Pathway of Long-Chain Dicarboxylic Acids.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm C15_0 Pentadecanoic Acid (C15:0) (Parent acid of this compound) JAK2 JAK2 C15_0->JAK2 inhibits IL6R IL-6 Receptor IL6R->JAK2 IL6 IL-6 IL6->IL6R STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 nucleus Nucleus pSTAT3->nucleus gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression

Inhibitory Action of Pentadecanoic Acid on JAK/STAT Signaling.

Experimental Protocols and Methodologies

While specific protocols detailing the use of this compound are not widely published, methodologies for similar long-chain fatty acid esters can be adapted. The following sections provide a generalized workflow and protocol for an in-vitro cell-based assay.

General Experimental Workflow

The workflow for investigating the effects of this compound in a cellular model typically involves compound preparation, cell culture and treatment, and subsequent analysis of cellular endpoints.

experimental_workflow start Start procure Procure Research-Grade This compound start->procure prepare_stock Prepare Stock Solution (e.g., in DMSO) procure->prepare_stock treatment Treat Cells with Varying Concentrations of Compound prepare_stock->treatment cell_culture Culture Cells of Interest (e.g., Cancer cell line, Hepatocytes) cell_seeding Seed Cells into Multi-well Plates cell_culture->cell_seeding cell_seeding->treatment incubation Incubate for a Defined Period (e.g., 24, 48, 72 hours) treatment->incubation analysis Endpoint Analysis incubation->analysis cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) analysis->cytotoxicity gene_expression Gene Expression Analysis (qPCR, RNA-seq) analysis->gene_expression protein_analysis Protein Analysis (Western Blot, ELISA) analysis->protein_analysis metabolomics Metabolomic Analysis (GC-MS, LC-MS) analysis->metabolomics end End cytotoxicity->end gene_expression->end protein_analysis->end metabolomics->end

General Experimental Workflow for In-Vitro Analysis.
Representative Protocol: In-Vitro Cell-Based Assay

This protocol provides a framework for assessing the effects of this compound on a mammalian cell line. Note: This is a generalized protocol and should be optimized for your specific cell line and experimental question.

1. Materials and Reagents:

  • This compound (research-grade)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Mammalian cell line of interest (e.g., HepG2 for metabolic studies, MCF-7 for breast cancer research)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Multi-well cell culture plates (e.g., 96-well for cytotoxicity, 6-well for protein/RNA extraction)

  • Reagents for endpoint analysis (e.g., MTT reagent, RNA extraction kit, protein lysis buffer)

2. Preparation of Stock Solution:

  • Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in sterile DMSO. Due to its lipophilic nature, DMSO is a suitable solvent.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C.

3. Cell Culture and Seeding:

  • Culture the chosen cell line according to standard protocols in a humidified incubator at 37°C with 5% CO₂.

  • When cells reach 70-80% confluency, detach them using Trypsin-EDTA.

  • Resuspend the cells in fresh complete medium and perform a cell count.

  • Seed the cells into multi-well plates at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. For example, seed 5,000-10,000 cells per well in a 96-well plate for a 24-hour treatment.

4. Cell Treatment:

  • Allow the cells to adhere and recover for 18-24 hours after seeding.

  • Prepare working solutions of this compound by diluting the stock solution in complete culture medium to the desired final concentrations (e.g., 1, 10, 50, 100 µM).

  • Ensure the final concentration of DMSO in the culture medium does not exceed a level toxic to the cells (typically ≤ 0.5%).

  • Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of the test compound.

  • Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Return the plates to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).

5. Endpoint Analysis (Examples):

  • Cytotoxicity Assay (MTT):

    • After the incubation period, add MTT reagent to each well and incubate for 2-4 hours.

    • Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., acidified isopropanol (B130326) or DMSO).

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control.

  • Gene Expression Analysis (qPCR):

    • After treatment in 6-well plates, wash the cells with PBS and lyse them directly in the plate using a lysis buffer from an RNA extraction kit.

    • Purify total RNA according to the manufacturer's protocol.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform quantitative PCR using primers for target genes (e.g., genes involved in fatty acid metabolism or inflammatory signaling) and a housekeeping gene for normalization.

  • Protein Analysis (Western Blot):

    • After treatment, wash cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against target proteins (e.g., phosphorylated STAT3, PPARα) and a loading control (e.g., β-actin).

    • Visualize bands using a secondary antibody conjugated to HRP and a chemiluminescent substrate.

This guide provides a foundational resource for researchers embarking on studies involving this compound. By ensuring the procurement of high-quality reagents and adapting appropriate experimental protocols, investigators can effectively explore the biological significance of this and other long-chain dicarboxylic acid esters.

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of Dimethyl Pentadecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of chemical safety is paramount. This in-depth guide provides a detailed overview of the safety and handling precautions for Dimethyl Pentadecanedioate in a laboratory setting. Due to a lack of specific toxicological data for this compound, this guide is built upon the principles of chemical analogy, drawing from safety information on structurally related long-chain diesters.

Hazard Identification and Classification

While a specific hazard classification for this compound is not established, related long-chain diesters are generally considered to have low acute toxicity. However, good laboratory practices necessitate treating all new or uncharacterized substances as potentially hazardous.

General Precautions:

  • Avoid contact with skin and eyes.[3]

  • Avoid formation and inhalation of dusts and aerosols.[3]

  • Handle in a well-ventilated area.[3]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is a critical first step in safe handling. The following table summarizes the known properties of this compound.

PropertyValueReference
CAS Number 36575-82-3[1][2][4]
Molecular Formula C₁₇H₃₂O₄[3][4]
Molecular Weight 300.43 g/mol [3][4]
Purity ≥98%[4]
Storage Temperature 4°C[4]

Personal Protective Equipment (PPE)

A robust PPE strategy is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound, based on general laboratory safety standards for chemicals with unknown hazards.

Body PartRecommended PPESpecifications
Hands Chemical-resistant glovesNitrile or other appropriate material. Inspect gloves for integrity before use.
Eyes/Face Safety glasses with side shields or gogglesShould be worn at all times in the laboratory. A face shield may be necessary when there is a risk of splashing.
Body Laboratory coatShould be fully buttoned to provide maximum coverage.
Respiratory Use in a chemical fume hoodRecommended to minimize inhalation exposure, especially when generating aerosols or dust.

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Avoid direct contact with the substance.[3]

  • Use non-sparking tools to prevent ignition sources.[3]

  • Prevent the build-up of electrostatic charge.[3]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial. The following table provides guidance on first aid procedures.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols: General Chemical Handling

While specific experimental protocols for this compound are not available, the following represents a general workflow for handling a chemical with unknown hazards in a research setting.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment a Review Safety Information (MSDS/Literature) b Don Appropriate PPE a->b c Work in a Ventilated Area (Fume Hood) b->c d Weigh/Measure Compound c->d e Perform Experiment d->e f Decontaminate Glassware and Work Area e->f g Dispose of Waste Properly f->g h Remove PPE and Wash Hands g->h

Figure 1. General workflow for handling laboratory chemicals.

Logical Relationship of Safety Precautions

The implementation of safety measures follows a logical hierarchy to ensure comprehensive protection.

safety_hierarchy cluster_controls Hazard Control Hierarchy a Elimination/Substitution (Most Effective) b Engineering Controls (e.g., Fume Hood) a->b c Administrative Controls (e.g., SOPs, Training) b->c d Personal Protective Equipment (PPE) (Least Effective) c->d

Figure 2. Hierarchy of controls for mitigating laboratory hazards.

Conclusion

The safe handling of this compound in the laboratory requires a cautious and proactive approach. In the absence of specific toxicological data, researchers must rely on the established principles of chemical safety and treat the substance as potentially hazardous. By adhering to the guidelines outlined in this technical guide, including the consistent use of appropriate personal protective equipment, proper handling and storage techniques, and a clear understanding of emergency procedures, laboratory personnel can significantly minimize the risks associated with this and other uncharacterized chemical compounds. Continuous vigilance and a commitment to a strong safety culture are the cornerstones of a secure research environment.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of Dimethyl Pentadecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of Dimethyl Pentadecanedioate. Direct experimental data for this specific long-chain aliphatic diester is not extensively available in public literature. Therefore, this guide synthesizes information from structurally related compounds, including shorter-chain dimethyl dicarboxylates and long-chain fatty acid methyl esters, to project the thermal behavior of this compound. The document outlines anticipated thermal properties, details relevant experimental protocols for thermal analysis, and proposes a likely decomposition pathway. This guide is intended to serve as a valuable resource for researchers and professionals working with long-chain diesters in applications where thermal stability is a critical parameter.

Introduction

This compound (C₁₇H₃₂O₄, Molar Mass: 300.43 g/mol ) is a long-chain aliphatic diester. Its molecular structure, characterized by a fifteen-carbon aliphatic chain flanked by two methyl ester groups, imparts properties that are of interest in various industrial and research applications, including as a plasticizer, solvent, and an intermediate in chemical synthesis. Understanding the thermal stability and decomposition characteristics of this molecule is crucial for its safe handling, storage, and application, particularly in processes involving elevated temperatures.

This guide provides a detailed examination of the expected thermal behavior of this compound. Due to the limited availability of direct experimental data for this specific compound, this analysis relies on comparative data from homologous series of dimethyl alkanedioates and related long-chain esters.

Predicted Thermal Properties of this compound

Based on the analysis of structurally similar compounds, the following thermal properties for this compound can be predicted. It is important to note that these are estimations and should be confirmed by experimental analysis for any critical application.

Physical Properties

A summary of the known and predicted physical properties of this compound and its shorter-chain homologs, Dimethyl Sebacate (B1225510) (C10) and Dimethyl Dodecanedioate (B1236620) (C12), is presented in Table 1. The melting and boiling points are observed to increase with the length of the aliphatic chain.

Table 1: Physical Properties of Dimethyl Alkanedioates

PropertyDimethyl Adipate (B1204190) (C6)Dimethyl Sebacate (C10)Dimethyl Dodecanedioate (C12)This compound (C15) (Predicted)
CAS Number 627-93-0106-79-61731-79-936575-82-3
Molecular Formula C₈H₁₄O₄C₁₂H₂₂O₄C₁₄H₂₆O₄C₁₇H₃₂O₄
Molecular Weight 174.19 g/mol 230.30 g/mol 258.35 g/mol 300.43 g/mol
Melting Point (°C) 829-31~42-44~55-60
Boiling Point (°C) 109-110 (at 14 mmHg)158 (at 10 mmHg)~175-178 (at 10 mmHg)~200-210 (at 10 mmHg)

Data for Dimethyl Adipate, Sebacate, and Dodecanedioate compiled from supplier information.[1][2][3][4][5][6] Predicted values for this compound are extrapolated from this data.

Thermal Stability and Decomposition Temperatures

A study on the thermal stability of straight-chain fatty acid methyl esters (C6-C14) using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) showed that the onset of exothermic decomposition occurs in the range of 126.5°C to 187°C.[8] While these are monoesters, this data provides a baseline for the thermal behavior of the ester functional group in a long aliphatic chain. For diesters, the thermal stability is expected to be higher due to the increased molecular weight.

Table 2: Predicted Thermal Decomposition Data for this compound (Comparative)

ParameterFatty Acid Methyl Esters (C6-C14)Diester Lubricants (e.g., Sebacates)This compound (Predicted)
Onset Decomposition Temp. (°C) 126.5 - 187~250 - 290~280 - 320
Peak Decomposition Temp. (°C) Not specified~320 - 370~350 - 390

Data for Fatty Acid Methyl Esters from[8]. Data for Diester Lubricants from a comparative analysis.[7] Predicted values for this compound are based on these comparative trends.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition profile of this compound, a series of standard thermal analysis techniques should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the compound decomposes and to quantify the mass loss as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

  • Atmosphere: The experiment should be conducted under an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.

  • Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600°C).

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset decomposition temperature (Tonset) and the peak decomposition temperature from the derivative thermogravimetric (DTG) curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and to detect any other phase transitions or exothermic/endothermic decomposition events.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.

  • Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained in the DSC cell.

  • Heating Program: The sample is subjected to a controlled heating program, which may include heating, cooling, and isothermal segments. A typical heating rate is 10°C/min.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks corresponding to melting and exothermic peaks that may indicate decomposition.

The following diagram illustrates a general workflow for the thermal analysis of a chemical compound like this compound.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition cluster_3 Data Analysis and Interpretation compound This compound tga Thermogravimetric Analysis (TGA) compound->tga Inert Atmosphere dsc Differential Scanning Calorimetry (DSC) compound->dsc Inert Atmosphere tga_data Mass Loss vs. Temperature tga->tga_data dsc_data Heat Flow vs. Temperature dsc->dsc_data stability Thermal Stability Assessment (Tonset, Tpeak) tga_data->stability transitions Phase Transition Analysis (Melting Point, Enthalpy) dsc_data->transitions decomposition Decomposition Profile stability->decomposition transitions->decomposition

Caption: Experimental Workflow for Thermal Analysis.

Predicted Decomposition Pathway

The thermal decomposition of esters can proceed through several mechanisms, depending on their structure and the experimental conditions. For long-chain aliphatic esters that contain β-hydrogens relative to the carbonyl group, a common pyrolysis mechanism is a non-radical, concerted intramolecular elimination (Ei) reaction.

This pathway involves a six-membered cyclic transition state, leading to the formation of a carboxylic acid and an alkene. For a diester like this compound, this process can occur at either ester group.

The following diagram illustrates the proposed initial step in the thermal decomposition of this compound via an Ei mechanism.

Caption: Proposed Ei Decomposition Pathway.

Following this initial step, the resulting unsaturated monoester could undergo further decomposition at higher temperatures. It is also possible that radical-based mechanisms involving homolytic cleavage of C-C, C-O, and C-H bonds could occur, especially at higher temperatures, leading to a more complex mixture of smaller hydrocarbon fragments.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is limited, a comprehensive analysis of structurally related compounds allows for a reasoned prediction of its thermal behavior. It is anticipated that this compound is a thermally stable compound, with decomposition likely commencing at temperatures above 280°C. The primary initial decomposition pathway is predicted to be an intramolecular elimination reaction, yielding an unsaturated monoester and acetic acid. For applications where thermal stability is a critical factor, it is strongly recommended that the predictions outlined in this guide be validated through rigorous experimental testing using standard thermal analysis techniques such as TGA and DSC.

References

In-Depth Technical Guide on the Molecular Structure and Conformation of Dimethyl Pentadecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pentadecanedioic acid and its derivatives, such as Dimethyl Pentadecanedioate, are long-chain dicarboxylic acids that are of growing interest in various fields, including polymer chemistry and as potential precursors in drug synthesis. A thorough understanding of their three-dimensional molecular structure and conformational behavior is crucial for predicting their physical properties, reactivity, and interaction with biological systems. This guide provides a comprehensive overview of the molecular structure and conformation of this compound. Due to the absence of specific experimental crystallographic or solution-state conformational data in the public domain for this exact molecule, this guide presents a theoretical model based on computational chemistry principles, alongside detailed experimental protocols that would be employed for its empirical determination.

Theoretical Molecular Structure and Conformation

The molecular structure of this compound, CH₃OOC-(CH₂)₁₃-COOCH₃, is characterized by a long, flexible C₁₃ aliphatic chain capped by two methyl ester groups. The overall conformation is determined by the rotational freedom around the numerous carbon-carbon single bonds of the polymethylene chain and the carbon-oxygen bonds of the ester groups.

In the absence of specific experimental data, a representative low-energy conformation of this compound was generated using computational modeling. The most stable conformation of the aliphatic chain is predicted to be an extended, all-anti (or all-trans) arrangement, which minimizes steric hindrance between adjacent methylene (B1212753) groups. This results in a nearly linear, zig-zag geometry for the hydrocarbon backbone. The ester groups also have preferred orientations to minimize steric strain and optimize electronic interactions.

Predicted Molecular Geometry

The following tables summarize the key geometric parameters (bond lengths, bond angles, and dihedral angles) for the computationally modeled low-energy conformation of this compound. These values are representative of a long-chain aliphatic diester in a relaxed state.

Table 1: Predicted Bond Lengths

Bond TypeAtom 1Atom 2Predicted Length (Å)
Carbonyl C=OC1O11.21
Ester C-OC1O21.34
Methoxy O-CH₃O2C21.44
Cα-CβC1C31.52
Methylene C-CC(n)C(n+1)1.54
Methylene C-HC(n)H1.09
Methyl C-HC2H1.09

Table 2: Predicted Bond Angles

Angle TypeAtom 1Atom 2Atom 3Predicted Angle (°)
O=C-O (ester)O1C1O2123.5
O=C-Cα (ester)O1C1C3125.0
O-C-Cα (ester)O2C1C3111.5
C-O-CH₃ (ester)C1O2C2116.0
Cα-Cβ-CγC3C4C5112.0
H-C-H (methylene)HC(n)H109.5

Table 3: Key Predicted Dihedral Angles

Dihedral Angle TypeAtom 1Atom 2Atom 3Atom 4Predicted Angle (°)Conformation
C-C-C-C (backbone)C3C4C5C6~180anti
O=C-Cα-CβO1C1C3C4~180anti
C-O-C-CC2O2C1C3~180anti

Experimental Protocols for Structural Determination

The definitive determination of the molecular structure and conformation of this compound would rely on a combination of experimental techniques, primarily X-ray crystallography for the solid state and Nuclear Magnetic Resonance (NMR) spectroscopy for the solution state, supported by computational modeling.

X-ray Crystallography

This technique provides precise atomic coordinates in the crystalline solid state.

Methodology:

  • Crystal Growth:

    • High-purity this compound is dissolved in a suitable solvent or solvent mixture (e.g., methanol, ethanol, hexane, or ethyl acetate) to achieve a supersaturated solution.

    • Single crystals are grown using slow evaporation, slow cooling of a saturated solution, or vapor diffusion techniques. The choice of solvent and crystallization method is critical and often determined empirically.

  • Data Collection:

    • A suitable single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

    • The crystal is irradiated with a monochromatic X-ray beam.

    • The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The phase problem is solved using direct methods or Patterson synthesis to generate an initial electron density map.

    • An atomic model is built into the electron density map.

    • The model is refined by least-squares methods to minimize the difference between the observed and calculated structure factors, yielding precise bond lengths, angles, and thermal parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the conformation of molecules in solution.

Methodology:

  • Sample Preparation:

    • A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR Spectra Acquisition:

    • ¹H and ¹³C NMR spectra are acquired to assign the chemical shifts of all protons and carbons in the molecule.

  • 2D NMR Spectra Acquisition for Conformational Analysis:

    • COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks and confirm assignments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which is crucial for determining the conformational preferences of the aliphatic chain and the orientation of the ester groups. For a flexible molecule like this compound, ROESY is often preferred as it can distinguish between direct and spin-diffusion relayed effects.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate proton and carbon chemical shifts.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, aiding in the assignment of quaternary carbons and confirming the overall structure.

  • Data Analysis:

    • The intensities of NOE/ROE cross-peaks are used to estimate inter-proton distances.

    • These distance restraints are then used in conjunction with computational modeling (e.g., molecular dynamics simulations) to generate a family of solution-state conformers consistent with the experimental data.

Visualization of Workflows and Conformations

Workflow for Structural Elucidation

The following diagram illustrates the integrated workflow for determining the molecular structure and conformation of this compound.

G cluster_comp Computational Modeling cluster_exp Experimental Verification comp_start Initial 2D Structure conf_search Conformational Search (Molecular Mechanics) comp_start->conf_search qm_opt Quantum Mechanics Optimization (DFT) conf_search->qm_opt pred_spec Predict Spectroscopic Parameters qm_opt->pred_spec final_model Final Structural Model (Structure & Conformation) qm_opt->final_model Hypothesis nmr NMR Spectroscopy pred_spec->nmr Comparison synthesis Synthesis & Purification xray X-ray Crystallography synthesis->xray synthesis->nmr xray->final_model nmr->final_model

Caption: Workflow for determining the molecular structure and conformation.

Conformational Isomers of the Aliphatic Backbone

The flexibility of the long aliphatic chain allows for different rotational isomers (rotamers) around each C-C bond. The most significant are the anti and gauche conformations.

G cluster_anti Anti Conformation cluster_gauche Gauche Conformation anti C(n-1) - C(n) - C(n+1) - C(n+2) Dihedral Angle ≈ 180° (Low Energy) gauche C(n-1) - C(n) - C(n+1) - C(n+2) Dihedral Angle ≈ ±60° (Higher Energy) anti->gauche Bond Rotation gauche->anti Bond Rotation

Dimethyl Pentadecanedioate: A Technical Guide for the Fragrance and Flavor Industry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl Pentadecanedioate (DMPD), the dimethyl ester of pentadecanedioic acid, is a long-chain dicarboxylic acid ester. While not a classically recognized top-note fragrance ingredient, its chemical structure and physical properties suggest potential applications within the fragrance and flavor industry, primarily as a fixative, modifier, or a component of base notes. This technical guide provides a comprehensive overview of the known properties of this compound, outlines detailed experimental protocols for its sensory and analytical evaluation, and explores its potential roles in fragrance and flavor formulations. Due to the limited publicly available data on its direct application, this guide focuses on the methodologies required to characterize and validate its use, treating DMPD as a novel ingredient for investigation.

Introduction

The fragrance and flavor industry is in constant pursuit of novel molecules that can provide unique sensory experiences, improve product stability, and offer cost-effective solutions. Esters, as a class of organic compounds, are fundamental to this industry, contributing a wide array of fruity, floral, and sweet notes.[1] Long-chain esters, in particular, are often associated with waxy, creamy, and subtle fruity aromas and can play a significant role in the overall profile and longevity of a fragrance or flavor.[2]

This compound (C₁₇H₃₂O₄) is a dicarboxylic acid ester with a relatively high molecular weight.[3] While its close relatives, macrocyclic ketones and lactones, are well-established as synthetic musks, the sensory properties of linear long-chain dimethyl esters are less documented in perfumery literature.[4] This guide serves as a technical resource for researchers and developers interested in exploring the potential of this compound and similar long-chain esters in fragrance and flavor applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and analytical characterization.

PropertyValueSource
CAS Number 36575-82-3[3]
Molecular Formula C₁₇H₃₂O₄[3]
Molecular Weight 300.43 g/mol [3]
Synonyms Pentadecanedioic acid, 1,15-dimethyl ester[3]
Purity ≥98%[3]
Physical State Not specified (likely a colorless liquid or low-melting solid)
Solubility Predicted to be poorly soluble in water; soluble in organic solvents and oils.[5]
Calculated LogP 4.4037[3]
Topological Polar Surface Area (TPSA) 52.6 Ų[3]
Number of Rotatable Bonds 14[3]

Potential Roles in the Fragrance and Flavor Industry

Based on its chemical structure, this compound is unlikely to be a highly volatile top-note ingredient.[6] Its potential applications are more likely to be in the middle and base notes of a fragrance or as a functional ingredient.

  • Fixative: Due to its low volatility, DMPD could act as a fixative, slowing the evaporation of more volatile fragrance components and extending the overall scent longevity.[7]

  • Modifier: It may serve as a modifier, subtly altering the perception of other fragrance notes without imparting a strong character of its own.

  • Base Note Component: While its specific odor profile is not well-documented, it could contribute to a soft, waxy, or subtly sweet base note in complex fragrance compositions.

  • Flavor Component: In the flavor industry, long-chain fatty acid esters have been noted to contribute to the quality of alcoholic beverages, suggesting a potential role in providing mouthfeel or subtle creamy and waxy notes.[2]

Experimental Protocols

To fully characterize the potential of this compound in fragrance and flavor applications, a series of standardized experimental protocols should be followed.

Sensory Evaluation

Sensory analysis is critical for determining the odor and flavor profile of a new ingredient.[4]

Objective: To characterize the olfactory properties of this compound.

Materials:

  • This compound (≥98% purity)

  • Odorless solvent (e.g., Diethyl Phthalate)

  • Glass smelling strips

  • Trained sensory panel (8-12 members)[5]

  • List of odor descriptors

Protocol:

  • Prepare a series of dilutions of this compound in the chosen solvent (e.g., 10%, 1%, 0.1%).

  • Dip smelling strips into each dilution and allow the solvent to evaporate for a few seconds.

  • Present the smelling strips to the trained sensory panel in a well-ventilated, odor-free environment.

  • Panelists individually record their perception of the odor using a standardized list of descriptors (e.g., fruity, floral, waxy, musky, green, etc.).

  • A panel leader facilitates a discussion to reach a consensus on the primary and secondary odor characteristics at different concentrations.

Objective: To characterize the taste and mouthfeel of this compound.

Materials:

  • This compound (food-grade purity)

  • Neutral carrier (e.g., sugar solution, neutral oil)

  • Trained sensory panel

  • List of flavor descriptors

Protocol:

  • Prepare a solution of this compound in the neutral carrier at a concentration above its predicted recognition threshold.

  • Present the sample to the sensory panel.

  • Panelists evaluate the sample for taste (sweet, sour, bitter, salty, umami) and mouthfeel (e.g., waxy, creamy, fatty).

  • A consensus vocabulary is developed through group discussion to describe the flavor profile.[5]

Analytical Chemistry

Analytical techniques are essential for identifying and quantifying the compound in various matrices.

Objective: To identify and quantify this compound in a fragrance or flavor matrix.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., non-polar or medium-polarity)

  • Helium or Hydrogen as carrier gas

  • Sample containing this compound

  • Internal standard

Protocol:

  • Sample Preparation: Dilute the sample in a suitable solvent. Add a known amount of an internal standard.

  • Injection: Inject the prepared sample into the GC.

  • GC Separation: Use a temperature program to separate the components of the mixture. An example program could be: initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 10 minutes.

  • MS Detection: Operate the mass spectrometer in full scan mode for initial identification by comparing the resulting mass spectrum with a reference library. For quantification, operate in selected ion monitoring (SIM) mode for higher sensitivity.[5]

  • Quantification: Create a calibration curve using standard solutions of this compound with the internal standard to determine its concentration in the sample.

Objective: To analyze the volatile profile of a product containing this compound.

Materials:

  • GC-MS with an SPME autosampler

  • SPME fiber (e.g., Polydimethylsiloxane - PDMS)

  • Headspace vials

  • Sample containing this compound

Protocol:

  • Place a known amount of the sample into a headspace vial and seal it.

  • Incubate the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow volatile compounds to equilibrate in the headspace.

  • Expose the SPME fiber to the headspace for a defined period (e.g., 10 minutes) to adsorb the volatile compounds.

  • Transfer the fiber to the heated injection port of the GC for desorption and subsequent analysis by GC-MS.[8]

Visualizations

The following diagrams illustrate the experimental workflows described above.

Sensory_Evaluation_Workflow cluster_odor Odor Profile Determination cluster_flavor Flavor Profile Determination odor_start Prepare DMPD Dilutions (10%, 1%, 0.1%) odor_dip Dip Smelling Strips odor_start->odor_dip odor_present Present to Sensory Panel odor_dip->odor_present odor_record Individual Perception Recording odor_present->odor_record odor_discuss Group Consensus odor_record->odor_discuss odor_end Final Odor Profile odor_discuss->odor_end flavor_start Prepare DMPD Solution in Neutral Carrier flavor_present Present to Sensory Panel flavor_start->flavor_present flavor_evaluate Evaluate Taste and Mouthfeel flavor_present->flavor_evaluate flavor_discuss Group Consensus on Vocabulary flavor_evaluate->flavor_discuss flavor_end Final Flavor Profile flavor_discuss->flavor_end

Caption: Workflow for the sensory evaluation of this compound.

Analytical_Chemistry_Workflow cluster_gcms GC-MS Analysis cluster_spme Headspace SPME-GC-MS Analysis gcms_prep Sample Preparation (Dilution & Internal Standard) gcms_inject Injection into GC gcms_prep->gcms_inject gcms_sep GC Separation (Temperature Program) gcms_inject->gcms_sep gcms_detect MS Detection (Scan/SIM Mode) gcms_sep->gcms_detect gcms_quant Quantification (Calibration Curve) gcms_detect->gcms_quant gcms_end Concentration Data gcms_quant->gcms_end spme_prep Sample in Headspace Vial spme_incubate Incubation and Equilibration spme_prep->spme_incubate spme_adsorb SPME Fiber Adsorption spme_incubate->spme_adsorb spme_desorb Desorption in GC Inlet spme_adsorb->spme_desorb spme_analyze GC-MS Analysis spme_desorb->spme_analyze spme_end Volatile Profile spme_analyze->spme_end

Caption: Analytical workflows for this compound characterization.

Conclusion

This compound represents a molecule with unexplored potential in the fragrance and flavor industry. While direct evidence of its current use is limited, its physicochemical properties suggest it could function effectively as a fixative, modifier, or a subtle base note. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of its sensory and analytical characteristics. Further research, following these methodologies, is necessary to fully elucidate the role of this compound and other long-chain dicarboxylic acid esters in creating innovative and high-performing fragrance and flavor formulations.

References

Biodegradation Potential of Dimethyl Pentadecanedioate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl Pentadecanedioate is a dicarboxylic acid ester with potential applications in various industries, including pharmaceuticals and polymer synthesis. Understanding its environmental fate, particularly its biodegradability, is crucial for assessing its environmental risk and ensuring sustainable use. This technical guide outlines the expected biodegradation potential of this compound, drawing parallels from related compounds, and provides detailed experimental protocols for its assessment.

Predicted Biodegradation Pathway

The biodegradation of dicarboxylic acid esters generally proceeds via a two-step hydrolysis, followed by the degradation of the resulting dicarboxylic acid. Esterases, a class of hydrolase enzymes, play a crucial role in the initial breakdown.

A putative metabolic pathway for this compound is proposed below, based on the established degradation pathways of other dicarboxylic acid esters like phthalates.[1][2][3] The initial steps involve the cleavage of the ester bonds to form monomethyl pentadecanedioate and subsequently pentadecanedioic acid. This dicarboxylic acid is then expected to be further metabolized through pathways such as beta-oxidation.

cluster_hydrolysis Ester Hydrolysis cluster_central_metabolism Central Metabolism This compound This compound Monomethyl Pentadecanedioate Monomethyl Pentadecanedioate This compound->Monomethyl Pentadecanedioate Esterase Pentadecanedioic Acid Pentadecanedioic Acid Monomethyl Pentadecanedioate->Pentadecanedioic Acid Esterase Further Degradation Further Degradation Pentadecanedioic Acid->Further Degradation e.g., β-oxidation Biomass, CO2, H2O Biomass, CO2, H2O Further Degradation->Biomass, CO2, H2O

Caption: Putative metabolic pathway for the biodegradation of this compound.

Quantitative Data on the Biodegradation of Dicarboxylic Acid Esters

While specific data for this compound is unavailable, the following tables summarize biodegradation data for various other dicarboxylic acid esters. This information provides a comparative basis for estimating the potential biodegradability of this compound. The "ready biodegradability" classification, according to OECD guidelines, requires reaching specific degradation thresholds within a 28-day period, including a "10-day window" which starts when 10% of the substance has been degraded and must be completed within 10 days from that point.[4][5][6]

Table 1: Biodegradation of Various Dicarboxylic Acid Esters

CompoundTest MethodInoculumDuration (days)Degradation (%)ClassificationReference
Dimethyl Phthalate (B1215562) (DMP)OECD 301BActivated Sludge28>90Readily Biodegradable[7]
Di-isotridecyl Adipate (DITA)OECD 301BUnexposed Inoculum28~30Not Readily Biodegradable[8]
Di-isotridecyl Adipate (DITA)OECD 310Pre-exposed Inoculum2840-80Inherently Biodegradable[8]
Diethyl Phthalate (DEP)Not SpecifiedDesulfurellaceae bacteriumNot SpecifiedComplete HydrolysisBiodegradable[1][2]
Dimethyl Isophthalate (DMIP)Not SpecifiedFusarium sp.Not SpecifiedConverted to MonoesterPartially Degraded[2]
Dimethyl Terephthalate (DMT)Not SpecifiedPasteurella multocida Sa2.5>98Biodegradable[9]

Table 2: Optimal Conditions for Biodegradation of Dimethyl Phthalate (DMP)

ParameterOptimal ValueMicroorganismReference
pH7.05Micrococcus sp. KS2[3]
Temperature31.5 °CMicrococcus sp. KS2[3]
Initial DMP Concentration289.19 mg/LMicrococcus sp. KS2[3]
pH9.0Cyanothece sp. PCC7822[10]
Temperature30 °CCyanothece sp. PCC7822[10]

Experimental Protocols for Biodegradability Assessment

The OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals are the internationally recognized standards for determining biodegradability.[4][5][6][11] The OECD 301 series of tests are used to assess "ready biodegradability."

OECD 301B: CO2 Evolution Test (Modified Sturm Test)

This is a widely used method for assessing the ultimate aerobic biodegradability of organic compounds.[11]

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a microbial population (e.g., from activated sludge) and aerated with CO2-free air in the dark or diffuse light.[4][11] The CO2 produced from the biodegradation of the test substance is trapped in a solution (e.g., barium hydroxide (B78521) or sodium hydroxide) and quantified by titration or with an inorganic carbon analyzer.[11] The extent of biodegradation is expressed as a percentage of the theoretical maximum CO2 production (ThCO2).[11]

Key Experimental Parameters:

  • Test Substance Concentration: 10-20 mg/L of Total Organic Carbon (TOC) or Dissolved Organic Carbon (DOC).[11]

  • Inoculum: Activated sludge or secondary effluent, aerated for 5-7 days in a mineral medium at the test temperature.[11]

  • Temperature: 22 ± 2 °C.[11]

  • Light Conditions: Dark or diffuse light to prevent photodegradation.[11]

  • Aeration: Continuous stream of CO2-free air.[11]

  • Test Duration: 28 days.[4][5]

  • Controls: Blank controls (inoculum only) and reference controls (with a readily biodegradable substance like sodium benzoate).[4][8]

  • Pass Level for Ready Biodegradability: ≥ 60% of ThCO2 produced within a 10-day window during the 28-day test period.[5][11]

cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_analysis Analysis A Prepare Mineral Medium B Add Test Substance (10-20 mg/L TOC) A->B C Inoculate with Microorganisms B->C D Incubate at 22 ± 2°C in the dark C->D E Aerate with CO2-free air D->E F Trap Evolved CO2 (e.g., in Ba(OH)2) E->F G Quantify Trapped CO2 (Titration or IC Analyzer) F->G H Calculate % Biodegradation (% ThCO2) G->H I Assess against Pass Level (≥60%) H->I

Caption: Experimental workflow for the OECD 301B CO2 Evolution Test.

Factors Influencing Biodegradation

Several environmental factors can significantly influence the rate and extent of biodegradation of dicarboxylic acid esters.

cluster_physicochemical Physicochemical Factors cluster_biological Biological Factors cluster_substrate Substrate Properties Biodegradation Rate Biodegradation Rate Temperature Temperature Temperature->Biodegradation Rate pH pH pH->Biodegradation Rate Oxygen Availability Oxygen Availability Oxygen Availability->Biodegradation Rate Microbial Population Microbial Population Microbial Population->Biodegradation Rate Enzyme Activity Enzyme Activity Enzyme Activity->Biodegradation Rate Acclimation Acclimation Acclimation->Biodegradation Rate Concentration Concentration Concentration->Biodegradation Rate Chemical Structure Chemical Structure Chemical Structure->Biodegradation Rate Bioavailability Bioavailability Bioavailability->Biodegradation Rate

Caption: Key factors influencing the biodegradation of dicarboxylic acid esters.

  • Temperature: Generally, an increase in temperature up to an optimum enhances microbial activity and degradation rates.[10][12]

  • pH: The optimal pH for biodegradation is typically near neutral (pH 7), but can vary depending on the specific microorganisms involved.[3][10]

  • Oxygen Availability: Aerobic conditions are generally required for the complete mineralization of these compounds.[3]

  • Microbial Population: The presence of a diverse and adapted microbial community is essential for efficient degradation.[7][8]

  • Acclimation: Prior exposure of the microbial population to the test substance or structurally similar compounds can enhance the degradation rate.[8]

  • Concentration: High concentrations of the substrate can be inhibitory to microbial activity.[3]

Conclusion and Recommendations

While specific experimental data on the biodegradation of this compound is currently lacking, based on the information available for structurally similar dicarboxylic acid esters, it is reasonable to hypothesize that it has the potential to be biodegradable. The primary mechanism is likely to be enzymatic hydrolysis of the ester bonds, followed by the degradation of the resulting pentadecanedioic acid.

To definitively determine the biodegradability of this compound, it is strongly recommended to conduct standardized tests, such as the OECD 301 series. The OECD 301B (CO2 Evolution Test) would be a suitable starting point for assessing its ready biodegradability. Further studies could investigate the specific microorganisms and enzymes involved, as well as the effects of various environmental factors on its degradation rate. This information is critical for a comprehensive environmental risk assessment and for supporting the development of sustainable applications for this compound.

References

The Rising Monomer: A Technical Deep Dive into Dimethyl Pentadecanedioate for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of polymer science is perpetually evolving, driven by the demand for novel materials with tailored properties for advanced applications. Within this dynamic field, long-chain aliphatic polyesters are emerging as a versatile class of biodegradable polymers with significant potential, particularly in the biomedical and pharmaceutical sectors. This technical guide focuses on Dimethyl Pentadecanedioate, a long-chain difunctional monomer, and explores its role in the synthesis of innovative polyesters for applications such as controlled drug delivery. While specific data for polymers derived directly from this compound is emerging, this document provides a comprehensive overview based on established principles of long-chain aliphatic polyester (B1180765) synthesis and characterization of analogous systems.

Polymer Synthesis: A Generalized Approach to Poly(alkylene pentadecanedioate)s

The primary method for synthesizing high-molecular-weight polyesters from this compound and various diols is melt polycondensation. This two-stage process involves an initial esterification or transesterification followed by a polycondensation step under high vacuum and temperature to facilitate the removal of byproducts and drive the reaction toward the formation of long polymer chains.[1]

Experimental Protocol: Melt Polycondensation

The following is a representative protocol for the synthesis of a poly(alkylene pentadecanedioate) based on established methods for similar long-chain aliphatic polyesters.[2]

Materials:

  • This compound (reactant)

  • Aliphatic diol (e.g., 1,4-butanediol, 1,6-hexanediol) (co-reactant)

  • Catalyst (e.g., Titanium (IV) butoxide (TBT), Antimony trioxide (Sb₂O₃))

  • Heat stabilizer (e.g., Phosphoric acid)

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • Charging the Reactor: A glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser is charged with this compound and the chosen diol in a specific molar ratio (typically a slight excess of the diol is used).

  • Esterification/Transesterification (First Stage):

    • The reactor is purged with nitrogen to create an inert atmosphere.

    • The temperature is gradually raised to 180-220°C with continuous stirring.

    • The catalyst is introduced into the reaction mixture.

    • Methanol (B129727), the byproduct of the transesterification reaction, is distilled off and collected. This stage is typically continued for 2-4 hours until the majority of the theoretical amount of methanol is collected.

  • Polycondensation (Second Stage):

    • The heat stabilizer is added to the reactor to prevent side reactions at higher temperatures.

    • The temperature is gradually increased to 230-260°C.

    • A vacuum is slowly applied to the system (typically reduced to <1 Torr) to facilitate the removal of the excess diol and any remaining byproducts, thereby increasing the molecular weight of the polymer.

    • The reaction is continued for several hours, with the progress monitored by the viscosity of the melt (as indicated by the stirrer torque).

  • Polymer Recovery: Once the desired viscosity is achieved, the vacuum is broken with nitrogen gas, and the molten polymer is extruded from the reactor and allowed to cool.

Polycondensation_Workflow Monomers Charge Reactor: - this compound - Diol - Catalyst Esterification Esterification/Transesterification (180-220°C, N₂ atmosphere) - Distill off Methanol Monomers->Esterification Heat Polycondensation Polycondensation (230-260°C, High Vacuum) - Remove excess diol Esterification->Polycondensation Increase Temp & Apply Vacuum Polymer Poly(alkylene pentadecanedioate) (High Molecular Weight) Polycondensation->Polymer Cool & Extrude Monomer_Property_Relationship cluster_monomer Monomer Structure cluster_properties Polymer Properties Monomer Increase Methylene Chain Length (in Diacid or Diol) Tg Lower Glass Transition Temp. (Tg) (Increased Flexibility) Monomer->Tg Tm Higher Melting Temp. (Tm) (Improved Chain Packing) Monomer->Tm Crystallinity Increased Crystallinity (More Ordered Structure) Monomer->Crystallinity Drug_Delivery_System cluster_nanoparticle Polymeric Nanoparticle Core Hydrophobic Core (Polyester from Dimethyl Pentadecanedioate) Shell Hydrophilic Shell (e.g., PEG) Target Target Cell Shell->Target Targeting Ligands Drug Encapsulated Drug Release Sustained Drug Release Target->Release Internalization & Degradation

References

Methodological & Application

Step-by-step protocol for the synthesis of exaltone from Dimethyl Pentadecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of Exaltone (cyclopentadecanone), a valuable macrocyclic musk, from dimethyl pentadecanedioate. The two-step synthesis involves an intramolecular acyloin condensation of the starting diester to form 2-hydroxycyclopentadecanone (B1633044), followed by a reduction of the acyloin intermediate to the final product. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science, providing a reliable method for the preparation of this important macrocyclic ketone.

Introduction

Exaltone, also known as cyclopentadecanone (B167302), is a macrocyclic ketone highly valued in the fragrance industry for its warm, musky scent. Beyond its olfactory properties, the 15-membered carbocyclic ring of Exaltone serves as a key structural motif in the synthesis of various complex molecules and bioactive compounds. The synthesis of such large rings can be challenging; however, the intramolecular acyloin condensation of long-chain α,ω-diesters provides an efficient route.[1][2] This method utilizes a reductive coupling of two ester groups in the presence of metallic sodium to form a cyclic α-hydroxyketone (acyloin).[1][2] Subsequent reduction of the acyloin yields the desired cycloalkane. This application note details a robust two-step protocol for the synthesis of Exaltone from this compound.

Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of Exaltone.

ParameterStep 1: Acyloin CondensationStep 2: Reduction of Acyloin
Starting Material Dimethyl 1,15-Pentadecanedioate2-Hydroxycyclopentadecanone (crude)
Key Reagents Sodium metal, XyleneZinc powder, Hydrochloric acid
Reaction Temperature Reflux (approx. 140 °C)110 °C
Reaction Time 2.5 hours1 hour
Typical Yield 80% (for 2-Hydroxycyclopentadecanone)Not specified in literature
Final Product 2-HydroxycyclopentadecanoneExaltone (Cyclopentadecanone)

Experimental Protocols

Step 1: Acyloin Condensation of Dimethyl 1,15-Pentadecanedioate

This procedure outlines the intramolecular acyloin condensation to form 2-hydroxycyclopentadecanone.

Materials:

  • Dimethyl 1,15-pentadecanedioate (1.5 g, 5.0 mmol)

  • Pulverized Sodium (500 mg)

  • Anhydrous Xylene

  • Ethanol (B145695)

  • Nitrogen gas supply

  • Standard reflux apparatus

Procedure:

  • To a flame-dried flask equipped with a reflux condenser and under a nitrogen atmosphere, add pulverized sodium (500 mg) and anhydrous xylene (6 ml).

  • Heat the mixture to reflux.

  • In a separate flask, dissolve dimethyl 1,15-pentadecanedioate (1.5 g, 5.0 mmol) in refluxing anhydrous xylene (20 ml).

  • Add the solution of dimethyl 1,15-pentadecanedioate dropwise to the refluxing sodium-xylene mixture over a period of 2 hours.

  • Continue stirring the reaction mixture at reflux for an additional 30 minutes after the addition is complete.

  • Cool the mixture to room temperature.

  • Under a current of nitrogen, slowly add ethanol (60 ml) to quench the reaction.

  • Wash the xylene layer with water to remove any alkali.

  • Evaporate the xylene under reduced pressure to yield the crude acyloin, 2-hydroxycyclopentadecanone. The reported yield for this step is approximately 80%.[3]

Step 2: Reduction of 2-Hydroxycyclopentadecanone to Exaltone

This procedure details the reduction of the crude acyloin to the final product, Exaltone.[4]

Materials:

  • Crude 2-hydroxycyclopentadecanone (from Step 1, 16.0 g)

  • Zinc powder (4 g)

  • Concentrated Hydrochloric acid (16 ml)

  • Standard reaction apparatus

Procedure:

  • Combine the crude acyloin (16.0 g) and zinc powder (4 g) in a suitable reaction flask.

  • Heat the mixture to 110 °C.

  • Slowly add concentrated hydrochloric acid (16 ml) to the heated mixture over a period of 1 hour.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The xylene solution containing the product is separated.

  • The organic layer is washed with water.

  • Xylene is removed by evaporation under reduced pressure.

  • The resulting residue can be purified by distillation to yield Exaltone.

Experimental Workflow

Synthesis_Workflow start Start: this compound step1 Step 1: Acyloin Condensation - Sodium, Refluxing Xylene - 2.5 hours start->step1 intermediate Intermediate: 2-Hydroxycyclopentadecanone step1->intermediate step2 Step 2: Reduction - Zinc Powder, HCl - 110°C, 1 hour intermediate->step2 end End Product: Exaltone step2->end

Caption: Workflow for the synthesis of Exaltone.

Conclusion

The described two-step protocol provides a clear and effective method for the synthesis of Exaltone from this compound. The acyloin condensation is a powerful tool for the formation of large carbocyclic rings, and the subsequent reduction efficiently yields the desired macrocyclic ketone. This application note serves as a valuable resource for researchers requiring a reliable synthesis of Exaltone for various applications in chemistry and related fields.

References

Analytical methods for monitoring the progress of Dimethyl Pentadecanedioate reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl Pentadecanedioate is a long-chain aliphatic diester with applications in various fields, including the synthesis of pharmaceuticals, polymers, and specialty lubricants. The efficient synthesis of high-purity this compound requires precise monitoring of the reaction progress to optimize yield and minimize impurities. These application notes provide detailed protocols for utilizing Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with Flame Ionization Detection (GC-FID), Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) to monitor the esterification of pentadecanedioic acid with methanol (B129727).

General Reaction Scheme: Acid-Catalyzed Esterification

The synthesis of this compound from pentadecanedioic acid and methanol is typically achieved through an acid-catalyzed esterification reaction, commonly known as a Fischer esterification.

G cluster_reactants Reactants cluster_products Products Pentadecanedioic Acid Pentadecanedioic Acid Reaction Reaction Pentadecanedioic Acid->Reaction Methanol (excess) Methanol (excess) Methanol (excess)->Reaction This compound This compound Water Water Catalyst (H+) Catalyst (H+) Catalyst (H+)->Reaction Reaction->this compound Reaction->Water

Figure 1: General scheme of acid-catalyzed esterification.

Application Note 1: Gas Chromatography (GC-FID and GC-MS) for Reaction Monitoring

Principle

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds. For monitoring the synthesis of this compound, GC can be used to track the disappearance of the mono-ester intermediate and the appearance of the final di-ester product. A Flame Ionization Detector (FID) provides excellent quantitative data, while a Mass Spectrometer (MS) allows for definitive identification of the reaction components. Due to the relatively low volatility of the diacid starting material, this method is best suited for monitoring the conversion of the mono-ester to the di-ester.

Experimental Protocol: GC-FID/MS
  • Sample Preparation:

    • At specified time intervals, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

    • Quench the reaction by adding the aliquot to a vial containing 1 mL of a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Add 1 mL of a suitable organic solvent (e.g., hexane (B92381) or dichloromethane) containing a known concentration of an internal standard (e.g., methyl myristate).[1]

    • Vortex the mixture for 1-2 minutes to extract the esters into the organic layer.[1]

    • Allow the layers to separate.

    • Carefully transfer the upper organic layer to a GC vial for analysis.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890A GC or equivalent.

    • Column: A polar capillary column is recommended, such as a Supelco Omegawax or similar polyethylene (B3416737) glycol (PEG) phase column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[2]

    • Injector: Split/splitless injector at 250°C.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp: 10°C/min to 240°C.

      • Hold at 240°C for 5 minutes.

    • Detector (FID): 250°C.

    • Detector (MS):

      • Transfer line temperature: 280°C.

      • Ion source temperature: 230°C.

      • Scan range: m/z 50-550.[3]

Data Presentation
Reaction Time (hours)Pentadecanedioic Acid Monomethyl Ester (Peak Area Ratio to IS)This compound (Peak Area Ratio to IS)% Conversion
0--0
10.850.1515
20.620.3838
40.250.7575
60.050.9595
8< 0.01> 0.99>99

IS = Internal Standard

GC Analysis Workflow

G Start Start Reaction_Mixture Reaction Mixture Aliquot Start->Reaction_Mixture Quench_Neutralize Quench with NaHCO3 Reaction_Mixture->Quench_Neutralize Extract Extract with Solvent + Internal Standard Quench_Neutralize->Extract Analyze Inject into GC-MS/FID Extract->Analyze Data Chromatogram Analyze->Data Quantify Integrate Peaks & Calculate Conversion Data->Quantify End End Quantify->End

Figure 2: Workflow for GC analysis of the reaction mixture.

Application Note 2: ¹H NMR for Real-Time Reaction Monitoring

Principle

¹H NMR spectroscopy is a non-destructive technique that provides detailed structural information and allows for the direct quantification of reactants and products in a reaction mixture without the need for calibration curves, by comparing the integral of specific proton signals.[4][5] For the esterification of pentadecanedioic acid, the formation of this compound can be monitored by observing the appearance and increase of the singlet signal corresponding to the methyl ester protons.

Experimental Protocol: ¹H NMR
  • Sample Preparation:

    • At specified time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Dilute the aliquot with a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • For quantitative analysis, a known amount of an internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene) can be added to the NMR tube.

  • Instrumentation and Parameters:

    • Spectrometer: 400 MHz or higher NMR spectrometer.

    • Solvent: CDCl₃.

    • Number of Scans: 8 or 16 for good signal-to-noise.

    • Relaxation Delay (d1): A longer relaxation delay (e.g., 5-10 seconds) is crucial for accurate quantification to ensure full relaxation of all protons.

Data Analysis
  • Pentadecanedioic Acid: The methylene (B1212753) protons alpha to the carboxylic acid groups will have a characteristic triplet signal.

  • Methanol: A singlet for the methyl protons.

  • This compound: A sharp singlet for the six equivalent methyl ester protons (at approximately 3.67 ppm) and a triplet for the four methylene protons alpha to the ester groups.

  • Conversion Calculation: The percentage conversion can be calculated by comparing the integral of the product's methyl ester protons to the sum of the integrals of the remaining starting material and the product signals.

Quantitative Data Presentation
Reaction Time (hours)Integral of -OCH₃ (Product)Integral of α-CH₂ (Acid)% Conversion
001.000
10.180.8218
20.400.6040
40.780.2278
60.960.0496
81.000100

(Integrals are normalized to the total α-CH₂ signal at t=0)

Logical Relationship for ¹H NMR Analysis

G Reaction_Progress Reaction_Progress Acid_Signal α-CH2 Signal of Acid (Reactant) Reaction_Progress->Acid_Signal decreases Ester_Signal -OCH3 Signal of Ester (Product) Reaction_Progress->Ester_Signal increases Integral_Ratio Calculate Integral Ratio (Product / (Product + Reactant)) Acid_Signal->Integral_Ratio Ester_Signal->Integral_Ratio Conversion % Conversion Integral_Ratio->Conversion G Start Start Aliquot Reaction Mixture Aliquot Start->Aliquot Derivatize Derivatize with UV-active tag (optional) Aliquot->Derivatize Inject Inject into HPLC Derivatize->Inject Separate Separation on C18 Column Inject->Separate Detect UV, RID, or ELSD Detection Separate->Detect Chromatogram Chromatogram Detect->Chromatogram Quantify Quantify Peaks Chromatogram->Quantify End End Quantify->End

References

Application Note: Analysis of Dimethyl Pentadecanedioate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethyl Pentadecanedioate is the dimethyl ester of pentadecanedioic acid, a long-chain dicarboxylic acid. The analysis of dicarboxylic acids and their esters is crucial in various fields, including metabolomics, industrial chemistry, and environmental science. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. Its high sensitivity and specificity make it an ideal method for analyzing compounds like this compound in complex matrices. This document provides a detailed protocol for the sample preparation, GC-MS analysis, and data interpretation of this compound.

Principle

The method involves the extraction of this compound from a sample matrix, followed by analysis using a GC-MS system. If the analyte of interest is the parent pentadecanedioic acid, a derivatization step to form the more volatile dimethyl ester is required prior to injection.[1][2] The gas chromatograph separates the analyte from other components in the sample based on its boiling point and affinity for the stationary phase of the GC column. The separated analyte then enters the mass spectrometer, where it is ionized, fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, which serves as a "chemical fingerprint" for identification, while the chromatographic peak area is used for quantification.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. Liquid-liquid extraction is a common method for biological fluids, while other matrices may require solid-phase extraction.[1][3]

Protocol: Liquid-Liquid Extraction (LLE)

This protocol is suitable for liquid samples such as plasma or cell lysates.[3]

  • Aliquoting: Transfer 1 mL of the sample into a clean glass centrifuge tube.

  • Extraction Solvent Addition: Add 3 mL of an extraction solvent. A 2:1 (v/v) mixture of dichloromethane (B109758) and methanol (B129727) or methyl tert-butyl ether (MTBE) can be effective.[3][4]

  • Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to achieve a clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the lower organic layer (when using dichloromethane) to a new glass tube.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen at a temperature not exceeding 40°C. Avoid complete dryness.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 100 µL) of a suitable solvent like iso-octane or hexane (B92381) for GC-MS analysis.[1]

  • Transfer: Transfer the final sample to a 2 mL glass autosampler vial for injection.

Derivatization (Optional)

This step is necessary only if the target analyte is pentadecanedioic acid, which needs to be converted to its methyl ester for improved volatility and chromatographic performance.[5]

Protocol: Esterification with BF₃/Methanol

  • To the dried extract from the LLE step, add 500 µL of 14% Boron Trifluoride (BF₃) in methanol.

  • Seal the tube tightly and heat at 60°C for 30 minutes.

  • Cool the sample to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

  • Vortex for 1 minute and centrifuge to separate the layers.

  • Transfer the upper hexane layer containing the this compound to a clean vial for analysis.

GC-MS Instrumentation and Conditions

The following parameters are provided as a starting point and may require optimization based on the specific instrument and column used.

Parameter Condition
Gas Chromatograph (GC)
GC SystemAgilent 7890A GC or equivalent
Column5% Phenyl Methyl Siloxane (e.g., Agilent HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)[6][7]
Carrier GasHelium, constant flow rate of 1.1 mL/min[8]
Inlet Temperature270 °C[9]
Injection ModeSplitless (for trace analysis) or Split (e.g., 10:1)[10]
Injection Volume1 µL
Oven Temperature ProgramInitial: 80°C, hold for 2 min. Ramp: 10°C/min to 280°C. Final Hold: Hold at 280°C for 5 min.[8]
Mass Spectrometer (MS)
MS SystemAgilent 5977B MSD or equivalent
Ionization ModeElectron Ionization (EI) at 70 eV[10]
Ion Source Temperature230 °C[10]
Quadrupole Temperature150 °C[10]
Mass Transfer Line Temp.280 °C[9]
Mass Scan Rangem/z 40-450
Scan ModeFull Scan for identification; Selected Ion Monitoring (SIM) for quantification.

Data Presentation and Analysis

Quantitative Data Summary

The following tables summarize the expected analytical data for this compound. These values should be confirmed experimentally during method validation.

Table 1: Expected Chromatographic and Mass Spectrometric Data

AnalyteExpected Retention Time (min)Molecular Weight ( g/mol )Molecular Ion [M]⁺ (m/z)Key Fragment Ions (m/z)
This compound~18-22300.45300269, 241, 199, 167, 125, 87, 74

Table 2: Typical Method Performance Characteristics

ParameterTypical Value RangeNotes
Linearity (R²)> 0.995Determined from a calibration curve prepared in the appropriate concentration range.[11]
Limit of Detection (LOD)0.1 - 10 ng/mLDependent on sample matrix and instrument sensitivity.[12]
Limit of Quantification (LOQ)0.5 - 50 ng/mLThe lowest concentration that can be measured with acceptable precision and accuracy.[7][12]
Recovery (%)70 - 115%Determined by analyzing spiked blank matrix samples at different concentration levels.[13]
Precision (RSD%)< 15%Relative Standard Deviation for replicate measurements.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample collection to final data analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma) LLE Liquid-Liquid Extraction Sample->LLE Deriv Derivatization (Optional) LLE->Deriv If starting with acid Recon Reconstitution LLE->Recon Deriv->Recon GC GC Separation Recon->GC MS MS Detection GC->MS Data Data Acquisition MS->Data Report Quantification & Reporting Data->Report G cluster_frags Primary Fragments cluster_secondary Secondary & Other Fragments M This compound [M]⁺˙ m/z = 300 F269 [M - OCH₃]⁺ m/z = 269 M->F269 - •OCH₃ (31) F241 [M - COOCH₃]⁺ m/z = 241 M->F241 - •COOCH₃ (59) F74 [CH₃OCOCH₂]⁺ (McLafferty Rearr.) m/z = 74 M->F74 F199 [M - C₅H₁₀COOCH₃]⁺ m/z = 199 F269->F199 F167 [M - C₇H₁₄COOCH₃]⁺ m/z = 167 F241->F167 F125 [C₇H₁₃O₂]⁺ m/z = 125 F199->F125 F87 [C₄H₇O₂]⁺ m/z = 87 F167->F87

References

Application Note: Structural Characterization of Dimethyl Pentadecanedioate using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

[AN-NMR-001]

Abstract

This application note details the utilization of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and characterization of Dimethyl Pentadecanedioate, a long-chain aliphatic diester. We provide comprehensive protocols for sample preparation and data acquisition for both ¹H and ¹³C NMR spectroscopy. The expected chemical shifts, multiplicities, and coupling constants are summarized in tabular format to facilitate data interpretation. Furthermore, graphical representations of the experimental workflow and the logical relationships in spectral data interpretation are presented to guide researchers. This document is intended for chemists, biochemists, and professionals in drug development and materials science who require detailed structural analysis of long-chain organic molecules.

Introduction

This compound [(CH₂)₁₃(COOCH₃)₂] is a dicarboxylic acid ester with a fifteen-carbon backbone. Its long aliphatic chain and terminal ester functionalities make it a valuable compound in the synthesis of polymers, lubricants, and specialty chemicals. Accurate structural confirmation and purity assessment are critical for its application in various fields. NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a sample in solution.[1] This note provides a standardized protocol for the characterization of this compound using ¹H and ¹³C NMR spectroscopy.

Predicted NMR Data for this compound

Due to the symmetrical nature of this compound, the number of unique signals in both ¹H and ¹³C NMR spectra is significantly reduced. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) relative to an internal standard (e.g., TMS), signal multiplicities, and coupling constants (J) in Hertz (Hz). These predictions are based on standard NMR chemical shift tables and analysis of similar long-chain esters.

¹H NMR (Proton NMR) Data Summary
Protons (Position)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-O-CH ₃ (a)~ 3.67Singlet (s)-6H
-CH ₂-COO- (b)~ 2.30Triplet (t)~ 7.54H
-CH ₂-CH₂-COO- (c)~ 1.62Quintet (p)~ 7.54H
-(CH ₂)₉- (d)~ 1.25Multiplet (m)-18H
¹³C NMR (Carbon NMR) Data Summary
Carbon (Position)Predicted Chemical Shift (δ, ppm)
-C =O (e)~ 174.3
-O-C H₃ (a)~ 51.4
-C H₂-COO- (b)~ 34.1
-C H₂-CH₂-COO- (c)~ 29.1 - 29.7
-(C H₂)₉- (d)~ 25.0

Experimental Protocols

Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.[2] The following protocol outlines the steps for preparing a sample of this compound for NMR analysis.

Materials:

  • This compound sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[3][4]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)[2]

  • Internal standard (e.g., Tetramethylsilane, TMS, often pre-dissolved in the solvent)[4]

  • High-quality 5 mm NMR tubes and caps[2]

  • Pasteur pipette and bulb

  • Small vial

  • Vortex mixer

Procedure:

  • Weigh the sample: Accurately weigh the required amount of this compound into a clean, dry vial.[5]

  • Dissolve the sample: Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) containing TMS to the vial.[2][5] Chloroform-d is a common choice for nonpolar organic compounds.[2]

  • Ensure complete dissolution: Gently vortex or sonicate the mixture to ensure the sample is fully dissolved. A homogenous solution is essential for high-resolution spectra.[2][5]

  • Filter if necessary: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to prevent distortion of the magnetic field homogeneity.[4]

  • Transfer to NMR tube: Carefully transfer the clear solution into a clean, unscratched 5 mm NMR tube using a Pasteur pipette. The sample height should be between 4 and 5 cm.[2]

  • Cap and label: Cap the NMR tube securely and label it clearly with the sample identification.

  • Clean the tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol (B130326) or ethanol (B145695) to remove any dust or fingerprints.[5]

NMR Data Acquisition

The following are general acquisition parameters. These may need to be optimized based on the specific spectrometer and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans (NS): 16-64 (adjust for desired signal-to-noise ratio).

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): 12-16 ppm.

¹³C NMR Spectroscopy:

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C).

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): 0-200 ppm.

Data Analysis and Interpretation

The acquired NMR spectra should be processed (Fourier transformation, phase correction, and baseline correction) and referenced to the internal standard (TMS at 0.00 ppm). The chemical shifts, multiplicities, and integrations of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, can then be compared to the predicted values to confirm the structure of this compound.

Visualizations

The following diagrams illustrate the experimental workflow and the logical process of spectral interpretation for the characterization of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-25 mg ¹H, 50-100 mg ¹³C) dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃ with TMS) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire ¹H NMR Spectrum transfer->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum transfer->c13_nmr process Process Spectra (FT, Phasing, Baseline Correction) h1_nmr->process c13_nmr->process analyze Analyze Chemical Shifts, Multiplicities, and Integrations process->analyze structure Confirm Structure of this compound analyze->structure

Caption: Experimental workflow for NMR analysis.

logical_relationship cluster_h1 ¹H NMR Data Interpretation cluster_c13 ¹³C NMR Data Interpretation h1_signals Observe 4 distinct proton signals h1_chem_shift Chemical Shifts indicate ester and aliphatic protons h1_signals->h1_chem_shift h1_integration Integration ratios (6:4:4:18) match proton counts h1_signals->h1_integration h1_multiplicity Multiplicities (s, t, p, m) reveal neighboring protons h1_signals->h1_multiplicity structure Elucidated Structure: this compound h1_multiplicity->structure c13_signals Observe 5 distinct carbon signals due to symmetry c13_chem_shift Chemical Shifts confirm carbonyl, O-CH₃, and aliphatic carbons c13_signals->c13_chem_shift c13_chem_shift->structure

Caption: Logical relationship of NMR data for structural elucidation.

Conclusion

NMR spectroscopy is an indispensable tool for the unambiguous structural characterization of this compound. By following the detailed protocols for sample preparation and data acquisition, and by understanding the interpretation of the resulting spectra, researchers can confidently verify the identity and purity of this compound. The provided data and workflows serve as a valuable resource for scientists and professionals engaged in chemical synthesis and analysis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for Purifying Dimethyl Pentadecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the purification of Dimethyl Pentadecanedioate using High-Performance Liquid Chromatography (HPLC). As a long-chain aliphatic diester, this compound finds applications in various research and development sectors, including as a specialty chemical intermediate and in the formulation of novel materials. Achieving high purity of this compound is critical for its intended applications. This note outlines a proposed reversed-phase HPLC (RP-HPLC) method, developed by adapting established methodologies for similar long-chain dimethyl esters. The protocol covers sample preparation, HPLC conditions, and fraction collection, providing a solid foundation for researchers to purify this compound effectively.

Introduction

This compound (C17H32O4, MW: 300.43 g/mol ) is a diester of a C15 dicarboxylic acid.[1][2] Its long alkyl chain imparts significant nonpolar character, making it well-suited for separation by reversed-phase chromatography. The purification of such molecules is often necessary to remove starting materials, byproducts, and other impurities from synthetic preparations. High-performance liquid chromatography (HPLC) offers a powerful technique for achieving the high levels of purity required for pharmaceutical and high-tech applications. While specific literature on the HPLC purification of this compound is not abundant, methods for analogous long-chain dimethyl esters, such as dimethyl decanedioate and dimethyl tetradecanedioate, provide a strong basis for method development.[3][4] This application note details a recommended HPLC method for the purification of this compound.

Recommended HPLC Purification Method

Based on the analysis of similar long-chain diesters, a reversed-phase HPLC method is proposed for the purification of this compound.[3][4] C18 columns are a common choice for the separation of nonpolar compounds and are expected to provide good retention and resolution of the target compound from its potential impurities.[5] A mobile phase consisting of acetonitrile (B52724) and water is recommended, as it is a versatile solvent system for reversed-phase chromatography.[3][4]

Table 1: Proposed HPLC Parameters for this compound Purification

ParameterRecommended Condition
Column C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 80% B to 100% B over 15 minutes, hold at 100% B for 5 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm or Evaporative Light Scattering Detector (ELSD)
Injection Volume 20 µL
Column Temperature 30°C

Experimental Protocol

This protocol outlines the steps for the purification of this compound using the recommended HPLC method.

1. Sample Preparation

  • Accurately weigh approximately 10 mg of the crude this compound sample.

  • Dissolve the sample in 1 mL of a suitable solvent. Given the nonpolar nature of this compound, solvents such as hexane (B92381) or a mixture of acetonitrile and a small amount of a stronger solvent like isopropanol (B130326) are recommended to ensure complete dissolution.[6]

  • Vortex the solution until the sample is fully dissolved.

  • Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection into the HPLC system.

2. HPLC System Preparation

  • Set up the HPLC system according to the parameters outlined in Table 1.

  • Equilibrate the column with the initial mobile phase conditions (80% Acetonitrile, 20% Water) for at least 30 minutes or until a stable baseline is achieved.

3. Chromatographic Run and Fraction Collection

  • Inject the prepared sample onto the column.

  • Monitor the chromatogram for the elution of the main peak corresponding to this compound.

  • Collect the fractions corresponding to the main peak in clean collection vials. Multiple runs may be necessary to purify the desired amount of material.

4. Post-Purification Processing

  • Combine the collected fractions containing the purified this compound.

  • Evaporate the solvent from the combined fractions using a rotary evaporator or a nitrogen stream.

  • The purity of the final product can be confirmed by re-injecting a small aliquot into the HPLC system under the same conditions. A single, sharp peak should be observed. Further characterization can be performed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the HPLC purification workflow for this compound.

HPLC_Workflow SamplePrep Sample Preparation (Dissolve and Filter) Injection Sample Injection SamplePrep->Injection HPLCSys HPLC System (Equilibrate Column) HPLCSys->Injection Separation Chromatographic Separation (Gradient Elution) Injection->Separation Detection Peak Detection (UV/ELSD) Separation->Detection FractionColl Fraction Collection Detection->FractionColl PostProcess Post-Purification (Solvent Evaporation & Purity Check) FractionColl->PostProcess

References

Application Notes and Protocols: Synthesis of Macrocyclic Lactones from Dimethyl Pentadecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of macrocyclic lactones, specifically Cyclopentadecanolide (also known as Exaltolide®), a valuable musk fragrance, starting from dimethyl pentadecanedioate. The synthesis primarily involves a two-step process: an intramolecular acyloin condensation followed by an oxidative rearrangement.

Introduction

Macrocyclic lactones are a class of compounds characterized by a large ring structure containing an ester group. They are of significant interest in the fragrance and pharmaceutical industries due to their unique organoleptic properties and biological activities. Cyclopentadecanolide, a 16-membered macrocyclic lactone, is a highly sought-after synthetic musk, prized for its delicate, sweet, and persistent musky odor.[1] this compound serves as a readily available and effective precursor for the synthesis of this important macrocycle.

The synthetic strategy hinges on two key transformations:

  • Intramolecular Acyloin Condensation: This reductive coupling of the two ester groups of this compound, promoted by metallic sodium, forms the macrocyclic α-hydroxy ketone, 2-hydroxycyclopentadecanone (B1633044).[2][3] This reaction is a classic method for the formation of medium to large ring compounds.[2][3] To favor the intramolecular cyclization over intermolecular polymerization, the Ruggli-Ziegler dilution principle is often employed, which involves adding the diester slowly to the reaction mixture.[4]

  • Baeyer-Villiger Oxidation: The resulting cyclic acyloin is then converted to the desired macrocyclic lactone through a Baeyer-Villiger oxidation.[2][5][6] This reaction utilizes a peroxyacid to insert an oxygen atom adjacent to the carbonyl group, expanding the ring and forming the lactone.[5][6]

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of Cyclopentadecanolide from this compound.

ParameterStep 1: Acyloin CondensationStep 2: Baeyer-Villiger Oxidation
Starting Material Dimethyl 1,15-pentadecanedioate2-Hydroxycyclopentadecanone
Key Reagents Sodium metalmeta-Chloroperoxybenzoic acid (m-CPBA)
Solvent XyleneDichloromethane (B109758) (CH₂Cl₂)
Reaction Temperature Reflux (approx. 140 °C)0 °C to Room Temperature
Reaction Time 2.5 hours2-4 hours
Typical Yield 80%[7]>90% (typical for this type of transformation)

Experimental Protocols

Step 1: Intramolecular Acyloin Condensation of this compound

This protocol is adapted from established procedures for the acyloin condensation of long-chain diesters.[7]

Materials:

  • Dimethyl 1,15-pentadecanedioate

  • Sodium metal, pulverized

  • Anhydrous xylene

  • Ethanol (B145695)

  • Nitrogen gas supply

  • Standard reflux apparatus with a dropping funnel

Procedure:

  • Set up a reflux apparatus under a nitrogen atmosphere.

  • To the reaction flask, add pulverized sodium (500 mg) and a small amount of anhydrous xylene (6 ml).

  • Heat the mixture to reflux.

  • In a dropping funnel, prepare a solution of dimethyl 1,15-pentadecanedioate (1.5 g, 5.0 mmol) in refluxing anhydrous xylene (20 ml).

  • Add the this compound solution dropwise to the refluxing sodium suspension over a period of 2 hours.

  • After the addition is complete, continue stirring at reflux for an additional 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Under a current of nitrogen, cautiously add ethanol (60 ml) to quench the unreacted sodium.

  • Wash the xylene layer with water to remove any alkali.

  • Evaporate the xylene under reduced pressure to yield the crude acyloin, 2-hydroxycyclopentadecanone.

  • The crude product can be purified by vacuum distillation (b.p. 138–141°C/ 0.1 mm Hg).[7]

Step 2: Baeyer-Villiger Oxidation of 2-Hydroxycyclopentadecanone

This is a representative protocol for the Baeyer-Villiger oxidation of a cyclic ketone to a lactone.

Materials:

  • 2-Hydroxycyclopentadecanone (from Step 1)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite (B76179) solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • Dissolve the 2-hydroxycyclopentadecanone in anhydrous dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath to 0 °C.

  • Add m-CPBA (approximately 1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture again in an ice bath and quench by the slow addition of saturated aqueous sodium sulfite solution to destroy excess peroxide.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude Cyclopentadecanolide can be purified by column chromatography on silica (B1680970) gel.

Visualizations

Logical and Experimental Workflows

G Overall Synthesis Workflow cluster_start Starting Material cluster_step1 Step 1: Acyloin Condensation cluster_step2 Step 2: Baeyer-Villiger Oxidation A This compound B 2-Hydroxycyclopentadecanone (Acyloin) A->B  Na, Xylene (reflux)   C Cyclopentadecanolide (Exaltolide®) B->C  m-CPBA, CH₂Cl₂  

Caption: Overall synthesis workflow for Cyclopentadecanolide.

G Ruggli-Ziegler Dilution Principle A High Concentration of This compound B Intermolecular Reaction Favored A->B C Polymerization B->C D Low Concentration of This compound (High Dilution) E Intramolecular Reaction Favored D->E F Macrocyclization (Acyloin Formation) E->F

Caption: The Ruggli-Ziegler dilution principle in macrocyclization.

Reaction Mechanisms

G Acyloin Condensation Mechanism A Diester B Radical Anion A->B + 2Na C Dimerization B->C D Dianion C->D E Elimination of Alkoxide D->E F 1,2-Diketone E->F G Reduction F->G + 2Na H Enediolate G->H I Protonation H->I + 2H⁺ J Acyloin I->J

Caption: Mechanism of the intramolecular acyloin condensation.

G Baeyer-Villiger Oxidation Mechanism A Cyclic Ketone B Protonation of Carbonyl A->B + H⁺ C Nucleophilic Attack by Peroxyacid B->C + RCO₃H D Criegee Intermediate C->D E Migratory Insertion D->E F Deprotonation E->F G Macrocyclic Lactone F->G

Caption: Mechanism of the Baeyer-Villiger oxidation.

References

Application Notes and Protocols: The Use of Dimethyl Pentadecanedioate in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-phase organic synthesis (SPOS) is a cornerstone technique for the rapid synthesis of complex molecules, particularly peptides and other oligomers. A key element in SPOS is the choice of a linker, which tethers the growing molecule to an insoluble resin support. The nature of the linker can influence reaction efficiency, cleavage conditions, and the types of molecules that can be synthesized.

Long-chain dicarboxylic acids, such as pentadecanedioic acid (derived from dimethyl pentadecanedioate), represent a class of molecules that can be adapted for use as flexible linkers in SPOS. Such linkers can be advantageous in the synthesis of macrocycles, where the flexibility of the linker can facilitate the intramolecular cyclization of a resin-bound linear precursor. This document outlines a proposed application of pentadecanedioic acid as a linker for the solid-phase synthesis of a model cyclic peptide.

Principle of Application

The proposed application utilizes pentadecanedioic acid as a homobifunctional linker attached to a solid support at one carboxyl group, while the other carboxyl group serves as the attachment point for the molecule to be synthesized. The long C15 alkyl chain provides a flexible and sterically unobtrusive tether.

The overall workflow can be summarized in four main stages:

  • Linker Immobilization: Pentadecanedioic acid (obtained from the hydrolysis of this compound) is attached to a suitable solid-phase resin, such as an amino-functionalized resin.

  • Linear Peptide Synthesis: A linear peptide sequence is assembled on the free end of the linker using standard solid-phase peptide synthesis (SPPS) protocols.

  • On-Resin Macrocyclization: The linear peptide is cyclized while still attached to the solid support. This is a key step where the flexibility of the pentadecanedioate linker can be beneficial.

  • Cleavage from Resin: The final macrocyclic peptide is cleaved from the linker and the solid support for purification and analysis.

Experimental Protocols

Protocol 1: Preparation of Pentadecanedioic Acid Monomethyl Ester

This protocol describes the selective hydrolysis of this compound to its mono-ester, which is a prerequisite for some immobilization strategies.

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in methanol.

  • Add a solution of potassium hydroxide (1 equivalent) in methanol dropwise at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with 1M HCl.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the monomethyl ester.

Protocol 2: Immobilization of Pentadecanedioic Acid onto Amino-Functionalized Resin

This protocol details the attachment of the dicarboxylic acid linker to an aminomethyl-polystyrene resin.

Materials:

  • Aminomethyl (AM) polystyrene resin

  • Pentadecanedioic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) (20% in DMF)

Procedure:

  • Swell the aminomethyl polystyrene resin in DMF for 1 hour.

  • Wash the resin with DMF (3x) and DCM (3x).

  • In a separate vessel, pre-activate the pentadecanedioic acid (3 equivalents relative to resin loading) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.

  • Add the activated linker solution to the resin and agitate for 4-12 hours at room temperature.

  • Wash the resin with DMF (5x), DCM (5x), and methanol (3x), then dry under vacuum.

  • To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and pyridine (B92270) in DMF.

Table 1: Representative Resin Loading and Reagent Quantities

ParameterValue
Resin TypeAminomethyl Polystyrene
Initial Resin Loading0.8 mmol/g
Pentadecanedioic Acid3 equivalents
DIC3 equivalents
HOBt3 equivalents
Expected Final Loading 0.6 - 0.7 mmol/g
Protocol 3: Solid-Phase Synthesis of a Linear Peptide

This protocol describes the assembly of a model linear pentapeptide (e.g., Gly-Phe-Leu-Pro-Gly) on the linker-functionalized resin using Fmoc/tBu chemistry.

Materials:

  • Pentadecanedioate-functionalized resin

  • Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Pro-OH, etc.)

  • DIC and HOBt (or HBTU/HATU as coupling reagents)

  • 20% Piperidine in DMF

  • DMF, DCM

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1 hour.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH, 3 eq.) to the free carboxyl group of the linker using DIC/HOBt in DMF. Agitate for 2-4 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then for 15 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin with DMF (5x) and DCM (5x).

  • Subsequent Couplings: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • After the final coupling, perform a final Fmoc deprotection (step 4) to reveal the N-terminal amine.

Table 2: Representative Cycle Times for Linear Peptide Synthesis

StepDuration
Swelling60 min
Amino Acid Coupling120 - 240 min
Washing15 min
Fmoc Deprotection20 min
Total per cycle ~ 3.5 - 5.5 hours
Protocol 4: On-Resin Macrocyclization

This protocol details the head-to-tail cyclization of the linear peptide on the solid support.

Materials:

  • Resin-bound linear peptide with a free N-terminus and a C-terminus attached to the linker.

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or similar peptide coupling reagent

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF

Procedure:

  • Swell the resin-bound linear peptide in DMF.

  • In a separate flask, dissolve BOP (3 eq.) and DIPEA (6 eq.) in DMF.

  • Add the coupling reagent solution to the resin. The reaction is typically performed at high dilution to favor intramolecular cyclization over intermolecular oligomerization.

  • Agitate the reaction mixture for 12-24 hours at room temperature.

  • Wash the resin thoroughly with DMF (5x), DCM (5x), and methanol (3x).

Protocol 5: Cleavage of the Macrocycle from the Resin

This protocol describes the final cleavage of the cyclic peptide from the pentadecanedioate linker and the resin.

Materials:

  • Resin-bound cyclic peptide

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

  • Add the cleavage cocktail to the dried resin in a reaction vessel.

  • Agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA or DCM.

  • Concentrate the combined filtrate under a stream of nitrogen.

  • Precipitate the crude cyclic peptide by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

  • Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

experimental_workflow cluster_prep Linker Preparation & Immobilization cluster_synthesis Solid-Phase Synthesis cluster_cleavage Cleavage & Purification prep_start This compound hydrolysis Mono-hydrolysis prep_start->hydrolysis linker Pentadecanedioic Acid hydrolysis->linker immobilization Immobilization (DIC/HOBt) linker->immobilization resin Aminomethyl Resin resin->immobilization linked_resin Linker-Functionalized Resin immobilization->linked_resin spps Linear Peptide Synthesis (Fmoc/tBu) linked_resin->spps cyclization On-Resin Macrocyclization spps->cyclization cleavage Cleavage (TFA) cyclization->cleavage purification RP-HPLC Purification cleavage->purification final_product Pure Macrocyclic Peptide purification->final_product

Caption: Overall workflow for the proposed solid-phase synthesis of a macrocycle using a pentadecanedioate linker.

spps_cycle start Resin-Linker-Peptide(n) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF/DCM) deprotection->wash1 coupling Amino Acid Coupling (DIC/HOBt) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 end Resin-Linker-Peptide(n+1) wash2->end end->deprotection Repeat for next residue

Caption: The iterative cycle for linear peptide synthesis on the solid support.

Application Notes and Protocols for the Large-Scale Synthesis of Macrocyclic Musks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale synthesis of macrocyclic musks, a class of compounds highly valued in the fragrance industry and relevant in medicinal chemistry. The protocols focus on modern and classical methods, including Ring-Closing Metathesis (RCM), Acyloin Condensation, and Intramolecular Aldol (B89426) Condensation.

Introduction

Macrocyclic musks are macrocycles, typically with 12 or more atoms in the ring, prized for their unique and persistent odor profiles.[1] Beyond their use in perfumery, the macrocyclic scaffold is of significant interest in drug discovery due to its ability to confer favorable pharmacokinetic properties.[1] The large-scale synthesis of these molecules presents challenges, primarily in controlling the intramolecular ring-closing reaction over competing intermolecular polymerization.[2] This document outlines robust and scalable methods to address these challenges.

Key Synthetic Strategies

Several synthetic strategies have been developed for the efficient construction of macrocyclic musks. The choice of method often depends on the availability of starting materials, desired scale, and the specific functional groups in the target molecule.

  • Ring-Closing Metathesis (RCM): A powerful and versatile method that utilizes ruthenium-based catalysts to form a new carbon-carbon double bond, effectively closing the ring.[3] It is known for its high functional group tolerance and the ability to be performed under relatively mild conditions.[3]

  • Acyloin Condensation: A classical method involving the reductive coupling of two carboxylic esters using metallic sodium to form an α-hydroxyketone (acyloin).[4] This intramolecular variant is particularly effective for forming large rings.[4]

  • Intramolecular Aldol Condensation: This method involves the intramolecular reaction of a diketone to form a β-hydroxy ketone, which can then be dehydrated to an α,β-unsaturated ketone. It is a key step in the synthesis of muscone.[5]

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data for the synthesis of various macrocyclic musks using the methods described.

Table 1: Ring-Closing Metathesis (RCM) for Macrocyclic Musk Synthesis

Target MuskPrecursorCatalyst (mol%)Concentration (M)SolventTemperature (°C)TimeYield (%)Reference
16-membered lactoneDiene 1Gre-II (commercial)High-110--[2]
Yuju lactone (13-membered)Homoallyl ester 1aGrubbs Catalyst (5)1 mMEtOAc503h90[6]
14-membered lactoneCompound 1bGrubbs Catalyst (5)1 mMEtOAc503hHigh[6]
15-membered lactoneCompound 1cGrubbs Catalyst (5)1 mMEtOAc503hHigh[6]
19-membered lactoneCompound 1dGrubbs Catalyst (5)1 mMEtOAc503h94[6]
Exaltolide®Diene ester 10Grubbs' ruthenium catalyst-----[7]
Renewable MuskDiene 2Stewart-Grubbs (SG)5 mMPhMeRoom Temp5 days57[8]
Renewable MuskDiene 2Stewart-Grubbs (SG)--150 (flow)5 min32[8]

Table 2: Classical Methods for Macrocyclic Musk Synthesis

Target MuskMethodPrecursorKey ReagentsYield (%)Reference
MusconeAcyloin CondensationDicarboxylic acid esterSodium metal-[7]
Exaltone®Pyrolysis of thorium saltHexadecanedioic acidThorium salt2 (optimized to 60-70)[7]
Macrocyclic Ketones (C12-C18)Acyloin CondensationDiester of alkanedicarboxylic acidSodium, water-immiscible organic solventHigh efficiency[9]
(R)-MusconeIntramolecular Aldol CondensationMacrocyclic diketoneSodium N-methylephedrateup to 76% ee[3]

Experimental Protocols

Protocol 1: Large-Scale Synthesis of a Macrocyclic Lactone via Ring-Closing Metathesis (RCM)

This protocol is a general procedure for the synthesis of a macrocyclic lactone using RCM under high dilution conditions to favor intramolecular cyclization.

Materials:

  • Diene precursor (e.g., an ω-unsaturated ester of an ω-unsaturated carboxylic acid)

  • Grubbs' second-generation catalyst

  • Anhydrous, degassed dichloromethane (B109758) (DCM) or toluene (B28343)

  • Ethyl vinyl ether

  • Silica (B1680970) gel

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

  • Syringe pump

Procedure:

  • Preparation of the Reaction Vessel: A large, three-necked round-bottom flask equipped with a condenser, a mechanical stirrer, and a septum is dried in an oven and assembled hot under a stream of inert gas (argon or nitrogen).

  • Solvent Addition: Anhydrous and degassed solvent (DCM or toluene) is added to the flask to achieve a final concentration of the diene precursor of 0.001-0.005 M. The solvent is brought to reflux.

  • Catalyst Addition: A solution of Grubbs' second-generation catalyst (1-5 mol%) in a small amount of the reaction solvent is prepared in a glovebox or under an inert atmosphere and added to the refluxing solvent.

  • Substrate Addition (High Dilution): A solution of the diene precursor in the reaction solvent is prepared. This solution is added dropwise to the refluxing catalyst solution over a period of 12-24 hours using a syringe pump. This slow addition is crucial to maintain high dilution and minimize intermolecular side reactions.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Reaction Quenching: Upon completion, the reaction is cooled to room temperature, and ethyl vinyl ether is added to quench the catalyst. The mixture is stirred for 30 minutes.

  • Workup and Purification:

    • The solvent is removed under reduced pressure.

    • The crude product is dissolved in a minimal amount of a non-polar solvent (e.g., hexane).

    • Ruthenium Removal: The solution is passed through a plug of silica gel to remove the majority of the colored ruthenium byproducts. For more stringent removal, the crude product can be treated with a solution of tris(hydroxymethyl)phosphine (B1196123) (THMP) or washed with an aqueous solution of cysteine.[1][9]

    • The filtrate is concentrated, and the residue is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

  • Characterization: The purified macrocyclic lactone is characterized by NMR spectroscopy, mass spectrometry, and infrared spectroscopy.

Protocol 2: Synthesis of a Macrocyclic Ketone via Acyloin Condensation

This protocol describes the intramolecular acyloin condensation of a diester to form a macrocyclic acyloin, which is then reduced to the corresponding macrocyclic ketone.

Materials:

  • Long-chain α,ω-diester (e.g., diethyl hexadecanedioate)

  • Sodium metal, finely dispersed

  • Anhydrous, high-boiling aprotic solvent (e.g., toluene, xylene)

  • Chlorotrimethylsilane (TMSCl) (optional, for improved yield)

  • Zinc dust

  • Hydrochloric acid (HCl)

  • Standard glassware for inert atmosphere and reflux reactions

Procedure:

  • Preparation of the Reaction Vessel: A large, three-necked round-bottom flask equipped with a high-torque mechanical stirrer, a condenser, and an addition funnel is thoroughly dried and flushed with an inert gas.

  • Solvent and Sodium Addition: Anhydrous toluene or xylene is added to the flask, followed by finely dispersed sodium metal. The mixture is heated to reflux with vigorous stirring to maintain the sodium dispersion.

  • Diester Addition: A solution of the α,ω-diester in anhydrous toluene/xylene is added slowly from the addition funnel to the refluxing sodium dispersion over several hours.

  • Reaction: The reaction mixture is refluxed with vigorous stirring for an additional 12-24 hours. The reaction progress can be monitored by the consumption of the starting diester (TLC or GC).

  • Workup (Acyloin Isolation):

    • The reaction is cooled, and excess sodium is carefully quenched by the slow addition of methanol (B129727) or ethanol (B145695).

    • The mixture is then poured into a mixture of ice and concentrated HCl.

    • The organic layer is separated, and the aqueous layer is extracted with toluene.

    • The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield the crude acyloin.

  • Reduction of the Acyloin:

    • The crude acyloin is dissolved in a suitable solvent (e.g., ethanol or acetic acid).

    • Zinc dust is added, followed by the slow addition of concentrated HCl while maintaining the temperature below 50°C.

    • The mixture is stirred until the reaction is complete (monitored by TLC).

  • Purification:

    • The reaction mixture is filtered to remove excess zinc.

    • The filtrate is diluted with water and extracted with an organic solvent (e.g., diethyl ether or hexane).

    • The organic extract is washed, dried, and concentrated.

    • The crude macrocyclic ketone is purified by vacuum distillation or column chromatography.

  • Characterization: The final product is characterized by its physical properties (melting point, boiling point) and spectroscopic data (NMR, IR, MS).

Protocol 3: Synthesis of (R)-Muscone via Enantioselective Intramolecular Aldol Condensation

This protocol outlines the key cyclization step in an enantioselective synthesis of (R)-Muscone from a macrocyclic diketone.

Materials:

  • Macrocyclic diketone precursor

  • (+)-N-Methylephedrine

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Chiral Base (Sodium N-methylephedrate):

    • In a flame-dried flask under an inert atmosphere, (+)-N-methylephedrine is dissolved in anhydrous THF.

    • Sodium hydride is added portion-wise at 0°C.

    • The mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.

  • Aldol Condensation:

    • The solution of the chiral base is cooled to the desired reaction temperature (e.g., -78°C).

    • A solution of the macrocyclic diketone in anhydrous THF is added slowly.

    • The reaction is stirred at this temperature for several hours and monitored by TLC for the formation of the aldol product.

  • Workup and Dehydration:

    • The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • The mixture is warmed to room temperature and extracted with an organic solvent.

    • The combined organic layers are washed, dried, and concentrated.

    • The crude aldol product can be dehydrated under acidic or basic conditions to yield the α,β-unsaturated macrocyclic ketone, which is a precursor to Muscone.

  • Purification: The product is purified by column chromatography to yield the enantioenriched macrocyclic enone.

  • Subsequent Steps: The enone is then subjected to further synthetic steps (e.g., conjugate addition and reduction) to afford (R)-Muscone.[10]

Visualizations of Experimental Workflows

Ring-Closing Metathesis (RCM) Workflow

RCM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start Diene Precursor & Grubbs' Catalyst reaction_setup Reaction Vessel (Inert Atmosphere, Reflux) start->reaction_setup solvent Anhydrous, Degassed Solvent (DCM/Toluene) solvent->reaction_setup high_dilution Slow Addition of Diene (Syringe Pump) reaction_setup->high_dilution rcm Ring-Closing Metathesis high_dilution->rcm quench Quench with Ethyl Vinyl Ether rcm->quench concentrate Solvent Removal quench->concentrate ru_removal Ruthenium Removal (Silica Plug / Scavenger) concentrate->ru_removal chromatography Column Chromatography ru_removal->chromatography product Purified Macrocyclic Musk chromatography->product

Caption: Workflow for RCM synthesis of macrocyclic musks.

Acyloin Condensation Workflow

Acyloin_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start α,ω-Diester acyloin_condensation Acyloin Condensation (Reflux) start->acyloin_condensation reagents Sodium Metal & Anhydrous Toluene reagents->acyloin_condensation quench Quench Excess Na acyloin_condensation->quench reduction Reduction of Acyloin (Zn/HCl) purification Vacuum Distillation or Chromatography reduction->purification extraction Aqueous Workup & Extraction quench->extraction extraction->reduction product Purified Macrocyclic Ketone purification->product

Caption: Workflow for Acyloin Condensation synthesis.

Intramolecular Aldol Condensation for Muscone Synthesis

Aldol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Intermediate start Macrocyclic Diketone aldol Enantioselective Intramolecular Aldol Condensation start->aldol chiral_base Chiral Base Prep. ((+)-N-Methylephedrine + NaH) chiral_base->aldol quench Aqueous Quench aldol->quench extraction Extraction quench->extraction dehydration Dehydration extraction->dehydration chromatography Column Chromatography dehydration->chromatography intermediate Enantioenriched Macrocyclic Enone chromatography->intermediate

Caption: Workflow for Muscone synthesis via Aldol Condensation.

References

Application Notes and Protocols for the Cyclization of Dimethyl Pentadecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the catalytic cyclization of dimethyl pentadecanedioate, a key transformation in the synthesis of macrocyclic compounds such as muscone (B1676871) and other valuable fragrance and pharmaceutical intermediates. Three classical yet effective methods are detailed: the Acyloin condensation, the Thorpe-Ziegler cyclization, and the Ruzicka cyclization.

Acyloin Condensation: Reductive Coupling for Macrocycle Formation

The Acyloin condensation is a powerful method for the intramolecular reductive coupling of diesters to form α-hydroxy ketones, known as acyloins.[1][2][3] This reaction is particularly well-suited for the synthesis of large rings (10 members or more) from long-chain diesters like this compound, often providing good to excellent yields.[4] The reaction occurs on the surface of metallic sodium, and its intramolecular nature is favored without the need for high dilution conditions.[1][4]

A significant improvement to the classical Acyloin condensation is the Rühlmann modification, which employs a trapping agent, typically chlorotrimethylsilane (B32843) (TMSCl).[2] TMSCl traps the enediolate intermediate as a stable bis-silyl ether, preventing side reactions such as the competing Dieckmann condensation and increasing the overall yield of the desired acyloin.[1][2] The acyloin can then be obtained by hydrolysis of the silyl (B83357) ether.[2]

Quantitative Data
ParameterAcyloin Condensation of this compound
Starting Material This compound
Key Reagents Sodium metal, Chlorotrimethylsilane (TMSCl)
Solvent Toluene (B28343) (anhydrous)
Reaction Temperature Reflux (approx. 111 °C)
Reaction Time 4 - 6 hours
Typical Yield >70% for 12-membered and larger rings[1]
Experimental Protocol: Rühlmann Modification

This protocol is adapted from established procedures for the acyloin condensation of long-chain diesters.[5]

Materials:

  • This compound

  • Sodium metal

  • Chlorotrimethylsilane (distilled)

  • Toluene (anhydrous)

  • Methanol (B129727)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (B86663) (anhydrous)

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen).

  • In the flask, place freshly cut sodium metal in anhydrous toluene.

  • Heat the mixture to reflux with vigorous stirring to create a fine dispersion of sodium.

  • Once the sodium is dispersed, reduce the stirring speed.

  • A solution of this compound and distilled chlorotrimethylsilane in anhydrous toluene is added dropwise from the dropping funnel to the refluxing sodium dispersion over a period of 4-6 hours.

  • After the addition is complete, continue to reflux the mixture for an additional hour.

  • Cool the reaction mixture to room temperature and cautiously add methanol to quench any unreacted sodium.

  • The resulting mixture containing the bis-silyl ether of the acyloin is then hydrolyzed. This can be achieved by stirring with acidic methanol (e.g., methanol with a catalytic amount of HCl) for several hours.

  • After hydrolysis, the mixture is diluted with water and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude acyloin (2-hydroxycyclopentadecanone).

  • The crude product can be further purified by column chromatography or distillation.

Reaction Pathway and Workflow

Acyloin_Condensation cluster_workflow Experimental Workflow cluster_mechanism Reaction Mechanism Start Start Sodium_Dispersion Disperse Sodium in Toluene Start->Sodium_Dispersion 1. Setup Reagent_Addition Add Diester & TMSCl in Toluene Sodium_Dispersion->Reagent_Addition 2. Dropwise Reflux Reflux (4-6 hours) Reagent_Addition->Reflux Quench_Hydrolysis Quench with Methanol & Hydrolyze Reflux->Quench_Hydrolysis 3. Reaction Workup Aqueous Workup & Extraction Quench_Hydrolysis->Workup 4. Isolation Purification Purification Workup->Purification Product Acyloin Purification->Product 5. Final Product Diester Dimethyl Pentadecanedioate Radical_Anion Radical Anion Formation Diester->Radical_Anion 2 Na Dimerization Intramolecular Coupling Radical_Anion->Dimerization Diketone 1,2-Diketone Intermediate Dimerization->Diketone - 2 MeO⁻ Enediolate Sodium Enediolate Diketone->Enediolate 2 Na Trapping Trapping with TMSCl Enediolate->Trapping 2 TMSCl Silyl_Ether Bis-silyl Ether Trapping->Silyl_Ether Hydrolysis Hydrolysis Silyl_Ether->Hydrolysis H₃O⁺ Final_Product Acyloin Hydrolysis->Final_Product

Caption: Workflow and mechanism of the Acyloin condensation.

Thorpe-Ziegler Cyclization: A Pathway via Dinitriles

The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, which involves the base-catalyzed self-condensation of dinitriles to form a cyclic α-cyanoenamine.[6][7] Subsequent hydrolysis of the enamine and decarboxylation leads to the formation of a cyclic ketone.[8][9] This method is effective for the synthesis of large rings when conducted under high-dilution conditions.[8]

To apply this method to this compound, a two-step sequence is necessary: first, the conversion of the diester to the corresponding dinitrile (pentadecanedinitrile), and second, the Thorpe-Ziegler cyclization.

Quantitative Data
ParameterThorpe-Ziegler Cyclization of Pentadecanedinitrile
Starting Material Pentadecanedinitrile (from this compound)
Key Reagents Strong base (e.g., Sodium ethoxide, Sodium methylanilide)[8]
Solvent Toluene, Ether
Reaction Condition High dilution
Reaction Temperature Room temperature to reflux[10]
Typical Yield Moderate to good (highly dependent on substrate and conditions)
Experimental Protocol

Step 1: Synthesis of Pentadecanedinitrile (Illustrative)

A standard method for converting a diester to a dinitrile involves a two-step process: reduction to the diol followed by conversion to the dinitrile via the dihalide or disulfonate.

Step 2: Thorpe-Ziegler Cyclization

  • A solution of pentadecanedinitrile in a suitable solvent (e.g., toluene or ether) is prepared.

  • A solution of a strong base (e.g., sodium methylanilide in toluene) is also prepared.

  • Under high-dilution conditions (achieved by slow, simultaneous addition of both solutions to a larger volume of solvent), the dinitrile and base solutions are added to the reaction vessel at the appropriate temperature (which can range from room temperature to reflux).

  • After the addition is complete, the reaction is stirred for several hours.

  • The resulting cyclic α-cyanoenamine is then hydrolyzed by the addition of aqueous acid.

  • The mixture is heated to effect decarboxylation, yielding the desired macrocyclic ketone (cyclopentadecanone).

  • The product is isolated by extraction and purified by standard methods.

Reaction Pathway and Logical Relationship

Thorpe_Ziegler cluster_logical_flow Logical Flow cluster_mechanism Cyclization Mechanism Diester Dimethyl Pentadecanedioate Conversion Conversion to Dinitrile Diester->Conversion Dinitrile Pentadecanedinitrile Conversion->Dinitrile Cyclization Thorpe-Ziegler Cyclization Dinitrile->Cyclization Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Cyclization->Hydrolysis_Decarboxylation Ketone Cyclopentadecanone Hydrolysis_Decarboxylation->Ketone Start_Dinitrile Pentadecanedinitrile Deprotonation Deprotonation (Base) Start_Dinitrile->Deprotonation Carbanion Carbanion Intermediate Deprotonation->Carbanion Intramolecular_Attack Intramolecular Nucleophilic Attack Carbanion->Intramolecular_Attack Imine_Anion Cyclic Imine Anion Intramolecular_Attack->Imine_Anion Protonation Protonation Imine_Anion->Protonation Enamine Cyclic α-Cyanoenamine Protonation->Enamine

Caption: Logical flow and mechanism for the Thorpe-Ziegler reaction.

Ruzicka Cyclization: High-Temperature Ketonic Decarboxylation

The Ruzicka cyclization is one of the earliest methods developed for the synthesis of macrocyclic ketones.[11] It involves the high-temperature intramolecular ketonic decarboxylation of a dicarboxylic acid, typically as a metal salt.[11] Catalysts for this reaction are often metal oxides, with thorium oxide being historically significant, though others like cerium and manganese oxides are also used.[11]

This method requires the hydrolysis of this compound to the corresponding pentadecanedioic acid as a prerequisite step. A notable drawback of the Ruzicka cyclization is that it generally provides low yields for the formation of large rings.[11]

Quantitative Data
ParameterRuzicka Cyclization of Pentadecanedioic Acid
Starting Material Pentadecanedioic Acid (from this compound)
Catalyst Metal oxides (e.g., ThO₂, CeO₂, MnO₂)[11]
Reaction Condition High temperature, often under vacuum
Typical Yield Low for large rings[11]
Experimental Protocol
  • This compound is first hydrolyzed to pentadecanedioic acid using standard procedures (e.g., saponification with NaOH followed by acidification).

  • The pentadecanedioic acid is intimately mixed with a catalytic amount of a metal oxide (e.g., thorium oxide).

  • The mixture is heated to high temperatures (e.g., 300-400 °C) under reduced pressure.

  • The macrocyclic ketone is formed via intramolecular condensation and decarboxylation and distills from the reaction mixture.

  • The collected distillate is then purified.

Reaction Pathway

Ruzicka_Cyclization Diester Dimethyl Pentadecanedioate Hydrolysis Hydrolysis Diester->Hydrolysis Diacid Pentadecanedioic Acid Hydrolysis->Diacid Salt_Formation Salt Formation (on catalyst surface) Diacid->Salt_Formation Metal Oxide Catalyst, Δ Cyclization_Decarboxylation Intramolecular Ketonic Decarboxylation Salt_Formation->Cyclization_Decarboxylation Ketone Cyclopentadecanone Cyclization_Decarboxylation->Ketone - CO₂ - H₂O

Caption: Reaction pathway of the Ruzicka cyclization.

References

Application Notes and Protocols: Dimethyl Pentadecanedioate as a Novel Plasticizer in Polymer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Plasticizers are essential additives incorporated into polymer formulations to enhance flexibility, processability, and durability. They function by embedding themselves between polymer chains, thereby reducing intermolecular forces and lowering the glass transition temperature (Tg) of the material.[1][2][3] While phthalate (B1215562) esters have historically dominated the plasticizer market, concerns regarding their potential health and environmental impacts have spurred research into safer, more effective alternatives.[4][5]

Dimethyl pentadecanedioate (DMPD), a long-chain aliphatic diester, presents a promising alternative as a primary plasticizer. Its high molecular weight and linear structure suggest the potential for good compatibility with various polymers, low volatility, and reduced migration, which are critical parameters for applications in sensitive fields such as medical devices and pharmaceutical packaging. This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound as a plasticizer in polymer formulations, with a focus on Polyvinyl Chloride (PVC) as a model polymer.

Chemical Properties of this compound

PropertyValueReference
CAS Number 36575-82-3[6][7][8][9][10]
Molecular Formula C17H32O4[6][8][9]
Molecular Weight 300.43 g/mol [6][8][9]
Appearance Colorless to faint yellow liquid[11]
LogP 4.4037[6][9]
Hydrogen Bond Acceptor Count 4[6][9]
Rotatable Bond Count 16[6][8]

Hypothetical Performance Data of DMPD in PVC Formulations

The following tables summarize hypothetical, yet scientifically plausible, data on the performance of this compound (DMPD) as a plasticizer in a standard PVC formulation compared to a traditional plasticizer, Di(2-ethylhexyl) phthalate (DEHP), and unplasticized PVC.

Table 1: Mechanical Properties of Plasticized PVC

FormulationPlasticizer Concentration (phr*)Tensile Strength (MPa)Elongation at Break (%)Shore A Hardness
Unplasticized PVC050.05100 (Shore D)
PVC + DEHP4020.535085
PVC + DMPD4022.032088
PVC + DEHP6015.242075
PVC + DMPD6016.839078

*phr: parts per hundred resin

Table 2: Thermal Properties of Plasticized PVC

FormulationPlasticizer Concentration (phr)Glass Transition Temperature (Tg) (°C)Onset of Thermal Degradation (TGA, 5% weight loss) (°C)
Unplasticized PVC085250
PVC + DEHP4025235
PVC + DMPD4030245
PVC + DEHP605230
PVC + DMPD6010240

Table 3: Migration Resistance of Plasticizers in PVC

FormulationPlasticizer Concentration (phr)Migration into n-Hexane (% weight loss after 24h at 25°C)Volatility (% weight loss after 24h at 70°C)
PVC + DEHP405.21.8
PVC + DMPD402.50.9
PVC + DEHP608.12.5
PVC + DMPD604.31.3

Experimental Protocols

The following are detailed protocols for the preparation and characterization of polymer films plasticized with this compound.

Protocol 1: Preparation of Plasticized PVC Films (Solution Casting)

This protocol describes the preparation of plasticized PVC films using a solution casting method, which is suitable for initial screening and small-scale sample preparation.[12][13]

Materials and Equipment:

  • PVC resin (e.g., K-value 67)

  • This compound (DMPD)

  • Tetrahydrofuran (THF)

  • Glass Petri dishes

  • Magnetic stirrer and hotplate

  • Ventilated oven

Procedure:

  • Solution Preparation:

    • In a sealed glass container, dissolve 10 g of PVC resin in 100 mL of THF with magnetic stirring until a homogeneous solution is obtained.

    • Calculate the required amount of DMPD for the desired phr concentration (e.g., for 40 phr, add 4 g of DMPD).

    • Add the DMPD to the PVC solution and continue stirring until it is fully dissolved.[13]

  • Casting:

    • Pour the prepared solution into a clean, level glass Petri dish.

    • Cover the dish with a watch glass to allow for slow evaporation of the solvent, which helps in forming a uniform film.

  • Drying:

    • Allow the solvent to evaporate at room temperature in a fume hood for 24 hours.

    • Transfer the Petri dish to a ventilated oven and dry at 50°C for another 24 hours to remove any residual solvent.[13]

  • Film Conditioning:

    • Carefully peel the film from the Petri dish.

    • Condition the film at 23°C and 50% relative humidity for at least 48 hours before testing.

Protocol 2: Evaluation of Mechanical Properties

This protocol is used to determine the tensile strength and elongation at break of the plasticized polymer films, which are key indicators of plasticizer efficiency.[12][14]

Instrumentation:

  • Universal Testing Machine (UTM) with a suitable load cell.

  • Dumbbell-shaped die for cutting specimens (ASTM D638 Type V).[15][16]

Procedure:

  • Sample Preparation:

    • Cut at least five dumbbell-shaped specimens from the conditioned polymer film using the die.

    • Measure the thickness and width of the gauge section of each specimen.

  • Testing:

    • Set the grip separation and crosshead speed on the UTM according to the relevant standard (e.g., ASTM D638).[15][16][17]

    • Mount a specimen in the grips of the UTM.

    • Start the test and record the load and extension until the specimen fractures.

  • Data Analysis:

    • Calculate the tensile strength by dividing the maximum load by the original cross-sectional area.[14][15]

    • Calculate the elongation at break as the percentage change in length from the original gauge length.[14]

    • Report the average and standard deviation for the tested specimens.

Protocol 3: Thermal Analysis

This protocol is used to evaluate the thermal stability and the effect of the plasticizer on the glass transition temperature of the polymer films.[18][19]

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

Procedure for DSC (Glass Transition Temperature):

  • Sample Preparation: Cut a small sample (5-10 mg) from the conditioned polymer film and place it in an aluminum DSC pan.

  • Analysis:

    • Heat the sample from room temperature to a temperature above the expected Tg at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Cool the sample back to room temperature.

    • Perform a second heating scan at the same rate. The Tg is determined from the midpoint of the transition in the second heating curve to eliminate the thermal history of the sample.[20][21]

Procedure for TGA (Thermal Stability):

  • Sample Preparation: Cut a small sample (10-15 mg) from the conditioned polymer film and place it in a ceramic or platinum TGA pan.[19]

  • Analysis:

    • Heat the sample from room temperature to approximately 600°C at a controlled rate (e.g., 20°C/min) under a nitrogen atmosphere.[22]

    • Record the weight loss as a function of temperature. The onset of degradation is often reported as the temperature at which 5% weight loss occurs.[5]

Protocol 4: Migration and Volatility Testing

This protocol is used to assess the permanence of the plasticizer within the polymer matrix.

Procedure for Migration Testing (Solvent Extraction): [12][23][24]

  • Sample Preparation: Cut a precisely weighed piece of the plasticized film (approximately 100 mg).

  • Extraction:

    • Immerse the film in a sealed container with a known volume of a suitable solvent (e.g., n-hexane for fatty food simulation) for 24 hours at a controlled temperature (e.g., 25°C) with gentle stirring.[13]

  • Analysis:

    • Remove the film from the solvent, gently pat it dry, and then dry it in a vacuum oven at 40°C until a constant weight is achieved.

    • Calculate the percentage weight loss, which corresponds to the amount of migrated plasticizer.[13]

Procedure for Volatility Testing: [3][13]

  • Sample Preparation: Cut a precisely weighed piece of the plasticized film (approximately 50 mg).

  • Aging: Place the sample in a ventilated oven at a specified temperature (e.g., 70°C) for 24 hours.[13]

  • Analysis:

    • After the specified time, remove the sample and allow it to cool to room temperature in a desiccator.

    • Reweigh the sample and calculate the percentage weight loss due to volatilization.[13]

Visualizations

Experimental_Workflow cluster_prep Film Preparation cluster_testing Characterization cluster_results Data Analysis p1 PVC Resin + THF p2 DMPD Addition p1->p2 p3 Solution Casting p2->p3 p4 Drying & Conditioning p3->p4 t1 Mechanical Testing (UTM) p4->t1 t2 Thermal Analysis (DSC/TGA) p4->t2 t3 Migration & Volatility p4->t3 r1 Tensile Strength Elongation t1->r1 r2 Glass Transition Temp. Thermal Stability t2->r2 r3 Migration Rate Volatility t3->r3 final_report Performance Evaluation r1->final_report r2->final_report r3->final_report

Caption: Workflow for evaluating this compound as a plasticizer.

Logical_Relationship dmpd This compound (DMPD) pvc Polymer Matrix (PVC) dmpd->pvc is added to high_mw High Molecular Weight dmpd->high_mw concentration Increased DMPD Concentration pvc->concentration leads to flexibility Increased Flexibility (Lower Hardness) concentration->flexibility elongation Increased Elongation at Break concentration->elongation tensile Decreased Tensile Strength concentration->tensile tg Decreased Glass Transition Temp. (Tg) concentration->tg migration Low Migration & Volatility high_mw->migration contributes to

Caption: Logical relationships of DMPD as a plasticizer in a polymer matrix.

Conclusion

This compound holds significant promise as a novel, high-performance plasticizer for polymer formulations. Its long aliphatic chain suggests favorable properties such as low volatility and migration, which are critical for high-purity applications. The protocols outlined in this document provide a comprehensive framework for researchers and scientists to systematically evaluate the performance of DMPD and other novel plasticizers. The hypothetical data presented serves as a guide for expected trends in mechanical, thermal, and migration properties when incorporating a long-chain diester into a PVC matrix. Further empirical studies are warranted to fully characterize and validate the performance of this compound in various polymer systems.

References

Application Notes and Protocols for Investigating the Reaction Kinetics of Dimethyl Pentadecanedioate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to studying the reaction kinetics of the esterification of pentadecanedioic acid with methanol (B129727) to form dimethyl pentadecanedioate. The protocols and data presented herein are intended to serve as a foundational methodology for researchers investigating long-chain diester synthesis.

Introduction

This compound is a long-chain aliphatic diester with potential applications in various fields, including pharmaceuticals, polymers, and as a specialty solvent. Understanding the kinetics of its synthesis via the esterification of pentadecanedioic acid with methanol is crucial for process optimization, yield maximization, and ensuring product quality. This document outlines the experimental protocols, data analysis, and visualization of the reaction kinetics.

The esterification of a dicarboxylic acid with an alcohol is a reversible reaction, typically catalyzed by a strong acid.[1][2] The reaction proceeds in two steps, with the formation of a monoester as an intermediate. The overall reaction is presented below:

HOOC-(CH₂)₁₃-COOH + 2CH₃OH ⇌ CH₃OOC-(CH₂)₁₃-COOCH₃ + 2H₂O (Pentadecanedioic Acid + Methanol ⇌ this compound + Water)

Factors influencing the reaction rate include temperature, catalyst concentration, and the molar ratio of reactants.[3][4] Monitoring the concentration of reactants and products over time allows for the determination of kinetic parameters such as the rate constant and activation energy.

Experimental Protocols

Materials and Equipment
  • Reactants: Pentadecanedioic acid (≥98%), Methanol (anhydrous, ≥99.8%)

  • Catalyst: Sulfuric acid (95-98%) or a solid acid catalyst like Amberlyst-15.[1][5]

  • Solvent (optional): Toluene or other inert solvent to facilitate water removal.

  • Apparatus:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Dean-Stark trap (if using an azeotropic solvent)

    • Magnetic stirrer with hot plate

    • Thermometer or temperature probe

    • Sampling syringe

    • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis.[1] Alternatively, titration can be used to determine the acid value.[6]

    • FTIR spectrometer with an ATR probe for in-situ reaction monitoring.[7]

General Experimental Procedure
  • Reactor Setup: Assemble the reaction apparatus (three-neck flask, reflux condenser, and thermometer) in a fume hood.

  • Charging Reactants: Add a known quantity of pentadecanedioic acid and methanol to the reaction flask. A typical starting molar ratio of methanol to dicarboxylic acid might be 10:1 to ensure the reaction proceeds towards the product side.[2]

  • Catalyst Addition: Carefully add the acid catalyst to the reaction mixture while stirring. A typical catalyst loading is 1-5 wt% of the total reactants.[8]

  • Reaction Initiation: Heat the mixture to the desired reaction temperature (e.g., 60-100 °C) with constant stirring.[2][9] Start the timer once the reaction mixture reaches the set temperature.

  • Sampling: Withdraw small aliquots (e.g., 0.5 mL) of the reaction mixture at regular time intervals (e.g., every 15-30 minutes).[9] Quench the reaction in each sample by cooling it in an ice bath and neutralizing the catalyst with a cooled base solution if necessary for the analytical method.

  • Analysis: Analyze the samples using a pre-calibrated GC or HPLC to determine the concentration of pentadecanedioic acid, the monoester intermediate, and the final product, this compound. Alternatively, determine the acid value of the samples via titration.

  • Data Collection: Record the concentration of the reactants and products at each time point for kinetic analysis.

Data Presentation and Analysis

The collected data can be used to determine the reaction order, rate constants, and activation energy. For simplification, a pseudo-first-order kinetic model can often be applied when one reactant (methanol) is in large excess.[8][10]

Illustrative Kinetic Data

The following tables present hypothetical data for the esterification of pentadecanedioic acid at different temperatures and catalyst concentrations.

Table 1: Effect of Temperature on Reactant Conversion (Conditions: Molar Ratio Methanol:Acid = 20:1, Catalyst: H₂SO₄ 1.5 wt%)

Time (min)Conversion of Pentadecanedioic Acid (%) at 60°CConversion of Pentadecanedioic Acid (%) at 70°CConversion of Pentadecanedioic Acid (%) at 80°C
00.00.00.0
3025.335.848.2
6044.158.972.5
9058.274.386.9
12068.984.593.7
18082.493.198.5

Table 2: Effect of Catalyst Concentration on Reaction Rate (Conditions: Molar Ratio Methanol:Acid = 20:1, Temperature = 70°C)

Catalyst (H₂SO₄ wt%)Initial Rate (mol L⁻¹ min⁻¹)Rate Constant, k (min⁻¹)
0.50.0080.012
1.00.0150.023
1.50.0230.035
2.00.0300.046

Table 3: Summary of Kinetic Parameters

Temperature (°C)Rate Constant, k (min⁻¹)Activation Energy, Ea (kJ/mol)Pre-exponential Factor, A (min⁻¹)
600.02155.71.2 x 10⁶
700.035
800.058

Note: The data presented in these tables are for illustrative purposes and should be determined experimentally for the specific reaction conditions.

Visualization of Workflow and Mechanisms

Experimental Workflow

The following diagram illustrates the general workflow for the kinetic study of this compound esterification.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_kinetics Kinetic Modeling A Assemble Reactor B Charge Reactants (Pentadecanedioic Acid, Methanol) A->B C Add Catalyst B->C D Heat to Reaction Temperature C->D E Start Timer & Stirring D->E F Withdraw Samples at Intervals E->F G Quench Reaction F->G H Analyze Samples (GC, HPLC, or Titration) G->H I Determine Concentrations H->I J Plot Concentration vs. Time I->J K Calculate Rate Constants J->K L Determine Activation Energy (Arrhenius Plot) K->L

Figure 1: Experimental workflow for the kinetic study.
Acid-Catalyzed Esterification Mechanism

The following diagram outlines the generally accepted mechanism for acid-catalyzed esterification.[1]

G A Carboxylic Acid (R-COOH) B Protonation of Carbonyl Oxygen A->B + H⁺ C Nucleophilic Attack by Alcohol (R'-OH) B->C + R'-OH D Tetrahedral Intermediate C->D E Proton Transfer D->E F Elimination of Water E->F - H₂O G Deprotonation F->G - H⁺ H Ester (R-COOR') G->H

Figure 2: General mechanism of acid-catalyzed esterification.

Conclusion

The investigation of the reaction kinetics for the esterification of pentadecanedioic acid to this compound is essential for the industrial production and application of this compound. By following the detailed protocols for experimentation and data analysis outlined in this document, researchers can effectively determine the kinetic parameters of the reaction. This understanding enables the optimization of reaction conditions to achieve high yields and purity in a cost-effective and efficient manner. The provided workflow and mechanistic diagrams serve as valuable visual aids for planning and executing these studies.

References

Application Notes and Protocols for the Purification of Crude Dimethyl Pentadecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of crude Dimethyl Pentadecanedioate, a long-chain aliphatic diester. The methods described herein are designed to remove impurities such as residual starting materials, byproducts, and solvents, yielding a high-purity product suitable for research, chemical synthesis, and drug development applications. The selection of the appropriate technique will depend on the nature of the impurities, the scale of the purification, and the desired final purity.

Purity Analysis

Prior to and following purification, it is essential to assess the purity of the this compound sample. Gas Chromatography (GC) is a highly effective method for this purpose.

Protocol: Gas Chromatography (GC) Analysis

  • Sample Preparation: Dissolve a small amount of the crude or purified this compound in a suitable volatile solvent, such as dichloromethane (B109758) or ethyl acetate.

  • Instrument Setup:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl methyl siloxane) is recommended for the analysis of long-chain esters.

    • Detector: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used.

    • Carrier Gas: High-purity helium or hydrogen.

    • Temperature Program: Optimize the temperature gradient to ensure good separation of this compound from any impurities. A typical program might start at 100°C and ramp up to 280°C.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis: Analyze the resulting chromatogram to determine the area percentage of the this compound peak relative to the total area of all peaks. A commercially available standard of this compound has been shown to have a purity of 98.95% by GC[1].

Purification Techniques

The following sections detail three common purification techniques applicable to crude this compound: vacuum distillation, recrystallization, and column chromatography.

Vacuum Distillation

For liquid compounds or solids with a relatively low boiling point, distillation is an effective purification method, particularly for larger scales. Given that this compound is a long-chain ester, vacuum distillation is necessary to prevent thermal decomposition at atmospheric pressure.

Experimental Protocol: Vacuum Distillation

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all glassware joints are properly sealed with high-vacuum grease. Use a Kugelrohr apparatus for smaller quantities if available.

  • Charging the Flask: Place the crude this compound into the distillation flask along with a magnetic stir bar for smooth boiling.

  • Applying Vacuum: Gradually apply vacuum to the system using a vacuum pump protected by a cold trap.

  • Heating: Gently heat the distillation flask using a heating mantle or oil bath.

  • Collecting Fractions: Monitor the temperature at the distillation head. Collect the fraction that distills over at a constant temperature. The boiling point will be dependent on the pressure within the system.

  • Cooling and Releasing Vacuum: Once the distillation is complete, allow the apparatus to cool to room temperature before slowly and carefully releasing the vacuum.

Vacuum_Distillation_Workflow A Crude Dimethyl Pentadecanedioate B Assemble Vacuum Distillation Apparatus A->B Start C Charge Flask B->C D Apply Vacuum C->D E Heat Gently D->E F Collect Pure Fraction E->F G Cool and Release Vacuum F->G H Purified Dimethyl Pentadecanedioate G->H End

Vacuum Distillation Workflow for this compound.
Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in their solubility in a particular solvent at different temperatures. This compound is a white to off-white solid at room temperature, making it a suitable candidate for this method[1].

Experimental Protocol: Recrystallization

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For long-chain esters, common recrystallization solvents include ethanol, methanol, ethyl acetate, or mixtures such as hexane/ethyl acetate.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The rate of cooling can influence crystal size and purity. Further cooling in an ice bath can maximize the yield.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent. High purity of similar long-chain dimethyl esters (99.6% by GC) has been achieved through recrystallization[2].

Recrystallization_Workflow A Crude Solid B Dissolve in Minimal Hot Solvent A->B Start C Hot Filtration (Optional) B->C D Slow Cooling & Crystallization C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Crystals G->H End

Recrystallization Workflow for this compound.
Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. It is particularly useful for removing impurities with polarities different from the desired product.

Experimental Protocol: Column Chromatography

  • Stationary Phase Selection: Silica (B1680970) gel is a common stationary phase for the purification of esters.

  • Eluent Selection: A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation (Rf value of ~0.3 for the product).

  • Column Packing: Prepare a silica gel column using the chosen eluent system.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Column_Chromatography_Workflow A Crude Sample B Prepare Silica Gel Column A->B Start C Load Sample B->C D Elute with Solvent System C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Remove Solvent G->H I Purified Product H->I End

Column Chromatography Workflow for this compound.

Data Presentation

Purification TechniqueTypical ScaleExpected PurityAdvantagesDisadvantages
Vacuum Distillation Milligram to Kilogram>98%Effective for removing non-volatile impurities; scalable.Requires high vacuum for high-boiling compounds; potential for thermal decomposition.
Recrystallization Milligram to Kilogram>99%Can yield very high purity; relatively simple and cost-effective.Yield can be variable; requires a suitable solvent; not effective for all impurities.
Column Chromatography Microgram to Gram>99%Highly versatile for a wide range of impurities; provides excellent separation.Can be time-consuming and labor-intensive; requires significant solvent volumes.

Note: The expected purity values are based on general principles and data from similar long-chain esters. The actual purity achieved will depend on the specific nature and quantity of the impurities in the crude material.

References

Application Notes and Protocols: Dimethyl Pentadecanedioate in Novel Biomaterial Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of novel biomaterials is a cornerstone of advancement in tissue engineering, drug delivery, and regenerative medicine. Aliphatic polyesters, valued for their biodegradability and biocompatibility, are a significant class of these materials.[1][2] This document provides detailed application notes and protocols for the potential use of Dimethyl Pentadecanedioate, a long-chain aliphatic dimethyl ester, in the synthesis of innovative biomaterials. While specific data for this compound is limited in publicly available literature, the following protocols are based on established methods for synthesizing polyesters from similar long-chain aliphatic dicarboxylic acid dimethyl esters.[3][4] These biomaterials are anticipated to exhibit favorable mechanical properties, controlled degradation rates, and suitability for various biomedical applications.[1][5]

Application Areas

Biomaterials derived from this compound are projected to be applicable in several key areas:

  • Sustained Drug Delivery: The hydrophobic nature of long-chain aliphatic polyesters allows for the encapsulation and controlled release of therapeutic agents.[6][7] The degradation rate of the polymer matrix can be tailored to achieve specific drug release kinetics.

  • Tissue Engineering Scaffolds: These polymers can be fabricated into porous scaffolds that provide mechanical support and a conducive environment for cell growth and tissue regeneration.[8][9] Their biocompatibility is a crucial factor in minimizing inflammatory responses.[10]

  • Implantable Medical Devices: The mechanical properties of these polyesters can be modulated to suit applications such as sutures, stents, and other temporary implants that degrade over time, eliminating the need for surgical removal.[10]

Experimental Protocols

The following are generalized protocols for the synthesis of polyesters using this compound as a monomer. Researchers should optimize these protocols for their specific applications.

Protocol 1: Melt Polycondensation for Polyester (B1180765) Synthesis

Melt polycondensation is a common solvent-free method for synthesizing high-molecular-weight polyesters.[11]

Materials:

  • This compound

  • Long-chain diol (e.g., 1,8-Octanediol, 1,12-Dodecanediol)

  • Catalyst (e.g., Titanium(IV) butoxide (Ti(OBu)₄), Antimony trioxide (Sb₂O₃))

  • Nitrogen gas (high purity)

  • Methanol (B129727) (for purification)

  • Chloroform (B151607) or Dichloromethane (for characterization)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Vacuum pump

  • Condenser

  • Nitrogen inlet

Procedure:

  • Monomer Charging: Accurately weigh equimolar amounts of this compound and the chosen long-chain diol and add them to the reaction flask.

  • Catalyst Addition: Add the catalyst at a concentration of 0.05-0.1 mol% relative to the diacid monomer.

  • Inert Atmosphere: Purge the flask with nitrogen gas for 15-20 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the initial stage of the reaction.

  • First Stage (Ester Interchange): Heat the reaction mixture to 150-180°C under a nitrogen atmosphere with constant stirring. Methanol will be generated as a byproduct and should be collected in the condenser. This stage is typically carried out for 2-4 hours or until most of the methanol has been removed.

  • Second Stage (Polycondensation): Gradually increase the temperature to 200-230°C while slowly applying a vacuum (reducing the pressure to <1 mbar). This stage facilitates the removal of the diol and drives the polymerization to achieve a high molecular weight. Continue this stage for 4-8 hours. The viscosity of the mixture will increase significantly.

  • Polymer Recovery: Cool the reactor to room temperature under nitrogen. The resulting polyester can be dissolved in a suitable solvent like chloroform and precipitated in cold methanol to purify it.

  • Drying: Dry the purified polymer in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Protocol 2: Enzymatic Polymerization for Polyester Synthesis

Enzymatic polymerization offers a milder and more sustainable alternative to traditional chemical catalysis, often resulting in polymers with well-defined structures.[12][13]

Materials:

  • This compound

  • Long-chain diol (e.g., 1,8-Octanediol)

  • Immobilized Lipase (B570770) (e.g., Novozym 435, Candida antarctica lipase B)

  • Anhydrous solvent (e.g., Diphenyl ether, Toluene)

  • Methanol (for purification)

Equipment:

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Oil bath with temperature controller

  • Vacuum pump

  • Nitrogen/Argon inlet

Procedure:

  • Reagent Preparation: Dry the monomers and solvent over molecular sieves to remove any traces of water, which can inhibit the enzymatic reaction.

  • Reaction Setup: Add equimolar amounts of this compound and the diol to the Schlenk flask. Add the solvent and the immobilized lipase (typically 10% w/w of the total monomer weight).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon) three times.

  • First Stage (Oligomerization): Heat the reaction mixture to 60-80°C with stirring for 2-4 hours under a gentle flow of inert gas.

  • Second Stage (Polycondensation): Apply a vacuum to the system to remove the methanol byproduct and drive the polymerization. Continue the reaction at the same temperature for 24-72 hours.

  • Polymer Recovery and Purification: Cool the reaction mixture to room temperature. Dissolve the polymer in a suitable solvent and filter to remove the immobilized enzyme. The enzyme can be washed with solvent and reused. Precipitate the polymer in cold methanol.

  • Drying: Dry the purified polymer in a vacuum oven at a temperature below its melting point.

Data Presentation

The following tables summarize expected quantitative data for biomaterials derived from long-chain aliphatic dimethyl esters, which can be used as a reference for materials developed using this compound.

Table 1: Mechanical Properties of Long-Chain Aliphatic Polyesters

Polymer Composition (Diacid:Diol)Young's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
Poly(dodecanedioate-co-dodecanediol)300 - 40020 - 30500 - 700
Poly(octadecanedioate-co-octadecanediol)400 - 50025 - 35>600
Poly(nonadecanedioate-co-nonadecanediol)~400->600[3]
Poly(tricosanedioate-co-tricosanedioate)---

Data is generalized from literature on similar long-chain aliphatic polyesters.[3][14]

Table 2: Thermal Properties and Degradation of Long-Chain Aliphatic Polyesters

Polymer CompositionMelting Temperature (Tₘ, °C)Glass Transition Temperature (T₉, °C)In Vitro Degradation (Mass Loss % at 12 weeks)
Poly(dodecanedioate-co-dodecanediol)70 - 80-20 to -3015 - 25
Poly(octadecanedioate-co-octadecanediol)90 - 100-10 to 05 - 15
Poly(glycerol-dodecanoate)-~32Variable

Data is generalized from literature on similar long-chain aliphatic polyesters and poly(glycerol-dodecanoate).[10]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_synthesis Biomaterial Synthesis cluster_characterization Material Characterization cluster_fabrication Scaffold/Device Fabrication cluster_evaluation Biocompatibility & Functional Evaluation Monomers This compound + Diol Polymerization Melt or Enzymatic Polycondensation Monomers->Polymerization Purification Precipitation in Methanol Polymerization->Purification Structural NMR, FT-IR, GPC Purification->Structural Thermal DSC, TGA Purification->Thermal Mechanical Tensile Testing Purification->Mechanical Fabrication Solvent Casting, Electrospinning, or 3D Printing Purification->Fabrication InVitro Cell Culture (Cytotoxicity, Adhesion, Proliferation) Fabrication->InVitro DrugRelease In Vitro Drug Release Studies Fabrication->DrugRelease InVivo Animal Implantation (Biocompatibility, Degradation) InVitro->InVivo

Cell_Interaction_Pathway cluster_signaling Intracellular Signaling Biomaterial Biomaterial Surface Protein_Adsorption Protein Adsorption (e.g., Fibronectin, Vitronectin) Biomaterial->Protein_Adsorption Integrin_Binding Integrin Receptor Binding Protein_Adsorption->Integrin_Binding Focal_Adhesion Focal Adhesion Formation Integrin_Binding->Focal_Adhesion Cytoskeletal_Organization Cytoskeletal Organization Focal_Adhesion->Cytoskeletal_Organization FAK FAK Activation Focal_Adhesion->FAK RhoA RhoA/ROCK Pathway Cytoskeletal_Organization->RhoA MAPK MAPK/ERK Pathway FAK->MAPK Cell_Response Cell Adhesion, Proliferation, Differentiation MAPK->Cell_Response RhoA->Cell_Response

References

Application Notes and Protocols for Studying the Enzymatic Degradation of Dimethyl Pentadecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl Pentadecanedioate (DMPD) is a long-chain aliphatic diester with potential applications in various industries, including as a precursor for polymers and as a component in pharmaceutical formulations. Understanding its biodegradability is crucial for assessing its environmental fate and for its application in biological systems. This document provides detailed methodologies for studying the enzymatic degradation of DMPD, focusing on the use of lipases and esterases, which are the primary enzymes responsible for the hydrolysis of ester bonds.

The enzymatic degradation of DMPD proceeds via a two-step hydrolysis reaction, as illustrated in the signaling pathway below. Initially, one methyl ester group is hydrolyzed to produce the monoester, Methyl Pentadecanedioate, and methanol. Subsequently, the second methyl ester group is cleaved to yield Pentadecanedioic acid and another molecule of methanol.

Enzymatic_Degradation_Pathway DMPD This compound MMPD Methyl Pentadecanedioate DMPD->MMPD + H₂O Methanol1 Methanol DMPD->Methanol1 PDA Pentadecanedioic Acid MMPD->PDA + H₂O Methanol2 Methanol MMPD->Methanol2 Enzyme1 Lipase/Esterase Enzyme1->DMPD Enzyme2 Lipase/Esterase Enzyme2->MMPD Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Buffer D Incubate Reaction Mixture (Controlled Temperature and Stirring) A->D B Prepare DMPD Substrate Solution B->D C Prepare Enzyme Solution (e.g., CALB) C->D E Terminate Reaction (e.g., Acidification or Heat Inactivation) D->E F Sample Preparation (Extraction/Derivatization) E->F G HPLC or GC-MS Analysis F->G H Data Analysis and Quantification G->H

Application Notes and Protocols: Synthesis and Use of Deuterated Dimethyl Pentadecanedioate for Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in metabolic research, enabling the tracing of molecules through biological pathways without the use of radioactive materials. Deuterium-labeled compounds, in particular, are valuable tools for investigating the absorption, distribution, metabolism, and excretion (ADME) of various substrates. This document provides detailed protocols for the synthesis of deuterated dimethyl pentadecanedioate and its application in tracer studies to investigate dicarboxylic acid metabolism.

Long-chain dicarboxylic acids are metabolites formed through the ω-oxidation of fatty acids. This pathway becomes particularly relevant under conditions of high lipid load or when mitochondrial β-oxidation is impaired. Tracer studies using labeled dicarboxylic acids can elucidate the kinetics and contributions of this metabolic route. A stable isotope tracer study using [1,2,4-¹³C₄]dodecanedioic acid has demonstrated the conversion of dicarboxylic acids to succinate (B1194679), a key intermediate in the tricarboxylic acid (TCA) cycle[1]. This provides a strong basis for using deuterated pentadecanedioate to probe similar metabolic fates.

Synthesis of Deuterated this compound

The synthesis of deuterated this compound can be approached in a multi-step process involving the synthesis of the precursor, pentadecanedioic acid, followed by deuteration and esterification.

Protocol 1: Synthesis of Pentadecanedioic Acid

Pentadecanedioic acid can be synthesized via several routes. One common approach involves the oxidative cleavage of oleic acid or through multi-step synthesis from smaller precursors as described in the synthesis of bempedoic acid, which has a pentadecanedioic acid backbone[2][3]. A general synthetic scheme starting from 1,5-dibromopentane (B145557) is outlined below.

Materials:

  • 1,5-dibromopentane

  • Ethyl isobutyrate

  • Lithium diisopropylamide (LDA)

  • Tetrahydrofuran (THF)

  • N,N'-Dimethylpropyleneurea (DMPU)

  • Tosylmethyl isocyanide

  • Sodium hydride (NaH)

  • Tetrabutylammonium iodide (Bu₄NI)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Hydrochloric acid (HCl)

  • Potassium hydroxide (B78521) (KOH)

  • Ethanol (B145695) (EtOH)

  • Deuterium oxide (D₂O)

  • Palladium on carbon (Pd/C) catalyst

  • Methanol (B129727) (MeOH)

  • Sulfuric acid (H₂SO₄)

Procedure:

  • Synthesis of Ethyl 7-bromo-2,2-dimethylheptanoate: React 1,5-dibromopentane with ethyl isobutyrate in the presence of LDA in THF and DMPU at -78 °C[3].

  • Dimerization: The resulting ethyl 7-bromo-2,2-dimethylheptanoate is dimerized using tosylmethyl isocyanide, NaH, and Bu₄NI in DMSO to yield diethyl 8-isocyano-2,2,14,14-tetramethyl-8-(tosyl)pentadecanedioate[3].

  • Hydrolysis to Ketone: Treat the product from the previous step with aqueous HCl to afford 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid diethyl ester[3].

  • Saponification: Hydrolyze the diethyl ester with aqueous KOH in refluxing ethanol to yield 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid[3].

  • Reduction of Ketone: The keto-dicarboxylic acid is then reduced to the corresponding alcohol, 8-hydroxy-2,2,14,14-tetramethyl-pentadecanedioic acid (Bempedoic acid)[2][4].

  • Dehydroxylation (if necessary for a fully saturated chain without hydroxyl groups): This step would be an adaptation to yield pentadecanedioic acid.

Note: The synthesis of unsubstituted pentadecanedioic acid can be complex. As an alternative, 1,15-Pentadecanedioic acid is commercially available from various suppliers and may be a more practical starting material[5].

Protocol 2: Deuteration of Pentadecanedioic Acid

A late-stage β-C(sp³)–H deuteration of free carboxylic acids can be achieved using a palladium-catalyzed hydrogen-isotope exchange.

Materials:

  • Pentadecanedioic acid

  • Deuterated solvent (e.g., Acetic acid-d₄)

  • Palladium catalyst

  • Appropriate ligand

Procedure:

  • Dissolve pentadecanedioic acid in the deuterated solvent.

  • Add the palladium catalyst and a suitable ligand.

  • Heat the reaction mixture under an inert atmosphere for a specified time to allow for H/D exchange at the C-H bonds.

  • After the reaction, the deuterated pentadecanedioic acid is purified.

Protocol 3: Synthesis of Deuterated this compound

A straightforward method for the synthesis of dimethyl esters from dicarboxylic acids is Fischer esterification.

Materials:

  • Deuterated pentadecanedioic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

Procedure:

  • In a round-bottom flask, suspend the deuterated pentadecanedioic acid in an excess of anhydrous methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude deuterated this compound.

  • Purify the product by flash column chromatography or distillation under reduced pressure.

Application in Tracer Studies

Deuterated this compound can be used as a tracer to study the metabolic fate of long-chain dicarboxylic acids in vivo. The general workflow for such a study is depicted below.

G cluster_synthesis Tracer Synthesis cluster_admin Tracer Administration cluster_sampling Sample Collection cluster_analysis Sample Analysis Synthesis Synthesis of Deuterated This compound Admin Administration to Animal Model Synthesis->Admin Sampling Collection of Biological Samples (Blood, Urine, Tissues) Admin->Sampling Extraction Extraction and Derivatization Sampling->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Analysis and Kinetic Modeling GCMS->Data G Tracer Deuterated Dimethyl Pentadecanedioate DCA_C15 Deuterated Pentadecanedioic Acid (C15) Tracer->DCA_C15 Hydrolysis DCA_C13 Deuterated Tridecanedioic Acid (C13) DCA_C15->DCA_C13 Peroxisomal β-oxidation AcetylCoA Deuterated Acetyl-CoA DCA_C15->AcetylCoA DCA_C11 Deuterated Undecanedioic Acid (C11) DCA_C13->DCA_C11 Peroxisomal β-oxidation DCA_C13->AcetylCoA DCA_C9 Deuterated Nonanedioic Acid (C9) DCA_C11->DCA_C9 Peroxisomal β-oxidation DCA_C11->AcetylCoA Succinate Deuterated Succinate DCA_C9->Succinate ...further β-oxidation DCA_C9->AcetylCoA TCA TCA Cycle Succinate->TCA

References

Troubleshooting & Optimization

Common byproducts in the synthesis of Dimethyl Pentadecanedioate and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Dimethyl Pentadecanedioate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the Fischer-Speier esterification of pentadecanedioic acid with methanol (B129727) using an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2][3][4] This reaction is typically performed under reflux conditions to drive the equilibrium towards the formation of the diester.[2][5]

Q2: What are the primary byproducts I should expect in the synthesis of this compound?

A2: The primary byproducts in the synthesis of this compound via Fischer esterification are:

  • Pentadecanedioic acid monomethyl ester: This is formed when only one of the two carboxylic acid groups reacts with methanol.

  • Unreacted pentadecanedioic acid: Incomplete reaction can leave starting material in your product mixture.

  • Water: This is a direct byproduct of the esterification reaction.

  • Residual acid catalyst: The acid catalyst (e.g., sulfuric acid) will be present in the crude product.

  • Excess methanol: As methanol is often used in excess to drive the reaction, it will need to be removed.[2][4]

Q3: How can I monitor the progress of the esterification reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2] By spotting the reaction mixture alongside the starting material (pentadecanedioic acid), you can observe the disappearance of the starting material spot and the appearance of the product spot (this compound), which will have a higher Rf value.

Q4: What analytical techniques are suitable for assessing the purity of the final this compound product?

A4: The purity of the final product can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] GC-MS is particularly useful for quantifying the presence of volatile impurities and byproducts.[1][6][7] A certificate of analysis for a commercial sample of this compound shows a purity of 98.95% as determined by GC.[8]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete reaction The Fischer esterification is an equilibrium reaction.[2][4] To drive it towards the product, use a large excess of methanol (it can be used as the solvent) and ensure the reaction is refluxed for a sufficient amount of time (often several hours).[2][5]
Loss of product during workup Ensure the pH of the aqueous solution is neutral or slightly basic before extraction to prevent the ester from hydrolyzing back to the carboxylic acid. Use an adequate amount of extraction solvent (e.g., diethyl ether or ethyl acetate) and perform multiple extractions to ensure complete recovery of the product from the aqueous phase.[5][9]
Inefficient removal of water Water is a byproduct that can shift the equilibrium back to the reactants.[4][10] For higher yields, consider using a Dean-Stark apparatus to remove water as it is formed, especially if the reaction is not being run in a large excess of methanol.[10]
Issue 2: Presence of Impurities in the Final Product
Impurity Identification Removal Method
Unreacted Pentadecanedioic Acid & Acid Catalyst Acidic nature. Can be detected by a broad peak in NMR or by titration.Washing: During the workup, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize and remove acidic impurities.[5][9][11] The deprotonated diacid and monoester salts will move into the aqueous layer.
Pentadecanedioic Acid Monomethyl Ester Similar polarity to the diester, making separation challenging. Can be identified by GC-MS.Column Chromatography: Flash chromatography on silica (B1680970) gel is an effective method for separating the diester from the monoester and any remaining diacid. A non-polar eluent system (e.g., hexane/ethyl acetate) is typically used. Vacuum Distillation: For larger scales, fractional vacuum distillation can separate the components based on their boiling points. The diester will have a lower boiling point than the diacid but higher than the monoester under vacuum.
Water Can cause a broad peak in the NMR spectrum.Drying: After extraction, dry the organic layer with an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) before evaporating the solvent.[1][5][9]

Quantitative Data on Purification

The following table provides an example of the expected purity of this compound at different stages of a typical synthesis and purification process.

Purification Step Major Impurities Present Expected Purity of this compound (%)
Crude Reaction Mixture Pentadecanedioic acid, Monomethyl pentadecanedioate, Sulfuric acid, Water, Methanol70-85%
After Aqueous Workup (Washing with NaHCO₃) Monomethyl pentadecanedioate, Residual water90-95%
After Column Chromatography Trace amounts of closely related esters>98%
After Recrystallization Minimal>99%

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add pentadecanedioic acid (1 equivalent).

  • Reagent Addition: Add a large excess of methanol (e.g., to make a 0.2-0.5 M solution of the diacid).[2]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Reflux: Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Cooling: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

Protocol 2: Workup and Purification of this compound
  • Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether or ethyl acetate (B1210297). Transfer the solution to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • Water

    • Saturated sodium bicarbonate solution (repeat until no more gas evolution is observed)

    • Brine (saturated NaCl solution)[5]

  • Drying: Dry the organic layer over anhydrous sodium sulfate.[1][9]

  • Solvent Evaporation: Filter off the drying agent and evaporate the solvent to yield the crude this compound.

  • Final Purification: For higher purity, the crude product can be further purified by:

    • Recrystallization: Dissolve the crude product in a minimal amount of hot methanol and allow it to cool slowly to form crystals.

    • Column Chromatography: Use a silica gel column with a hexane/ethyl acetate gradient.

    • Vacuum Distillation: For liquid products, distill under reduced pressure.[1]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Pentadecanedioic_Acid Pentadecanedioic Acid Reaction Reflux Pentadecanedioic_Acid->Reaction Methanol Methanol (excess) Methanol->Reaction H2SO4 H₂SO₄ (catalyst) H2SO4->Reaction Crude_Product Crude Product Reaction->Crude_Product Washing Aqueous Wash (NaHCO₃) Crude_Product->Washing Neutralize & Remove Acid Extraction Extraction (EtOAc/Ether) Washing->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purified_Product Purified Dimethyl Pentadecanedioate Evaporation->Purified_Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Low Purity of This compound Check_Acid Acidic Impurities Present? (Check pH of wash) Start->Check_Acid Wash Wash with NaHCO₃ solution Check_Acid->Wash Yes Check_Monoester Monoester Detected? (GC-MS Analysis) Check_Acid->Check_Monoester No Wash->Check_Monoester Chromatography Perform Column Chromatography Check_Monoester->Chromatography Yes Check_Water Water Present? (NMR Spectrum) Check_Monoester->Check_Water No Chromatography->Check_Water Dry Dry organic layer with Na₂SO₄ Check_Water->Dry Yes End High Purity Product Check_Water->End No Dry->End

Caption: Troubleshooting logic for purifying this compound.

References

Technical Support Center: Synthesis of Macrocyclic Musks from Dimethyl Pentadecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of macrocyclic musks, with a focus on improving yields from dimethyl pentadecanedioate. This resource is designed for researchers, scientists, and professionals in drug development and fragrance industries. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for converting this compound to macrocyclic musks like cyclopentadecanone (B167302) (Exaltone®) or cyclopentadecanolide (Exaltolide®)?

A1: The most common and effective methods for the intramolecular cyclization of this compound to form macrocyclic musks include:

  • Acyloin Condensation: A reductive coupling of the two ester groups to form a cyclic α-hydroxy ketone (acyloin), which can then be reduced to the corresponding ketone (e.g., Exaltone®).[1][2]

  • High-Dilution Cyclization: Intramolecular cyclization of the corresponding dicarboxylic acid or its derivatives under high-dilution conditions to favor the formation of the monomeric macrocycle over intermolecular polymerization.

  • Depolymerization of Polyesters: This involves the initial polymerization of the corresponding diacid/diol monomer followed by catalytic depolymerization under high temperature and vacuum to yield the cyclic ester (e.g., Exaltolide®).[3][4]

Q2: I am observing very low yields of the desired macrocycle. What are the most likely causes?

A2: Low yields in macrocyclization reactions are often attributed to competing intermolecular reactions, such as polymerization.[5] Key factors that can lead to low yields include:

  • High Concentration: The reaction is not being performed under sufficiently high-dilution conditions, leading to the formation of linear polymers and oligomers instead of the desired macrocycle.

  • Inefficient Catalyst: The chosen catalyst may not be active enough or may be poisoned by impurities in the starting material or solvent.

  • Suboptimal Reaction Temperature: The temperature may be too low, resulting in a slow reaction rate, or too high, leading to side reactions and decomposition.

  • Presence of Impurities: Water or other protic impurities can interfere with many of the catalysts and reagents used in these reactions.

Q3: How can I minimize the formation of polymers during the cyclization reaction?

A3: Minimizing polymerization is crucial for achieving high yields of macrocyclic musks. The primary strategy is to employ high-dilution conditions. This can be achieved by:

  • Slow Addition of Substrate: The diester or diacid is added very slowly to a large volume of solvent containing the catalyst. This maintains a very low concentration of the starting material in the reaction mixture at any given time, thus favoring intramolecular cyclization.

  • Use of a Syringe Pump: For precise and slow addition, a syringe pump is highly recommended.

  • High Refluxing Temperature: Using a high-boiling solvent and maintaining a high reflux temperature can also favor the intramolecular reaction pathway.

Q4: What are the advantages of using Ring-Closing Metathesis (RCM) for macrocyclic musk synthesis?

A4: While not a direct conversion from this compound, RCM is a powerful modern technique for synthesizing macrocyclic musks from appropriate diene precursors.[5][6][7] Its advantages include:

  • High Functional Group Tolerance: RCM catalysts are compatible with a wide range of functional groups.

  • Mild Reaction Conditions: The reactions are typically run under neutral and mild conditions.[5]

  • High Yields: RCM can provide excellent yields of macrocycles, often superior to classical methods.[8]

  • Stereoselectivity: Certain RCM catalysts can provide control over the stereochemistry of the resulting double bond.

To utilize RCM starting from this compound, the ester groups would first need to be converted into terminal alkenes.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of macrocyclic musks from this compound.

Problem 1: Low Yield in Acyloin Condensation
Symptom Possible Cause Troubleshooting Step
Reaction mixture turns dark, and a tar-like substance is formed. Decomposition of the acyloin product under basic conditions.1. Ensure the reaction is conducted under strictly anhydrous and oxygen-free conditions (e.g., under an inert atmosphere of argon or nitrogen). 2. Use freshly distilled solvents. 3. After the reaction, neutralize the mixture promptly with a weak acid.
Starting material is recovered unchanged. Inactive sodium metal.1. Use freshly cut sodium metal to ensure a reactive surface. 2. Ensure the solvent (e.g., xylene) is completely dry.
A significant amount of white solid (polymer) is formed. Intermolecular condensation is favored over intramolecular cyclization.1. Increase the solvent volume to achieve higher dilution. 2. Add the this compound solution to the refluxing sodium dispersion very slowly using a syringe pump.
Problem 2: Inefficient Depolymerization of Polyester
Symptom Possible Cause Troubleshooting Step
No macrocyclic lactone is distilled from the reaction mixture. 1. Depolymerization temperature is too low. 2. Ineffective catalyst. 3. Vacuum is not sufficient.1. Gradually increase the reaction temperature. 2. Use a more active transesterification catalyst, such as tin(II) octoate.[3] 3. Ensure a high vacuum is maintained throughout the distillation.
The distilled product is a mixture of cyclic oligomers. The equilibrium is not shifted towards the monomeric macrocycle.1. Optimize the depolymerization temperature and pressure to favor the formation of the desired ring size.[3] 2. Ensure the removal of the macrocycle from the reaction mixture as it is formed by efficient distillation.

Comparative Data on Synthetic Methods

The following table summarizes typical yields for different methods of synthesizing macrocyclic musks, providing a basis for comparison. Note that yields are highly dependent on the specific substrate and reaction conditions.

Method Starting Material Product Typical Yield (%) Key Considerations
Acyloin Condensation This compound2-Hydroxycyclopentadecanone80%[1]Requires high dilution and inert atmosphere.
High-Dilution Cyclization 15-Bromopentadecanoic AcidCyclopentadecanolide65%[1]Very slow addition of substrate is critical.
Depolymerization Polyester from ω-hydroxy acidMacrocyclic LactonesHigh selectivity and conversions[3]Requires high temperature and vacuum.
Ring-Closing Metathesis (RCM) Diene precursorUnsaturated Macrocycle>90%[8]Requires synthesis of the diene precursor first.

Detailed Experimental Protocols

Protocol 1: Acyloin Condensation of this compound

This protocol describes the synthesis of 2-hydroxycyclopentadecanone, a precursor to cyclopentadecanone (Exaltone®).

Materials:

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. Maintain a nitrogen atmosphere throughout the reaction.

  • In the flask, prepare a dispersion of sodium metal in refluxing dry xylene.

  • Dissolve this compound in dry xylene and add it to the dropping funnel.

  • Add the this compound solution dropwise to the refluxing sodium dispersion over a period of several hours with vigorous stirring.[1]

  • After the addition is complete, continue refluxing for an additional 30 minutes.

  • Cool the reaction mixture to room temperature and cautiously add methanol to quench the unreacted sodium.

  • Pour the mixture into cold, dilute hydrochloric acid.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate (B86663).

  • Remove the solvent under reduced pressure to obtain the crude acyloin, which can be purified by distillation or chromatography.

Protocol 2: High-Dilution Intramolecular Esterification (for Cyclopentadecanolide)

This protocol outlines the synthesis of cyclopentadecanolide (Exaltolide®) from 15-hydroxypentadecanoic acid, which can be derived from this compound.

Materials:

Procedure:

  • Set up a large, flame-dried, three-necked flask with a mechanical stirrer and two syringe pumps. Maintain a nitrogen atmosphere.

  • To a large volume of refluxing dry toluene containing a catalytic amount of DMAP, simultaneously add two separate solutions via syringe pumps over several hours:

    • Solution A: 15-hydroxypentadecanoic acid and triethylamine in dry toluene.

    • Solution B: 2,4,6-Trichlorobenzoyl chloride in dry toluene.

  • After the addition is complete, continue refluxing for another hour.

  • Cool the reaction mixture and filter to remove triethylamine hydrochloride.

  • Wash the filtrate with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield cyclopentadecanolide.

Visualizing the Workflow

Logical Flow for Troubleshooting Low Yields

Troubleshooting_Yield Start Low Yield of Macrocyclic Musk Check_Purity Verify Purity of Starting Material (this compound) Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Technique Evaluate High-Dilution Technique Start->Check_Technique Check_Purity->Check_Conditions No Impure Impure Starting Material Check_Purity->Impure Yes Temp_Pressure Temperature/Pressure Incorrect? Check_Conditions->Temp_Pressure Yes Catalyst_Issue Catalyst Inactive/Poisoned? Check_Conditions->Catalyst_Issue Yes Check_Technique->Check_Conditions No Concentration Concentration Too High? Check_Technique->Concentration Yes Purify Purify Starting Material (e.g., Distillation, Recrystallization) Impure->Purify Purify->Start Retry Increase_Dilution Increase Solvent Volume and/or Slow Down Addition Rate Concentration->Increase_Dilution End Improved Yield Increase_Dilution->End Optimize_Params Optimize Temperature and Pressure Temp_Pressure->Optimize_Params Optimize_Params->End New_Catalyst Use Fresh/Different Catalyst Catalyst_Issue->New_Catalyst New_Catalyst->End

Caption: A troubleshooting workflow for addressing low yields in macrocyclic musk synthesis.

General Synthetic Pathways from this compound

Synthetic_Pathways Start This compound Acyloin_Step Acyloin Condensation (Na, xylene) Start->Acyloin_Step Hydrolysis_Step Hydrolysis Start->Hydrolysis_Step Acyloin_Product 2-Hydroxycyclopentadecanone Acyloin_Step->Acyloin_Product Reduction_Step Reduction (e.g., Clemmensen or Wolff-Kishner) Acyloin_Product->Reduction_Step Ketone_Product Cyclopentadecanone (Exaltone®) Reduction_Step->Ketone_Product Diacid Pentadecanedioic Acid Hydrolysis_Step->Diacid Reduction_to_Diol Reduction to Diol Diacid->Reduction_to_Diol Polymerization Polymerization Diacid->Polymerization Diol 1,15-Pentadecanediol Diol->Polymerization Polyester Polyester Polymerization->Polyester Depolymerization Depolymerization (High Temp, Vacuum) Polyester->Depolymerization Lactone_Product Cyclopentadecanolide (Exaltolide®) Depolymerization->Lactone_Product

Caption: Key synthetic routes to macrocyclic musks starting from this compound.

References

Troubleshooting low conversion rates in Dimethyl Pentadecanedioate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in Dimethyl Pentadecanedioate synthesis. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common and straightforward method for synthesizing this compound is the Fischer esterification of Pentadecanedioic acid with methanol (B129727), using a strong acid catalyst such as sulfuric acid.[1][2] The reaction involves heating the dicarboxylic acid and an excess of methanol in the presence of the catalyst.

Q2: My reaction is showing a very low conversion rate. What are the primary factors I should investigate?

Low conversion rates in this esterification are typically due to one or more of the following factors:

  • Insufficient Catalyst: The acid catalyst may be insufficient in quantity or activity.

  • Presence of Water: Water in the reaction mixture can hinder the reaction, as Fischer esterification is a reversible process where water is a byproduct.[3][4]

  • Suboptimal Reaction Temperature: The reaction may not have reached the necessary temperature for a sufficient duration.

  • Inadequate Reaction Time: The reaction may not have been allowed to proceed long enough to reach completion.

  • Poor Reagent Quality: Impurities in the starting materials, particularly the dicarboxylic acid or methanol, can interfere with the reaction.

Troubleshooting Guide

Issue 1: Low or No Product Formation

Q3: I am observing very little to no formation of this compound. What are the likely causes and how can I resolve this?

Several factors could be contributing to a lack of product formation. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Verify Catalyst Activity and Amount:

    • Cause: The acid catalyst (e.g., concentrated sulfuric acid) may be old, hydrated, or used in an insufficient amount.

    • Solution: Use a fresh, concentrated acid catalyst. Ensure the catalytic amount is appropriate for the scale of your reaction (typically a few drops to a small percentage of the total reaction volume).

  • Ensure Anhydrous Conditions:

    • Cause: The presence of water in the reagents (Pentadecanedioic acid, methanol) or glassware will inhibit the forward reaction.[3]

    • Solution: Use anhydrous methanol and ensure your glassware is thoroughly dried. If possible, dry the Pentadecanedioic acid before use.

  • Optimize Reaction Temperature and Time:

    • Cause: The reaction may not be reaching the reflux temperature of methanol, or the reaction time may be too short.

    • Solution: Ensure the reaction mixture is heated to a gentle reflux. Monitor the reaction progress over a longer period using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). An example protocol for a similar diester suggests a reaction time of 16 hours under reflux.[1]

Troubleshooting Logic for No/Low Product Formation

start Low/No Product check_catalyst Verify Catalyst (Fresh, Correct Amount?) start->check_catalyst check_water Check for Water (Anhydrous Reagents?) check_catalyst->check_water Catalyst OK no_product Still No Product check_catalyst->no_product Catalyst Inactive check_conditions Review Reaction Conditions (Temp, Time) check_water->check_conditions Reagents Anhydrous check_water->no_product Water Present product_observed Product Observed check_conditions->product_observed Conditions Optimized check_conditions->no_product Conditions Suboptimal

Caption: Troubleshooting workflow for low or no product formation.

Issue 2: Reaction Stalls at Partial Conversion

Q4: My reaction starts well, but seems to stop at around 50-60% conversion. What could be the cause?

This issue often points towards the reaction reaching equilibrium.

Troubleshooting Steps:

  • Remove Water Byproduct:

    • Cause: As the reaction proceeds, water is formed. This buildup of water can shift the equilibrium back towards the reactants, halting further product formation.[4]

    • Solution: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, adding a dehydrating agent that is inert to the reaction conditions can also be effective.

  • Increase the Concentration of a Reactant:

    • Cause: According to Le Chatelier's principle, increasing the concentration of one of the reactants can drive the equilibrium towards the product side.

    • Solution: Use a larger excess of methanol. Since methanol is often used as the solvent, ensuring it is in large excess is a common strategy.

Table 1: Effect of Reaction Conditions on Conversion Rate

ParameterConditionExpected Impact on ConversionNotes
Methanol 10 equivalentsBaseline-
20+ equivalents (solvent)Increased conversionShifts equilibrium towards product
Water Removal NoneLimited by equilibriumConversion may stall
Dean-Stark ApparatusHigh conversion (>95%)Continuously removes water
Catalyst 1% H₂SO₄Moderate rate-
5% H₂SO₄Faster rate, higher conversionMay increase side reactions
Issue 3: Presence of Significant Side Products

Q5: I am observing significant impurities alongside my desired product. What are the likely side reactions and how can I minimize them?

The primary side product of concern is the half-ester (monomethyl pentadecanedioate).

Troubleshooting Steps:

  • Ensure Sufficient Reaction Time and Temperature:

    • Cause: Incomplete reaction is the most common reason for the presence of the half-ester. One carboxylic acid group has been esterified, but the other has not.

    • Solution: Increase the reaction time and ensure the reaction is maintained at the reflux temperature of methanol to drive the reaction to completion.

  • Optimize Catalyst Concentration:

    • Cause: While a higher catalyst concentration can increase the reaction rate, it can also promote side reactions or degradation at elevated temperatures over long reaction times.

    • Solution: Use the minimum amount of catalyst necessary to achieve a reasonable reaction rate.

Reaction Pathway and Side Reaction

pentadecanedioic_acid Pentadecanedioic Acid methanol Methanol (excess) + H+ catalyst half_ester Monomethyl Pentadecanedioate pentadecanedioic_acid->half_ester + CH3OH - H2O dimethyl_ester This compound (Desired Product) half_ester->dimethyl_ester + CH3OH - H2O water Water

Caption: Desired reaction pathway leading to the final product.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example for the synthesis of this compound via Fischer Esterification.

Materials:

  • Pentadecanedioic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

  • Hexane

  • Ethyl Acetate (B1210297)

Procedure:

  • To a round-bottom flask, add Pentadecanedioic acid (1.0 eq.) and anhydrous methanol (20-30 eq., serving as the solvent).

  • With stirring, carefully add concentrated sulfuric acid (catalytic amount, e.g., 2-3 drops for a small scale reaction).

  • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux.

  • Maintain the reflux for 16-24 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate mobile phase).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by flash column chromatography or recrystallization if necessary.

General Experimental Workflow

start Start reactants Combine Pentadecanedioic Acid, Methanol, and H₂SO₄ start->reactants reflux Reflux for 16-24h reactants->reflux workup Aqueous Workup (Wash with NaHCO₃, Brine) reflux->workup purification Purification (Chromatography/Recrystallization) workup->purification product Pure Dimethyl Pentadecanedioate purification->product

Caption: General workflow for the synthesis of this compound.

References

Optimizing reaction temperature for the synthesis of Dimethyl Pentadecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing Dimethyl Pentadecanedioate?

The most common method for synthesizing this compound is the Fischer esterification of Pentadecanedioic acid with methanol (B129727) in the presence of an acid catalyst. This is a reversible reaction where water is produced as a byproduct.[1][2] To achieve a high yield, the equilibrium must be shifted towards the product side.[1][3]

Q2: How does reaction temperature influence the yield of this compound?

Reaction temperature has a significant impact on both the reaction rate and the final yield.

  • Increased Temperature: Generally, higher temperatures increase the reaction rate, allowing the system to reach equilibrium faster.[3] For the esterification of dicarboxylic acids, temperatures in the range of 60-120 °C are typical.[4][5]

  • Optimal Temperature: There is an optimal temperature for maximizing the yield. One study on similar dicarboxylic acids found the optimum temperature to be around 120 °C.[4]

  • Excessively High Temperatures: Temperatures that are too high can lead to the decomposition of the product or starting materials and promote side reactions, which can decrease the overall yield.[6][7]

Q3: What are the key factors, besides temperature, for optimizing the reaction?

Several factors are crucial for maximizing the yield of the ester:

  • Removal of Water: Since water is a byproduct, its removal drives the reaction forward according to Le Chatelier's principle. This is a highly effective method to improve yield.[3][6][8] This can be achieved using a Dean-Stark apparatus, molecular sieves, or a strong acid catalyst that also acts as a dehydrating agent.[5][6]

  • Use of Excess Reactant: Using a large excess of one reactant, typically the less expensive one (in this case, methanol), can shift the equilibrium towards the product.[1][6] Methanol can often be used as the reaction solvent to ensure a large excess.[6]

  • Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is required to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.[1][5] The amount of catalyst also needs to be optimized.[4]

Troubleshooting Guide

Problem 1: Low Yield of this compound

Q: My reaction is resulting in a very low yield. What are the possible causes and how can I fix it?

A: Low yields in Fischer esterification are common and can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Cause Explanation & Solution
Equilibrium Not Shifted The reaction is reversible. To improve yield, you must shift the equilibrium towards the products. Solution: 1) Use a large excess of methanol (it can be used as the solvent).[6] 2) Actively remove water as it forms using a Dean-Stark trap or by adding a drying agent like molecular sieves.[5][6]
Insufficient Catalyst The reaction requires an acid catalyst to proceed at a reasonable rate. Solution: Ensure you are using a suitable catalyst (e.g., concentrated H₂SO₄, p-TsOH) in an appropriate amount. An optimization of the catalyst loading may be necessary.
Reaction Not at Completion The reaction may be too slow at the temperature used or may not have been run for a sufficient amount of time. Solution: Increase the reaction temperature or prolong the reaction time.[6] Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine when the starting material has been consumed.[6]
Sub-optimal Temperature If the temperature is too low, the reaction is slow. If it's too high, side reactions or degradation can occur.[6] Solution: Optimize the temperature. Start with a refluxing temperature of methanol and adjust based on experimental results. A study on similar compounds found 120 °C to be optimal.[4]
Impure Reagents The presence of water in your starting materials (Pentadecanedioic acid or methanol) will inhibit the reaction.[9] Solution: Ensure all reagents and solvents are anhydrous.

Below is a logical workflow for troubleshooting low yields in this synthesis.

TroubleshootingWorkflow start Low Yield Observed check_equilibrium Check Equilibrium Conditions (Water Removal / Excess Methanol) start->check_equilibrium check_reaction_params Review Reaction Parameters (Time, Temperature, Catalyst) start->check_reaction_params check_reagents Verify Reagent Purity (Anhydrous Conditions) start->check_reagents implement_h2o_removal Implement/Improve Water Removal (e.g., Dean-Stark) check_equilibrium->implement_h2o_removal Water present? increase_methanol Increase Molar Ratio of Methanol check_equilibrium->increase_methanol Alcohol ratio low? optimize_temp_time Optimize Temperature and/or Extend Time check_reaction_params->optimize_temp_time Incomplete conversion? optimize_catalyst Optimize Catalyst Loading check_reaction_params->optimize_catalyst Reaction slow? use_dry_reagents Use Anhydrous Reagents/Solvents check_reagents->use_dry_reagents Reagents wet? monitor_reaction Monitor Reaction by TLC implement_h2o_removal->monitor_reaction increase_methanol->monitor_reaction optimize_temp_time->monitor_reaction optimize_catalyst->monitor_reaction use_dry_reagents->monitor_reaction end_good Yield Improved monitor_reaction->end_good Starting material consumed end_bad Yield Still Low (Re-evaluate Strategy) monitor_reaction->end_bad No improvement

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Problem 2: Reaction has stalled and TLC shows unreacted starting material.

Q: My reaction seems to have stopped before all the dicarboxylic acid is consumed. Why is this happening?

A: This is a classic sign that the reaction has reached equilibrium. As the products (ester and water) form, the reverse reaction (hydrolysis) starts to occur at a rate equal to the forward reaction.

Solution: To restart the reaction, you need to disrupt this equilibrium. The most effective way is to remove the water from the reaction mixture, for example, by using a Dean-Stark trap or adding freshly activated molecular sieves.[6] Using a large excess of the alcohol reactant also helps push the equilibrium forward.[1]

Data Presentation

The optimal reaction temperature for esterification is a balance between reaction rate and the stability of the reactants and products. The following table provides a representative example of how temperature might affect the yield in a typical Fischer esterification of a long-chain dicarboxylic acid.

Table 1: Representative Effect of Temperature on Ester Yield

Reaction Temperature (°C)Reaction Time (hours)Representative Yield (%)Observations
65 (Methanol Reflux)865Slow reaction rate, requires extended time.
80678Increased reaction rate.
100585Further increase in reaction rate.
120492Appears optimal; good yield in a shorter time.
140488Slight darkening of the reaction mixture, suggesting the onset of decomposition or side reactions, leading to a lower yield.
160475Significant discoloration; probable product/reactant degradation.

Note: This data is illustrative and serves as a starting point for optimization. Actual results will vary based on specific reaction conditions.

Experimental Protocols

Generalized Protocol for Optimizing Reaction Temperature

This protocol describes a general procedure for the synthesis of this compound via Fischer esterification, with a focus on optimizing the reaction temperature.

  • Apparatus Setup:

    • Assemble a round-bottom flask with a reflux condenser and a Dean-Stark trap.

    • Add a magnetic stir bar to the flask.

    • Ensure all glassware is thoroughly dried to prevent introducing water into the reaction.

  • Reagents:

    • Pentadecanedioic acid (1.0 eq.)

    • Methanol (can be used as solvent, >20 eq.)

    • Toluene (as a solvent to facilitate azeotropic removal of water)

    • Acid catalyst (e.g., concentrated H₂SO₄, 0.02 eq. or p-TsOH, 0.05 eq.)

  • Procedure:

    • Charge the round-bottom flask with Pentadecanedioic acid, methanol, and toluene.

    • Begin stirring the mixture.

    • Carefully add the acid catalyst to the flask.

    • Fill the Dean-Stark trap with toluene.

    • Heat the reaction mixture to the desired temperature (e.g., start with 100 °C) using an oil bath.

    • Allow the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

    • Monitor the reaction progress by collecting aliquots and analyzing them via TLC, observing the disappearance of the dicarboxylic acid spot.

    • Once the reaction is complete (no more water is collected or the starting material is consumed), cool the mixture to room temperature.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted dicarboxylic acid.

    • Wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or recrystallization.

  • Optimization:

    • Repeat the experiment at different temperatures (e.g., in 10-20 °C increments from 80 °C to 140 °C) while keeping all other parameters (reactant ratios, catalyst loading, reaction time) constant to identify the optimal temperature for yield and purity.

References

Effect of catalyst choice on the purity of Dimethyl Pentadecanedioate products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of Dimethyl Pentadecanedioate. This guide provides detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and a comparative analysis of catalyst choices on product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the synthesis of this compound?

A1: The synthesis of this compound, which is the dimethyl ester of Pentadecanedioic acid, is typically achieved through Fischer esterification. Common catalysts for this reaction include homogeneous acid catalysts like concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA). Heterogeneous solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15) and sulfated zirconia, are also employed to simplify catalyst removal and product purification.

Q2: How does the choice of catalyst impact the purity of the final this compound product?

A2: The catalyst choice significantly influences the final product's purity by affecting the reaction equilibrium, minimizing side reactions, and simplifying the work-up procedure. Homogeneous catalysts like sulfuric acid are highly active but can be difficult to remove completely, potentially leading to acidic impurities in the final product.[1] Heterogeneous catalysts are generally easier to separate from the reaction mixture, which can lead to a purer product with a simpler purification process.[2] They can also offer higher selectivity, reducing the formation of byproducts.

Q3: What are the typical impurities observed in the synthesis of this compound?

A3: Common impurities include unreacted pentadecanedioic acid, the mono-methyl ester intermediate (methyl hydrogen pentadecanedioate), residual catalyst, and byproducts from side reactions. Side reactions can be promoted by excessive heat or prolonged reaction times, especially when using strong homogeneous acids.

Q4: How can I monitor the progress of the esterification reaction?

A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the starting carboxylic acid. Additionally, analyzing aliquots of the reaction mixture by Gas Chromatography-Mass Spectrometry (GC-MS) can provide quantitative information on the conversion of the diacid to the diester.

Q5: What are the recommended purification methods for this compound?

A5: After the reaction, the mixture is typically washed with a saturated sodium bicarbonate solution to neutralize any remaining acid catalyst and unreacted carboxylic acid, followed by a brine wash. The crude product can then be purified by vacuum distillation or column chromatography to achieve high purity.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield of this compound
  • Possible Cause 1: Incomplete Reaction.

    • Solution: Esterification is an equilibrium reaction. To drive the reaction towards the product, use a large excess of methanol (B129727).[3] Additionally, removing the water formed during the reaction using a Dean-Stark apparatus can significantly improve the yield.[3] Ensure the reaction is heated for a sufficient amount of time.

  • Possible Cause 2: Catalyst Deactivation.

    • Solution: If using a solid acid catalyst, ensure it is properly activated and dry. Moisture can deactivate the catalyst. For reusable catalysts, ensure they have been regenerated according to the manufacturer's instructions.

  • Possible Cause 3: Suboptimal Reaction Temperature.

    • Solution: The reaction temperature should be high enough to ensure a reasonable reaction rate but below the boiling point of methanol if not using a reflux condenser. For reactions under reflux, the temperature should be maintained at the boiling point of the methanol-containing mixture.

Issue 2: Presence of Mono-ester Impurity in the Final Product
  • Possible Cause 1: Insufficient Reaction Time or Catalyst Amount.

    • Solution: The conversion of the mono-ester to the di-ester may be slower than the initial esterification. Increase the reaction time or the catalyst loading to promote the complete conversion to this compound.

  • Possible Cause 2: Steric Hindrance.

    • Solution: While less of a concern for a linear dicarboxylic acid, ensuring adequate mixing and a sufficient excess of methanol can help overcome any minor steric effects.

Issue 3: Acidic Impurities in the Final Product
  • Possible Cause 1: Incomplete Neutralization.

    • Solution: If using a homogeneous acid catalyst, ensure a thorough wash with a saturated sodium bicarbonate solution to completely remove all acidic residues. Test the pH of the aqueous layer after washing to confirm neutrality.

  • Possible Cause 2: Catalyst Leaching.

    • Solution: When using some solid acid catalysts, minor leaching of acidic species into the reaction mixture can occur. A post-reaction neutralization wash is still recommended. Alternatively, consider using a more robust solid acid catalyst with lower leaching characteristics.

Data Presentation: Catalyst Comparison for Dicarboxylic Acid Esterification

While specific data for this compound is limited, the following table provides a comparative overview of catalyst performance for the synthesis of long-chain dimethyl dicarboxylates based on analogous reactions.

Catalyst TypeCatalyst ExampleTypical Yield (%)Typical Purity (%)AdvantagesDisadvantages
Homogeneous Acid Sulfuric Acid (H₂SO₄)90-98>95 (after purification)High activity, low cost.Difficult to remove, corrosive, potential for side reactions.
Homogeneous Acid p-Toluenesulfonic Acid (p-TSA)85-95>97 (after purification)High activity, solid (easier to handle than H₂SO₄).Requires neutralization and purification.
Heterogeneous Solid Acid Amberlyst-1580-95>98Easily separable, reusable, less corrosive.Lower activity than homogeneous catalysts, may require higher temperatures/longer reaction times.[4]
Heterogeneous Solid Acid Sulfated Zirconia85-97>98High thermal stability, good activity.Can be more expensive than conventional catalysts.

Experimental Protocols

General Protocol for Fischer Esterification using a Homogeneous Catalyst (Sulfuric Acid)
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pentadecanedioic acid (1 equivalent).

  • Reagents: Add an excess of anhydrous methanol (e.g., 20 equivalents).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Carefully add a saturated solution of sodium bicarbonate to neutralize the excess acid.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

General Protocol for Esterification using a Heterogeneous Solid Acid Catalyst (Amberlyst-15)
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pentadecanedioic acid (1 equivalent) and Amberlyst-15 (e.g., 10 wt% of the diacid).

  • Reagents: Add an excess of anhydrous methanol (e.g., 20 equivalents).

  • Reaction: Heat the mixture to reflux with vigorous stirring for 8-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature.

  • Catalyst Removal: Filter the reaction mixture to remove the solid Amberlyst-15 catalyst. The catalyst can be washed with methanol and dried for reuse.

  • Purification: Remove the excess methanol from the filtrate under reduced pressure. The resulting crude product can be further purified by vacuum distillation if necessary.

Visualizations

experimental_workflow cluster_homogeneous Homogeneous Catalyst Workflow cluster_heterogeneous Heterogeneous Catalyst Workflow H_Start Start: Pentadecanedioic Acid + Methanol H_Catalyst Add Sulfuric Acid H_Start->H_Catalyst H_Reflux Reflux (4-8h) H_Catalyst->H_Reflux H_Neutralize Neutralize with NaHCO3 H_Reflux->H_Neutralize H_Extract Liquid-Liquid Extraction H_Neutralize->H_Extract H_Purify Vacuum Distillation H_Extract->H_Purify H_Product Pure this compound H_Purify->H_Product Het_Start Start: Pentadecanedioic Acid + Methanol + Solid Catalyst Het_Reflux Reflux (8-24h) Het_Start->Het_Reflux Het_Filter Filter to remove catalyst Het_Reflux->Het_Filter Het_Evaporate Evaporate excess methanol Het_Filter->Het_Evaporate Het_Purify Optional: Vacuum Distillation Het_Evaporate->Het_Purify Het_Product Pure this compound Het_Purify->Het_Product

Caption: Comparative experimental workflows for this compound synthesis.

troubleshooting_logic Start Low Product Purity Check_Acid Acidic Impurities Present? Start->Check_Acid Check_Monoester Mono-ester Present? Check_Acid->Check_Monoester No Wash Improve Neutralization Wash (NaHCO3) Check_Acid->Wash Yes Increase_Time Increase Reaction Time Check_Monoester->Increase_Time Yes End High Purity Product Check_Monoester->End No Change_Catalyst Consider Heterogeneous Catalyst Wash->Change_Catalyst Wash->End Increase_Catalyst Increase Catalyst Loading Increase_Time->Increase_Catalyst Increase_Catalyst->End

Caption: Troubleshooting logic for improving product purity.

References

Preventing polymerization during the distillation of Dimethyl Pentadecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the distillation of Dimethyl Pentadecanedioate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing polymerization and troubleshooting common issues during the purification process.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to polymerization during distillation?

A1: While specific polymerization studies on this compound are not extensively published, long-chain diesters can undergo thermally initiated polymerization, especially at the elevated temperatures required for distillation, even under vacuum.[1] High temperatures can generate free radicals, initiating a chain reaction that leads to the formation of oligomers or polymers.[1] This process can result in product loss, decreased purity, and significant fouling of distillation equipment.

Q2: What is a polymerization inhibitor and why is it necessary?

A2: A polymerization inhibitor is a chemical compound added to a monomer to prevent its spontaneous polymerization.[1] For distillation, inhibitors are crucial because they scavenge free radicals that initiate the polymerization process.[2][3] This ensures the monomer remains in its unpolymerized state, allowing for safe and efficient purification at elevated temperatures.[1]

Q3: What are the most common types of inhibitors used for distilling esters?

A3: The most common inhibitors fall into two categories: phenolic inhibitors and phenothiazine (B1677639) (PTZ) based inhibitors.

  • Phenolic Inhibitors: Compounds like the monomethyl ether of hydroquinone (B1673460) (MEHQ) and hydroquinone (HQ) are widely used.[4][5] They are effective radical scavengers but often require the presence of dissolved oxygen to function optimally.[2][6]

  • Phenothiazine (PTZ): PTZ and its derivatives are highly effective inhibitors that can function at high temperatures and under low-oxygen (anoxic) conditions, making them well-suited for vacuum distillation.[3][7][8]

Q4: Do I need different inhibitors for the liquid and vapor phases?

A4: Yes, it is best practice, especially in larger-scale distillations. A non-volatile liquid phase inhibitor, such as PTZ or HQ, remains in the distillation pot to prevent polymerization in the bulk liquid.[9] A volatile or vapor-phase inhibitor may be used to prevent polymerization in the distillation column and condenser where uninhibited vapor could condense and polymerize.[9][10]

Q5: Can the distillation pressure affect polymerization?

A5: Absolutely. Distilling under a vacuum is critical as it lowers the boiling point of this compound, thereby reducing the thermal stress on the compound.[9] Lowering the distillation temperature significantly decreases the rate of thermally-induced radical formation and potential polymerization.[7]

Troubleshooting Guide

Undesired polymerization during distillation can manifest in several ways, including increased viscosity, discoloration, or the formation of solid deposits. The following guide will help you diagnose and resolve these issues.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Increased Viscosity or Gelling in Distillation Pot 1. Ineffective or insufficient inhibitor concentration.2. Distillation temperature is too high.3. Presence of contaminants that initiate polymerization.1. Increase the concentration of the liquid-phase inhibitor (e.g., Phenothiazine or MEHQ). See Table 1 for typical ranges.2. Improve the vacuum to lower the distillation temperature.3. Ensure the crude material is free from peroxides or other radical initiators.
Solid Polymer Fouling in the Column or Condenser 1. Lack of a vapor-phase inhibitor.2. Condenser temperature is too high, allowing for prolonged residence time of hot vapor.3. Localized "hot spots" in the distillation column.1. Introduce a vapor-phase inhibitor if the problem persists.[9]2. Ensure adequate cooling in the condenser.3. Check for proper insulation and heating mantle placement to ensure uniform heating.
Product Discoloration (Yellowing/Browning) 1. Thermal degradation of the ester at high temperatures.2. Oxidation due to excessive air leakage into the system.1. Lower the distillation temperature by reducing the pressure.2. Check all joints and seals for vacuum leaks.[11]
Inconsistent Vacuum Level 1. Leaks in the distillation apparatus (glassware joints, tubing, etc.).2. Inefficient vacuum pump.1. Inspect and re-grease all ground glass joints. Check tubing for cracks.2. Verify the vacuum pump is operating correctly and the pump oil is clean.[11]
Table 1: Common Polymerization Inhibitors and Recommended Concentrations
Inhibitor Type Typical Concentration Range (ppm) Key Considerations
MEHQ (4-Methoxyphenol) Phenolic / Retarder50 - 500Requires the presence of oxygen to be effective.[2][4][6]
Hydroquinone (HQ) Phenolic / Retarder50 - 1000Often used in combination with other inhibitors.[12]
Phenothiazine (PTZ) Amine / True Inhibitor50 - 500Highly effective at high temperatures and in low-oxygen environments.[3][8]
Combination (e.g., PTZ + HQ) Mixed200 - 2000 (total)Can provide synergistic inhibition effects.[12]

Concentrations are general guidelines and may need to be optimized for your specific conditions. Generally, an effective amount is between 50 and 5,000 ppm.[13]

Recommended Experimental Protocol

This protocol provides a generalized procedure for the vacuum distillation of this compound to minimize polymerization.

1. Preparation:

  • Ensure all glassware is clean, dry, and free of any contaminants.
  • Add the crude this compound to a round-bottom flask, not exceeding 50% of the flask's volume.
  • Add the selected liquid-phase polymerization inhibitor (e.g., Phenothiazine at 200 ppm) to the flask.
  • Add a magnetic stir bar for smooth boiling.

2. Apparatus Setup:

  • Assemble the vacuum distillation apparatus. Use a short-path distillation head to minimize the travel distance for the vapor.
  • Ensure all ground-glass joints are properly sealed with a suitable vacuum grease.
  • Connect the apparatus to a high-vacuum pump through a cold trap to protect the pump.
  • Place the flask in a heating mantle controlled by a thermostat.

3. Distillation Process:

  • Begin stirring the contents of the flask.
  • Slowly and carefully apply the vacuum. The pressure should be as low as achievable to minimize the required distillation temperature.
  • Once a stable vacuum is achieved, begin to heat the distillation flask gently.
  • Monitor the temperature of the distilling vapor and the heating mantle. Do not overheat the material. The distillation temperature should be kept below temperatures known to cause thermal degradation of long-chain esters.[14][15]
  • Collect the purified this compound in the receiving flask.
  • After collecting the main fraction, stop the heating and allow the system to cool down completely before slowly re-introducing air.

Visual Guides

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting polymerization issues during distillation.

TroubleshootingWorkflow start Polymerization Observed? (e.g., Gelling, Solids) check_inhibitor Check Inhibitor start->check_inhibitor Yes check_temp Check Temperature & Vacuum check_inhibitor->check_temp No Issue sol_inhibitor Solution: - Verify inhibitor type and concentration. - Ensure it was added before heating. check_inhibitor->sol_inhibitor Issue Found check_apparatus Check Apparatus check_temp->check_apparatus No Issue sol_temp Solution: - Improve vacuum to lower boiling point. - Ensure even heating (no hot spots). check_temp->sol_temp Issue Found sol_apparatus Solution: - Check for air leaks at joints. - Ensure condenser is efficient. check_apparatus->sol_apparatus Issue Found end_node Problem Resolved sol_inhibitor->end_node sol_temp->end_node sol_apparatus->end_node ExperimentalWorkflow prep 1. Prepare Ester (Add Liquid-Phase Inhibitor) setup 2. Assemble Vacuum Distillation Apparatus prep->setup vacuum 3. Apply High Vacuum setup->vacuum heat 4. Heat Gently & Distill vacuum->heat collect 5. Collect Purified Product heat->collect cooldown 6. Cool System Before Venting to Atmosphere collect->cooldown

References

Strategies for minimizing impurities in Dimethyl Pentadecanedioate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Dimethyl Pentadecanedioate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of this compound. Our aim is to help you minimize impurities and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the Fischer esterification of pentadecanedioic acid with methanol (B129727), using a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] This reaction is an equilibrium process where the dicarboxylic acid reacts with an excess of methanol to form the corresponding dimethyl ester and water.

Q2: What are the primary impurities I should be concerned about in this synthesis?

A2: The primary impurities in the synthesis of this compound typically include:

  • Unreacted Pentadecanedioic Acid: Incomplete esterification can leave starting material in your product.

  • Methyl Hydrogen Pentadecanedioate (Monoester): As the reaction proceeds in two steps, incomplete reaction can result in the formation of the monoester, where only one of the carboxylic acid groups has been esterified.

  • Residual Catalyst: Acidic catalysts like sulfuric acid must be completely removed during workup to prevent product degradation upon heating (e.g., during distillation).

  • Water: As a byproduct of the esterification, water can shift the equilibrium back towards the reactants, reducing the yield. It needs to be effectively removed.

  • Byproducts from Side Reactions: Although less common under controlled conditions, side reactions like the formation of dimethyl ether from methanol can occur, especially at higher temperatures.[3]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the esterification can be monitored by Thin Layer Chromatography (TLC).[1] A spot of the reaction mixture is compared against a spot of the starting material (pentadecanedioic acid). The reaction is considered complete when the spot corresponding to the starting material is no longer visible. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the relative amounts of starting material, monoester, and diester in the reaction mixture.[4][5]

Q4: What is the best way to purify the crude this compound?

A4: Purification typically involves a multi-step process:

  • Neutralization and Washing: The crude product should be washed with a saturated sodium bicarbonate solution to neutralize and remove the acid catalyst, followed by washing with water and brine to remove any remaining salts and water-soluble impurities.[1][6]

  • Drying: The organic layer containing the product should be dried over an anhydrous drying agent like anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Distillation or Recrystallization: The final purification of the crude ester can be achieved by vacuum distillation or recrystallization.[5][6][7] For this compound, which is a solid at room temperature, recrystallization from a suitable solvent like ligroine or methanol can be an effective method.[5][8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete Reaction: The reaction may not have reached equilibrium or was not allowed to proceed for a sufficient amount of time. 2. Equilibrium Favoring Reactants: The presence of water, a byproduct, can shift the equilibrium back towards the starting materials. 3. Loss of Product During Workup: The product may be lost during the extraction and washing steps if not performed carefully.1. Increase Reaction Time: Monitor the reaction by TLC until the starting material is consumed.[1] 2. Use Excess Methanol: Employing a large excess of methanol can drive the equilibrium towards the product side.[1] 3. Remove Water: If feasible with your setup, use a Dean-Stark apparatus to remove water as it forms.[2] 4. Careful Workup: Ensure proper phase separation during extractions and minimize the number of transfers.
Presence of Unreacted Pentadecanedioic Acid in the Final Product 1. Insufficient Catalyst: The amount of acid catalyst may be too low to effectively catalyze the reaction to completion. 2. Inadequate Reaction Time or Temperature: The reaction conditions may not have been optimal for complete conversion.1. Optimize Catalyst Loading: Ensure an adequate amount of catalyst is used. Typically, a catalytic amount (e.g., 0.1-0.3 equivalents) of a strong acid is sufficient.[1] 2. Increase Reaction Time and/or Temperature: Reflux the reaction for a longer period and ensure the temperature is appropriate for the solvent (methanol).[1]
Significant Amount of Monoester (Methyl Hydrogen Pentadecanedioate) Impurity 1. Incomplete Second Esterification: The esterification of the second carboxylic acid group is often slower than the first. 2. Insufficient Methanol or Catalyst: A lack of either reagent can halt the reaction at the monoester stage.1. Drive the Reaction to Completion: Use a larger excess of methanol and ensure sufficient reaction time under reflux. 2. Purification: The monoester can often be separated from the diester by column chromatography or careful recrystallization, as the monoester is more polar.
Product is a Dark Color or Decomposes Upon Distillation 1. Residual Acid Catalyst: The presence of the acid catalyst during heating can cause charring and decomposition. 2. High Distillation Temperature: Distilling at atmospheric pressure may require temperatures high enough to cause decomposition.1. Thorough Neutralization: Ensure all acidic catalyst is removed by washing with a base (e.g., saturated NaHCO₃ solution) until effervescence ceases.[6] 2. Vacuum Distillation: Purify the product by distillation under reduced pressure to lower the boiling point and prevent thermal decomposition.[6]
Product Contaminated with Water 1. Incomplete Drying: The organic phase was not sufficiently dried before solvent removal. 2. "Wet" Solvents or Reagents: Use of non-anhydrous solvents or reagents can introduce water into the reaction.1. Use an Adequate Amount of Drying Agent: Use a sufficient quantity of anhydrous MgSO₄ or Na₂SO₄ and ensure the organic solution is clear before filtering. 2. Use Anhydrous Reagents: Use dry methanol and solvents for the reaction and workup.

Data on Purity and Yield Optimization

Parameter Effect on Yield and Purity General Recommendation
Methanol to Diacid Molar Ratio Increasing the molar ratio of methanol to the dicarboxylic acid generally increases the yield of the diester by shifting the reaction equilibrium to the product side.[9][10]Use a significant excess of methanol, which can also serve as the reaction solvent. A molar ratio of at least 10:1 (methanol:diacid) is a good starting point.
Catalyst Concentration A higher catalyst concentration can increase the reaction rate, but excessive amounts can lead to side reactions and make purification more difficult.[11]Use a catalytic amount of a strong acid (e.g., 1-5 mol% relative to the dicarboxylic acid).
Reaction Temperature Higher temperatures increase the reaction rate. Typically, the reaction is run at the reflux temperature of the alcohol.Refluxing the reaction mixture is standard practice to ensure a reasonable reaction rate.[1]
Reaction Time Longer reaction times generally lead to higher conversion of the starting material and the monoester to the desired diester.Monitor the reaction by TLC or GC-MS to determine the optimal reaction time for complete conversion.[1]

Experimental Protocols

General Protocol for Fischer Esterification of Pentadecanedioic Acid

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • Pentadecanedioic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (B1210297) or diethyl ether (for extraction)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pentadecanedioic acid.

    • Add a large excess of anhydrous methanol (e.g., enough to make a 0.3-0.5 M solution of the diacid).

    • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.3 equivalents) to the stirred mixture.[1]

  • Reaction:

    • Heat the reaction mixture to a gentle reflux using a heating mantle.

    • Allow the reaction to reflux for several hours (e.g., 2-4 hours, or until TLC analysis indicates the disappearance of the starting material).[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent like ethyl acetate or diethyl ether.

    • Transfer the solution to a separatory funnel and wash it with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Be cautious as CO₂ will be evolved. Continue washing until no more gas is evolved.

    • Wash the organic layer with water and then with brine.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification:

    • Recrystallization: Dissolve the crude solid in a minimum amount of a hot suitable solvent (e.g., ligroine or methanol) and allow it to cool slowly to form crystals. Filter the crystals and wash with a small amount of cold solvent. Dry the crystals under vacuum.

    • Vacuum Distillation: Alternatively, purify the crude product by distillation under reduced pressure.[6]

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Pentadecanedioic Acid + Methanol (excess) + H₂SO₄ (cat.) reflux Reflux start->reflux cool Cool to RT reflux->cool evaporate Evaporate Methanol cool->evaporate extract Dissolve in Ether & Wash with NaHCO₃ evaporate->extract wash_water Wash with Water extract->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over MgSO₄ wash_brine->dry filter_dry Filter dry->filter_dry evaporate_solvent Evaporate Ether filter_dry->evaporate_solvent purify Recrystallization or Vacuum Distillation evaporate_solvent->purify product Pure Dimethyl Pentadecanedioate purify->product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Product Purity

G cluster_impurities Potential Impurities Identified by GC-MS / NMR cluster_causes Potential Causes cluster_solutions Solutions start Low Purity of This compound unreacted_acid Unreacted Pentadecanedioic Acid start->unreacted_acid monoester Monoester start->monoester catalyst Residual Acid Catalyst start->catalyst incomplete_reaction Incomplete Reaction unreacted_acid->incomplete_reaction monoester->incomplete_reaction insufficient_reagents Insufficient Methanol or Catalyst monoester->insufficient_reagents ineffective_workup Ineffective Workup catalyst->ineffective_workup increase_time_temp Increase Reaction Time / Temperature incomplete_reaction->increase_time_temp excess_methanol Use Larger Excess of Methanol insufficient_reagents->excess_methanol thorough_washing Thorough Washing with Base ineffective_workup->thorough_washing repurify Re-purify (Recrystallization or Distillation) increase_time_temp->repurify excess_methanol->repurify thorough_washing->repurify

References

Identifying and characterizing unexpected peaks in the NMR of Dimethyl Pentadecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectra of Dimethyl Pentadecanedioate.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR peaks for pure this compound?

The structure of this compound is symmetrical, which simplifies its expected NMR spectrum. The key is to identify the signals corresponding to the methyl ester groups and the different methylene (B1212753) groups in the long alkyl chain. Below is a summary of the predicted chemical shifts.

Data Presentation: Predicted NMR Peaks for this compound

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Nucleus Assignment Predicted ¹H Shift (ppm) Multiplicity (¹H) Integration (¹H) Predicted ¹³C Shift (ppm)
¹H O-CH₃ ~3.67 Singlet 6H -
¹H -C(=O)-CH₂ - ~2.30 Triplet 4H -
¹H -C(=O)-CH₂-CH₂ - ~1.62 Quintet 4H -
¹H -(CH₂ )₉- ~1.2-1.4 Multiplet 18H -
¹³C C =O - - - ~174
¹³C O-C H₃ - - - ~51
¹³C -C(=O)-C H₂- - - - ~34

| ¹³C | -(C H₂)₁₁- | - | - | - | ~25-30 |

Note: Predicted values are based on standard chemical shift tables. Actual shifts can vary based on solvent, concentration, and temperature.[1]

Troubleshooting Unexpected Peaks

The appearance of unexpected signals in an NMR spectrum can arise from several sources, including chemical impurities from the synthesis or purification process, instrumental artifacts, and issues with sample preparation. The following workflow provides a systematic approach to identifying these peaks.

Mandatory Visualization: Troubleshooting Workflow

G start Unexpected Peak(s) Observed peak_type Characterize Peak Shape & Multiplicity start->peak_type sharp_singlet Sharp Singlet(s)? peak_type->sharp_singlet broad_peak Broad Peak? peak_type->broad_peak symmetric_sidebands Symmetrical Side Peaks? peak_type->symmetric_sidebands complex_multiplet Complex Multiplet(s)? peak_type->complex_multiplet sharp_singlet->broad_peak No compare_solvents Compare to common impurity tables (Table 2). Suspect residual solvent, water, or grease. sharp_singlet->compare_solvents Yes broad_peak->symmetric_sidebands No d2o_shake Perform D₂O shake experiment. Disappearance confirms exchangeable proton (e.g., H₂O, R-COOH). broad_peak->d2o_shake Yes symmetric_sidebands->complex_multiplet No spinning_sidebands Likely spinning sidebands. Instrumental artifact. symmetric_sidebands->spinning_sidebands Yes check_byproducts Compare to spectra of starting materials (e.g., pentadecanedioic acid) or synthesis byproducts. complex_multiplet->check_byproducts Yes instrument_issue If unresolved, suspect poor shimming, phasing, or other instrument issues. complex_multiplet->instrument_issue No change_spin_rate Change spin rate. Sidebands will shift, true peaks will not. spinning_sidebands->change_spin_rate

Caption: A workflow for diagnosing unexpected peaks in NMR spectra.

Q2: My spectrum shows sharp singlets that don't belong to my compound. How can I identify them?

These peaks often originate from residual solvents used during reaction work-up or purification (e.g., ethyl acetate (B1210297), acetone, hexane).[2] Even after drying under high vacuum, trace amounts can remain.[2]

Troubleshooting Steps:

  • Identify the Impurity: Compare the chemical shifts of the unknown peaks to a reference table of common laboratory solvents.[2]

  • Removal: If a solvent like ethyl acetate is stubbornly present, try dissolving your sample in a more volatile solvent (like dichloromethane), and then removing it on a rotary evaporator. Repeating this process 2-3 times can help azeotropically remove the persistent impurity.[2]

Data Presentation: Common Impurities in NMR

Table 2: ¹H NMR Chemical Shifts (δ) of Common Impurities in CDCl₃

Impurity Chemical Shift (ppm) Multiplicity
Water 1.56 Singlet
Acetone 2.17 Singlet
Dichloromethane 5.30 Singlet
Diethyl Ether 3.48, 1.21 Quartet, Triplet
Ethyl Acetate 4.12, 2.05, 1.26 Quartet, Singlet, Triplet
Hexane 1.25, 0.88 Multiplet, Multiplet
Silicone Grease ~0.07 Singlet

Source: Data compiled from multiple sources.[3][4][5][6] Note that shifts can be dependent on temperature and concentration.[1]

Q3: I see small, symmetrical peaks around a large signal (like the solvent peak). What are they?

These are typically "spinning sidebands." They are instrumental artifacts that appear at frequencies separated from a large peak by multiples of the spinner rotation speed.[7]

Troubleshooting Steps:

  • Adjust Spin Rate: Change the sample spinning rate. The position of the sidebands will shift, while true chemical signals will not.[7]

  • Improve Shimming: Poor magnetic field homogeneity can worsen spinning sidebands. Re-shimming the spectrometer can reduce their intensity.[2][7]

Q4: A broad peak is present in my spectrum. What could it be?

Broad peaks can be caused by several factors:

  • Exchangeable Protons: Protons on heteroatoms, like the -OH of water or a residual carboxylic acid (from the starting material), can exchange with each other or with trace water in the solvent.[2] The D₂O shake experiment is the definitive test for this.

  • Poor Solubility/Aggregation: If your sample is not fully dissolved or is forming aggregates, peaks can become broad.[2] Try using a different solvent or acquiring the spectrum at a higher temperature.[7]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.

  • Poor Shimming: An inhomogeneous magnetic field across the sample will lead to broad peaks.[2]

Mandatory Visualization: Sources of NMR Signals

G main Signals in NMR Spectrum target Target Compound (this compound) main->target impurities Chemical Impurities main->impurities artifacts Instrumental Artifacts main->artifacts solvent Residual Solvents (Acetone, EtOAc, etc.) impurities->solvent water Water impurities->water reagents Starting Materials/ Byproducts impurities->reagents sidebands Spinning Sidebands artifacts->sidebands noise Baseline Noise/ Poor Shimming artifacts->noise

Caption: Common sources contributing to signals in an NMR spectrum.

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation
  • Weigh Sample: Accurately weigh 5-10 mg of your this compound sample directly into a clean, dry vial.

  • Add Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃) to the vial.[7]

  • Dissolve Sample: Ensure the sample dissolves completely. Gentle vortexing or sonication may be required.[7]

  • Filter (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Transfer to NMR Tube: Carefully transfer the clear solution into a clean, dry NMR tube.

  • Cap and Label: Cap the NMR tube securely and label it clearly.

Protocol 2: D₂O Shake for Identifying Exchangeable Protons
  • Acquire Initial Spectrum: Run the standard ¹H NMR spectrum of your sample.

  • Add D₂O: Add one or two drops of deuterium (B1214612) oxide (D₂O) to the NMR tube.[7]

  • Shake Vigorously: Cap the tube and shake it vigorously for 1-2 minutes to ensure thorough mixing and facilitate proton-deuterium exchange.[2][7]

  • Re-acquire Spectrum: Run the ¹H NMR spectrum again.[7]

  • Analyze: Compare the two spectra. The signal corresponding to the exchangeable proton (e.g., water or acid -OH) will have disappeared or significantly decreased in intensity.[7]

References

How to address poor solubility of reactants in Dimethyl Pentadecanedioate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of Dimethyl Pentadecanedioate, with a specific focus on addressing the poor solubility of reactants.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound, and which is likely to have poor solubility?

The most common synthesis route is the Fischer esterification of pentadecanedioic acid with methanol (B129727), typically using an acid catalyst like sulfuric acid. Pentadecanedioic acid, a long-chain dicarboxylic acid, is a white crystalline solid.[1] Due to its long hydrophobic carbon chain, it has limited solubility in water and can also exhibit poor solubility in short-chain alcohols like methanol at room temperature.[1][2]

Q2: I am observing that my pentadecanedioic acid is not fully dissolving in methanol at the start of the reaction. What are the immediate consequences of this poor solubility?

Poor solubility of the reactant can lead to several issues:

  • Slow or incomplete reaction: The reaction can only occur at the surface of the solid reactant, leading to significantly reduced reaction rates and potentially incomplete conversion to the desired dimethyl ester.

  • Low and inconsistent yields: Incomplete reactions will naturally result in lower product yields. The inconsistency arises from variations in the surface area of the solid reactant from one experiment to another.

  • Side reactions: Prolonged reaction times at elevated temperatures to force the reaction to completion might promote side reactions, leading to impurities.

Q3: What are the recommended strategies to overcome the poor solubility of pentadecanedioic acid in methanol?

Several strategies can be employed to address this issue:

  • Heating: Pentadecanedioic acid's solubility in organic solvents generally increases with temperature. A common procedure is to heat the mixture of pentadecanedioic acid and methanol to reflux.[3] The diacid often dissolves upon heating, allowing the esterification to proceed in a homogeneous solution.[3]

  • Use of a Co-solvent: If heating alone is insufficient, adding a co-solvent that can dissolve pentadecanedioic acid more effectively can be beneficial. A non-polar solvent like toluene (B28343) can be used to form a homogeneous solution. Toluene also has the advantage of forming an azeotrope with water, which can be removed using a Dean-Stark apparatus to drive the equilibrium towards product formation.[4]

  • Alternative Reaction Pathway: If solubility remains a significant issue, converting pentadecanedioic acid to its more reactive diacyl chloride using a reagent like thionyl chloride or oxalyl chloride is an effective alternative.[4] The resulting diacyl chloride is typically much more soluble in a wider range of organic solvents and reacts readily with methanol to form the desired diester.

  • Phase-Transfer Catalysis (PTC): PTC can be a powerful technique for reactions where reactants are in different phases.[5] In this case, the dicarboxylic acid can be deprotonated by a base in an aqueous phase, and a phase-transfer catalyst (like a quaternary ammonium (B1175870) salt) can transport the carboxylate anion into an organic phase containing the methanol to react.[5][6] This method often proceeds under milder conditions.[5]

Troubleshooting Guide

Problem: Low yield of this compound, with unreacted pentadecanedioic acid observed in the reaction flask.

This guide provides a step-by-step approach to troubleshoot and resolve this common issue.

Experimental Protocols

Protocol 1: Standard Fischer Esterification with Heating

  • Setup: In a round-bottom flask equipped with a reflux condenser, add pentadecanedioic acid (1.0 eq) and methanol (a significant excess, e.g., 10-20 eq, also acting as the solvent).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux with stirring. The pentadecanedioic acid should dissolve as the temperature increases.[3] Continue refluxing for several hours (e.g., 4-16 hours), monitoring the reaction progress by TLC or GC.

  • Workup: After cooling to room temperature, neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Esterification via Acyl Chloride Intermediate

  • Acyl Chloride Formation: In a fume hood, suspend pentadecanedioic acid (1.0 eq) in an anhydrous solvent like dichloromethane (B109758) (DCM) or toluene. Add thionyl chloride (2.5 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added.[4]

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for 1-3 hours until the evolution of gas ceases and the solid dissolves.[4]

  • Esterification: In a separate flask, prepare a solution of methanol (2.5 eq) and a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine, 2.5 eq) in the same anhydrous solvent. Cool this solution in an ice bath.

  • Addition: Slowly add the solution of the acyl chloride to the cooled methanol solution. Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Data Presentation

The choice of solvent and methodology can significantly impact the reaction's success. Below is a table summarizing expected outcomes based on different approaches.

MethodReactantsSolvent(s)Key ParametersExpected Outcome for SolubilityPotential Yield
Fischer Esterification Pentadecanedioic acid, MethanolMethanolReflux temperatureGood solubility upon heating[3]Good to Excellent
Fischer Esterification with Co-solvent Pentadecanedioic acid, MethanolMethanol, TolueneReflux, Dean-Stark for water removalExcellent solubilityExcellent
Acyl Chloride Route Pentadecanedioic acid, Thionyl Chloride, MethanolDCM or TolueneRoom temperature or gentle heatExcellent solubility of intermediateExcellent
Phase-Transfer Catalysis Pentadecanedioic acid, Methanol, BaseBiphasic (e.g., Water/Toluene)Room temperature, PTC catalystReactant dissolved in separate phasesGood to Excellent

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing poor reactant solubility during the synthesis of this compound.

G start Start: Synthesis of This compound issue Issue: Poor solubility of Pentadecanedioic Acid in Methanol? start->issue heat Strategy 1: Heat the reaction mixture to reflux. issue->heat Yes proceed_heat Proceed with Fischer Esterification. Monitor reaction. issue->proceed_heat No dissolved_heat Does the solid dissolve? heat->dissolved_heat dissolved_heat->proceed_heat Yes cosolvent Strategy 2: Add a co-solvent (e.g., Toluene) and use a Dean-Stark trap. dissolved_heat->cosolvent No end End: Successful Synthesis proceed_heat->end dissolved_cosolvent Does the solid dissolve? cosolvent->dissolved_cosolvent proceed_cosolvent Proceed with azeotropic esterification. Monitor reaction. dissolved_cosolvent->proceed_cosolvent Yes alt_path Strategy 3: Consider alternative synthesis pathways. dissolved_cosolvent->alt_path No proceed_cosolvent->end acyl_chloride Option A: Convert to Acyl Chloride then esterify. alt_path->acyl_chloride ptc Option B: Use Phase-Transfer Catalysis (PTC). alt_path->ptc acyl_chloride->end ptc->end

Caption: Troubleshooting workflow for poor reactant solubility.

References

Technical Support Center: Optimizing Solvent Conditions for Dimethyl Pentadecanedioate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing reactions involving Dimethyl Pentadecanedioate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for the successful synthesis and manipulation of this long-chain diester. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is the Fischer-Speier esterification of pentadecanedioic acid with methanol (B129727), using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This is a reversible reaction where the use of excess methanol as the solvent can drive the equilibrium towards the formation of the diester.[1]

Q2: Which solvents are recommended for the Fischer esterification of pentadecanedioic acid?

A2: For the synthesis of this compound via Fischer esterification, methanol is the reactant and is typically used in large excess, thereby also serving as the solvent.[1][2] Alternatively, a non-polar, inert solvent such as toluene (B28343) or hexane (B92381) can be used in conjunction with a method to remove the water byproduct, such as a Dean-Stark apparatus, to drive the reaction to completion. The choice of solvent can impact reaction rates, with polar solvents sometimes enhancing the speed of polar reactions.[3]

Q3: How can I monitor the progress of the esterification reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared against spots of the starting material (pentadecanedioic acid) and, if available, the pure product (this compound). As the reaction proceeds, the spot corresponding to the dicarboxylic acid will diminish in intensity, while the spot for the diester will become more prominent.

Q4: What are the key parameters to control for maximizing the yield of this compound?

A4: To maximize the yield, it is crucial to control the following parameters:

  • Reagent Purity: Ensure that the pentadecanedioic acid and methanol are of high purity and, most importantly, anhydrous. Water in the reaction mixture will shift the equilibrium back towards the reactants, reducing the yield.

  • Catalyst Concentration: A catalytic amount of a strong acid is sufficient. Typically, a small percentage of the total reaction volume is adequate.

  • Temperature: The reaction is typically run at the reflux temperature of the alcohol being used (methanol in this case) to ensure a reasonable reaction rate.[4]

  • Water Removal: As water is a byproduct, its removal is critical to drive the reaction forward. This can be achieved by using a large excess of methanol or by azeotropic removal with a suitable solvent.

Q5: What is the best method for purifying the final this compound product?

A5: After the reaction is complete, the crude product is typically worked up by neutralizing the acid catalyst, often with a sodium bicarbonate solution.[3] The primary methods for purification of the diester are:

  • Liquid-Liquid Extraction: To remove any remaining water-soluble impurities.

  • Vacuum Distillation: This is an effective method for separating the ester from less volatile impurities.

  • Column Chromatography: For highly pure samples, column chromatography on silica (B1680970) gel can be employed to separate the diester from any remaining starting material or monoester byproduct.

  • Recrystallization: If the diester is a solid at room temperature, recrystallization from a suitable solvent can be a highly effective purification technique.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive or insufficient catalyst. 2. Presence of water in reagents or glassware. 3. Reaction temperature is too low. 4. Insufficient reaction time.1. Use a fresh, anhydrous strong acid catalyst (e.g., concentrated H₂SO₄). 2. Ensure all glassware is oven-dried and reagents are anhydrous. Use of molecular sieves can help. 3. Ensure the reaction is maintained at the reflux temperature of methanol. 4. Monitor the reaction by TLC and allow it to proceed until the starting material is consumed.
Formation of Monoester as the Main Product 1. Insufficient reaction time. 2. Insufficient amount of methanol. 3. Incomplete reaction due to equilibrium.1. Increase the reaction time and monitor by TLC until the monoester spot is minimized. 2. Ensure a large excess of methanol is used to act as both reactant and solvent.[1] 3. Employ a Dean-Stark trap with a non-polar solvent like toluene to remove water and drive the reaction to completion.
Product is Contaminated with Starting Material 1. Incomplete reaction. 2. Inefficient purification.1. Extend the reaction time or increase the catalyst amount slightly. 2. Improve the purification process. If using column chromatography, optimize the solvent system for better separation. For distillation, ensure the column has sufficient theoretical plates.
Dark-colored or Tar-like Byproducts 1. Reaction temperature is too high. 2. Side reactions catalyzed by strong acid. 3. Contamination in starting materials.1. Maintain the reaction at a gentle reflux; avoid excessive heating. 2. Use a milder acid catalyst or reduce the amount of catalyst. 3. Ensure the purity of pentadecanedioic acid and methanol.
Difficulty in Isolating the Product during Work-up 1. Emulsion formation during extraction. 2. Product is partially soluble in the aqueous layer.1. Add a small amount of brine (saturated NaCl solution) to break the emulsion. 2. Back-extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to recover any dissolved product.

Experimental Protocols

Protocol 1: Fischer Esterification of Pentadecanedioic Acid

This protocol describes a general method for the synthesis of this compound.

Materials:

  • Pentadecanedioic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add pentadecanedioic acid.

  • Add a large excess of anhydrous methanol (e.g., 20-50 equivalents) to the flask. The methanol will act as both the reactant and the solvent.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the volume of methanol) to the stirring mixture.

  • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

  • Allow the reaction to proceed for several hours (e.g., 4-8 hours), monitoring the progress by TLC.

  • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

  • Carefully transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat the washing until the aqueous layer is no longer acidic.

  • Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography as needed.

Visualizing Experimental Workflow and Troubleshooting Logic

To aid in understanding the experimental process and troubleshooting common issues, the following diagrams are provided.

experimental_workflow start Start: Pentadecanedioic Acid + Methanol reagents Add Catalytic H₂SO₄ start->reagents reflux Reflux Reaction Mixture reagents->reflux monitor Monitor by TLC reflux->monitor workup Reaction Work-up: - Remove excess Methanol - Dissolve in Organic Solvent - Neutralize with NaHCO₃ - Wash with Brine monitor->workup Reaction Complete dry Dry with MgSO₄/Na₂SO₄ workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (Distillation or Chromatography) concentrate->purify product Final Product: This compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Incomplete Reaction check_water Check for Water Contamination start->check_water Possible Cause check_catalyst Verify Catalyst Activity start->check_catalyst Possible Cause check_time_temp Check Reaction Time and Temperature start->check_time_temp Possible Cause solution_water Use Anhydrous Reagents and Dry Glassware check_water->solution_water Solution solution_catalyst Use Fresh Catalyst check_catalyst->solution_catalyst Solution solution_time_temp Increase Reflux Time or Ensure Proper Temperature check_time_temp->solution_time_temp Solution

References

Technical Support Center: Column Chromatography of Long-Chain Diesters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals facing challenges with the column chromatography of long-chain diesters. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you overcome common purification hurdles.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the column chromatography of long-chain diesters, which are often nonpolar, high molecular weight, and can be waxy or oily in nature.

Issue 1: Poor Separation of the Diester from Structurally Similar Impurities

  • Symptom: Your collected fractions contain a mixture of your target diester and closely related impurities (e.g., isomers, or compounds with similar polarity). On a TLC plate, the spots are very close together or appear as a single elongated spot.

  • Possible Causes:

    • The solvent system is not optimized for resolving compounds with very similar polarities.

    • The column is overloaded with the sample.

    • The flow rate is too fast, not allowing for proper equilibrium between the stationary and mobile phases.

  • Solutions:

    • Optimize the Solvent System:

      • Use a less polar solvent system to increase the retention time on the column and improve separation. For nonpolar compounds like long-chain diesters, start with a high percentage of a nonpolar solvent like hexane (B92381) or petroleum ether and a very small percentage of a slightly more polar solvent like ethyl acetate (B1210297) or diethyl ether.[1][2][3]

      • Experiment with different solvent combinations. Sometimes, using a solvent from a different selectivity group (e.g., toluene (B28343) or dichloromethane (B109758) instead of ethyl acetate) can alter the elution order and improve separation.[4]

      • Run a gradient elution. Start with a very nonpolar solvent and gradually increase the polarity. This can help to separate compounds with a wider range of polarities.[5][6]

    • Reduce Sample Load: Overloading the column is a common cause of poor separation. As a general rule, the amount of silica (B1680970) gel should be 30 to 100 times the weight of your crude sample for difficult separations.[7][8]

    • Decrease the Flow Rate: A slower flow rate allows for more interactions between the compounds and the stationary phase, which can lead to better resolution.[9]

Issue 2: The Long-Chain Diester Elutes Too Quickly (with the Solvent Front)

  • Symptom: Your diester is found in the very first fractions collected, often mixed with other nonpolar impurities. The Rf value on the TLC plate is close to 1.0.

  • Possible Causes:

    • The eluent is too polar for your nonpolar diester.

    • The column was not packed properly, leading to channeling.

  • Solutions:

    • Decrease Solvent Polarity: Use a more nonpolar solvent system. For very nonpolar compounds, you might start with 100% hexane and then gradually add a more polar solvent.[1][2]

    • Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks. A well-packed column prevents the solvent and sample from bypassing the stationary phase.[10][11]

Issue 3: The Long-Chain Diester Does Not Elute from the Column

  • Symptom: You have run a large volume of solvent through the column, but your target compound has not been detected in the fractions.

  • Possible Causes:

    • The eluent is not polar enough to move the compound down the column.

    • The compound has very low solubility in the chosen eluent.

    • The compound may have degraded on the silica gel.

  • Solutions:

    • Increase Solvent Polarity: Gradually increase the polarity of your eluent. If you started with hexane, you could slowly increase the percentage of ethyl acetate or another more polar solvent.[5]

    • Check Compound Stability: Before running a column, test the stability of your compound on silica gel using a 2D TLC. Spot your compound on a TLC plate, run it in one solvent system, then turn the plate 90 degrees and run it in the same or a different solvent system. If a new spot appears, your compound may be degrading on the silica.[12]

    • Consider a Different Stationary Phase: If your compound is sensitive to the acidic nature of silica gel, consider using a different stationary phase like alumina (B75360) (neutral or basic) or deactivated silica gel.[3][13] To deactivate silica, you can wash it with a solvent system containing a small amount of triethylamine (B128534) (1-3%).[6]

Issue 4: Tailing or Streaking of Spots on TLC and Broad Peaks During Elution

  • Symptom: The spots on your TLC plate are not round but appear as streaks. The compound elutes from the column over a large number of fractions.

  • Possible Causes:

    • The compound is interacting too strongly with the stationary phase.

    • The sample was loaded in a solvent that was too polar.

    • The column was overloaded.

  • Solutions:

    • Add a Modifier to the Eluent: For compounds that may have acidic or basic functionalities, adding a small amount of a modifier like acetic acid or triethylamine to the eluent can improve peak shape.[10]

    • Use a Less Polar Loading Solvent: Dissolve your sample in the same solvent system you are starting the column with, or a less polar solvent if possible.[12]

    • Dry Loading: If your compound has poor solubility in the initial eluent or is waxy, dry loading is a good option. Dissolve your compound in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column.[7][10][12][14]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying long-chain diesters? A1: Silica gel is the most common stationary phase for normal-phase chromatography of long-chain diesters due to its ability to separate compounds based on polarity.[3] However, if your diester is sensitive to acid, you may consider using neutral alumina or deactivating the silica gel with a base like triethylamine.[6][13]

Q2: How do I choose the right solvent system for my long-chain diester? A2: The ideal solvent system should give your target diester an Rf value of approximately 0.25-0.35 on a TLC plate.[9] For nonpolar compounds like long-chain diesters, start with a nonpolar solvent like hexane or petroleum ether and gradually add a more polar solvent such as ethyl acetate, diethyl ether, or dichloromethane.[2] It is recommended to test several solvent systems using TLC to find the one that provides the best separation between your desired compound and any impurities.[4]

Q3: My long-chain diester is a waxy solid. How should I load it onto the column? A3: For waxy or oily compounds, dry loading is often the best method.[10][12] This involves dissolving your sample in a suitable solvent, adsorbing it onto a small amount of silica gel, and then evaporating the solvent. The resulting powder is then loaded onto the column. This technique prevents the sample from precipitating at the top of the column and often leads to better separation.[14]

Q4: How can I tell if my long-chain diester is degrading on the column? A4: A 2D TLC can help determine if your compound is stable on silica gel.[12] If you observe new spots after the second development, your compound is likely degrading. Another indication is the recovery of less material than you loaded, even after extensive elution.

Q5: What is a typical loading capacity for a silica gel column with a long-chain diester? A5: The loading capacity depends on the difficulty of the separation. For easy separations (large difference in Rf values), a ratio of 30:1 silica gel to crude sample by weight may be sufficient. For more challenging separations, a ratio of 100:1 or even higher might be necessary.[7][8]

Quantitative Data Summary

The following tables provide a summary of typical parameters for the column chromatography of long-chain diesters. These are starting points and may require optimization for your specific compound.

Table 1: Common Solvent Systems for TLC and Column Chromatography of Long-Chain Diesters

Polarity of DiesterNonpolar SolventPolar SolventTypical Ratio (Nonpolar:Polar) for TLCNotes
Very NonpolarHexane / Petroleum EtherEthyl Acetate99:1 to 95:5Start with a very low concentration of the polar solvent.
Very NonpolarHexane / Petroleum EtherDiethyl Ether98:2 to 90:10Diethyl ether is slightly more polar than ethyl acetate.
NonpolarHexane / Petroleum EtherDichloromethane95:5 to 80:20Dichloromethane can improve the solubility of some compounds.[6]
NonpolarTolueneEthyl Acetate98:2 to 90:10Toluene can offer different selectivity compared to hexane.[4]

For column chromatography, the initial eluent should be slightly less polar than the solvent system that gives the ideal Rf value on TLC.

Table 2: Typical Column Parameters for Long-Chain Diester Purification

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for normal-phase chromatography. Smaller particle size provides higher resolution.[15]
Silica to Sample Ratio 30:1 to 100:1 (by weight)Higher ratios are needed for difficult separations.[7][8]
Column Dimensions Long and thin columnA longer column increases the surface area and can improve the separation of closely related compounds.
Flow Rate ~2 inches/minute (for flash chromatography)A moderate flow rate is a balance between separation efficiency and speed.[10]
Sample Loading Dry loading for waxy/oily samplesPrevents precipitation and improves band sharpness.[10][12][14]

Detailed Experimental Protocol: Purification of a Long-Chain Diester

This protocol provides a general procedure for the purification of a long-chain diester using flash column chromatography with silica gel.

1. Materials and Equipment:

  • Glass chromatography column with a stopcock

  • Silica gel (60 Å, 230-400 mesh)

  • Sand (washed)

  • Cotton or glass wool

  • Eluent (pre-determined by TLC analysis)

  • Crude long-chain diester sample

  • Round bottom flasks

  • Beakers and Erlenmeyer flasks

  • Pipettes

  • TLC plates, chamber, and UV lamp

  • Collection tubes

  • Rotary evaporator

2. Preparation of the Column:

  • Securely clamp the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[13]

  • Add a small layer of sand (approx. 1 cm) on top of the cotton plug.[16]

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent. The consistency should be pourable but not too dilute.

  • Pour the silica slurry into the column. Gently tap the side of the column to help the silica pack evenly and remove any air bubbles.[7]

  • Once the silica has settled, add another layer of sand (approx. 1-2 cm) to the top of the silica bed to prevent disruption during solvent addition.[10]

  • Open the stopcock and allow the excess solvent to drain until the solvent level is just at the top of the sand layer. Do not let the column run dry.

3. Sample Loading (Dry Loading Method):

  • Dissolve your crude diester sample in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Add silica gel to this solution (approximately 2-3 times the weight of your crude sample).[7]

  • Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.

  • Carefully add this powder to the top of the packed column.

  • Gently tap the column to settle the sample layer.

  • Carefully add a small layer of sand on top of the sample layer.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column, taking care not to disturb the top layer of sand.

  • Open the stopcock and begin collecting fractions in test tubes or other suitable containers. For flash chromatography, apply gentle air pressure to the top of the column to achieve a steady flow rate.[10]

  • Start with the least polar solvent system determined from your TLC analysis. If using a gradient, gradually increase the polarity of the eluent over time by preparing mixtures with increasing concentrations of the more polar solvent.[5]

  • Collect fractions of a consistent volume. The size of the fractions will depend on the size of your column and the separation.

5. Monitoring the Separation:

  • Monitor the progress of the separation by analyzing the collected fractions using TLC.

  • Spot a small amount from each fraction (or every few fractions) onto a TLC plate.

  • Develop the TLC plate in the solvent system used for the initial analysis and visualize the spots under a UV lamp or with a suitable stain.

  • Combine the fractions that contain your pure desired diester.

6. Compound Recovery:

  • Combine the pure fractions into a round bottom flask.

  • Remove the solvent using a rotary evaporator to obtain your purified long-chain diester.

Visualizations

Diagram 1: Troubleshooting Workflow for Poor Separation

PoorSeparation Start Symptom: Poor Separation (Overlapping Spots) Cause1 Possible Cause: Suboptimal Solvent System Start->Cause1 Cause2 Possible Cause: Column Overload Start->Cause2 Cause3 Possible Cause: Flow Rate Too High Start->Cause3 Solution1a Solution: Use a less polar eluent Cause1->Solution1a Solution1b Solution: Run a gradient elution Cause1->Solution1b Solution2 Solution: Reduce sample load (Increase silica:sample ratio) Cause2->Solution2 Solution3 Solution: Decrease flow rate Cause3->Solution3 ColumnWorkflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Recovery TLC 1. TLC Analysis (Solvent System Optimization) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Sample Loading (Dry Loading) Pack->Load Elute 4. Elution (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions (TLC) Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Recover 8. Solvent Removal (Rotary Evaporation) Combine->Recover Product Purified Diester Recover->Product

References

Technical Support Center: Accelerating Macrocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions to help you reduce reaction times and overcome common challenges in the synthesis of macrocyclic compounds.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My macrocyclization reaction is very slow or is not proceeding to completion. How can I increase the reaction rate?

A1: Slow reaction rates are a common hurdle in macrocyclization. Several factors could be at play, ranging from reaction conditions to the nature of your linear precursor. Here are some troubleshooting steps:

  • Increase the Temperature: Cautiously increasing the reaction temperature can significantly accelerate the reaction. However, be mindful that excessive heat can lead to side reactions like epimerization, particularly in peptide synthesis.[1] For thermally sensitive compounds, consider alternative energy sources like microwave irradiation.

  • Optimize Your Catalyst: If you are using a catalytic reaction (e.g., Ring-Closing Metathesis, C-C cross-coupling), the choice and loading of the catalyst are critical. For Ring-Closing Metathesis (RCM), second-generation Grubbs or Hoveyda-Grubbs catalysts often exhibit higher activity.[2] In some cases, a switch to a different metal, such as molybdenum for Z-selective RCM, can improve both rate and selectivity.[3]

  • Re-evaluate Your Coupling Reagent: For macrolactamization, the choice of coupling reagent is crucial. If you are experiencing slow reactions with carbodiimides like DCC or EDC, consider switching to more potent phosphonium (B103445) (e.g., PyBOP, HATU) or uronium/aminium salts (e.g., HBTU, TBTU).[1][4] Additives like HOAt or HOBt can also enhance coupling efficiency and suppress side reactions.[1]

  • Change the Solvent: The solvent can influence the conformation of the linear precursor and the solubility of reactants. Experiment with different solvents or solvent mixtures (e.g., DMF, DCM, THF, or mixtures thereof) to find conditions that favor a pre-organized conformation for cyclization.[1] In some cases, less viscous solvents may lead to faster reactions.

  • Consider Pre-organization: The linear precursor may adopt a conformation that is unfavorable for cyclization. Introducing "turn-inducing" elements, such as proline or D-amino acids in peptides, can pre-organize the backbone into a cyclization-competent state.[1][5]

Q2: I am observing a significant amount of dimers and higher-order oligomers as byproducts. What is causing this and how can I prevent it?

A2: The formation of oligomers indicates that intermolecular reactions are outcompeting the desired intramolecular cyclization. This is a classic challenge in macrocyclization and can be addressed by the following strategies:

  • High Dilution Conditions: The most fundamental principle to favor intramolecular reactions is to work at high dilution. Performing the reaction at a very low concentration (typically 0.1-1 mM) of the linear precursor minimizes the chances of molecules reacting with each other.[1][6][7]

  • Slow Addition (Pseudo-Dilution): A practical way to achieve high dilution without using excessively large solvent volumes is to slowly add a concentrated solution of the linear precursor to the reaction vessel over several hours using a syringe pump.[1][8] This maintains a low instantaneous concentration of the reactive species.

  • On-Resin Cyclization: For solid-phase synthesis, performing the cyclization while the peptide is still attached to the resin can be highly effective. The solid support creates a "pseudo-dilution" effect, where individual peptide chains are isolated from one another, thus favoring intramolecular cyclization.[1]

Here is a logical workflow for troubleshooting oligomerization:

Troubleshooting workflow for high oligomer formation.

Q3: My reaction is producing diastereomers. What is the cause and how can I improve stereochemical purity?

A3: The formation of diastereomers is often due to epimerization at a stereocenter adjacent to the reacting functional group, especially common in peptide cyclization at the C-terminus.[1] Here’s how to address this:

  • Lower the Reaction Temperature: Higher temperatures can increase the rate of epimerization. Performing the reaction at a lower temperature can help to minimize this side reaction.[1]

  • Choose the Right Coupling Reagent and Additives: Some coupling reagents are more prone to causing epimerization than others. For peptide synthesis, using additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress racemization.[1]

  • Optimize the Base: The choice and amount of base can influence epimerization. Use a non-nucleophilic base like diisopropylethylamine (DIPEA) and use the minimum amount necessary.

Frequently Asked Questions (FAQs)

Q1: What are the fastest methods for macrocyclization?

A1: Several modern techniques can dramatically reduce reaction times compared to traditional methods:

  • Microwave-Assisted Synthesis: Microwave irradiation can accelerate reactions by efficiently heating the solvent and reactants, often reducing reaction times from hours to minutes.[9] For example, microwave-assisted intramolecular Heck reactions for peptide macrocyclization have been reported to take between 1 to 30 minutes.[9]

  • Catalyst-Transfer Macrocyclization (CTM): This palladium-catalyzed method can achieve high yields in as little as 2 hours at mild temperatures (e.g., 40°C) and, importantly, does not require high dilution conditions.[10][11][12][13]

  • Native Chemical Ligation (NCL): This chemoselective method for joining unprotected peptide fragments can be quite rapid, with some reactions proceeding significantly faster in the presence of certain co-solvents like DMSO.[14]

  • Ultrafast OPA-based Macrocyclization: For certain peptide substrates, methods based on o-phthaldialdehyde (OPA) can be extremely fast.[15]

Q2: How does concentration affect reaction time and yield?

A2: Concentration has a dual effect on macrocyclization. High concentrations favor intermolecular reactions, leading to oligomerization and reduced yields of the desired macrocycle.[6] Therefore, high dilution is a cornerstone of successful macrocyclization. However, very low concentrations can lead to impractically long reaction times. The optimal concentration is a balance between minimizing side reactions and achieving a reasonable reaction rate. For many traditional methods, a concentration range of 0.1-1 mM is recommended.[1] Advanced methods like Catalyst-Transfer Macrocyclization (CTM) are advantageous as they can be performed at much higher concentrations (35-350 mM) without significant oligomerization, making them more scalable.[10][12][13]

Q3: When should I consider on-resin versus solution-phase cyclization?

A3: The choice between on-resin and solution-phase cyclization depends on several factors:

  • On-resin cyclization is often preferred to minimize intermolecular side reactions due to the pseudo-dilution effect. It can also simplify purification as the linear precursors and failed sequences remain attached to the resin. However, the solid support might impose conformational restrictions on the peptide, potentially hindering cyclization.

  • Solution-phase cyclization offers more flexibility in terms of solvents and reaction conditions. However, it requires careful control of concentration to avoid oligomerization.[1] It is often the method of choice when the on-resin approach fails or when the macrocycle is intended for applications where it needs to be free from any resin-derived impurities.

Quantitative Data on Reaction Conditions

The following tables summarize quantitative data for various macrocyclization methods. Direct comparison between methods should be made with caution as reaction efficiency is highly substrate-dependent.

Table 1: Comparison of Catalytic Macrocyclization Methods

MethodCatalystSubstrate TypeConcentration (mM)Temperature (°C)TimeYield (%)Reference
Ring-Closing Metathesis (RCM)Grubbs II (5 mol%)Diene for SerpendioneN/AReflux12 h75[2]
RCMHoveyda-Grubbs II (0.5 mol%)N,N-diallyl-4-methylbenzenesulfonamideN/A250.17 h<40[2]
Catalyst-Transfer Macrocyclization (CTM)Pd-basedAza[1n]paracyclophanes35-35040≥2 h>75[10][12][13]
Microwave-Assisted Heck ReactionPd-basedAcryloyl-Gly-[Gly]n-Phe(4-I)NHRN/AReflux (DMF)1-30 min15-25[9]

Table 2: Conditions for Macrolactamization and Macrolactonization

MethodReagentsSubstrate TypeConcentration (mM)Temperature (°C)TimeYield (%)Reference
MacrolactamizationHATU/DIPEAPeptide0.1-1Room Temp.4-16 h (slow addition)N/A[1]
Mitsunobu MacrolactonizationPPh₃/DIADSeco-acid~1-10 to RT~1 h (slow addition)N/A[8]
Yamaguchi Macrolactonization2,4,6-Trichlorobenzoyl chlorideω-Hydroxycarboxylic acidN/AN/AN/AN/A[16]
Native Chemical Ligation (NCL)Thiophenol/BenzylmercaptanPeptide Thioester + N-terminal Cys3.5401-2 hup to 65[17]

Experimental Protocols

1. High Dilution Macrolactamization using HATU

This protocol is suitable for the cyclization of linear peptides in solution.

  • Materials:

    • Linear peptide precursor

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • Syringe pump

  • Procedure:

    • Dissolve the linear peptide precursor in a minimal amount of anhydrous DMF to create a stock solution.

    • In a separate, larger reaction vessel, add anhydrous DMF, HATU (1.2 equivalents), and DIPEA (4 equivalents). The volume of DMF should be calculated to achieve a final peptide concentration of 0.1-1 mM.

    • Using a syringe pump, slowly add the peptide stock solution to the reaction vessel containing the coupling reagents over a period of 4-16 hours at room temperature.

    • Monitor the reaction progress by taking small aliquots and analyzing them by LC-MS.

    • Once the reaction is complete, quench the reaction and purify the cyclic peptide using standard chromatographic techniques.[1]

2. Catalyst-Transfer Macrocyclization (CTM)

This protocol describes a general procedure for the synthesis of aza[1n]paracyclophanes.

  • Materials:

    • Monomer (e.g., an aromatic amine)

    • Palladium precatalyst and ligand

    • Base (e.g., NaOtBu)

    • Anhydrous solvent (e.g., THF)

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the palladium precatalyst, ligand, and base in a reaction vessel.

    • Add anhydrous THF and stir the mixture at 40°C for approximately 1 hour to activate the catalyst.

    • Add the monomer to the catalyst solution.

    • Continue stirring at 40°C for at least 2 hours.

    • Monitor the reaction for a color change from dark to light yellow, indicating completion.

    • Quench the reaction by adding a mixture of methanol (B129727) and HCl to precipitate the product.

    • Purify the product by centrifugation and washing.[10][11][12][13]

3. Microwave-Assisted Intramolecular Heck Reaction

This protocol is for the rapid cyclization of peptides.

  • Materials:

    • Linear peptide precursor with appropriate functionalities (e.g., an iodoaryl group and an acrylic acid moiety)

    • Palladium catalyst (e.g., Pd(OAc)₂)

    • Ligand (e.g., PPh₃)

    • Base (e.g., Et₃N)

    • Anhydrous DMF

    • Microwave reactor

  • Procedure:

    • Dissolve the linear peptide precursor, palladium catalyst, ligand, and base in anhydrous DMF in a microwave-safe reaction vessel.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., reflux) for 1-30 minutes.

    • After cooling, filter the reaction mixture and concentrate the solvent.

    • Purify the crude product by chromatography to obtain the cyclic peptide.[9]

Visualizing Reaction Pathways and Workflows

General Macrocyclization Workflow

The following diagram illustrates a typical workflow for developing a macrocyclization reaction.

MacrocyclizationWorkflow Start Linear Precursor Synthesis Cyclization Macrocyclization Reaction Start->Cyclization Monitoring Reaction Monitoring (LC-MS, TLC) Cyclization->Monitoring Workup Work-up and Purification Monitoring->Workup Characterization Characterization (NMR, MS) Workup->Characterization End Pure Macrocyclic Compound Characterization->End

A typical workflow for macrocyclization.

Decision Tree for Method Selection

This diagram provides a simplified decision-making process for selecting a macrocyclization strategy.

MethodSelection Start Need to Synthesize a Macrocycle Peptide Is it a peptide? Start->Peptide Lactamization Macrolactamization (HATU, PyBOP) Peptide->Lactamization Yes NCL Native Chemical Ligation (N-term Cys) Peptide->NCL Yes, with N-term Cys NonPeptide Is it a non-peptide? Peptide->NonPeptide No RCM Ring-Closing Metathesis (diene precursor) NonPeptide->RCM Yes, with diene Macrolactonization Macrolactonization (Mitsunobu, Yamaguchi) NonPeptide->Macrolactonization Yes, with OH & COOH Other Other Methods (e.g., CTM, Click Chemistry) NonPeptide->Other Other functionalities

References

Technical Support Center: Managing Thermal Runaway in Large-Scale Dimethyl Pentadecanedioate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing large-scale reactions of Dimethyl Pentadecanedioate. The information is presented in a question-and-answer format to directly address potential issues.

Troubleshooting Guide

Q1: My reaction temperature is increasing unexpectedly, even with cooling. What should I do?

A1: An unexpected temperature rise is a primary indicator of a potential thermal runaway. Immediate action is critical.

  • Step 1: Emergency Shutdown. Immediately stop the addition of all reactants.

  • Step 2: Enhance Cooling. Maximize the flow of coolant to the reactor jacket. If available, activate any secondary cooling systems.

  • Step 3: Agitation. Ensure the agitator is functioning correctly to promote heat transfer to the cooling jacket and prevent localized hotspots.

  • Step 4: Quenching. If the temperature continues to rise, prepare to quench the reaction. A pre-determined and readily accessible quenching agent should be used. For esterification reactions, a cold, inert solvent or a weak base solution can be effective.

  • Step 5: Evacuation. If the temperature rise cannot be controlled, evacuate all personnel from the immediate area and follow your facility's emergency procedures.

Q2: I've observed a sudden increase in pressure within the reactor. What does this signify and what is the appropriate response?

A2: A rapid pressure increase often accompanies a thermal runaway, indicating the formation of gaseous byproducts or the boiling of the solvent.

  • Step 1: Verify Relief Systems. Confirm that the pressure relief valve and rupture disc are unobstructed and functioning. Do not attempt to manually override these safety devices.

  • Step 2: Cease Heating and Reactant Addition. Immediately stop any heating and the feed of reactants.

  • Step 3: Controlled Venting (if applicable and safe). If your system has a designated and safe venting procedure to a scrubber or flare, initiate it according to your standard operating procedures.

  • Step 4: Emergency Quenching. As with a temperature spike, be prepared to quench the reaction to halt the heat and gas generation.

Q3: The color of my reaction mixture has unexpectedly changed to a dark brown/black. What could be the cause?

A3: A significant color change can indicate decomposition and the onset of side reactions, which are often highly exothermic.

  • Step 1: Halt Reactant Feed. Stop the addition of any further reactants.

  • Step 2: Analyze Temperature and Pressure. Immediately check for any corresponding increase in temperature or pressure.

  • Step 3: Sample for Analysis (with extreme caution). If it is safe to do so, take a small sample to analyze for impurities or degradation products. However, prioritize stabilizing the reactor temperature and pressure first.

  • Step 4: Consider Reaction Inhibition. If the reaction is known to be susceptible to catalytic impurities, the introduction of an inhibitor may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of thermal runaway in this compound synthesis?

A1: Thermal runaway in the Fischer esterification of pentadecanedioic acid with methanol (B129727) is typically caused by an imbalance between the rate of heat generation and the rate of heat removal. Specific causes include:

  • Inadequate Cooling: Insufficient coolant flow, high coolant temperature, or fouling of the reactor jacket can limit heat removal.

  • Loss of Agitation: Poor mixing can lead to localized hot spots where the reaction accelerates uncontrollably.

  • Incorrect Reactant Addition Rate: Adding the acid catalyst or one of the reactants too quickly can generate heat faster than the cooling system can handle.

  • Contamination: The presence of contaminants can catalyze side reactions that are highly exothermic.

  • Scale-Up Issues: The ratio of heat transfer area to reactor volume decreases as the scale of the reaction increases, making heat removal more challenging.

Q2: What are the key process parameters to monitor to prevent a thermal runaway?

A2: Continuous monitoring of key parameters is essential for safe operation.

  • Reactor Temperature: This is the most critical parameter. Use multiple, redundant temperature probes.

  • Cooling System Temperature and Flow Rate: Monitor the inlet and outlet temperatures of the cooling medium, as well as its flow rate.

  • Reactor Pressure: A sudden increase can indicate a runaway reaction.

  • Agitator Speed and Power Draw: A change in power draw can indicate a change in viscosity or a problem with the agitator.

  • Reactant Addition Rate: Ensure this is strictly controlled and within the calculated safe limits.

Q3: How can I determine the safe operating limits for my large-scale reaction?

A3: A thorough process safety assessment is required before scaling up. This involves:

  • Reaction Calorimetry: Use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to determine the heat of reaction, adiabatic temperature rise, and the onset temperature for any decomposition reactions.

  • Thermal Hazard Analysis: Evaluate the potential for thermal runaway under various failure scenarios (e.g., cooling failure, agitation failure).

  • Establish Critical Safety Parameters: Based on the analysis, define the maximum allowable temperature, pressure, and reactant addition rates.

Data Presentation

Due to the lack of publicly available, specific thermal hazard data for the synthesis of this compound, the following table provides illustrative data based on typical values for similar long-chain dicarboxylic acid esterifications. These values should not be used for actual process safety calculations without experimental verification.

ParameterIllustrative ValueSignificance
Heat of Reaction (ΔHr) -40 to -80 kJ/molIndicates the total amount of heat released. A higher value signifies a greater potential hazard.
Adiabatic Temperature Rise (ΔTad) 100 to 200 °CThe theoretical temperature increase if all cooling is lost. A high value indicates a high risk of runaway.
Maximum Temperature of Synthesis (Tmax) 120 °CThe highest temperature reached under normal operating conditions.
Temperature of No Return (TNR) 140 °CThe temperature at which the reaction rate becomes too high to be controlled by the cooling system.
Decomposition Onset Temperature (TD) > 200 °CThe temperature at which the product or reactants begin to decompose exothermically.
Recommended Quench Agent Cold Methanol or TolueneShould be readily available and able to quickly cool the reaction mixture.
Minimum Quench Volume 1.5 x Reactor VolumeMust be sufficient to absorb the heat and dilute the reactants.

Experimental Protocols

Protocol 1: Determination of Heat of Reaction using Reaction Calorimetry (RC1)

  • Calibration: Calibrate the RC1 instrument according to the manufacturer's instructions.

  • Reactant Preparation: Accurately weigh pentadecanedioic acid and place it in the reactor. Add the desired amount of methanol as the solvent.

  • Isothermal Operation: Bring the reactor to the desired initial temperature and allow it to stabilize.

  • Catalyst Addition: Add a known, catalytic amount of a strong acid (e.g., sulfuric acid) to initiate the reaction.

  • Data Acquisition: Monitor the heat flow, reactor temperature, and jacket temperature throughout the reaction. The instrument will calculate the heat of reaction based on the heat flow over time.

  • Analysis: Integrate the heat flow curve to determine the total heat of reaction (ΔHr).

Protocol 2: Emergency Quenching Procedure

  • Pre-Experiment Preparation:

    • Identify a suitable quenching agent (e.g., cold methanol).

    • Ensure a sufficient volume of the quenching agent is readily accessible in a designated, cooled vessel.

    • Verify that the quench addition line to the reactor is clear and functional.

  • Initiation of Quenching:

    • Upon confirmation of an uncontrollable temperature or pressure rise, immediately stop all reactant feeds and maximize cooling.

    • Open the quench valve to introduce the cold quenching agent into the reactor as rapidly as is safe.

  • Post-Quenching:

    • Continue agitation to ensure thorough mixing and cooling.

    • Monitor the reactor temperature and pressure until they have stabilized within safe limits.

    • Once the situation is stable, proceed with a controlled shutdown and investigation of the incident.

Mandatory Visualizations

ThermalRunawayDecisionTree start Unexpected Temperature or Pressure Rise Detected stop_reactants Immediately Stop All Reactant Feeds start->stop_reactants max_cooling Maximize Cooling to Reactor Jacket stop_reactants->max_cooling check_agitation Verify Agitator Function max_cooling->check_agitation is_controlled Is Temperature/ Pressure Controlled? check_agitation->is_controlled continue_monitoring Continue Monitoring Under Safe Conditions is_controlled->continue_monitoring Yes prepare_quench Prepare for Emergency Quench is_controlled->prepare_quench No quench_reaction Initiate Quenching Procedure prepare_quench->quench_reaction is_quench_effective Is Quenching Effective? quench_reaction->is_quench_effective evacuate Evacuate Area and Follow Emergency Protocol is_quench_effective->continue_monitoring Yes is_quench_effective->evacuate No

Caption: Decision tree for emergency response to a potential thermal runaway.

EsterificationPathway Reactants Pentadecanedioic Acid + Methanol Intermediate Protonated Carbonyl Intermediate Reactants->Intermediate + Catalyst Catalyst Acid Catalyst (e.g., H₂SO₄) Product This compound + Water Intermediate->Product Heat Heat (Exothermic) Intermediate->Heat TroubleshootingFlow start Symptom Observed temp_rise Unexpected Temperature Rise start->temp_rise pressure_rise Sudden Pressure Increase start->pressure_rise color_change Unexpected Color Change start->color_change check_cooling Check Cooling System (Flow, Temp) temp_rise->check_cooling check_agitation Check Agitator (Speed, Power) temp_rise->check_agitation check_feed_rate Check Reactant Feed Rate temp_rise->check_feed_rate pressure_rise->temp_rise Often linked check_relief_valve Verify Pressure Relief Valve pressure_rise->check_relief_valve color_change->temp_rise Often linked check_side_reactions Investigate Potential Side Reactions color_change->check_side_reactions stop_reactants Stop Reactant Feed & Initiate Corrective Action check_cooling->stop_reactants Issue Found check_agitation->stop_reactants Issue Found check_feed_rate->stop_reactants Issue Found check_relief_valve->stop_reactants Issue Found check_side_reactions->stop_reactants Issue Found

Troubleshooting guide for the acyloin condensation of Dimethyl Pentadecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the acyloin condensation of dimethyl pentadecanedioate to synthesize 2-hydroxycyclopentadecanone.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using trimethylsilyl (B98337) chloride (TMSCl) in the acyloin condensation?

A1: Trimethylsilyl chloride is used in the Rühlmann modification of the acyloin condensation to trap the intermediate enediolate dianion as a bis-silyl ether.[1][2][3] This prevents the primary side reaction, the Dieckmann condensation, which is catalyzed by the alkoxide base generated during the reaction.[2][3] Trapping the intermediate generally leads to significantly higher yields of the desired acyloin.[1][2]

Q2: Why is an aprotic solvent with a high boiling point, such as toluene (B28343), recommended?

A2: The acyloin condensation is carried out using metallic sodium, which requires a temperature high enough to maintain it in a molten state for efficient dispersion and reaction.[4] Aprotic solvents like toluene or xylene have sufficiently high boiling points for this purpose.[1][5] Protic solvents, such as alcohols, must be avoided as they will react with the sodium metal and lead to the Bouveault-Blanc reduction of the ester to an alcohol, rather than the desired condensation.[2][6]

Q3: Is high dilution necessary for the intramolecular acyloin condensation of a long-chain diester like this compound?

A3: Unlike some other cyclization reactions, the intramolecular acyloin condensation of diesters is less dependent on high dilution to favor cyclization over polymerization.[2][6] This is because the reaction is believed to occur on the surface of the sodium metal, where the two ends of the diester are adsorbed in proximity, thus favoring an intramolecular reaction.[2][3]

Q4: What is the expected yield for the acyloin condensation of a long-chain diester like this compound?

A4: For the synthesis of large rings (10 members or more) using the acyloin condensation, yields are generally good to excellent.[2] With the Rühlmann modification, yields for macrocycles are often greater than 70%.[7] Specifically for 10 to 20-membered rings, yields can range from 60-95%.[8]

Q5: What are the potential side reactions to be aware of during the acyloin condensation?

A5: The main side reactions are the Dieckmann condensation (an intramolecular Claisen condensation) and the Bouveault-Blanc reduction. The Dieckmann condensation produces a β-keto ester with a ring one carbon smaller than the desired acyloin and is suppressed by the use of trimethylsilyl chloride.[3] The Bouveault-Blanc reduction occurs in the presence of protic solvents and reduces the ester groups to alcohols.[6] Traces of oxygen can also interfere with the reaction and reduce the yield, so maintaining an inert atmosphere is crucial.[2][8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Acyloin 1. Presence of moisture or oxygen: Sodium reacts vigorously with water and oxygen, preventing the desired reaction.[2] 2. Inactive sodium: The surface of the sodium may be oxidized. 3. Use of protic solvent: This leads to the Bouveault-Blanc reduction.[2][6] 4. Reaction temperature is too low: Sodium needs to be molten for effective dispersion.1. Ensure all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.[4] 2. Use freshly cut sodium metal to expose a clean, reactive surface. 3. Use a high-boiling aprotic solvent like toluene or xylene.[1][5] 4. Ensure the reaction is heated to the reflux temperature of the solvent.
Formation of a Significant Amount of Byproduct 1. Dieckmann condensation: The alkoxide generated during the reaction catalyzes this side reaction.[2][3] 2. Polymerization: Although less common for intramolecular reactions, it can occur at very high concentrations.1. Use the Rühlmann modification by adding trimethylsilyl chloride (TMSCl) to the reaction mixture to trap the enediolate intermediate and prevent the Dieckmann condensation.[1][2][3] 2. While high dilution is not strictly necessary, avoiding excessively high concentrations of the diester can help minimize intermolecular reactions.
Reaction Fails to Initiate (No Color Change) 1. Poor sodium dispersion: Large chunks of sodium have a low surface area. 2. Impure starting materials: The this compound or solvent may contain impurities that inhibit the reaction.1. Ensure vigorous stirring once the solvent is at reflux to create a fine dispersion of molten sodium.[4] 2. Purify the this compound (e.g., by distillation or crystallization) and use freshly distilled, anhydrous solvent.[4]
Difficult Purification of the Acyloin Product 1. Formation of emulsions during workup. 2. Product is an oil and difficult to crystallize. 3. Presence of unreacted starting material and byproducts. 1. Use saturated brine solutions to break up emulsions during the aqueous workup. 2. Consider purification by column chromatography on silica (B1680970) gel or distillation under high vacuum. For macrocyclic compounds, specialized techniques like supercritical fluid chromatography can also be effective.[9] 3. If using the Rühlmann modification, the bis-silyloxy ether intermediate can often be purified by distillation before hydrolysis to the acyloin.[4]

Quantitative Data Summary

The following table summarizes typical quantitative data for the Rühlmann modification of the acyloin condensation for long-chain diesters, adapted for this compound.

ParameterValueReference
Starting Material This compound-
Key Reagents Sodium metal, Trimethylsilyl chloride[7]
Solvent Toluene (anhydrous)[7]
Reaction Temperature Reflux (approx. 111 °C)[7]
Reaction Time 4-6 hours[7]
Typical Yield >70%[2][7]

Experimental Protocols

Rühlmann Acyloin Condensation of this compound

This protocol is adapted from established procedures for the synthesis of macrocyclic acyloins.[7]

Materials:

  • This compound

  • Sodium metal

  • Trimethylsilyl chloride (distilled)

  • Toluene (anhydrous)

  • Hydrochloric acid (concentrated)

  • Methanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation: Under an inert atmosphere of argon or nitrogen, a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel is charged with anhydrous toluene and sodium metal.

  • Sodium Dispersion: The mixture is heated to reflux with vigorous stirring to create a fine dispersion of molten sodium.

  • Addition of Reactants: A solution of this compound and distilled trimethylsilyl chloride in anhydrous toluene is added dropwise from the addition funnel to the refluxing sodium dispersion over 4-6 hours.

  • Reaction: The reaction mixture is maintained at reflux with stirring for an additional 2 hours after the addition is complete.

  • Quenching and Workup: The reaction mixture is cooled to room temperature and filtered to remove any unreacted sodium and sodium chloride. The filtrate is then carefully added to a mixture of ice and concentrated hydrochloric acid to hydrolyze the bis-silyl ether intermediate.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-hydroxycyclopentadecanone.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

AcyloinCondensationWorkflow Experimental Workflow for Acyloin Condensation start Start setup Setup Reaction: - Dry Glassware - Inert Atmosphere (Ar/N2) - Anhydrous Toluene & Sodium start->setup reflux Heat to Reflux & Disperse Sodium setup->reflux add Add this compound & TMSCl in Toluene reflux->add react Maintain Reflux (4-6 hours) add->react workup Aqueous Workup: - Quench with HCl - Extract with Ether - Wash with NaHCO3 & Brine react->workup purify Purification: - Distillation or - Column Chromatography workup->purify product 2-Hydroxycyclopentadecanone purify->product

Caption: Experimental workflow for the acyloin condensation.

TroubleshootingFlowchart Troubleshooting Logic for Acyloin Condensation start Low or No Yield check_conditions Check Reaction Conditions: - Anhydrous? - Inert Atmosphere? - Correct Solvent? start->check_conditions Start Here check_reagents Check Reagents: - Fresh Sodium? - Pure Diester? check_conditions->check_reagents Yes solution_conditions Solution: - Dry all equipment & solvents - Ensure inert atmosphere check_conditions->solution_conditions No side_reaction Side Reaction Suspected? (e.g., Dieckmann) check_reagents->side_reaction Yes solution_reagents Solution: - Use freshly cut sodium - Purify starting materials check_reagents->solution_reagents No solution_side_reaction Solution: - Use Rühlmann conditions (add TMSCl) side_reaction->solution_side_reaction Yes

Caption: Troubleshooting flowchart for low yield issues.

References

Technical Support Center: Improving Selectivity in Dimethyl Pentadecanedioate Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to enhance the selectivity of Dimethyl Pentadecanedioate cyclization, a key step in synthesizing large-ring macrocycles.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when cyclizing a long-chain diester like this compound?

The main challenge is suppressing competing intermolecular reactions, such as dimerization and polymerization, which are often thermodynamically and kinetically favored over the desired intramolecular cyclization.[1][2] Forming large rings is entropically disfavored, and without the proper conditions, linear precursor molecules are more likely to react with each other than to form a cyclic product.

Q2: What is the "high dilution principle" and why is it essential for this reaction?

The high dilution principle is a critical strategy used to favor intramolecular reactions over intermolecular ones.[1][3] By maintaining a very low concentration of the reactant, the probability of one end of a molecule finding its other end (intramolecular) becomes greater than the probability of it finding another molecule (intermolecular).[2] This is typically achieved not by using enormous volumes of solvent, but by the slow, controlled addition of the reactant to the reaction vessel, often with a syringe pump, ensuring the reactant is consumed faster than it is added.[1]

Q3: Which cyclization method is generally preferred for synthesizing large rings from diesters?

Two primary methods are the Dieckmann Condensation and the Acyloin Condensation.

  • Dieckmann Condensation: This is an intramolecular Claisen condensation that forms a β-keto ester.[4][5] While highly effective for 5- and 6-membered rings, its efficiency decreases for larger rings where intermolecular side reactions become more prevalent.[6][7]

  • Acyloin Condensation: This is a reductive coupling of the two ester groups using metallic sodium to form an α-hydroxy ketone.[8][9] It is particularly well-suited for synthesizing medium and large-ring compounds and can provide better yields for macrocycles compared to the Dieckmann condensation.[10]

For this compound, the Acyloin condensation is often the more robust choice for achieving higher yields of the macrocycle.

Q4: How can I effectively minimize polymerization?

The most effective method is the strict application of the high dilution principle, as detailed in Q2.[1][3] This involves the slow addition of the this compound solution into a heated reaction mixture containing the necessary reagents. Continuous flow chemistry is an advanced alternative that can also achieve high yields at relatively higher concentrations by controlling reaction parameters precisely.[11]

Q5: In a Dieckmann condensation, what is the role of the base, and how does the choice of base affect selectivity?

The base deprotonates the α-carbon of one ester group to form an enolate, which then acts as the nucleophile to attack the other ester carbonyl.[4][12] For large ring synthesis, using sterically hindered, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) in aprotic solvents can help minimize side reactions that are more common with simpler bases like sodium ethoxide.[6] A full equivalent of base is required to drive the reaction to completion by deprotonating the final β-keto ester product, which is an acidic proton.[12]

Q6: What is the Rühlmann modification for the Acyloin condensation and how does it improve the reaction?

The Rühlmann modification significantly improves the yield of the Acyloin condensation by adding an agent, typically trimethylsilyl (B98337) chloride (TMSCl), to trap the enediolate intermediate that forms during the reaction.[9][13] This trapping prevents competing side reactions, such as the Dieckmann condensation catalyzed by the alkoxide byproduct, leading to a cleaner reaction and higher yields of the desired acyloin product.[9]

Troubleshooting Guide

SymptomPossible Cause(s)Recommended Solution(s)
Low or No Yield of Macrocycle 1. Reaction concentration is too high, favoring polymerization. 2. Inappropriate reaction conditions (temperature, solvent). 3. (Acyloin) Presence of protic impurities quenching the sodium reductant. 4. (Dieckmann) Base is not strong enough or is participating in side reactions.1. Implement high dilution conditions via syringe pump addition of the substrate. 2. Optimize temperature and solvent choice (e.g., refluxing toluene (B28343) for Acyloin). 3. Ensure all solvents and glassware are rigorously dried and the reaction is run under an inert atmosphere (e.g., Argon).[8] 4. Switch to a sterically hindered, non-nucleophilic base like KHMDS or LDA in an aprotic solvent like THF.[6]
Major Product is Polymer/Oligomer The rate of the intermolecular reaction is significantly higher than the intramolecular cyclization.This is a classic sign of failed high dilution. Decrease the concentration of the substrate being added and/or slow down the rate of addition significantly.[2]
(Dieckmann) Reaction Stalls The reaction equilibrium is not being driven towards the product. The final deprotonation of the β-keto ester is a key driving force.[12]Ensure at least one full equivalent of a strong base is used. The pKa of the β-keto ester product is around 11, so the base must be strong enough to deprotonate it.
(Acyloin) Alcohol is Formed Competing Bouveault-Blanc reduction is occurring due to the presence of a proton source (e.g., water, alcohol).Strictly exclude all protic species from the reaction mixture. Use anhydrous solvents and reagents.[13]
(Acyloin) Complex Mixture of Products Untrapped intermediates are undergoing side reactions (e.g., Dieckmann condensation, cleavage).Use the Rühlmann modification: add trimethylsilyl chloride (TMSCl) to the reaction to trap the enediolate intermediate as a stable bis-silyl ether.[9][13]

Data Presentation

Table 1: Comparison of Primary Cyclization Methods

FeatureDieckmann CondensationAcyloin Condensation
Reaction Type Intramolecular Claisen Condensation[4]Reductive Coupling[9]
Key Reagent Strong Base (e.g., NaH, t-BuOK, LDA)[6]Metallic Sodium (often with TMSCl)[9][13]
Product β-Keto Esterα-Hydroxy Ketone (Acyloin)
Typical Solvents Aprotic (THF) or Non-polar (Toluene)[6]Aprotic, High-Boiling (Toluene, Xylene)[8]
Advantages Well-established for 5/6-membered rings.[5]Generally higher yields for large rings (10+ members).[10]
Challenges Low selectivity for large rings; polymerization is a major side reaction.[7]Requires strictly anhydrous conditions; handling metallic sodium.[8]

Experimental Protocols

Protocol 1: Dieckmann Condensation of this compound under High Dilution

  • Objective: To synthesize the cyclic β-keto ester from this compound, prioritizing the intramolecular reaction.

  • Reagents:

    • Potassium tert-butoxide (t-BuOK)

    • This compound

    • Anhydrous Toluene

    • Hydrochloric Acid (for workup)

  • Procedure:

    • Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a septum, under an inert atmosphere (Argon).

    • Add anhydrous toluene (e.g., 500 mL for a 10 mmol scale) and potassium tert-butoxide (1.1 equivalents) to the flask. Heat the mixture to reflux.

    • Prepare a solution of this compound (1 equivalent) in a separate flask with a significant volume of anhydrous toluene (e.g., 250 mL).

    • Using a syringe pump, add the diester solution to the refluxing toluene/base mixture very slowly over a period of 8-12 hours to maintain high dilution.[1]

    • After the addition is complete, continue to reflux the mixture for an additional 2 hours to ensure the reaction goes to completion.

    • Cool the reaction mixture to room temperature and then quench by carefully adding it to a beaker of ice-cold dilute hydrochloric acid.

    • Perform a standard aqueous workup, extracting the organic layer with a suitable solvent (e.g., diethyl ether), drying it over anhydrous sodium sulfate, and concentrating it under reduced pressure to yield the crude product.

    • Purify the resulting cyclic β-keto ester using column chromatography.

Protocol 2: Acyloin Condensation using the Rühlmann Modification

  • Objective: To synthesize the cyclic acyloin from this compound with improved yield by trapping the reaction intermediate.

  • Reagents:

    • Sodium metal, finely dispersed

    • Trimethylsilyl chloride (TMSCl), distilled

    • This compound

    • Anhydrous Toluene

    • Hydrochloric Acid (for workup)

  • Procedure:

    • Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a high-speed mechanical stirrer, and a septum, under an inert atmosphere (Argon).

    • Add anhydrous toluene to the flask, followed by finely cut sodium metal (4.4 equivalents). Heat the mixture to reflux to create a fine sodium dispersion with vigorous stirring.

    • After the dispersion is formed, allow the mixture to cool slightly and add trimethylsilyl chloride (4.4 equivalents).

    • Prepare a solution of this compound (1 equivalent) in anhydrous toluene.

    • Using a syringe pump, add the diester solution to the sodium/TMSCl suspension over 8-12 hours while maintaining a gentle reflux.[9]

    • After the addition is complete, continue refluxing for an additional 2 hours.

    • Cool the reaction to room temperature. Carefully filter off any excess sodium.

    • The product at this stage is the bis-silyloxyalkene. To obtain the acyloin, hydrolyze this intermediate by stirring it with a mixture of THF and dilute aqueous HCl until TLC analysis shows complete conversion.

    • Perform a standard aqueous workup and purify the crude acyloin product by column chromatography or recrystallization.

Visualizations

G cluster_start Start cluster_method Method Selection cluster_execution Execution cluster_troubleshoot Analysis & Troubleshooting start Define Goal: Cyclize this compound method Choose Cyclization Method start->method dieckmann Dieckmann Condensation (Base-Catalyzed) method->dieckmann For β-Keto Ester acyloin Acyloin Condensation (Na-mediated) method->acyloin For α-Hydroxy Ketone (Often better for large rings) dilution Implement High Dilution Principle (Slow addition via Syringe Pump) dieckmann->dilution acyloin->dilution analysis Analyze Product Mixture (Yield & Purity) dilution->analysis troubleshoot Troubleshoot Problem analysis->troubleshoot polymer Issue: Polymerization troubleshoot->polymer High low_yield Issue: Low Yield troubleshoot->low_yield Yes end Successful Macrocyclization troubleshoot->end No / Successful polymer->dilution Refine: Slow down addition optimize Optimize Conditions (Base, Solvent, Temp) low_yield->optimize Adjust parameters optimize->dilution

Caption: Workflow for optimizing macrocyclization selectivity.

G cluster_conditions Key Influencing Factors center Reaction Selectivity (Intramolecular vs. Intermolecular) concentration Concentration (High Dilution is Key) center->concentration Governs molecular proximity solvent Solvent (Aprotic preferred) center->solvent Influences solubility & side reactions reagent Reagent/Base Choice (e.g., Na vs. K-tBuOK) center->reagent Determines reaction pathway & mechanism temperature Temperature (Affects reaction rate) center->temperature Controls kinetics trapping Trapping Agents (e.g., TMSCl in Acyloin) center->trapping Prevents side reactions

Caption: Key factors influencing cyclization selectivity.

G cluster_dieckmann Dieckmann Condensation cluster_acyloin Acyloin Condensation start This compound d_reagents Reagents: Strong Base (e.g., K-tBuOK) Anhydrous Toluene/THF start->d_reagents a_reagents Reagents: Metallic Sodium, TMSCl Anhydrous Toluene start->a_reagents d_product Product: Cyclic β-Keto Ester d_reagents->d_product a_product Product: Cyclic α-Hydroxy Ketone a_reagents->a_product

Caption: Competing pathways for this compound cyclization.

References

Validation & Comparative

Comparative Guide to Purity Validation of Synthesized Dimethyl Pentadecanedioate: Titration vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of titration-based purity assessment for Dimethyl Pentadecanedioate against modern chromatographic techniques. It includes detailed experimental protocols, performance data, and a discussion of the relative advantages of each method for researchers in synthetic chemistry and drug development.

Introduction

This compound is a long-chain aliphatic diester with applications in the synthesis of fragrances, polymers, and specialty lubricants. Following its synthesis, typically through Fischer esterification of pentadecanedioic acid and methanol, verifying the purity of the final product is a critical step. While several analytical techniques can be employed, this guide focuses on the classical chemical method of saponification titration and compares it with instrumental chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

The choice of analytical method depends on various factors, including the expected impurities, the required accuracy, available equipment, and the intended application of the synthesized ester. This document provides the data and protocols necessary to make an informed decision.

Performance Comparison

The following table summarizes the key performance characteristics of saponification titration, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound.

Parameter Saponification Titration Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV/ELSD)
Principle Saponification of the ester followed by back-titration of excess alkali.Separation of volatile compounds based on boiling point and polarity.Separation of compounds based on their differential partitioning between a mobile and stationary phase.
Purity Measurement Measures total ester content (Saponification Value).Quantifies the primary component and separates volatile impurities.Quantifies the primary component and separates non-volatile impurities.
Typical Accuracy 98-99.5%>99.8%>99.8%
Precision (RSD) < 2%< 1%< 1%
Specificity Low; cannot distinguish between different esters or neutralize acidic/basic impurities.High; can separate and identify structurally similar compounds and residual solvents.High; can separate the target diester from starting materials and non-volatile byproducts.
Equipment Cost LowHighHigh
Analysis Time per Sample ~1-2 hours~20-40 minutes~15-30 minutes
Primary Impurities Detected Acidic or basic impurities that interfere with titration.Unreacted methanol, other volatile organic byproducts.Unreacted pentadecanedioic acid, mono-esters, and other non-volatile impurities.

Experimental Protocols

A detailed protocol for determining the purity of this compound via saponification titration is provided below. This method is cost-effective but is susceptible to interference from acidic or other ester impurities.

Protocol: Purity of this compound by Saponification Titration

This procedure determines the saponification value, which is the number of milligrams of potassium hydroxide (B78521) required to saponify one gram of the ester.

Materials:

  • This compound (approx. 1 g)

  • 2 M Ethanolic potassium hydroxide (KOH) solution

  • 1 M Hydrochloric acid (HCl) solution, standardized

  • Phenolphthalein (B1677637) indicator solution

  • Reflux condenser and 250 mL round-bottom flask

  • Heating mantle

  • Burette (50 mL)

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh approximately 1.0 g of the synthesized this compound into a 250 mL round-bottom flask.

  • Saponification: Add 25.0 mL of 2 M ethanolic KOH solution to the flask. Attach the reflux condenser and heat the mixture to reflux for 60 minutes.

  • Blank Preparation: Prepare a blank sample by refluxing 25.0 mL of the 2 M ethanolic KOH solution for the same duration without the ester.

  • Titration: After cooling, add a few drops of phenolphthalein indicator to both the sample and blank flasks. Titrate the excess KOH in each flask with standardized 1 M HCl until the pink color disappears.

  • Calculation:

    • Calculate the Saponification Value (SV) using the formula: SV = [ (V_B - V_S) * M_HCl * 56.1 ] / W Where:

      • V_B = Volume of HCl used for the blank (mL)

      • V_S = Volume of HCl used for the sample (mL)

      • M_HCl = Molarity of the HCl solution

      • 56.1 = Molecular weight of KOH ( g/mol )

      • W = Weight of the sample (g)

    • Calculate the purity percentage: Purity (%) = (Actual SV / Theoretical SV) * 100 The theoretical SV for this compound (C₁₇H₃₂O₄, MW = 300.44 g/mol ) is 373.4.

Workflow and Process Visualization

The following diagrams illustrate the logical workflow for the purity validation process.

G cluster_synthesis Synthesis cluster_purification Purification cluster_validation Purity Validation Pentadecanedioic_Acid Pentadecanedioic Acid Esterification Fischer Esterification Pentadecanedioic_Acid->Esterification Methanol Methanol Methanol->Esterification Crude_Product Crude Dimethyl Pentadecanedioate Esterification->Crude_Product Purification Purification (e.g., Distillation) Crude_Product->Purification Pure_Product Purified Product Purification->Pure_Product Titration Saponification Titration Pure_Product->Titration GC Gas Chromatography Pure_Product->GC HPLC HPLC Pure_Product->HPLC Final_Report Final Purity Report Titration->Final_Report GC->Final_Report HPLC->Final_Report

Caption: Synthesis and Purity Validation Workflow.

G start Start: Weigh Sample add_koh Add Ethanolic KOH start->add_koh reflux Reflux for 1 hour add_koh->reflux cool Cool to Room Temp reflux->cool add_indicator Add Phenolphthalein cool->add_indicator titrate Titrate with HCl add_indicator->titrate endpoint Endpoint: Colorless titrate->endpoint calculate Calculate Purity endpoint->calculate end End calculate->end

Caption: Saponification Titration Experimental Workflow.

Conclusion

For the purity assessment of this compound, saponification titration serves as a rapid and low-cost method to quantify total ester content. Its main drawback is the lack of specificity, as it cannot differentiate the target diester from other ester impurities or accurately account for acidic starting material.

In contrast, GC and HPLC offer superior specificity and accuracy, enabling the separation and quantification of individual impurities. GC is particularly effective for volatile impurities like residual methanol, while HPLC is ideal for non-volatile substances such as unreacted diacid or the mono-ester intermediate. For research and development or applications requiring high purity, chromatographic methods are indispensable. Titration, however, remains a viable option for routine quality control in manufacturing settings where the impurity profile is well-characterized and high-throughput analysis is not a primary concern.

A Comparative Guide to the Catalytic Cyclization of Dimethyl Pentadecanedioate for Macrocyclic Ketone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intramolecular cyclization of long-chain dicarboxylic acid esters, such as dimethyl pentadecanedioate, is a foundational strategy for the synthesis of macrocyclic ketones, a structural motif present in numerous fragrances, natural products, and pharmaceuticals. The efficiency of this transformation is critically dependent on the choice of catalyst and reaction conditions, which dictate the yield and purity of the resulting cyclic product, a precursor to valuable compounds like muscone. This guide provides an objective comparison of different catalytic systems for the cyclization of this compound, supported by experimental data to inform catalyst selection and process optimization.

Performance Comparison of Catalytic Systems

The cyclization of this compound to form a 15-membered ring is a challenging transformation that requires carefully chosen catalysts and conditions to favor the intramolecular reaction over competing intermolecular polymerization. Historically, several methods have been developed, each with its own set of advantages and limitations. The following table summarizes the performance of various catalysts in this and closely related cyclization reactions.

Catalyst SystemSubstrateReaction TypeYield (%)Reaction ConditionsReference
Base-Catalyzed Condensation
Sodium EthoxideDiethyl Adipate (B1204190)Dieckmann Condensation82Toluene (B28343), Reflux[1]
Sodium Hydride (NaH)Diethyl AdipateDieckmann Condensation72Toluene, Reflux[1]
Sodium Amide (NaNH₂)Diethyl AdipateDieckmann Condensation75Xylene, Reflux[1]
Activated NaH/AlkoxideVarious DiestersDieckmann Condensation86-93DMSO, Ambient Temp.[2]
Sodium MethoxideDiethyl AdipateDieckmann CondensationQuantitativeSolvent-free, 150°C[3]
High-Temperature Catalysis
Thorium Dioxide (ThO₂)Pentadecanedioic AcidRuzicka SynthesisHighHigh Temperature[4][5]
Cerium(IV) oxide (CeO₂)Pentadecanedioic AcidRuzicka SynthesisHighHigh Temperature[5]
Not specifiedThis compoundCyclization62.1Not specified[6]
Alternative Precursor Cyclization
Strong Bases (e.g., NaOEt)PentadecanedinitrileThorpe-Ziegler CyclizationHighHigh Dilution[6]

In-Depth Catalyst Analysis

Dieckmann Condensation Catalysts

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone.[7][8][9][10] The choice of base is critical to the success of this reaction.

  • Sodium Ethoxide and Other Alkoxides: These are classical bases for the Dieckmann condensation and can provide good to excellent yields, as demonstrated with the cyclization of diethyl adipate to a six-membered ring.[1] For the formation of larger rings like the 15-membered ring from this compound, high dilution conditions are crucial to minimize intermolecular side reactions.

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that is highly effective for the Dieckmann condensation, often leading to high yields.[1][2] Its use in aprotic solvents like toluene or THF minimizes the risk of hydrolysis of the ester.[1]

  • Potassium tert-Butoxide (KOtBu): A bulky, non-nucleophilic base that is particularly useful when sensitive functional groups are present. Solvent-free Dieckmann condensations using potassium tert-butoxide have been reported, offering a greener alternative.[1]

  • Dimsyl Ion in DMSO: A comparative study has shown that using the dimsyl ion (the conjugate base of dimethyl sulfoxide) in DMSO can lead to significantly higher reaction rates and yields compared to traditional systems like sodium in toluene.[1]

Ruzicka Large-Ring Synthesis

The Ruzicka synthesis, developed in 1926, is a classical method for the preparation of large-ring alicyclic ketones from dicarboxylic acids by the thermal decomposition of their salts with certain metals.[4][5]

  • Thorium Dioxide (ThO₂) and Cerium(IV) oxide (CeO₂): These metal oxides are effective catalysts for the high-temperature cyclization of dicarboxylic acids. The reaction proceeds by heating the dicarboxylic acid with the catalyst to high temperatures, leading to the formation of the cyclic ketone and carbon dioxide. While this method has been historically significant for the synthesis of macrocyclic ketones like cyclopentadecanone (B167302) (the saturated analog of muscone), it requires harsh reaction conditions.[4][5]

Thorpe-Ziegler Reaction

An alternative to the Dieckmann condensation is the Thorpe-Ziegler reaction, which involves the intramolecular cyclization of a dinitrile to form an enaminonitrile, which can then be hydrolyzed to the corresponding cyclic ketone.[6] This method requires the conversion of the dicarboxylic acid or its ester to the corresponding dinitrile. The cyclization is typically effected by strong bases under high-dilution conditions.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of synthetic procedures. The following are representative experimental protocols for related cyclization reactions.

Protocol 1: Dieckmann Condensation using Sodium Hydride

This protocol describes a general procedure for the Dieckmann condensation of a diester using sodium hydride.[11]

Materials:

  • Diester (e.g., this compound) (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil) (10.0 eq)

  • Dry Toluene

  • Dry Methanol (B129727)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of the diester in dry toluene under an argon atmosphere, add the sodium hydride.

  • Carefully add dry methanol to the mixture.

  • Stir the resulting mixture at room temperature for 30 minutes and then heat to reflux for 20 hours.

  • Cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the mixture with DCM.

  • Wash the combined organic extracts with brine and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure and purify the residue by flash column chromatography.

Protocol 2: Ruzicka Large-Ring Synthesis (General Principle)

This protocol outlines the general principle of the Ruzicka synthesis.[4][5]

Materials:

  • Dicarboxylic acid (e.g., pentadecanedioic acid)

  • Thorium dioxide (ThO₂) or Cerium(IV) oxide (CeO₂) catalyst

Procedure:

  • The dicarboxylic acid is intimately mixed with the metal oxide catalyst.

  • The mixture is heated to a high temperature (typically >300 °C) under vacuum.

  • The cyclic ketone product is formed and distills from the reaction mixture.

  • The collected distillate is then purified.

Signaling Pathways and Experimental Workflows

The selection of a catalytic method for the cyclization of this compound is a critical decision in the synthesis of macrocyclic ketones. The following diagram illustrates the logical workflow for comparing these catalytic approaches.

G Catalyst Selection Workflow for this compound Cyclization cluster_0 Precursor cluster_1 Catalytic Methods cluster_2 Key Parameters for Comparison cluster_3 Outcome Dimethyl_Pentadecanedioate This compound Dieckmann Dieckmann Condensation (Base-Catalyzed) Dimethyl_Pentadecanedioate->Dieckmann Ruzicka Ruzicka Synthesis (High-Temp. Catalysis) Dimethyl_Pentadecanedioate->Ruzicka from diacid Thorpe_Ziegler Thorpe-Ziegler Cyclization (via Dinitrile) Dimethyl_Pentadecanedioate->Thorpe_Ziegler from dinitrile Yield Yield Dieckmann->Yield Conditions Reaction Conditions (Temp., Time, Dilution) Dieckmann->Conditions Substrate_Scope Substrate Scope & Functional Group Tolerance Dieckmann->Substrate_Scope Scalability Scalability & Cost Dieckmann->Scalability Cyclic_Keto_Ester Cyclic β-Keto Ester Dieckmann->Cyclic_Keto_Ester Ruzicka->Yield Ruzicka->Conditions Ruzicka->Substrate_Scope Ruzicka->Scalability Cyclic_Ketone Cyclic Ketone (e.g., Cyclopentadecanone) Ruzicka->Cyclic_Ketone Thorpe_Ziegler->Yield Thorpe_Ziegler->Conditions Thorpe_Ziegler->Substrate_Scope Thorpe_Ziegler->Scalability Thorpe_Ziegler->Cyclic_Ketone Cyclic_Keto_Ester->Cyclic_Ketone Hydrolysis & Decarboxylation

Caption: A workflow diagram comparing catalytic methods for this compound cyclization.

Conclusion

The choice of catalyst for the cyclization of this compound is a trade-off between reaction conditions, yield, and substrate preparation. For laboratory-scale synthesis, the Dieckmann condensation using modern base systems like activated sodium hydride in DMSO offers a high-yielding route under relatively mild conditions. For industrial-scale production, the classical Ruzicka synthesis, despite its harsh conditions, provides a direct route from the dicarboxylic acid. The Thorpe-Ziegler reaction presents a viable alternative, particularly if the corresponding dinitrile is readily accessible. The selection of the optimal method will depend on the specific requirements of the synthesis, including scale, cost, and available equipment. Further research into more modern, efficient, and environmentally benign catalytic systems for macrocyclization continues to be an active area of investigation.

References

A Comparative Analysis of Dimethyl Pentadecanedioate and Other Long-Chain Diesters in Macrocyclic Musk Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of Dimethyl Pentadecanedioate and other long-chain diesters as precursors in the synthesis of macrocyclic musks. Macrocyclic musks are highly valued in the fragrance industry for their unique and persistent scent profiles. This document details the synthetic routes, comparative yields, and sensory profiles of musks derived from various long-chain diesters, offering valuable insights for researchers in organic synthesis and fragrance chemistry.

I. Overview of Synthetic Methodologies

The primary methods for synthesizing macrocyclic musks from long-chain diesters are the Acyloin condensation and the Ruzicka large-ring synthesis. An alternative approach for synthesizing macrocyclic ketones involves the Thorpe-Ziegler cyclization of dinitriles.

  • Acyloin Condensation: This is a reductive coupling of two carboxylic esters in the presence of metallic sodium to form an α-hydroxy ketone, known as an acyloin. For long-chain diesters, this intramolecular reaction is a powerful method for forming large rings. The resulting acyloin is then reduced to the corresponding macrocyclic ketone.[1][2][3]

  • Ruzicka Large-Ring Synthesis: This method involves the thermal decomposition of salts (often thorium or cerium) of dicarboxylic acids to yield macrocyclic ketones. While historically significant, this method has often been supplanted by higher-yield techniques like the acyloin condensation.[4][5][6][7]

  • Thorpe-Ziegler Cyclization: This is an intramolecular cyclization of a dinitrile in the presence of a strong base to form an enamino-nitrile, which is then hydrolyzed to a cyclic α-cyano ketone and subsequently ketalized, hydrolyzed, and decarboxylated to yield the final macrocyclic ketone.

II. Comparative Synthesis Data

The following table summarizes the available data on the synthesis of macrocyclic musks from this compound and other long-chain diesters. It is important to note that a direct comparison of yields under identical conditions is often unavailable in the literature, and different synthetic routes can significantly impact the outcome.

PrecursorTarget MuskSynthetic MethodCatalyst/ReagentSolventYield (%)Reference
This compound Exaltone (Cyclopentadecanone)Acyloin Condensation (of the acyloin precursor)SodiumXylene80%[8]
Dimethyl Brassylate Ethylene (B1197577) BrassylateOligoester DepolymerizationIron(III) complex-92%[7]
Dimethyl Brassylate Ethylene BrassylateDepolymerization of Poly(ethylene brassylate)Mixed metal catalyst-73.2%[9]
Brassylic Acid + Ethylene Glycol Ethylene BrassylateEsterification and DepolymerizationTin and Magnesium Chloride-72%[10]

Note: The yield for this compound refers to the acyloin intermediate (2-hydroxycyclopentadecanone). The subsequent reduction to Exaltone is typically high-yielding.

III. Experimental Protocols

A. Acyloin Condensation of Dimethyl 1,15-Pentadecanedioate (Precursor to Exaltone)

This protocol is adapted from the literature for the synthesis of 2-hydroxycyclopentadecanone, the acyloin precursor to Exaltone.[8]

Materials:

  • Dimethyl 1,15-pentadecanedioate

  • Pulverized Sodium

  • Dry Xylene

  • Ethanol (B145695)

  • Nitrogen gas atmosphere

Procedure:

  • To a suspension of pulverized sodium (500 mg) in refluxing dry xylene (6 ml) under a nitrogen atmosphere, a solution of dimethyl 1,15-pentadecanedioate (1.5 g, 5.0 mmol) in refluxing dry xylene (20 ml) is added dropwise over a period of 2 hours.

  • The reaction mixture is stirred for an additional 30 minutes after the addition is complete.

  • The mixture is then cooled to room temperature.

  • Under a current of nitrogen, 60 ml of ethanol is carefully added to quench the unreacted sodium.

  • The xylene layer is separated and washed with water until free from alkali.

  • The organic layer is dried over anhydrous sodium sulfate.

  • The solvent is evaporated under reduced pressure to yield the crude acyloin (2-hydroxycyclopentadecanone).

  • Yield: 960 mg (80%).

  • Purification: The crude product can be purified by vacuum distillation.

  • Subsequent Reduction: The resulting acyloin is then subjected to a Clemmensen or Wolff-Kishner reduction to yield Exaltone (cyclopentadecanone).

B. Thorpe-Ziegler Cyclization of Long-Chain Dinitriles (General Procedure)

This is a general procedure as a specific detailed protocol for a long-chain musk precursor was not found in the searched literature.

Materials:

  • Long-chain α,ω-dinitrile (e.g., Pentadecanedinitrile)

  • Strong base (e.g., Sodium ethoxide, Sodium amide, Lithium diisopropylamide)

  • Aprotic solvent (e.g., Toluene, Diethyl ether)

  • Acid for hydrolysis (e.g., Hydrochloric acid)

Procedure:

  • The long-chain dinitrile is dissolved in an anhydrous aprotic solvent under an inert atmosphere.

  • A strong base is added portion-wise or as a solution to initiate the intramolecular cyclization. The reaction is typically carried out at elevated temperatures.

  • The reaction progress is monitored by techniques such as TLC or GC.

  • Upon completion, the reaction is quenched, and the intermediate enamino-nitrile is hydrolyzed with an aqueous acid solution.

  • Further heating in the presence of acid leads to decarboxylation, yielding the macrocyclic ketone.

  • The product is extracted with an organic solvent, washed, dried, and purified by distillation or chromatography.

IV. Sensory Profile Comparison

The olfactory characteristics of macrocyclic musks are of primary importance. The following table provides a comparison of the sensory profiles of musks derived from the discussed diesters. The data is a combination of qualitative descriptions and available quantitative metrics.

Musk CompoundOdor DescriptionOdor ThresholdRelative Odor ImpactOdor Life on Strip (hrs)References
Exaltone Powerful, musky, sweet, animalic, powdery, natural.[6][11][12]-100320[9]
Ethylene Brassylate Soft, clean, sweet, musky, warm, velvety, slightly powdery, with hints of floral-ambrette and vanillic undertones.[4][7]Low40280[4][7]
Ambrettolide Rich, delicate, animalic musk, natural, ambrette-seed, sweet, floral-musky.[13]-30450[13]
Exaltenone Elegant, creamy, musky.[5]0.8 ng/L air--[5]

V. Visualizations

Signaling Pathway of Musk Odor Perception

The perception of macrocyclic musks is primarily mediated by the human olfactory receptor OR5AN1. Upon binding of a musk molecule, the receptor activates a G-protein signaling cascade, leading to the generation of an action potential in the olfactory neuron.

Musk_Signaling_Pathway Musk Musk Molecule OR5AN1 OR5AN1 Receptor Musk->OR5AN1 Binds to G_olf G-protein (Gαolf) OR5AN1->G_olf Activates AC Adenylyl Cyclase III G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP CNG Cyclic Nucleotide- Gated Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Allows Depolarization Membrane Depolarization Ca_Na->Depolarization Causes Signal Signal to Brain Depolarization->Signal Generates

Caption: Musk odor perception signaling cascade via the OR5AN1 receptor.

Experimental Workflow: Acyloin Condensation for Macrocyclic Musk Synthesis

The following diagram illustrates the general workflow for the synthesis of a macrocyclic musk via acyloin condensation of a long-chain diester.

Acyloin_Workflow start Start: Long-Chain Diester (e.g., this compound) acyloin_step Acyloin Condensation (Na, refluxing xylene) start->acyloin_step quench Quenching (Ethanol) acyloin_step->quench workup Aqueous Workup & Extraction quench->workup purify_acyloin Purification (Vacuum Distillation) workup->purify_acyloin acyloin_product Acyloin Intermediate (α-hydroxyketone) purify_acyloin->acyloin_product reduction Reduction (e.g., Clemmensen) acyloin_product->reduction purify_musk Final Purification (Distillation/Chromatography) reduction->purify_musk final_product End: Macrocyclic Musk (e.g., Exaltone) purify_musk->final_product

Caption: General workflow for macrocyclic musk synthesis via acyloin condensation.

References

A Comparative Guide to the Quantitative Analysis of Dimethyl Pentadecanedioate Utilizing an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise quantification of Dimethyl Pentadecanedioate, the selection of an appropriate analytical methodology is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with an internal standard—the gold standard for this application—against alternative techniques such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR). The comparative analysis is supported by experimental protocols and quantitative performance data to facilitate an informed decision-making process.

Principle of Internal Standardization

In quantitative analysis, an internal standard (IS) is a compound with similar chemical and physical properties to the analyte, which is added in a constant, known amount to all samples, calibration standards, and quality controls. The ratio of the analyte signal to the internal standard signal is then used for quantification. This approach effectively corrects for variations in sample preparation, injection volume, and instrument response, leading to significantly improved accuracy and precision.[1][2] For this compound, a long-chain dicarboxylic acid dimethyl ester, an ideal internal standard would be a stable isotope-labeled version (e.g., this compound-d4) or a structurally similar compound not present in the sample, such as Dimethyl Heptadecanedioate or Dimethyl Nonadecanedioate.

Comparative Analysis of Quantitative Methods

The primary method for the quantitative analysis of this compound is GC-MS, owing to its high sensitivity, selectivity, and resolving power for volatile and semi-volatile compounds. However, HPLC and qNMR present viable alternatives, each with distinct advantages and limitations. The following table summarizes the key performance metrics for each technique.

Parameter GC-MS with Internal Standard HPLC with UV/Vis Detection Quantitative NMR (qNMR)
Linearity (R²) > 0.995> 0.99> 0.999
Precision (%RSD) < 5%< 10%< 2%
Accuracy (Recovery %) 95-105%90-110%98-102%
Limit of Quantification (LOQ) Low ng/mLHigh ng/mL to low µg/mLµg/mL to mg/mL
Sample Throughput ModerateHighLow
Primary Advantage High sensitivity and selectivityBroad applicability, high throughputAbsolute quantification without a specific reference standard
Primary Disadvantage Requires derivatization for non-volatile precursorsLower sensitivity for compounds without a strong chromophoreLower sensitivity

Experimental Protocols

Quantitative Analysis by GC-MS with Internal Standard

This protocol describes the quantitative analysis of this compound in a sample matrix using Dimethyl Heptadecanedioate as an internal standard.

a. Sample Preparation:

  • To 1 mL of the sample, add 100 µL of a 10 µg/mL solution of Dimethyl Heptadecanedioate in hexane (B92381).

  • Perform a liquid-liquid extraction with 2 mL of hexane. Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Carefully transfer the upper hexane layer to a clean vial.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of hexane for GC-MS analysis.

b. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • This compound: Monitor ions m/z 149, 185, 269.

    • Dimethyl Heptadecanedioate (IS): Monitor ions m/z 149, 213, 297.

c. Calibration:

Prepare calibration standards of this compound (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL) in the same matrix as the samples, each containing the internal standard at a constant concentration (10 µg/mL). Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte to construct the calibration curve.

Alternative Method 1: HPLC with UV/Vis Detection

Since this compound lacks a strong chromophore, direct UV detection is challenging. Therefore, derivatization of the parent pentadecanedioic acid is necessary before analysis.

a. Derivatization and Sample Preparation:

  • Hydrolyze the this compound sample to pentadecanedioic acid.

  • To the dried sample containing pentadecanedioic acid, add a derivatizing agent such as p-bromophenacyl bromide to introduce a UV-active group.

  • After the reaction is complete, quench the reaction and prepare the sample for HPLC analysis.

b. HPLC Parameters:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution with acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV/Vis detector at the wavelength of maximum absorbance for the chosen derivative.

Alternative Method 2: Quantitative NMR (qNMR)

qNMR allows for the direct quantification of an analyte against a certified internal standard without the need for a calibration curve.

a. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Accurately weigh and add a known amount of a certified internal standard (e.g., maleic acid) to the sample.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d).

b. NMR Parameters:

  • NMR Spectrometer: Bruker 400 MHz spectrometer or equivalent.

  • Pulse Program: A standard single-pulse experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

  • Data Processing: Integrate the characteristic signals of this compound and the internal standard. The concentration of the analyte is calculated based on the ratio of the integrals, the number of protons contributing to each signal, and the known concentration of the internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Add_IS Add known amount of Internal Standard (Dimethyl Heptadecanedioate) Sample->Add_IS Extraction Liquid-Liquid Extraction (Hexane) Add_IS->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration Injection Inject into GC-MS Concentration->Injection Separation Chromatographic Separation (HP-5ms column) Injection->Separation Detection Mass Spectrometric Detection (SIM Mode) Separation->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Calibration Quantify using Calibration Curve Ratio->Calibration

Caption: Experimental workflow for the quantitative analysis of this compound by GC-MS with an internal standard.

internal_standard_principle cluster_without_is Without Internal Standard cluster_with_is With Internal Standard A1 Sample 1 (10% loss) R1 Lower Signal A1->R1 Inaccurate Result A2 Sample 2 (20% loss) R2 Even Lower Signal A2->R2 Inaccurate Result B1 Sample 1 + IS (10% loss of both) Ratio1 Signal Ratio (Analyte/IS) = Constant B1->Ratio1 Accurate Result B2 Sample 2 + IS (20% loss of both) Ratio2 Signal Ratio (Analyte/IS) = Constant B2->Ratio2 Accurate Result Conclusion Internal Standard compensates for sample loss, leading to accurate and precise quantification. Ratio1->Conclusion Ratio2->Conclusion

Caption: The principle of internal standard calibration for improved accuracy in quantitative analysis.

References

Validation of an HPLC method for the analysis of Dimethyl Pentadecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of Dimethyl Pentadecanedioate, a long-chain dicarboxylic acid dimethyl ester, is crucial in various research and development sectors, including the synthesis of polymers, fragrances, and specialty lubricants. While High-Performance Liquid Chromatography (HPLC) offers a robust method for its analysis, a comprehensive evaluation of its performance against alternative techniques is essential for selecting the optimal analytical strategy. This guide provides an objective comparison of HPLC with Gas Chromatography (GC), supported by experimental data from closely related long-chain fatty acid methyl esters (FAMEs) and dicarboxylic acid dimethyl esters (DDMEs), for which more extensive literature is available.

Quantitative Performance Comparison

The validation of an analytical method is paramount to ensure reliable and reproducible results. Key performance indicators for both HPLC and GC methods, derived from studies on analogous compounds, are summarized below. Due to the absence of specific literature for this compound, the data presented here is based on the analysis of other FAMEs and DDMEs, which are expected to exhibit similar chromatographic behavior.

Table 1: Comparison of HPLC and GC Method Validation Parameters for the Analysis of Long-Chain Ester Compounds

ParameterHPLC-UVGC-FIDKey Considerations
Linearity (r²) > 0.99[1][2]> 0.99Both techniques demonstrate excellent linearity over a defined concentration range.
Precision (RSD%) < 3%[1][2]≤ 5.88%[3]HPLC often shows slightly better precision for the analysis of FAMEs.
Accuracy (Recovery %) 81.7 - 110.9%[4]≥ 82.31%[3]Comparable recovery rates are achievable with optimized extraction and sample preparation procedures.
Limit of Detection (LOD) 0.0001% mass (for methyl linolenate)[4]Not explicitly found for comparable unitsHPLC with UV detection can achieve very low detection limits for unsaturated FAMEs.
Limit of Quantitation (LOQ) 0.0004% mass (for methyl linolenate)[4]Not explicitly found for comparable unitsThe LOQ for HPLC is suitable for trace-level analysis.
Isomer Separation Superior for cis/trans and positional isomers[3]Can be challenging for cis/trans and positional isomers[3]HPLC provides a significant advantage for detailed isomer profiling.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for HPLC and GC analysis, adapted from established methods for FAMEs and DDMEs.

HPLC Method Protocol (Adapted from FAME analysis)

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with acetonitrile (B52724).[1][2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.[1]

  • Detection: UV at 205 nm.[2]

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile and perform serial dilutions to create calibration standards.

  • Sample Preparation: Dissolve the sample containing this compound in acetonitrile to a suitable concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

GC-FID Method Protocol (Reference Method)

  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column: Polar stationary phase capillary column (e.g., cyanopropyl phase).[5]

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.[3]

  • Oven Temperature Program: Start at a suitable initial temperature, then ramp to a final temperature to ensure the elution of this compound.

  • Injection Volume: 1 µL.

  • Standard and Sample Preparation: Similar to the HPLC method, but using a volatile solvent suitable for GC, such as hexane (B92381) or dichloromethane.

Method Selection Workflow

The choice between HPLC and GC for the analysis of this compound depends on several factors, including the sample matrix, the need for isomer separation, and the available instrumentation. The following workflow can guide the decision-making process.

A Define Analytical Goal (e.g., Purity, Quantification, Isomer Analysis) B Sample Characteristics (e.g., Volatility, Thermal Stability, Matrix Complexity) A->B C Is Isomer Separation Critical? B->C D HPLC is Preferred Method C->D Yes F Is the Analyte Thermally Labile? C->F No E GC is a Suitable Alternative F->E No G Consider Derivatization for GC or use HPLC F->G Yes

Workflow for selecting an analytical method.

HPLC Method Validation Workflow

Once an HPLC method is chosen, it must be validated to ensure it is fit for its intended purpose. The following diagram outlines the key steps in the validation process according to ICH guidelines.

A Method Development & Optimization B Validation Protocol Definition A->B C Specificity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate Precision) B->F G Detection Limit (LOD) B->G H Quantitation Limit (LOQ) B->H I Robustness B->I J System Suitability B->J K Validation Report C->K D->K E->K F->K G->K H->K I->K J->K

Workflow for HPLC method validation.

Conclusion

Both HPLC and GC are powerful techniques for the analysis of this compound. The choice between them should be guided by the specific analytical requirements. HPLC, particularly with UV detection, offers excellent sensitivity and is superior for isomer separation.[1][3] GC-FID is a robust and reliable alternative, especially for routine analysis where isomer separation is not a primary concern. For comprehensive analysis, the use of both techniques can provide a high level of confidence in the analytical data. The provided protocols and workflows offer a solid foundation for developing and validating a suitable analytical method for this compound.

References

A Comparative Guide to the Cross-Validation of Analytical Results for Dimethyl Pentadecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of four common analytical techniques for the characterization and quantification of Dimethyl Pentadecanedioate: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared Spectroscopy (FTIR). The objective is to offer a framework for the cross-validation of analytical results to ensure data integrity, accuracy, and reliability in research and development settings.

The principle of cross-validation involves comparing data from different analytical methods to determine if the results are comparable and reliable.[1][2] This is a critical step in method development and validation, particularly in regulated environments.[3]

Workflow for Cross-Validation of Analytical Techniques

The following diagram illustrates a typical workflow for the cross-validation of analytical results for this compound obtained from GC-MS, HPLC, NMR, and FTIR.

CrossValidationWorkflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Acquisition & Initial Analysis cluster_3 Cross-Validation cluster_4 Outcome Sample This compound Sample GCMS GC-MS Analysis Sample->GCMS HPLC HPLC Analysis Sample->HPLC NMR NMR Spectroscopy Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR GCMS_Data Mass Spectrum & Retention Time GCMS->GCMS_Data HPLC_Data Chromatogram & Retention Time HPLC->HPLC_Data NMR_Data Chemical Shifts & Integration NMR->NMR_Data FTIR_Data Absorption Bands FTIR->FTIR_Data Comparison Comparative Analysis GCMS_Data->Comparison HPLC_Data->Comparison NMR_Data->Comparison FTIR_Data->Comparison Validated_Results Validated & Consistent Results Comparison->Validated_Results Consistent Discrepancies Investigate Discrepancies Comparison->Discrepancies Inconsistent

Caption: Workflow for cross-validation of this compound analysis.

Quantitative Data Summary

The following tables summarize the expected quantitative and qualitative data from each analytical technique for this compound (Molecular Formula: C₁₇H₃₂O₄, Molecular Weight: 300.43 g/mol ).[4]

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data

ParameterExpected Value/Characteristic
Retention Time (t_R_) Dependent on column, temperature program, and carrier gas flow rate.
Molecular Ion (M⁺) m/z 300.4
Key Fragmentation Ions m/z 269 ([M-OCH₃]⁺), m/z 143 (McLafferty rearrangement), m/z 87, m/z 74.
Purity Assessment Area percentage of the main peak in the total ion chromatogram (TIC).

Table 2: High-Performance Liquid Chromatography (HPLC) Data

ParameterExpected Value/Characteristic
Retention Time (t_R_) Dependent on column, mobile phase composition, and flow rate.
Detection Wavelength (UV) Typically around 210 nm for ester carbonyl groups.
Purity Assessment Area percentage of the main peak in the chromatogram.
Quantification Based on a calibration curve generated from standards of known concentration.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)

ParameterExpected Chemical Shift (δ) / ppmMultiplicityIntegration
¹H-NMR (Proton)
-OCH₃~3.67Singlet6H
-CH₂-COO-~2.30Triplet4H
-CH₂-CH₂-COO-~1.62Quintet4H
-(CH₂)₇-~1.2-1.4Multiplet14H
¹³C-NMR (Carbon)
C=O~174--
-OCH₃~51--
-CH₂-COO-~34--
Alkyl Chain Carbons~25-30--

Table 4: Fourier-Transform Infrared Spectroscopy (FTIR) Data

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H Stretch Alkyl (CH₂, CH₃)2850 - 2960Strong
C=O Stretch Ester Carbonyl~1740Strong
C-O Stretch Ester Linkage1170 - 1250Strong
CH₂ Bending Alkyl~1465Medium

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of volatile and semi-volatile compounds like this compound.

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., 5% phenyl methyl siloxane, 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.[5][6]

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230 °C.

    • Data Analysis: Identify the compound by comparing its mass spectrum with a reference library (e.g., NIST). Quantify using the peak area relative to an internal standard.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust technique for the quantification and purity assessment of non-volatile compounds.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution for the calibration curve.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.[7]

    • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v).[7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 20 µL.

  • Data Analysis: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the sample from this curve. Purity is assessed by the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used for quantitative analysis (qNMR).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS, or a certified reference material for qNMR).[8]

  • Data Acquisition:

    • ¹H-NMR: Acquire proton spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C-NMR: Acquire carbon spectra, often using a proton-decoupled pulse sequence.

  • Data Analysis:

    • Structural Confirmation: Assign the observed chemical shifts, multiplicities, and integrations to the corresponding nuclei in the this compound structure.

    • Purity Assessment: Identify any impurity signals in the spectrum. The purity can be calculated by comparing the integral of the analyte signals to those of the impurities.

    • Quantitative NMR (qNMR): Determine the exact concentration by comparing the integral of a specific analyte proton signal to the integral of the internal standard's signal.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

  • Instrumentation: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.[9]

  • Sample Preparation:

    • ATR: Place a small amount of the liquid or solid sample directly on the ATR crystal.

    • Thin Film: Dissolve the sample in a volatile solvent, cast a film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Data Acquisition:

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are usually co-added to improve the signal-to-noise ratio.[9]

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in this compound (e.g., C=O, C-O, C-H). Compare the obtained spectrum with a reference spectrum if available. While primarily qualitative, FTIR can be used for quantitative analysis with proper calibration.

By employing these diverse analytical techniques and comparing the results, researchers can achieve a high degree of confidence in the identity, purity, and concentration of this compound, thereby ensuring the robustness and validity of their experimental data.

References

Comparing the odor profiles of macrocyclic musks derived from different precursors

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the odor profiles of macrocyclic musks derived from different precursors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Macrocyclic musks, a class of compounds characterized by a large ring structure, are indispensable in the fragrance industry for their unique ability to impart sensuality, warmth, and substantivity to a wide array of consumer products. Unlike their nitro- and polycyclic counterparts, many macrocyclic musks are favored for their biodegradability and safety profiles. The subtle yet profound differences in their odor profiles are intrinsically linked to their molecular structure, which is a direct result of the precursors and synthetic pathways employed in their creation. This guide provides a comparative analysis of the odor profiles of prominent macrocyclic musks, offering a valuable resource for professionals engaged in fragrance research and development.

Comparative Odor Profiles

The olfactory characteristics of macrocyclic musks are diverse, ranging from intensely animalic to sweet and powdery. The following table summarizes the odor profiles of four key macrocyclic musks, providing both qualitative descriptions and quantitative data where available.

Macrocyclic Musk Chemical Structure Precursor(s) (Example) Odor Profile Description Odor Threshold
l-Muscone Ketone(+)-CitronellalA very soft, sweet, musky odor with a warm animalic tonality, reminiscent of natural Tonkin musk.61 ppb (in water)
Civetone KetonePalm oil derivativesAt high concentrations, it is intensely fecal and animalic. Upon extreme dilution, it becomes pleasant, warm, musky, and sweet.Becomes pleasant at extreme dilutions.
Exaltolide® Lactone15-Hydroxypentadecanoic acidDescribed as a fine and elegant musk with animalic and powdery notes. It adds depth and roundness to fragrance creations and has a sensual effect on the skin.Data not publicly available.
Ambrettolide LactoneAleuritic acidAn intensely powerful and substantive musk odor with depth and richness. It also imparts floralcy and a red fruit sweetness.Data not publicly available.

Experimental Protocols

The characterization of odor profiles is a meticulous process that combines instrumental analysis with human sensory perception. The two primary methods employed are Gas Chromatography-Olfactometry (GC-O) and Sensory Panel Analysis.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that couples the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of individual odor-active compounds in a complex mixture.

Methodology:

  • Sample Preparation: The macrocyclic musk sample is diluted in an appropriate solvent (e.g., ethanol) to a concentration suitable for injection.

  • GC Separation: The diluted sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5 or HP-5ms). The oven temperature is programmed to ramp up, separating the compounds based on their boiling points and polarity.

  • Effluent Splitting: At the end of the column, the effluent is split into two paths. One path leads to a standard GC detector (e.g., Flame Ionization Detector or Mass Spectrometer) for chemical identification and quantification. The other path is directed to a sniffing port.

  • Olfactory Detection: A trained analyst sniffs the effluent from the sniffing port and records the time, duration, intensity, and description of each odor detected.

  • Data Analysis: The data from the chemical detector and the olfactory analysis are correlated to create an "aromagram," which provides a detailed picture of the odor-active compounds in the sample.

GC_O_Workflow cluster_GC Gas Chromatograph cluster_Detection Detection cluster_Data Data Analysis Injector Injector Column GC Column Injector->Column Sample Injection Splitter Effluent Splitter Column->Splitter Separation MS_Detector Mass Spectrometer Splitter->MS_Detector Chemical Analysis Sniffing_Port Sniffing Port Splitter->Sniffing_Port Olfactory Analysis Data_Integration Data Integration MS_Detector->Data_Integration Chromatogram Sniffing_Port->Data_Integration Aromagram Odor_Profile Odor Profile Data_Integration->Odor_Profile Correlation

Sensory Panel Analysis

Sensory panel analysis involves a group of trained individuals who evaluate and describe the odor of a substance according to a standardized procedure. This method provides a holistic and consumer-relevant assessment of the fragrance.

Methodology:

  • Panelist Selection and Training: Panelists are screened for their olfactory acuity and ability to describe odors. They undergo extensive training to recognize and rate the intensity of various reference odorants and to use a standardized vocabulary to describe fragrance characteristics.

  • Sample Preparation and Presentation: The macrocyclic musk samples are diluted to a standardized concentration in a neutral solvent and presented to the panelists on smelling strips or in sniff bottles. The samples are coded to prevent bias.

  • Evaluation Environment: The evaluation is conducted in a controlled environment with neutral air, constant temperature, and humidity to minimize distractions and ensure consistent results.

  • Odor Profile Evaluation: Panelists individually assess the odor of each sample and rate the intensity of various predefined attributes (e.g., musky, powdery, sweet, animalic, fruity) on a numerical scale. They may also provide free-form descriptions of the odor.

  • Data Analysis: The data from all panelists are collected and statistically analyzed to generate a comprehensive odor profile for each musk, often visualized as a spider or radar plot.

Precursor to Musk: A Logical Relationship

The final odor profile of a macrocyclic musk is fundamentally determined by its molecular structure, which is a direct consequence of the starting materials, or precursors, used in its synthesis. The following diagrams illustrate the logical relationship between common precursors and the resulting macrocyclic musks.

Precursor_to_Musk cluster_Ketones Macrocyclic Ketones cluster_Lactones Macrocyclic Lactones Muscone Muscone Civetone Civetone Exaltolide Exaltolide Ambrettolide Ambrettolide Precursor1 (+)-Citronellal Precursor1->Muscone Synthesis Precursor2 Palm Oil Derivatives Precursor2->Civetone Synthesis Precursor3 15-Hydroxypentadecanoic Acid Precursor3->Exaltolide Synthesis Precursor4 Aleuritic Acid Precursor4->Ambrettolide Synthesis

Benchmarking the synthesis of exaltone from Dimethyl Pentadecanedioate against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of fragrance chemistry, materials science, and drug development, the efficient synthesis of macrocyclic ketones like Exaltone (cyclopentadecanone) is a significant objective. This guide provides a comparative analysis of the synthesis of Exaltone from Dimethyl Pentadecanedioate against other established methods, offering a clear overview of yields, experimental conditions, and procedural workflows to inform methodological selection.

Performance Comparison of Synthetic Routes

The choice of a synthetic pathway to Exaltone is often a balance between yield, scalability, availability of starting materials, and the complexity of the procedure. The following table summarizes key quantitative data for the primary synthetic routes discussed in this guide.

Synthetic Route Starting Material Key Intermediates/Reactions Overall Yield (%) Key Advantages Key Disadvantages
Acyloin Condensation/Clemmensen Reduction This compoundCyclopentadecan-1-ol-2-one (Acyloin)~60-70%Good yields for large rings, well-established classical methods.Requires metallic sodium, strongly acidic conditions for reduction.
Ruzicka Cyclization Pentadecanedioic AcidThorium, Cerium, or Yttrium saltsLow (often <10% for large rings)Direct conversion from dicarboxylic acid.Very low yields for macrocycles, requires high temperatures.
From Cyclododecanone CyclododecanoneBicyclo[9.4.1]hexadecan-16-one20-30%Utilizes a readily available starting material.Multi-step synthesis with a low-yielding photolysis step.[1]

Detailed Experimental Protocols

Synthesis from this compound via Acyloin Condensation and Clemmensen Reduction

This classical two-step approach is a widely recognized method for the synthesis of macrocyclic ketones.

Step 1: Acyloin Condensation of this compound

The intramolecular acyloin condensation of long-chain dicarboxylic esters is an effective method for forming large rings. The use of trimethylsilyl (B98337) chloride (Rühlmann's modification) is crucial for trapping the enediolate intermediate and preventing side reactions, leading to significantly improved yields, often exceeding 70% for macrocycles.[2]

  • Materials: this compound, sodium metal, chlorotrimethylsilane (B32843) (distilled), anhydrous toluene (B28343).

  • Procedure: A solution of this compound and chlorotrimethylsilane in anhydrous toluene is added dropwise to a suspension of sodium metal in refluxing toluene under an inert atmosphere. The reaction mixture is refluxed for several hours. After cooling, the excess sodium is quenched, and the silylated intermediate is hydrolyzed with dilute acid to yield cyclopentadecan-1-ol-2-one (the acyloin).

Step 2: Clemmensen Reduction of Cyclopentadecan-1-ol-2-one

The Clemmensen reduction is a standard method for the deoxygenation of ketones to the corresponding alkanes using amalgamated zinc and concentrated hydrochloric acid.

  • Materials: Cyclopentadecan-1-ol-2-one, amalgamated zinc, concentrated hydrochloric acid, toluene.

  • Procedure: The acyloin is refluxed with amalgamated zinc in a mixture of concentrated hydrochloric acid and an organic solvent like toluene. The reaction is typically carried out for an extended period, with periodic additions of fresh acid to maintain a high concentration. After the reaction is complete, the organic layer is separated, washed, dried, and the solvent is removed to yield Exaltone.

Ruzicka Cyclization of Pentadecanedioic Acid

This method involves the high-temperature pyrolysis of the thorium, cerium, or yttrium salts of a dicarboxylic acid. While historically significant as the first direct route to large-ring ketones, it generally suffers from low yields for macrocycles.

  • Materials: Pentadecanedioic acid, thorium oxide (or other suitable metal salt), copper powder.

  • Procedure: Pentadecanedioic acid is mixed with a catalytic amount of a metal salt, such as thorium oxide, and copper powder to aid in heat transfer. The mixture is heated to high temperatures (typically >300 °C) under a vacuum. The cyclic ketone, Exaltone, is formed through intramolecular ketonic decarboxylation and distills from the reaction mixture. The crude product is then collected and purified.

Synthesis from Cyclododecanone

This multi-step synthesis utilizes a more readily available cyclic ketone as the starting material.

  • Procedure Overview: The synthesis begins with the ethoxycarbonylation of cyclododecanone, followed by condensation with 1,4-dibromobutane, saponification, and decarboxylation to form bicyclo[9.4.1]hexadecan-16-one.[1] The key final step is the photolysis of this bicyclic ketone, which yields a ketene (B1206846) intermediate. This intermediate can be trapped with methanol (B129727) and further converted or directly oxidized to Exaltone. The reported yields for this final photolytic conversion are in the range of 20-30%.[1]

Synthetic Pathway Visualizations

The following diagrams illustrate the logical flow of the discussed synthetic routes to Exaltone.

G Synthesis of Exaltone from this compound A This compound B Cyclopentadecan-1-ol-2-one (Acyloin) A->B Acyloin Condensation (Na, TMSCl, Toluene) C Exaltone B->C Clemmensen Reduction (Zn(Hg), HCl) G Alternative Synthetic Routes to Exaltone cluster_0 Ruzicka Cyclization cluster_1 From Cyclododecanone A Pentadecanedioic Acid B Exaltone A->B High-Temperature Pyrolysis (Thorium Salt) C Cyclododecanone D Bicyclo[9.4.1]hexadecan-16-one C->D Multi-step E Exaltone D->E Photolysis

References

A Comparative Purity Assessment of Commercially Available Dimethyl Pentadecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. Impurities in starting materials like Dimethyl Pentadecanedioate, a long-chain aliphatic diester, can lead to ambiguous experimental results, unwanted side reactions, and challenges in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comparative overview of the stated purity of commercially available this compound from various suppliers and details the key analytical methods for its purity assessment.

Commercial Availability and Stated Purity

This compound is available from several chemical suppliers, with purity levels typically ranging from 95% to over 98%. The table below summarizes the stated purity from a selection of commercial sources. It is important to note that these values are as stated by the supplier and independent verification is recommended for critical applications.

SupplierStated Purity
American Custom Chemicals Corp.95.00%
Ambeed98+%
ChemScene≥98%
MedChemExpress98.95% (by GC)[1]
Leader Biochemical Group99%

Experimental Protocols for Purity Assessment

To independently verify the purity of this compound, several analytical techniques can be employed. The most common and effective methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography (GC)

Gas chromatography is a robust technique for separating and quantifying volatile and semi-volatile compounds, making it highly suitable for the analysis of diesters like this compound.

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is typically used.

  • Column: A capillary column with a non-polar or mid-polar stationary phase is recommended. For example, a DB-5ms (5% phenyl-methylpolysiloxane) column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Sample Preparation: Accurately weigh approximately 20 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to prepare a 2 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 1 minute.

      • Ramp: Increase to 280 °C at a rate of 10 °C/min.

      • Hold: Hold at 280 °C for 10 minutes.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram.

Workflow for GC Purity Assessment

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Solvent s1->s2 s3 Dilute to Working Conc. s2->s3 gc1 Inject Sample s3->gc1 1 µL Injection gc2 Separation on Column gc1->gc2 gc3 FID Detection gc2->gc3 d1 Integrate Peaks gc3->d1 Chromatogram d2 Calculate Area % d1->d2 result result d2->result Purity (%)

Caption: Workflow for this compound purity analysis by Gas Chromatography.

High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for purity determination, particularly for less volatile compounds or when derivatization is not desirable. Reversed-phase HPLC is commonly used for the analysis of long-chain esters.[2][3]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or a universal detector like a Charged Aerosol Detector (CAD) or Refractive Index (RI) detector.[3][4]

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice.

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a solvent compatible with the mobile phase, such as acetonitrile (B52724) or methanol. Dilute as necessary. Filter the sample through a 0.45 µm syringe filter before injection.[5]

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile and water is often effective. For example:

      • Solvent A: Water

      • Solvent B: Acetonitrile

      • Gradient: Start with 70% B, increase to 100% B over 15 minutes, hold for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detector Wavelength: As this compound lacks a strong chromophore, detection at low UV wavelengths (e.g., 205-210 nm) may be possible, but a universal detector is preferable for accurate quantification of all impurities.

    • Injection Volume: 10 µL

  • Data Analysis: Purity is determined by the area percentage of the main peak relative to the total peak area in the chromatogram.

Workflow for HPLC Purity Assessment

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Solvent s1->s2 s3 Filter Sample s2->s3 hplc1 Inject Sample s3->hplc1 10 µL Injection hplc2 Reversed-Phase Separation hplc1->hplc2 hplc3 UV/CAD/RI Detection hplc2->hplc3 d1 Integrate Peaks hplc3->d1 Chromatogram d2 Calculate Area % d1->d2 result result d2->result Purity (%)

Caption: Workflow for this compound purity analysis by HPLC.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

¹H NMR spectroscopy is not only a primary tool for structural elucidation but can also be a powerful method for determining purity without the need for a reference standard of the analyte itself (an internal standard of known purity is used).[6] This technique is highly accurate and provides a direct measure of the molar quantity of the substance.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: Select a stable, non-reactive internal standard with a known purity and a simple ¹H NMR spectrum that does not overlap with the analyte signals. Maleic acid or dimethyl sulfone are suitable choices.

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg).

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃). Ensure complete dissolution.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated (a D1 of 30-60 seconds is often sufficient) and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from this compound (e.g., the singlet from the methyl ester protons at ~3.67 ppm) and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P_std = Purity of the internal standard

Logical Flow for qNMR Purity Calculation

cluster_input Inputs cluster_nmr NMR Data cluster_calc Calculation W_analyte Weight of Analyte calc2 Calculate Weight Ratio (W_std / W_analyte) W_analyte->calc2 W_std Weight of Standard W_std->calc2 P_std Purity of Standard calc3 Combine Ratios & Constants P_std->calc3 I_analyte Integral of Analyte Signal calc1 Calculate Molar Ratio (I_analyte/N_analyte) / (I_std/N_std) I_analyte->calc1 N_analyte Protons in Analyte Signal N_analyte->calc1 I_std Integral of Standard Signal I_std->calc1 N_std Protons in Standard Signal N_std->calc1 calc1->calc3 calc2->calc3 result result calc3->result Final Purity (%)

Caption: Logical flow for calculating purity using quantitative NMR (qNMR).

Conclusion

The purity of this compound from commercial suppliers is generally high, but can vary. For applications where purity is critical, such as in drug development and synthesis, independent verification is strongly recommended. Gas Chromatography, HPLC, and quantitative NMR are all powerful and reliable methods for assessing the purity of this compound. The choice of method will depend on available instrumentation and the specific requirements of the analysis. The protocols provided in this guide offer a solid foundation for researchers to perform their own purity assessments and ensure the quality of their starting materials.

References

Inter-laboratory comparison of Dimethyl Pentadecanedioate analysis

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of methodologies for the quantification of Dimethyl Pentadecanedioate is crucial for ensuring data comparability and reliability across different research and development laboratories. In the absence of a formal inter-laboratory comparison study for this specific analyte, this guide presents a hypothetical proficiency test involving various analytical laboratories. The data and protocols are based on established methods for the analysis of dicarboxylic acid esters and similar molecules, providing a framework for researchers, scientists, and drug development professionals to evaluate and compare potential analytical approaches.

Hypothetical Inter-Laboratory Comparison: Study Design

This guide is structured around a hypothetical inter-laboratory comparison (ILC) involving five laboratories (Lab A, Lab B, Lab C, Lab D, and Lab E). Each laboratory was provided with a set of standardized samples containing this compound at different concentrations in a common matrix (e.g., human plasma). The laboratories were instructed to use their in-house analytical methods, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify the analyte.

The primary objectives of this hypothetical study were:

  • To assess the accuracy and precision of different analytical methods for this compound quantification.

  • To compare the performance of GC-MS and LC-MS/MS techniques for this analysis.

  • To evaluate inter-laboratory variability in the quantification of this compound.

Data Presentation: Quantitative Analysis

The performance of each laboratory was evaluated based on key analytical parameters such as accuracy (reported as percent recovery of the nominal concentration) and precision (reported as the coefficient of variation, %CV). The results are summarized in the tables below.

Table 1: Inter-Laboratory Comparison of this compound Quantification by GC-MS

LaboratorySample IDNominal Conc. (ng/mL)Measured Conc. (ng/mL)Recovery (%)Precision (%CV)
Lab A DMPD-QC-Low54.8597.04.2
DMPD-QC-Mid5051.2102.43.1
DMPD-QC-High200195.697.82.5
Lab B DMPD-QC-Low55.15103.05.5
DMPD-QC-Mid5048.997.84.0
DMPD-QC-High200204.2102.13.2
Lab C DMPD-QC-Low54.6092.06.1
DMPD-QC-Mid5052.5105.04.8
DMPD-QC-High200190.895.43.9

Table 2: Inter-Laboratory Comparison of this compound Quantification by LC-MS/MS

LaboratorySample IDNominal Conc. (ng/mL)Measured Conc. (ng/mL)Recovery (%)Precision (%CV)
Lab D DMPD-QC-Low54.9599.02.8
DMPD-QC-Mid5050.8101.61.9
DMPD-QC-High200201.4100.71.5
Lab E DMPD-QC-Low55.05101.03.5
DMPD-QC-Mid5049.699.22.2
DMPD-QC-High200198.099.01.8

Experimental Protocols

Detailed methodologies for the two primary analytical techniques used in this hypothetical comparison are provided below. These protocols are based on common practices for the analysis of similar compounds.[1][2][3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of plasma sample, add an internal standard (e.g., deuterated this compound).

    • Add 5 mL of a suitable organic solvent (e.g., isohexane or a mixture of isopropanol (B130326) and water).[5]

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for GC-MS analysis.

  • GC-MS Conditions:

    • GC Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add an internal standard.

    • Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[3]

  • LC-MS/MS Conditions:

    • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase:

      • A: 0.1% formic acid in water.

      • B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • Start with 5% B, hold for 0.5 min.

      • Linearly increase to 95% B over 3 minutes.

      • Hold at 95% B for 1 minute.

      • Return to 5% B and re-equilibrate for 1.5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • MS/MS Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

Visualizations

The following diagrams illustrate the experimental workflows for the GC-MS and LC-MS/MS analyses.

GCMS_Workflow Start Start: Plasma Sample Add_IS Add Internal Standard Start->Add_IS LLE Liquid-Liquid Extraction (Isohexane) Add_IS->LLE Vortex Vortex LLE->Vortex Centrifuge Centrifuge Vortex->Centrifuge Evaporate Evaporate (Nitrogen) Centrifuge->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute GCMS_Analysis GC-MS Analysis Reconstitute->GCMS_Analysis End End: Data Acquisition GCMS_Analysis->End LCMSMS_Workflow Start Start: Plasma Sample Add_IS Add Internal Standard Start->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Evaporate Evaporate Centrifuge->Evaporate Reconstitute Reconstitute (Mobile Phase) Evaporate->Reconstitute LCMSMS_Analysis LC-MS/MS Analysis Reconstitute->LCMSMS_Analysis End End: Data Acquisition LCMSMS_Analysis->End

References

Comparative thermal analysis (TGA/DSC) of polymers derived from Dimethyl Pentadecanedioate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the thermal properties of polyesters and polyamides derived from long-chain dicarboxylic acids, providing insights into the expected behavior of polymers synthesized from Dimethyl Pentadecanedioate.

Executive Summary

Polymers derived from long-chain dicarboxylic acids are of significant interest for various applications due to their potential for biodegradability, biocompatibility, and unique physical properties. Understanding their thermal behavior is crucial for processing and determining their application limits. This guide presents a compilation of TGA and DSC data for polyesters and polyamides synthesized from dicarboxylic acids such as sebacic acid (C10), dodecanedioic acid (C12), and octadecanedioic acid (C18). These serve as valuable benchmarks for predicting the thermal characteristics of polymers derived from this compound.

Comparative Thermal Data

The following tables summarize the key thermal properties of various long-chain aliphatic polyesters and polyamides as reported in the literature. These values provide a basis for understanding how the length of the dicarboxylic acid chain influences melting temperature (Tm), glass transition temperature (Tg), and decomposition temperature (Td).

Table 1: Thermal Properties of Long-Chain Aliphatic Polyesters

Dicarboxylic AcidDiolPolymerTg (°C)Tm (°C)Td (5% weight loss, °C)
Sebacic Acid (C10)1,4-ButanediolPoly(butylene sebacate) (PBS)-3460-70~350
Dodecanedioic Acid (C12)1,4-ButanediolPoly(butylene dodecanedioate) (PBD)-2575-85~360
Pentadecanedioic Acid (C17)1,4-ButanediolPoly(butylene pentadecanedioate) (PBPe)Predicted: -15 to -5Predicted: 80-95Predicted: ~365
Octadecanedioic Acid (C18)1,4-ButanediolPoly(butylene octadecanedioate) (PBO)-1090-100~370

Table 2: Thermal Properties of Long-Chain Aliphatic Polyamides

Dicarboxylic AcidDiaminePolymerTg (°C)Tm (°C)Td (10% weight loss, °C)
Sebacic Acid (C10)HexamethylenediaminePolyamide 6,10 (PA 6,10)40-50215-225~430
Dodecanedioic Acid (C12)HexamethylenediaminePolyamide 6,12 (PA 6,12)35-45210-220~435
Pentadecanedioic Acid (C17)HexamethylenediaminePolyamide 6,17 (PA 6,17)Predicted: 30-40Predicted: 200-215Predicted: ~440
Octadecanedioic Acid (C18)EthylenediaminePolyamide 2,1860-70190-200~420[1]

Note: Predicted values for polymers derived from Pentadecanedioic Acid are based on interpolation and extrapolation of trends observed in the available data for other long-chain aliphatic polymers.

Experimental Protocols

The data presented in this guide is typically obtained using the following standardized methods for TGA and DSC analysis. Adherence to these protocols ensures reproducibility and comparability of results.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polymer.

Standard Method: Based on ASTM E1131.[2][3]

Procedure:

  • A small sample of the polymer (typically 5-10 mg) is placed in a TGA sample pan.

  • The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • The weight of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve plots the percentage of weight loss versus temperature.

  • The decomposition temperature (Td) is typically reported as the temperature at which a specific percentage of weight loss (e.g., 5% or 10%) occurs.

Differential Scanning Calorimetry (DSC)

Objective: To measure the temperatures and heat flows associated with transitions in the polymer as a function of time and temperature. This allows for the determination of the glass transition temperature (Tg) and the melting temperature (Tm).

Standard Method: Based on ASTM D3418.[4][5][6][7]

Procedure:

  • A small, encapsulated sample of the polymer (typically 5-10 mg) is placed in a DSC cell, alongside an empty reference pan.

  • The sample and reference are subjected to a controlled temperature program, which usually involves a heating-cooling-heating cycle to erase the thermal history of the material. A typical heating and cooling rate is 10-20 °C/min.[7]

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

  • The DSC thermogram plots the heat flow versus temperature.

  • The glass transition (Tg) is observed as a step change in the baseline, while melting (Tm) and crystallization (Tc) are seen as endothermic and exothermic peaks, respectively.

Workflow and Data Analysis

The logical flow of thermal analysis from sample preparation to data interpretation is crucial for obtaining meaningful results.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Interpretation cluster_comparison Comparative Analysis Prep Polymer Synthesis & Purification Dry Drying to Remove Volatiles Prep->Dry Weigh Precise Weighing Dry->Weigh TGA TGA Analysis (ASTM E1131) Weigh->TGA DSC DSC Analysis (ASTM D3418) Weigh->DSC TGA_Curve TGA Curve (Weight % vs. Temp) TGA->TGA_Curve DSC_Curve DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Curve Td Determine Td (Decomposition Temp) TGA_Curve->Td Tg Determine Tg (Glass Transition Temp) DSC_Curve->Tg Tm Determine Tm (Melting Temp) DSC_Curve->Tm Compare Compare with Analogous Polymers Td->Compare Tg->Compare Tm->Compare Structure Structure-Property Relationship Compare->Structure

Caption: Workflow for comparative thermal analysis of polymers.

Discussion and Conclusion

The thermal properties of aliphatic polyesters and polyamides are significantly influenced by the length of the dicarboxylic acid monomer. Generally, as the length of the aliphatic chain in the dicarboxylic acid increases:

  • Melting Temperature (Tm): For polyesters, the Tm tends to increase with longer dicarboxylic acid chains due to improved chain packing and van der Waals interactions. For polyamides, the trend can be more complex due to the influence of hydrogen bonding, but a general, albeit less pronounced, increase or stabilization is often observed after a certain chain length.

  • Glass Transition Temperature (Tg): The Tg generally decreases with increasing chain length of the dicarboxylic acid. The longer, more flexible aliphatic chains increase the free volume and chain mobility, thus lowering the temperature at which the amorphous regions of the polymer transition from a glassy to a rubbery state.

  • Thermal Stability (Td): The decomposition temperature tends to show a slight increase with longer aliphatic chains, although this effect is often less pronounced than the changes in Tg and Tm.

Based on these trends, polymers derived from this compound (C17) are expected to exhibit thermal properties that are intermediate to those of polymers derived from C12 and C18 dicarboxylic acids. This guide provides a foundational understanding for researchers and professionals in drug development, enabling them to make informed predictions about the thermal behavior of novel polymers based on pentadecanedioic acid. Further experimental validation is, of course, necessary to confirm these extrapolated properties.

References

Validating the Structure of Dimethyl Pentadecanedioate Reaction Products: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the precise three-dimensional structure of a synthesized compound is a critical step in ensuring its purity, identity, and potential for further development. This guide provides a comparative analysis of the use of X-ray crystallography for the structural validation of Dimethyl Pentadecanedioate, a long-chain dicarboxylic acid ester. While a specific crystal structure for this compound is not publicly available, this guide outlines the expected methodology and compares its potential structural features with known crystal structures of similar dicarboxylic acid dimethyl esters.

Synthesis and Structural Elucidation Workflow

The synthesis of this compound from pentadecanedioic acid is a straightforward esterification reaction. The subsequent structural validation by X-ray crystallography provides unequivocal proof of its molecular conformation and packing in the solid state.

Synthesis_and_Validation_Workflow cluster_synthesis Synthesis cluster_validation Structural Validation Pentadecanedioic_Acid Pentadecanedioic Acid Reaction Esterification Reaction Pentadecanedioic_Acid->Reaction Methanol (B129727) Methanol Methanol->Reaction Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction Dimethyl_Pentadecanedioate_Crude Crude Dimethyl Pentadecanedioate Reaction->Dimethyl_Pentadecanedioate_Crude Yields Purification Purification (e.g., Recrystallization) Dimethyl_Pentadecanedioate_Crude->Purification Pure_Product Pure Dimethyl Pentadecanedioate Purification->Pure_Product Single_Crystal_Growth Single Crystal Growth Pure_Product->Single_Crystal_Growth Xray_Diffraction X-ray Diffraction Analysis Single_Crystal_Growth->Xray_Diffraction Suitable Crystal Structure_Solution Structure Solution and Refinement Xray_Diffraction->Structure_Solution Diffraction Data Validated_Structure Validated 3D Structure Structure_Solution->Validated_Structure Final Structure

Caption: Workflow for the synthesis and structural validation of this compound.

Comparative Analysis of Dicarboxylic Acid Dimethyl Ester Crystal Structures

While the crystal structure of this compound has not been reported, analysis of similar structures provides insight into its likely solid-state conformation. For comparison, the crystal structures of the dimer of cyclobutene-1,2-dicarboxylic acid dimethyl ester and 2-aminoterephthalic acid dimethyl ester offer valuable reference points.

FeatureDimer of Cyclobutene-1,2-dicarboxylic acid dimethyl ester2-Aminoterephthalic acid dimethyl esterExpected for this compound
Crystal System Tetragonal[1]MonoclinicLikely Monoclinic or Triclinic
Space Group P4₁2₁2 or P4₃2₁2[1]P2₁/cCommon for organic molecules (e.g., P2₁/c, C2/c)
Key Interactions van der Waals forcesHydrogen bonding (N-H···O=C), π-stacking[2]Primarily van der Waals forces due to the long aliphatic chain
Molecular Conformation syn or anti configuration of the cyclobutene (B1205218) rings[1]Planar aromatic ring with ester groups slightly out of plane[2]Extended, linear conformation of the C15 alkyl chain is probable

This comparison highlights that while the overall crystal packing is influenced by the specific molecular geometry, long-chain aliphatic esters like this compound are expected to pack in a way that maximizes van der Waals interactions, likely resulting in a layered structure with the alkyl chains aligned.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from standard esterification procedures for dicarboxylic acids.[3]

Materials:

  • Pentadecanedioic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (catalyst)

  • Sodium Bicarbonate (saturated solution)

  • Anhydrous Magnesium Sulfate

  • Diethyl ether

  • Hexane

Procedure:

  • In a round-bottom flask, suspend pentadecanedioic acid in an excess of anhydrous methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the cooled suspension.

  • Reflux the mixture with stirring for 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water or hexane/ethyl acetate).

X-ray Crystallographic Analysis

The following is a generalized protocol for single-crystal X-ray diffraction analysis of an organic compound.[4]

1. Single Crystal Growth:

  • Grow single crystals of the purified this compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[5]

  • Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened to find optimal crystallization conditions.

2. Data Collection:

  • Mount a suitable single crystal on a goniometer head.

  • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and potential crystal degradation.

  • Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[5]

  • A series of diffraction images are collected as the crystal is rotated.[5]

3. Structure Solution and Refinement:

  • Process the collected diffraction data to determine the unit cell parameters and space group.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Refine the structural model against the experimental diffraction data using full-matrix least-squares refinement. This process minimizes the difference between the observed and calculated structure factors.

  • Locate and refine the positions of hydrogen atoms, often from the difference Fourier map or by placing them in calculated positions.

  • The final refined structure will provide precise information on bond lengths, bond angles, and torsion angles, confirming the identity and conformation of this compound.

Logical Relationship of Structural Analysis

The process of determining and validating a crystal structure follows a logical progression from experimental data to a refined molecular model.

Xray_Logic Diffraction_Pattern Diffraction Pattern (Intensities and Positions of Spots) Unit_Cell Unit Cell and Space Group Determination Diffraction_Pattern->Unit_Cell Electron_Density_Map Initial Electron Density Map Unit_Cell->Electron_Density_Map Phase Problem Initial_Model Initial Atomic Model Electron_Density_Map->Initial_Model Interpretation Refinement Structure Refinement (Least-Squares Minimization) Initial_Model->Refinement Final_Structure Final Validated Structure (Bond Lengths, Angles, Conformation) Refinement->Final_Structure R-factor indicates goodness of fit

Caption: Logical flow of single-crystal X-ray structure determination.

References

A Comparative Guide to Ensuring Batch-to-Batch Consistency in Dimethyl Pentadecanedioate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The consistency of active pharmaceutical ingredients (APIs) and their intermediates is paramount in drug development and manufacturing. Even minor variations between batches can impact the safety, efficacy, and regulatory compliance of the final product.[1][2][3] This guide provides a comprehensive assessment of the batch-to-batch consistency of Dimethyl Pentadecanedioate synthesis, a long-chain aliphatic diester. We will explore a standard synthesis protocol, compare its performance with alternative diesters, and detail the analytical methodologies crucial for ensuring reproducible quality.

Synthesis of this compound: A Standard Protocol

The synthesis of this compound is typically achieved through the Fischer esterification of pentadecanedioic acid with methanol (B129727), using a strong acid catalyst such as sulfuric acid. This method is widely employed for the production of diesters due to its efficiency and cost-effectiveness.

Experimental Protocol: Fischer Esterification of Pentadecanedioic Acid
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pentadecanedioic acid (1.0 eq.).

  • Reagent Addition: Add an excess of methanol (e.g., 20 eq.) to the flask to serve as both a reactant and a solvent.

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation to yield this compound as a white to off-white solid.[4]

Assessing Batch-to-Batch Consistency: A Comparative Analysis

To illustrate the assessment of batch-to-batch consistency, we present hypothetical but realistic data from three different production lots of this compound synthesized using the protocol described above. This data is compared with two alternative long-chain diesters: Dimethyl Suberate (a shorter-chain diester) and Diethyl Phthalate (an aromatic diester).

Table 1: Comparative Analysis of Three Production Batches of this compound

ParameterBatch ABatch BBatch CAcceptance Criteria
Yield (%) 92.591.893.1> 90%
Purity (GC-MS, %) 99.298.899.5> 98.5%
Melting Point (°C) 54-5653-5555-5753-58°C
Residual Methanol (ppm) 150180145< 200 ppm
Residual Sulfuric Acid (ppm) < 5< 5< 5< 10 ppm

Table 2: Comparison with Alternative Diesters

ParameterThis compound (Batch A)Dimethyl Suberate (Typical)Diethyl Phthalate (Typical)
Synthesis Method Fischer EsterificationFischer EsterificationFischer Esterification
Typical Yield (%) 92.59594
Purity (GC-MS, %) 99.299.599.8
Physical State at RT SolidSolidLiquid
Key Impurities Monomethyl ester, unreacted diacidMonomethyl ester, unreacted diacidMonoethyl ester, phthalic acid
Primary Application Polymer synthesis, lubricantsPlasticizers, polymersPlasticizers, solvents

Key Analytical Methodologies for Quality Control

Rigorous analytical testing is essential to ensure the identity, purity, and consistency of each batch of this compound.[5][6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound. It separates components of a mixture and provides mass spectra for their identification.

Experimental Protocol:

  • Instrument: Agilent 7890B GC with 5977A MSD.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MSD Transfer Line: 280°C.

  • Ionization: Electron Impact (EI) at 70 eV.

  • Scan Range: 40-550 amu.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation of the synthesized molecule and for identifying any structural isomers or impurities.[2]

Experimental Protocol:

  • Instrument: Bruker Avance III 400 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • ¹H NMR: A typical spectrum for this compound would show a singlet for the methyl ester protons around 3.67 ppm, a triplet for the α-methylene protons at approximately 2.30 ppm, and a series of multiplets for the long methylene (B1212753) chain between 1.25 and 1.63 ppm.[4]

  • ¹³C NMR: The spectrum would display a characteristic peak for the carbonyl carbon around 174 ppm and the methoxy (B1213986) carbon at approximately 51 ppm.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and to assess the crystalline purity of the compound. Impurities can lead to a broadening and depression of the melting point.

Experimental Protocol:

  • Instrument: TA Instruments Q2000 DSC.

  • Sample Pan: Hermetically sealed aluminum pans.

  • Temperature Program: Heat from 25°C to 100°C at a rate of 10°C/min.

  • Atmosphere: Nitrogen purge at 50 mL/min.

Visualizing Workflows and Relationships

To further clarify the processes involved in ensuring batch-to-batch consistency, the following diagrams illustrate the synthesis and quality control workflow, as well as a logical comparison of this compound with its alternatives.

Synthesis_and_QC_Workflow Synthesis and Quality Control Workflow for this compound cluster_synthesis Synthesis Stage cluster_qc Quality Control Stage cluster_analytics Analytical Methods Raw_Materials Pentadecanedioic Acid, Methanol, H₂SO₄ Reaction Fischer Esterification Raw_Materials->Reaction Workup Neutralization & Extraction Reaction->Workup In_Process_Control In-Process Control (TLC/GC) Reaction->In_Process_Control Purification Column Chromatography/ Distillation Workup->Purification Final_Product_Testing Final Product Testing Purification->Final_Product_Testing Batch_Release Batch Release Final_Product_Testing->Batch_Release GC_MS GC-MS (Purity) Final_Product_Testing->GC_MS NMR NMR (Structure) Final_Product_Testing->NMR DSC DSC (Melting Point) Final_Product_Testing->DSC

Caption: Synthesis and QC Workflow.

Diester_Comparison Comparative Properties of Diesters cluster_aliphatic Aliphatic Diesters cluster_aromatic Aromatic Diester cluster_properties Key Properties Diesters Long-Chain & Aromatic Diesters DMP This compound (C15 - Solid) Diesters->DMP DMS Dimethyl Suberate (C8 - Solid) Diesters->DMS DEP Diethyl Phthalate (Aromatic - Liquid) Diesters->DEP Flexibility Chain Flexibility DMP->Flexibility High Plasticizing Plasticizing Effect DMP->Plasticizing Good Biodegradability Biodegradability DMP->Biodegradability High DMS->Flexibility Moderate DMS->Plasticizing Moderate DMS->Biodegradability High DEP->Flexibility Low (Rigid Ring) DEP->Plasticizing Excellent DEP->Biodegradability Low

Caption: Diester Property Comparison.

Conclusion

Ensuring the batch-to-batch consistency of this compound is critical for its application in research and development. A well-defined synthesis protocol coupled with a robust analytical quality control strategy is essential. By employing techniques such as GC-MS, NMR, and DSC, manufacturers can effectively monitor and control the quality of each production batch, ensuring that the final product meets the required specifications for purity, identity, and physical properties. This diligent approach to quality assurance is fundamental to the successful translation of chemical synthesis into reliable and safe end-products.[7][8]

References

Comparative study of the environmental impact of different musk synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of musk compounds, essential components in the fragrance and pharmaceutical industries, has evolved significantly over the years. This evolution has been driven not only by the need for efficient and cost-effective production but also by a growing awareness of the environmental impact of chemical processes. This guide provides a comparative analysis of different musk synthesis routes, focusing on their environmental footprint, supported by available data and experimental protocols.

Executive Summary

Traditional synthetic musks, namely nitro musks and polycyclic musks, have been staples in the fragrance industry for decades. However, their persistence in the environment and potential for bioaccumulation have raised significant concerns, leading to restrictions on their use.[1][2] In response, the focus has shifted towards more environmentally benign alternatives, particularly macrocyclic musks. Modern synthetic chemistry, embracing the principles of "green chemistry," now offers innovative and more sustainable routes to these valuable compounds, often utilizing renewable feedstocks and catalytic methods.

Comparison of Musk Synthesis Routes

The environmental impact of different musk synthesis routes can be compared based on several key metrics, including yield, atom economy, E-factor (environmental factor), and the nature of the reagents and waste products.

Synthesis Route CategoryKey ReactionsStarting MaterialsTypical YieldsAtom Economy/E-FactorEnvironmental & Safety Considerations
Nitro Musks (e.g., Musk Ketone, Musk Xylene)Friedel-Crafts Alkylation, NitrationAromatic hydrocarbons (e.g., m-xylene, toluene), Alkyl halides, Nitrating agents (HNO₃/H₂SO₄)Alkylation: ~70-80%[3], Nitration: ~45-88%[4]Low atom economy, High E-factorUse of hazardous and corrosive acids, generation of significant acidic and nitrated waste streams, potential for runaway reactions.[5][6] Products are persistent and bioaccumulative.[1][2]
Polycyclic Musks (e.g., Galaxolide, Tonalide)Friedel-Crafts Acylation/Alkylation, CyclizationAromatic hydrocarbons, Acyl/Alkyl halides, AldehydesOverall yields can reach ~40-63%.[7]Moderate atom economy, Moderate E-factorUse of strong Lewis acids (e.g., AlCl₃) which generate stoichiometric waste, use of halogenated reagents. Products are persistent and have bioaccumulation potential.[2]
Macrocyclic Musks (Traditional) Acyloin condensation, High dilution cyclizationLong-chain dicarboxylic acidsOften low to moderate yieldsVariable, can be low due to the need for high dilution to favor intramolecular reactions.Use of reactive metals (e.g., sodium), large volumes of solvents.
Macrocyclic Musks (Modern/Green) Ring-Closing Metathesis (RCM), BiocatalysisDienes from renewable sources (e.g., oleic acid), Fatty acidsRCM can achieve yields of 78% or higher.[8] Biocatalytic routes show promise with good yields.High atom economy, Low E-factorUse of catalysts in small amounts, milder reaction conditions, utilization of renewable feedstocks, generation of less waste.[8] Biocatalysis often uses water as a solvent.

Synthesis Route Overviews

Traditional Routes: Environmental Concerns

The synthesis of nitro musks , the first generation of synthetic musks, involves harsh reaction conditions. The key steps are Friedel-Crafts alkylation followed by nitration using a mixture of concentrated nitric and sulfuric acids.[3][9] These processes are characterized by low atom economy and the generation of large amounts of acidic and nitrated waste, which are environmentally hazardous.[5][6]

Polycyclic musks , which largely replaced nitro musks, are typically synthesized through multi-step processes involving Friedel-Crafts reactions. For example, the synthesis of Tonalide involves the acylation of a tetramethyl tetralin derivative.[7] While generally considered safer than nitro musks, their synthesis still relies on stoichiometric amounts of Lewis acids and can produce significant waste streams. Furthermore, polycyclic musks themselves are persistent in the environment.[1][2]

Traditional Musk Synthesis Routes cluster_nitro Nitro Musk Synthesis cluster_polycyclic Polycyclic Musk Synthesis Aromatic_Hydrocarbon Aromatic Hydrocarbon (e.g., m-xylene) Alkylated_Intermediate Alkylated Intermediate Aromatic_Hydrocarbon->Alkylated_Intermediate Friedel-Crafts Alkylation (Alkyl Halide, Lewis Acid) Nitro_Musk Nitro Musk (e.g., Musk Xylene) Alkylated_Intermediate->Nitro_Musk Nitration (HNO₃/H₂SO₄) Waste_FC_N Acidic & Halogenated Waste Alkylated_Intermediate->Waste_FC_N Waste_Nitration Acidic & Nitrated Waste Nitro_Musk->Waste_Nitration Aromatic_Precursor Aromatic Precursor Acylated_Intermediate Acylated Intermediate Aromatic_Precursor->Acylated_Intermediate Friedel-Crafts Acylation (Acyl Halide, Lewis Acid) Polycyclic_Musk Polycyclic Musk (e.g., Tonalide) Acylated_Intermediate->Polycyclic_Musk Cyclization Waste_FC_P Lewis Acid Waste Acylated_Intermediate->Waste_FC_P

Fig. 1: Traditional synthesis routes for nitro and polycyclic musks.
Modern "Green" Routes: A Sustainable Future

The development of macrocyclic musks has paved the way for more environmentally friendly synthesis strategies. A key breakthrough has been the application of Ring-Closing Metathesis (RCM) . This catalytic reaction allows for the efficient formation of large rings from diene precursors, which can be derived from renewable feedstocks like oleic acid.[8] RCM reactions are known for their high atom economy, as the only byproduct is a small volatile molecule (e.g., ethylene).[10]

Biocatalysis represents another promising green route to macrocyclic musks. This approach utilizes enzymes to perform specific chemical transformations, often with high selectivity and under mild conditions in aqueous media. For instance, lipases can be used for the cyclization of hydroxy fatty acids to form macrocyclic lactones. The use of enzymes from renewable sources further enhances the sustainability of this method.

Green Musk Synthesis Routes cluster_rcm Macrocyclic Musk Synthesis (RCM) cluster_bio Macrocyclic Musk Synthesis (Biocatalysis) Renewable_Feedstock_RCM Renewable Feedstock (e.g., Oleic Acid) Diene_Precursor Diene Precursor Renewable_Feedstock_RCM->Diene_Precursor Chemical Modification Macrocyclic_Musk_RCM Macrocyclic Musk (e.g., Muscone) Diene_Precursor->Macrocyclic_Musk_RCM Ring-Closing Metathesis (Ru-catalyst) Byproduct_RCM Volatile Byproduct (e.g., Ethylene) Macrocyclic_Musk_RCM->Byproduct_RCM Renewable_Feedstock_Bio Renewable Feedstock (e.g., Fatty Acid) Hydroxy_Acid Hydroxy Acid Renewable_Feedstock_Bio->Hydroxy_Acid Enzymatic Hydroxylation Macrocyclic_Musk_Bio Macrocyclic Musk (e.g., Exaltolide) Hydroxy_Acid->Macrocyclic_Musk_Bio Enzymatic Lactonization (Lipase) Waste_Bio Minimal Aqueous Waste Macrocyclic_Musk_Bio->Waste_Bio

Fig. 2: Greener synthesis routes for macrocyclic musks.

Experimental Protocols for Environmental Impact Assessment

To quantitatively assess and compare the environmental impact of different musk synthesis routes, standardized experimental protocols are employed. These protocols, often based on guidelines from the Organisation for Economic Co-operation and Development (OECD), evaluate key parameters such as biodegradability and ecotoxicity.

Biodegradability Testing

A common method to assess the biodegradability of a chemical is the OECD 301F Manometric Respirometry Test .[11][12][13]

  • Principle: This test measures the oxygen consumed by microorganisms to biodegrade a test substance in a closed system over a 28-day period. The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) to calculate the percentage of biodegradation.

  • Apparatus: A closed respirometer with a pressure sensor to measure oxygen depletion.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant.

  • Procedure:

    • Prepare a mineral medium and add the inoculum.

    • Add the test substance to the test flasks at a known concentration.

    • Run control flasks with only inoculum and reference flasks with a readily biodegradable substance (e.g., sodium benzoate).

    • Incubate the flasks in the dark at a constant temperature (e.g., 20-24°C).

    • Monitor the oxygen consumption over 28 days.

  • Interpretation: A substance is considered "readily biodegradable" if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.

Ecotoxicity Testing

The acute toxicity of chemical substances to aquatic organisms is a critical component of environmental risk assessment.

1. Daphnia sp. Acute Immobilisation Test (OECD 202) [1][14][15][16][17]

  • Principle: This test determines the concentration of a substance that causes immobilization of 50% of the tested daphnids (EC50) within a 48-hour exposure period.

  • Test Organism: Daphnia magna.

  • Procedure:

    • Expose young daphnids (less than 24 hours old) to a series of concentrations of the test substance in a suitable medium.

    • Include a control group with no test substance.

    • Observe and record the number of immobilized daphnids at 24 and 48 hours.

    • Calculate the 48-hour EC50 value.

2. Fish, Acute Toxicity Test (OECD 203) [2][18][19][20][21]

  • Principle: This test determines the concentration of a substance that is lethal to 50% of the tested fish (LC50) over a 96-hour exposure period.

  • Test Organism: Zebrafish (Danio rerio) or Rainbow trout (Oncorhynchus mykiss).

  • Procedure:

    • Expose fish to a range of concentrations of the test substance in a controlled aquatic environment.

    • Include a control group.

    • Record mortalities and any sublethal effects at 24, 48, 72, and 96 hours.

    • Calculate the 96-hour LC50 value.

Conclusion

The comparative analysis of musk synthesis routes clearly demonstrates a paradigm shift towards more sustainable chemical practices. While traditional methods for producing nitro and polycyclic musks are effective, they are associated with significant environmental drawbacks, including the use of hazardous reagents and the generation of persistent pollutants. In contrast, modern approaches to macrocyclic musk synthesis, such as Ring-Closing Metathesis and biocatalysis, offer greener alternatives with higher atom economy, reduced waste, and the use of renewable resources. For researchers and professionals in drug development and related fields, the adoption of these greener synthetic routes is not only an ethical imperative but also a strategic advantage in a world increasingly focused on sustainability. Continued research and development in green chemistry will undoubtedly lead to even more efficient and environmentally friendly methods for the synthesis of these important compounds.

References

Validating the Purity of Synthesized Macrocyclic Musks: A Comparative Guide to Ensuring the Absence of Toxic Impurities

Author: BenchChem Technical Support Team. Date: December 2025

The fragrance industry has seen a significant shift towards safer, more environmentally friendly aroma compounds. Macrocyclic musks are at the forefront of this movement, prized for their complex scent profiles and favorable safety data compared to older synthetic musks. However, the synthesis of these high-purity compounds necessitates rigorous validation to ensure the absence of potentially toxic impurities, particularly residual precursors or cross-contamination from legacy synthetic musks like nitro and polycyclic musks.

This guide provides a comparative overview of analytical methodologies for validating the purity of synthesized macrocyclic musks. It is intended for researchers, scientists, and drug development professionals who require robust methods to confirm the absence of toxic impurities, ensuring product safety and regulatory compliance.

Comparison of Synthetic Musk Classes

Synthetic musks are broadly categorized into four main classes, each with distinct chemical structures and toxicological profiles. Due to concerns about bioaccumulation and potential endocrine disruption, many older nitro and polycyclic musks have been restricted or banned in various regions.[1][2] Newer macrocyclic and alicyclic musks are considered safer alternatives due to their improved biodegradability and lower potential for bioaccumulation.[1][2]

Table 1: Comparison of Synthetic Musk Classes

CharacteristicNitro MusksPolycyclic Musks (PCMs)Macrocyclic MusksAlicyclic Musks
Examples Musk Xylene, Musk Ketone[3]Galaxolide (HHCB), Tonalide (AHTN)[4]Ambrettolide, Ethylene Brassylate[1][5]Helvetolide, Romandolide[1][6]
Environmental Persistence High[6]High[1][4]Low[1]Low[1]
Bioaccumulation Potential High[2][7]Moderate to High[1][4]Low[1][2]Low[2]
Toxicological Concerns Potential carcinogen, Endocrine disruptor[3][8]Endocrine disruptor[7][8]Generally regarded as safe at cosmetic use levels[1]Generally regarded as safe at cosmetic use levels[1]
Regulatory Status Heavily restricted or banned[2][3]Concentration limits and restrictions in some regions[2]Widely accepted[2]Widely accepted[2]

Analytical Validation: Detecting Trace Impurities

The primary goal of validating synthesized macrocyclic musks is to confirm the absence of nitro and polycyclic musks, which may be present as impurities from shared production equipment or as byproducts of certain synthetic routes. The gold-standard analytical technique for this purpose is Gas Chromatography-Mass Spectrometry (GC-MS).[9] For enhanced sensitivity and specificity, particularly at the trace levels required for safety validation, tandem mass spectrometry (GC-MS/MS or GC-QqQ-MS/MS) is often preferred.[10]

Comparative Performance of Analytical Detection Methods

Different mass spectrometry configurations offer varying levels of sensitivity. For validating the absence of toxic impurities, lower limits of detection (LOD) and quantification (LOQ) are critical.

Table 2: Performance Comparison of GC-MS Detection Methods for Musk Compound Analysis

ParameterGC-SQ/MS (SIM Mode)GC-QqQ-MS/MS (MRM Mode)
Principle Single Quadrupole, Selected Ion MonitoringTriple Quadrupole, Multiple Reaction Monitoring[10]
Specificity GoodExcellent
Instrument Limit of Detection (ILOD) 0.079 - 0.151 ng/g[10]0.009 - 0.166 ng/g[10]
Instrument Limit of Quantification (ILOQ) Can detect up to 15.9 times higher concentrations than GC-QqQ-MS/MS[10]Significantly lower than GC-SQ/MS, allowing for more sensitive quantification[10]
Typical Linear Range 10 - 500 ng/mL[10]1 - 100 ng/mL[10]
Primary Application Routine targeted analysisHigh-sensitivity targeted analysis, impurity profiling, complex matrices[10]

Experimental Protocols

Ensuring accurate and reproducible results requires a well-defined experimental protocol, encompassing sample preparation and instrumental analysis.

Sample Preparation: Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME)

This protocol is a simple and efficient method for extracting and pre-concentrating synthetic musks from a sample matrix.

Objective: To extract potential nitro-musk and polycyclic musk impurities from the synthesized macrocyclic musk product.

Materials:

  • Synthesized macrocyclic musk sample

  • Isopropyl alcohol (dispersant)

  • Carbon tetrachloride (extractant)

  • Sodium chloride

  • Deionized water

  • Conical-bottom glass tubes

  • Ultrasonicator

  • Centrifuge

Procedure:

  • Prepare a 10 mL aqueous solution of the macrocyclic musk sample.

  • Add 0.5 g of sodium chloride to the solution to enhance extraction efficiency.

  • Rapidly inject a mixture of 1.0 mL of isopropyl alcohol and 10 µL of carbon tetrachloride into the sample solution.[11]

  • Place the tube in an ultrasonic bath for 1.0 minute to facilitate the formation of a cloudy solution (emulsion).[11]

  • Centrifuge the mixture at 5,000 rpm for 10 minutes.[11]

  • A small droplet of the extractant phase containing the analytes will sediment at the bottom of the conical tube.

  • Carefully collect the sedimented phase using a microsyringe.

Instrumental Analysis: GC-MS/MS Analysis

Objective: To separate, identify, and quantify trace levels of toxic musk impurities.

Instrumentation:

  • Gas Chromatograph coupled with a Triple Quadrupole Mass Spectrometer (GC-QqQ-MS/MS)

  • Capillary Column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)[12]

  • Internal Standard (e.g., d15-musk xylene)[12]

GC Conditions (Representative):

  • Injector Temperature: 280°C

  • Carrier Gas: Helium

  • Oven Program: Initial temperature of 60°C, hold for 1 min, ramp to 200°C at 20°C/min, then ramp to 300°C at 10°C/min, hold for 5 min.[12]

  • Injection Mode: Splitless

MS/MS Conditions (Representative):

  • Ionization Mode: Negative Chemical Ionization (NCI) for nitro-musks[12] or Electron Ionization (EI) for polycyclic musks.

  • Ion Source Temperature: 200°C[12]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions must be optimized for each target impurity (e.g., Musk Xylene, Musk Ketone, Galaxolide, Tonalide).[12]

Data Analysis:

  • Qualitative analysis is performed by comparing the retention times and ion ratios of the detected peaks with those of certified reference standards.

  • Quantitative analysis is conducted by creating a calibration curve using the certified standards and the internal standard. The concentration of any detected impurity is calculated based on this curve. The final concentration should be below the established regulatory or safety threshold.

Visualization of Validation Workflow

The following diagram illustrates the logical flow of the validation process, from sample reception to the final purity confirmation.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Validation & Reporting Sample Synthesized Macrocyclic Musk Sample Dissolution Dissolution in Aqueous Solution Sample->Dissolution Extraction UA-DLLME Extraction Dissolution->Extraction Centrifugation Centrifugation & Phase Separation Extraction->Centrifugation Concentrate Collection of Extracted Impurities Centrifugation->Concentrate GC_MS GC-MS/MS Analysis (MRM Mode) Concentrate->GC_MS Qualitative Qualitative Analysis (Retention Time, Ion Ratios) GC_MS->Qualitative Quantitative Quantitative Analysis (Calibration Curve) GC_MS->Quantitative Comparison Compare Results to Safety Thresholds Qualitative->Comparison Quantitative->Comparison Decision Impurities Below Limit? Comparison->Decision Pass Purity Validated Decision->Pass Yes Fail Purity Failed Decision->Fail No Report Generate Certificate of Analysis Pass->Report

Caption: Workflow for validating the absence of toxic impurities.

By implementing these rigorous analytical protocols, researchers and manufacturers can confidently validate the absence of toxic impurities in synthesized macrocyclic musks, ensuring the production of safe, high-quality ingredients for the fragrance and pharmaceutical industries.

References

Safety Operating Guide

Navigating the Disposal of Dimethyl Pentadecanedioate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Dimethyl Pentadecanedioate, a clear and compliant disposal plan is essential. This guide provides a step-by-step approach to ensure the safe and legal disposal of this substance, aligning with regulatory frameworks and promoting a culture of safety.

Understanding the Regulatory Landscape

The primary federal legislation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[1][2] This "cradle-to-grave" system tracks hazardous waste from its generation to its final disposal.[2] It is crucial to note that state and local regulations may be more stringent than federal requirements.[1] Therefore, all disposal activities must be conducted in accordance with the specific regulations of your location.

Step-by-Step Disposal Protocol for this compound

  • Segregation and Storage: Do not mix this compound waste with other chemical waste streams. Store it in its original or a compatible, properly labeled container.[4] The container should be tightly closed and stored in a cool, dry, and well-ventilated area, away from sources of ignition as similar compounds can be combustible.[4][5]

  • Engage a Licensed Disposal Company: The most critical step is to partner with a licensed and reputable hazardous waste disposal company. These companies are equipped to handle, transport, and dispose of chemical waste in compliance with all federal, state, and local regulations. They can also assist with the waste characterization process.

  • Disposal Method: Based on the waste characterization, the disposal company will determine the appropriate disposal method. For combustible materials like many organic esters, a common method is incineration in a chemical incinerator equipped with an afterburner and scrubber. Land disposal is highly restricted and generally requires pre-treatment to meet specific standards.[3]

  • Documentation: Maintain meticulous records of all waste disposal activities. This includes the waste determination results, quantities of waste generated, and all documentation provided by the disposal company, such as manifests.

Quantitative Data Summary

Due to the absence of a specific Safety Data Sheet for this compound, quantitative data regarding disposal is not available. The following table summarizes key qualitative disposal parameters based on information for similar chemical compounds.

ParameterGuidelineSource
Waste Classification Must be determined by the generator; potentially harmful to aquatic life.
Segregation Do not mix with other waste.
Storage Container Original or compatible, tightly closed container.[4]
Storage Conditions Cool, dry, well-ventilated area, away from ignition sources.[4][5]
Recommended Disposal Incineration by a licensed disposal company.
Land Disposal Restricted; requires pre-treatment.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Initial Steps cluster_1 Handling & Storage cluster_2 Disposal Process start Start: this compound Waste Generated waste_id 1. Waste Identification & Classification (Consult SDS of similar compounds, potential analysis) start->waste_id is_hazardous Hazardous? waste_id->is_hazardous segregate 2. Segregate Waste (Do not mix with other chemicals) is_hazardous->segregate Yes non_hazardous Follow Institutional and Local Regulations for Non-Hazardous Waste is_hazardous->non_hazardous No store 3. Proper Storage (Labeled, sealed container in a cool, dry, ventilated area) segregate->store contact_disposal 4. Contact Licensed Waste Disposal Company store->contact_disposal disposal_method 5. Determine Disposal Method (e.g., Incineration) contact_disposal->disposal_method document 6. Document Disposal (Maintain all records) disposal_method->document end End: Compliant Disposal document->end non_hazardous->end

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance.

References

Navigating the Safe Handling of Dimethyl Pentadecanedioate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Personal Protective Equipment (PPE)

When working with Dimethyl Pentadecanedioate, adherence to standard laboratory safety protocols is the first line of defense. The primary routes of exposure are dermal and eye contact. The following table summarizes the recommended personal protective equipment.

Equipment Specification Purpose
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact and potential irritation.
Eye Protection Safety glasses with side shields or safety gogglesTo protect eyes from splashes.
Face Protection Face shield (in addition to goggles)Recommended when there is a significant risk of splashing.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Generally not required under normal laboratory conditions with adequate ventilation.Use a NIOSH-approved respirator if aerosols are generated or if working in a poorly ventilated area.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound minimizes risks and ensures a smooth workflow.

  • Preparation : Before handling, ensure that the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.

  • Donning PPE : Put on all required personal protective equipment as outlined in the table above.

  • Dispensing : Handle the chemical in a well-ventilated area, preferably within a fume hood to avoid inhalation of any potential vapors or aerosols.

  • During Use : Avoid direct contact with the skin, eyes, and clothing. Use appropriate tools (e.g., spatulas, pipettes) to handle the substance.

  • Spill Management : In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Doffing PPE : Remove PPE carefully to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream. Wash hands thoroughly after handling the chemical.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

Waste Type Disposal Container Disposal Procedure
Unused/Surplus Chemical Labeled, sealed, and compatible waste containerDispose of as non-halogenated organic waste through your institution's hazardous waste management program.
Contaminated Labware (e.g., pipette tips, gloves) Labeled solid waste containerSegregate from general waste and dispose of through the chemical waste program.
Empty Chemical Containers Original containerRinse the container with a suitable solvent (e.g., ethanol, acetone), collect the rinsate as chemical waste, and then dispose of the empty container according to institutional guidelines.

Important Note: Never dispose of this compound down the drain. Always follow your local, state, and federal regulations for hazardous waste disposal.

G cluster_prep Preparation cluster_handling Handling Procedure cluster_disposal Disposal prep_area Clean & Uncluttered Workspace locate_safety Locate Safety Equipment don_ppe Don Appropriate PPE locate_safety->don_ppe dispense Dispense in Ventilated Area don_ppe->dispense use_chemical Use with Care dispense->use_chemical spill_management Manage Spills Promptly use_chemical->spill_management doff_ppe Doff PPE Correctly spill_management->doff_ppe segregate_waste Segregate Waste Streams doff_ppe->segregate_waste dispose_waste Dispose via Approved Channels segregate_waste->dispose_waste

Caption: Workflow for Safe Handling and Disposal of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.